molecular formula C8H4N2O B177939 1,3-Benzoxazole-5-carbonitrile CAS No. 132227-01-1

1,3-Benzoxazole-5-carbonitrile

Cat. No.: B177939
CAS No.: 132227-01-1
M. Wt: 144.13 g/mol
InChI Key: XQDAKZJVIKDSCF-UHFFFAOYSA-N
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Description

1,3-Benzoxazole-5-carbonitrile (CAS 132227-01-1) is a high-purity chemical building block supplied for advanced research and development applications. This compound features the benzoxazole core, a privileged scaffold in medicinal chemistry known for its planar structure and ability to engage in hydrogen bonding and pi-pi stacking interactions with biological targets . Researchers value this specific carbonitrile derivative for its utility in the discovery of novel therapeutic agents. The benzoxazole scaffold is recognized for its significant antifungal properties. Compounds within this class have been identified as potent inhibitors of β-1,6-glucan synthesis, a key component of the fungal cell wall, and demonstrate promising activity against various Candida species . More recent studies on benzoxazole derivatives confirm a pleiotropic action mode against Candida, which includes perturbing total sterols content and affecting mitochondrial respiration, showcasing a broad spectrum of activity and a mechanism that differs from commercially available azoles . Beyond antifungal applications, the benzoxazole ring system serves as a versatile bioisostere for N-aryl amides, offering medicinal chemists a strategy to improve ligand affinity and optimize pharmacokinetic properties during drug design . This product is intended for research purposes only. It is not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, refer to the safety data sheet for detailed hazard information, and store it sealed in a dry, cool environment (2-8°C) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzoxazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDAKZJVIKDSCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80606468
Record name 1,3-Benzoxazole-5-carbonitrile
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Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132227-01-1
Record name 1,3-Benzoxazole-5-carbonitrile
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Record name 1,3-benzoxazole-5-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 1,3-Benzoxazole-5-carbonitrile: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 1,3-Benzoxazole-5-carbonitrile, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The benzoxazole moiety is a well-established "privileged scaffold," widely recognized for its presence in numerous biologically active compounds.[1][2][3] This document delves into the core chemical properties, molecular structure, and predicted spectroscopic profile of this compound. Furthermore, it presents a detailed, field-proven synthetic protocol, explores the compound's rich chemical reactivity, and discusses its strategic application in the design of novel therapeutics. This guide is intended to serve as a practical resource for scientists engaged in the synthesis and application of advanced heterocyclic intermediates.

Introduction: The Strategic Value of the Benzoxazole Core

The 1,3-benzoxazole ring system, an aromatic bicyclic structure formed by the fusion of a benzene and an oxazole ring, is a cornerstone in modern medicinal chemistry.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions (such as π-π stacking and hydrogen bonding) make it an ideal pharmacophore for targeting a wide array of biological macromolecules.[3] Consequently, benzoxazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4]

This compound (C₈H₄N₂O) emerges as a particularly valuable intermediate within this class. The molecule strategically combines the stable, biologically active benzoxazole core with a versatile cyano group. This nitrile functionality serves as a key synthetic handle, allowing for extensive chemical modification and the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds during drug development.

Molecular Structure and Physicochemical Properties

Structural Elucidation

This compound is an aromatic heterocyclic compound featuring a planar, bicyclic system. The fusion of the benzene and oxazole rings creates a rigid scaffold. The key structural identifiers are provided below.

  • IUPAC Name: this compound

  • CAS Number: 132227-01-1[5]

  • Molecular Formula: C₈H₄N₂O

  • SMILES: C1=CC2=C(C=C1C#N)N=CO2[6]

  • InChI: InChI=1S/C8H4N2O/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H[6]

Physicochemical Data

Quantitative physicochemical data is essential for predicting a molecule's behavior in biological and chemical systems. The following table summarizes key computed and experimental properties. Note: Experimental data such as melting and boiling points for this specific compound are not widely reported in the literature; therefore, data for the parent benzoxazole is provided for context.

PropertyValueSource
Molecular Weight 144.13 g/mol [5]
Monoisotopic Mass 144.03236 Da[6]
Predicted XlogP 1.3[6]
Hydrogen Bond Donors 0Computed
Hydrogen Bond Acceptors 3 (N in oxazole, O, N in nitrile)Computed
Melting Point (Parent Benzoxazole) 27-30 °C[1][3]
Boiling Point (Parent Benzoxazole) 182 °C[1]
Predicted Spectroscopic Profile
  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three distinct signals in the aromatic region (δ 7.5-8.5 ppm).

    • H at C2: A singlet, expected to be the most downfield proton (δ ~8.2 ppm) due to its position between two heteroatoms.

    • Aromatic Protons (C4, C6, C7): An AMX or similar complex splitting pattern. The proton at C4 (adjacent to the nitrile) would likely appear as a singlet or narrow doublet. The protons at C6 and C7 would appear as doublets, with coupling constants typical for ortho-protons (~8 Hz).

  • ¹³C NMR (100 MHz, CDCl₃): Key signals are predicted as follows:

    • Nitrile Carbon (C≡N): A sharp signal around δ 118-120 ppm.

    • Aromatic Carbons: Multiple signals in the δ 110-155 ppm range. The quaternary carbons C3a and C7a, involved in the ring fusion, would be identifiable. The carbon attached to the nitrile group (C5) would be found around δ 110-115 ppm.

    • Oxazole Carbon (C2): A distinct signal downfield, typically > δ 150 ppm.[10]

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • A strong, sharp absorption peak characteristic of the C≡N stretch is expected around 2225-2235 cm⁻¹ .

    • Multiple peaks in the 1450-1620 cm⁻¹ region corresponding to C=C and C=N aromatic ring stretching.

    • A strong C-O-C stretching band around 1240-1270 cm⁻¹.

  • Mass Spectrometry (MS-ESI):

    • The positive ion mode should show a prominent [M+H]⁺ peak at m/z 145.0396.[6]

Synthesis and Mechanistic Insights

Retrosynthetic Analysis and Proposed Protocol

The most reliable and widely adopted method for constructing the benzoxazole scaffold is the Phillips condensation. This involves the cyclization of a 2-aminophenol with a suitable one-carbon source. For this compound, the logical precursor is 3-amino-4-hydroxybenzonitrile .[11][12] Triethyl orthoformate is an excellent reagent for this transformation, serving as an anhydrous source of a formyl group equivalent.[13][14][15]

The proposed synthesis proceeds via an initial condensation to form a formimidate intermediate, which then undergoes acid-catalyzed intramolecular cyclization and elimination of ethanol to yield the aromatic benzoxazole ring.

Synthesis_Workflow A 3-Amino-4-hydroxybenzonitrile R1 Phillips Condensation A->R1 B Triethyl Orthoformate CH(OEt)₃ B->R1 C Acid Catalyst (e.g., p-TSA) C->R1 cat. I Formimidate Intermediate (transient) R1->I P This compound R1->P Reflux By Ethanol (3 equiv.) R1->By I->P Cyclization

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system designed for high yield and purity.

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-hydroxybenzonitrile (1.34 g, 10.0 mmol).

  • Reaction Setup: Add triethyl orthoformate (5.0 mL, 30.0 mmol, 3.0 equiv.). Causality Note: A significant excess of triethyl orthoformate is used to drive the reaction to completion and to serve as a co-solvent.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (approx. 95 mg, 0.5 mmol, 0.05 equiv.). Causality Note: The acid catalyst is essential to protonate the orthoformate, increasing its electrophilicity and facilitating the initial condensation and subsequent cyclization.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approx. 120-130 °C) using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 3-5 hours.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in ethyl acetate (50 mL). d. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acid catalyst, followed by brine (20 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a solid.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound lies in the distinct reactivity of its two key components: the stable benzoxazole core and the highly versatile nitrile group.

Reactivity of the Benzoxazole Core

The benzoxazole ring is aromatic and relatively stable, but it is susceptible to electrophilic substitution. Nitration, for instance, typically occurs at the C6 position.[16] The heterocyclic part of the molecule can also be targeted; for example, the C2 position can be involved in certain arylation reactions under specific catalytic conditions.[17]

Reactivity of the 5-Cyano Group

The nitrile group is a cornerstone of synthetic versatility, acting as a gateway to numerous other functional groups.[18][19] This is of paramount importance in drug discovery for fine-tuning a molecule's properties. Key transformations include:

  • Hydrolysis: Can be converted to a 5-carboxamide or further to a 5-carboxylic acid, introducing hydrogen bond donors and acceptors.

  • Reduction: Reduction (e.g., with LiAlH₄ or catalytic hydrogenation) yields a 5-(aminomethyl) group, introducing a basic center for salt formation and improved solubility.

  • Cycloaddition: Reaction with azides (e.g., sodium azide) can form a tetrazole ring, a common bioisostere for a carboxylic acid group with improved metabolic stability and cell permeability.

Reactivity_Map Core This compound N1 Electrophilic Substitution (e.g., Nitration at C6) Core->N1 Electrophile (e.g., HNO₃/H₂SO₄) N2 5-Carboxylic Acid (via Hydrolysis) Core->N2 H₃O⁺ / Heat N3 5-Aminomethyl (via Reduction) Core->N3 Reducing Agent (e.g., LiAlH₄) N4 5-Tetrazole (via Cycloaddition) Core->N4 NaN₃ N5 C2-Arylation Core->N5 Aryl Source (cat.)

Sources

Synthesis of 1,3-Benzoxazole-5-carbonitrile from 4-hydroxy-3-aminobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways for converting 4-hydroxy-3-aminobenzonitrile into 1,3-benzoxazole-5-carbonitrile. Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their vast pharmacological activities and unique photophysical properties.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of core synthetic methodologies, the rationale behind experimental choices, detailed protocols, and characterization data. We will delve into established methods, including cyclization with orthoesters and formic acid, to provide a robust framework for laboratory synthesis.

Introduction: The Significance of the Benzoxazole Scaffold

The 1,3-benzoxazole ring system is a privileged heterocyclic scaffold found in numerous biologically active compounds and functional materials.[2][3] Its rigid, planar structure and unique electronic properties contribute to its ability to interact with a wide range of biological targets, leading to applications as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[1][3] Furthermore, the benzoxazole core is integral to the development of organic electronic materials and agrochemicals.[3][4]

The target molecule, This compound , incorporates a nitrile group, a versatile functional handle that can be further elaborated into other functionalities such as carboxylic acids, amines, or tetrazoles, making it a valuable intermediate in synthetic and medicinal chemistry. This guide focuses on its synthesis from the readily available precursor, 4-hydroxy-3-aminobenzonitrile, a classic example of benzoxazole ring formation via intramolecular cyclization.

Core Synthetic Principle: Cyclization of an o-Aminophenol

The foundational strategy for synthesizing the benzoxazole ring system from 4-hydroxy-3-aminobenzonitrile involves the reaction of the o-aminophenol moiety with a reagent that provides a single carbon atom. This is followed by an intramolecular condensation reaction to form the heterocyclic ring.[1] The choice of this "C1" source dictates the reaction conditions and the substituent at the 2-position of the resulting benzoxazole.

G cluster_start Starting Material cluster_reagent C1 Electrophile cluster_process Core Process cluster_product Final Product SM 4-hydroxy-3-aminobenzonitrile P1 Condensation/ Acylation SM->P1 Reacts with R1 Orthoesters (e.g., HC(OEt)3) R1->P1 R2 Formic Acid (HCOOH) R2->P1 R3 Other C1 Sources R3->P1 P2 Intramolecular Cyclization & Dehydration P1->P2 Forms Intermediate FP This compound P2->FP Yields

Caption: Logical workflow for benzoxazole synthesis.

Synthetic Methodology I: Cyclization using Orthoesters

The reaction of o-aminophenols with orthoesters, such as triethyl orthoformate or trimethyl orthoformate, is a highly reliable and widely used method for preparing benzoxazoles that are unsubstituted at the C2 position.[5]

Mechanistic Rationale

The reaction proceeds via initial nucleophilic attack of the more nucleophilic amino group of 4-hydroxy-3-aminobenzonitrile on the electrophilic carbon of the orthoester.[6] This is followed by a series of elimination and cyclization steps. An acid catalyst is often employed to activate the orthoester, making its central carbon more electrophilic.[5] The subsequent intramolecular attack by the phenolic hydroxyl group, driven by the formation of a stable aromatic system, leads to the final product after dehydration.

G Start 4-hydroxy-3-aminobenzonitrile + Triethyl Orthoformate Intermediate1 Nucleophilic attack by -NH2 (Loss of EtOH) Start->Intermediate1 Acid Catalyst (e.g., p-TSA) Intermediate2 Formation of Imidate Intermediate Intermediate1->Intermediate2 Cyclization Intramolecular attack by -OH Intermediate2->Cyclization Heat (Δ) Intermediate3 Formation of Dihydrobenzoxazole Intermediate Cyclization->Intermediate3 End Dehydration (Loss of EtOH) & Aromatization Intermediate3->End Product This compound End->Product

Caption: Reaction mechanism with an orthoester.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3-aminobenzonitrile (1.0 eq) and triethyl orthoformate (1.5 - 3.0 eq).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 - 0.1 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl orthoformate and ethanol formed under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthetic Methodology II: Condensation with Formic Acid

A direct and atom-economical approach involves the condensation of the o-aminophenol with formic acid. This method leverages formic acid as both the C1 source and, in some cases, a co-solvent.

Mechanistic Rationale

This reaction proceeds in two key stages. First is the N-formylation of the amino group to generate a 2-formamido-4-cyanophenol intermediate. The second stage is an acid-catalyzed intramolecular cyclodehydration. Strong dehydrating agents like polyphosphoric acid (PPA) are highly effective as they facilitate the final, often difficult, dehydration step to form the aromatic benzoxazole ring.[1]

Experimental Protocol (using Polyphosphoric Acid)
  • Reaction Setup: In a round-bottom flask, combine 4-hydroxy-3-aminobenzonitrile (1.0 eq) and formic acid (1.2 - 2.0 eq).

  • Addition of PPA: Carefully add polyphosphoric acid (PPA) (typically 10x by weight of the starting aminophenol) to the flask. The mixture will become viscous.

  • Reaction Execution: Heat the mixture with efficient mechanical or magnetic stirring to 140-160 °C for 2-6 hours. Monitor the reaction progress by TLC (a co-spot with the starting material in a separate lane is recommended).

  • Work-up: After completion, cool the reaction vessel to about 80-90 °C and carefully pour the viscous mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Purification: Neutralize the acidic aqueous slurry with a strong base (e.g., 50% NaOH solution) to a pH of ~7-8. Collect the precipitated solid by filtration. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[1]

Comparative Analysis of Synthetic Routes

Method C1 Reagent Catalyst/Medium Typical Temp. Advantages Disadvantages
Orthoester Triethyl Orthoformatep-TSA (catalytic)120-140 °CCleaner reaction, easier work-up, moderate conditions.Requires excess reagent, which must be removed.
Formic Acid Formic AcidPolyphosphoric Acid140-160 °CAtom economical, inexpensive reagents.[1]High temperatures, viscous reaction medium, challenging work-up.

Structural Characterization of this compound

Rigorous spectroscopic analysis is essential to confirm the structure and purity of the synthesized product.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region. The C2-H proton will appear as a singlet furthest downfield (typically δ 8.0-8.5 ppm). The three protons on the benzene ring (H-4, H-6, H-7) will exhibit a characteristic splitting pattern based on their coupling constants.[7][8]

  • ¹³C NMR: The carbon spectrum will provide key diagnostic signals. The nitrile carbon (-C≡N) resonates around δ 118-120 ppm. The C2 carbon of the oxazole ring is highly characteristic and appears significantly downfield (δ 150-155 ppm). The remaining aromatic carbons will appear in the δ 110-150 ppm range.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum serves to confirm key functional groups. A sharp, strong absorption band corresponding to the nitrile (C≡N) stretch is expected in the range of 2220-2240 cm⁻¹. Additional characteristic peaks for the C=N and C-O-C bonds of the benzoxazole ring will be present in the fingerprint region (1500-1650 cm⁻¹).[7]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • Molecular Formula: C₈H₄N₂O[10]

  • Molecular Weight: 144.13 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirm Confirmation Syn Synthesized Crude Product Pur Purification (Chromatography/ Recrystallization) Syn->Pur MS Mass Spectrometry (MS) (Confirm Molecular Weight) Pur->MS IR IR Spectroscopy (Identify Functional Groups) Pur->IR NMR NMR Spectroscopy (¹H, ¹³C) (Elucidate Connectivity) Pur->NMR Confirm Structural Elucidation & Confirmation

Caption: Standard workflow for spectroscopic characterization.[7]

Conclusion

The synthesis of this compound from 4-hydroxy-3-aminobenzonitrile is a well-established transformation that can be achieved through several reliable methods. The choice between using an orthoester or formic acid depends on factors such as available equipment, desired reaction scale, and tolerance for specific reaction conditions. The orthoester method generally offers a cleaner reaction profile and simpler work-up, while the formic acid/PPA method is highly atom-economical. This guide provides the necessary theoretical foundation and practical protocols to enable researchers to successfully synthesize and characterize this valuable chemical intermediate for applications in drug discovery and materials science.

References

  • N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones. National Institutes of Health.
  • A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. BenchChem.
  • ONE POT SYNTHESIS OF 5-AMINO-3-PHENYLISOXAZOLE-4-CARBONITRILE DERIVATIVES EMPLOYED BY TIO2 AS A CATALYST. International Journal of Modern Pharmaceutical Research.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health.
  • SI-1 Metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine as nitrogen source Electronic Supplementa. The Royal Society of Chemistry.
  • Chemical Significance of 1,3-Benzoxazole Derivatives. Hilaris Publisher.
  • Synthesis of some novel benzoxazole derivatives and their antimicrobial activity. ResearchGate.
  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing.
  • 2-Amino-1,3-benzoxazole-5-carbonitrile | 1654728-13-8. Biosynth.
  • Biological activities of benzoxazole and its derivatives. ResearchGate.
  • An improved synthesis of 3-hydroxy-4-amino-benzonitrile. Google Patents.
  • One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. National Institutes of Health.
  • 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI.
  • An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids. BenchChem.
  • Ortho ester. Wikipedia.
  • Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide. Google Patents.
  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. National Institutes of Health.
  • N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3- Acyl-2-alkyl(aryl)-4-hydroxyquinolines and. Semantic Scholar.
  • Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile. Google Patents.
  • Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI.
  • One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel. Asian Journal of Green Chemistry.
  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences.
  • Green Chemistry. IRIS.
  • What is most feasible method to synthesise benzoxazole from aminophenol?? ResearchGate.
  • Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols. BenchChem.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
  • The NMR data of compounds 1-3 and 6 (J in Hz).. ResearchGate.
  • Medicinal Applications of 1,3-Oxazole Derivatives.pptx. SlideShare.

Sources

Spectroscopic data of 1,3-Benzoxazole-5-carbonitrile (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Analysis of 1,3-Benzoxazole-5-carbonitrile: A Technical Guide for Researchers

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The benzoxazole core is a recognized "privileged scaffold," appearing in numerous pharmacologically active molecules with a wide range of activities.[1] The presence of the nitrile group at the 5-position provides a versatile chemical handle for further synthetic modifications, making this molecule a valuable building block for creating libraries of novel compounds for structure-activity relationship (SAR) studies.[1]

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview and interpretation of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The focus is not merely on the data itself, but on the scientific rationale behind the spectral assignments, providing a self-validating framework for researchers.

Molecular Structure and Analytical Workflow

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure and a logical workflow for its characterization. The numbering convention used throughout this guide is standardized for the benzoxazole ring system.

Caption: General structure and atom numbering of the this compound core.

The analytical process follows a systematic workflow to ensure comprehensive characterization, integrating data from multiple techniques to build a cohesive and validated structural assignment.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_integ Data Integration & Validation Sample Pure Compound NMR NMR (¹H, ¹³C) (CDCl₃ or DMSO-d₆) Sample->NMR IR FT-IR (ATR) Sample->IR MS Mass Spec (ESI-QTOF) Sample->MS Integ Integrated Analysis NMR->Integ IR->Integ MS->Integ Report Final Structure Confirmation Integ->Report

Sources

A Methodological Guide to the Physicochemical Characterization of 1,3-Benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Critical Role of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery, the journey from a promising hit molecule to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of the compound itself. A molecule with exceptional biological activity can be rendered useless if it cannot be dissolved for formulation, or if it degrades under standard storage conditions. 1,3-Benzoxazole-5-carbonitrile, a heterocyclic compound featuring a stable aromatic system, presents a scaffold of significant interest in medicinal chemistry.[1][2][3] Its aromaticity suggests relative stability, yet the heteroatoms and nitrile group introduce reactive sites that warrant thorough investigation.[2][4]

This guide, prepared from the perspective of a Senior Application Scientist, eschews a simple data sheet in favor of a comprehensive methodological framework. Given the novelty of many benzoxazole derivatives, it is often incumbent upon the research team to generate this critical data de novo. This document provides the theoretical grounding and detailed, field-proven protocols to systematically determine the solubility and chemical stability of this compound, ensuring a solid foundation for any subsequent drug development program.

Part 1: Solubility Profiling: Beyond "Soluble" or "Insoluble"

Solubility is the cornerstone of a compound's developability. It dictates the feasibility of in vitro assays, influences oral bioavailability, and defines the limits of parenteral formulations. Our approach is a tiered strategy, moving from rapid qualitative assessment to precise quantitative measurement.

The Theoretical Underpinning: Predicting Behavior

The adage "like dissolves like" remains a powerful predictor of solubility.[5] A solvent's ability to dissolve a solute is governed by the interplay of intermolecular forces. For this compound, we must consider:

  • The Benzoxazole Core: A fused aromatic system that is largely nonpolar and hydrophobic.

  • The Nitrile Group (-C≡N): A strongly polar functional group capable of dipole-dipole interactions.

  • The Heteroatoms (N, O): Capable of acting as hydrogen bond acceptors.

This structural dichotomy suggests that the compound will exhibit nuanced solubility, likely favoring polar aprotic solvents where its dipole moment can be accommodated, but potentially struggling in highly polar, protic solvents like water or nonpolar solvents like hexane.

Tier 1: Rapid Qualitative Solubility Assessment

The initial step is a rapid, resource-efficient screen across a panel of common laboratory solvents representing a broad spectrum of polarities. This provides a practical overview of the compound's behavior.

Experimental Protocol: Qualitative Solubility Determination

  • Preparation: Dispense approximately 1-2 mg of this compound into separate, clearly labeled 1.5 mL microcentrifuge tubes.

  • Solvent Addition: To each tube, add 1.0 mL of a single solvent from the panel (see Table 1). This creates a target concentration of 1-2 mg/mL.

  • Equilibration: Vortex each tube vigorously for 60 seconds.

  • Observation: Allow the tubes to stand for 5 minutes. Visually inspect each sample against a dark background for the presence of undissolved solid.

  • Classification: Categorize the solubility as "Soluble" (no visible particles), "Partially Soluble" (some solid remains), or "Insoluble" (majority of solid remains).[6]

Tier 2: Definitive Thermodynamic Solubility Determination

For key aqueous and organic media, a precise quantitative value is required. The Shake-Flask method is the gold-standard for determining thermodynamic equilibrium solubility, providing a definitive value that is crucial for biopharmaceutical modeling and formulation development.[5]

Experimental Protocol: Shake-Flask Method for Quantitative Solubility

  • System Preparation: Add an excess of this compound (e.g., 5-10 mg) to a 2 mL glass vial containing 1 mL of the selected solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4). The key is to ensure solid material will remain even after equilibrium is reached.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C) for at least 24 hours.[5] This duration is critical to ensure true thermodynamic equilibrium is achieved.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let undissolved solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter (ideally, one with low compound binding, such as PVDF or PTFE) to remove all particulate matter.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze its concentration using a pre-validated, stability-indicating HPLC method (see Part 3).

  • Calculation: Determine the solubility in mg/mL or µg/mL by comparing the measured concentration against a standard curve of the parent compound.

Data Presentation: Solubility Profile of this compound This table should be populated with experimentally derived data.

SolventTypeRelative Polarity[7]Qualitative Solubility (at ~1 mg/mL)Quantitative Solubility (mg/mL at 25°C)
WaterPolar Protic1.000Insoluble<0.01
PBS (pH 7.4)Aqueous Buffer~1.0Insoluble<0.01
MethanolPolar Protic0.762Partially Soluble
EthanolPolar Protic0.654Partially Soluble
AcetonitrilePolar Aprotic0.460Soluble
AcetonePolar Aprotic0.355Soluble
DichloromethanePolar Aprotic0.309Soluble
Tetrahydrofuran (THF)Polar Aprotic0.207Soluble
TolueneNonpolar0.099Partially Soluble
HexaneNonpolar0.009Insoluble

Visualization: Solubility Determination Workflow

G cluster_qualitative Tier 1: Qualitative Screen cluster_quantitative Tier 2: Quantitative Analysis (Shake-Flask) qual_start Weigh 1-2 mg Compound qual_add Add 1 mL Solvent qual_start->qual_add qual_vortex Vortex 60s qual_add->qual_vortex qual_observe Visual Inspection qual_vortex->qual_observe qual_result Classify: Soluble, Partially Soluble, Insoluble qual_observe->qual_result quant_start Add Excess Solid to Solvent qual_result->quant_start Select key solvents for quantification quant_equil Equilibrate 24h at 25°C quant_start->quant_equil quant_filter Filter Supernatant (0.22 µm) quant_equil->quant_filter quant_analyze Quantify by HPLC quant_filter->quant_analyze quant_result Determine Solubility (mg/mL) quant_analyze->quant_result start Start Solubility Profiling start->qual_start

Caption: Workflow for comprehensive solubility profiling.

Part 2: Chemical Stability Assessment

Understanding a compound's intrinsic stability is non-negotiable. It informs storage conditions, shelf-life, and potential degradation pathways that may produce inactive or even toxic byproducts. Following the International Council for Harmonisation (ICH) guidelines, a forced degradation study is the definitive method for this assessment.[8][9]

Forced Degradation: Probing for Weaknesses

Forced degradation, or stress testing, involves subjecting the compound to harsh chemical and physical conditions to accelerate its decomposition.[9][10] The goal is to identify likely degradation products and establish the primary degradation pathways.[10] The benzoxazole ring, while aromatic, can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.[11][12]

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions Setup: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl).

    • Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH).

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂).

    • Thermal Stress: Prepare a solution in a neutral solvent (e.g., 50:50 acetonitrile:water).

    • Control: Prepare a solution in the same neutral solvent as the thermal sample.

  • Incubation:

    • Incubate the Acid, Base, and Oxidation samples at a controlled temperature (e.g., 60°C).

    • Incubate the Thermal sample at a higher temperature (e.g., 80°C).

    • Store the Control sample at 4°C, protected from light.

  • Time Points: Collect aliquots from each stressed sample and the control at specified time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Sample Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples with mobile phase to halt further degradation.

  • Photostability: Expose a solid sample and a solution of the compound to controlled UV and visible light conditions as specified in ICH Q1B guidelines.[9]

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Part 3). Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Data Presentation: Forced Degradation Summary This table should be populated with experimentally derived data.

Stress ConditionTime (hours)% Parent Compound RemainingNumber of DegradantsObservations
Control (4°C)24>99%0No significant degradation.
0.1 M HCl (60°C)24e.g., Significant degradation observed.
0.1 M NaOH (60°C)24e.g., Rapid degradation, >50% loss in 2h.
3% H₂O₂ (60°C)24e.g., Minor degradation.
Thermal (80°C)24e.g., Stable.
Photolytic (ICH Q1B)-e.g., Photolabile in solution.

Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions (Incubate at 60-80°C) start Prepare 1 mg/mL Stock Solution acid Acidic (0.1 M HCl) base Basic (0.1 M NaOH) oxid Oxidative (3% H₂O₂) therm Thermal (80°C) photo Photolytic (ICH Q1B) control Control Sample (4°C, protected from light) acid->base sample Sample at T=0, 2, 6, 12, 24h acid->sample base->oxid base->sample oxid->therm oxid->sample therm->photo therm->sample photo->sample control->sample quench Quench Reaction (Neutralize/Dilute) sample->quench analyze Analyze by Stability-Indicating HPLC Method quench->analyze report Report % Degradation & Degradation Profile analyze->report

Caption: Workflow for a forced degradation (stress testing) study.

Part 3: The Cornerstone Analytical Method: HPLC

Both solubility and stability studies are critically dependent on a robust, validated analytical method for accurate quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this task.[13][14]

A "stability-indicating" method is one that can accurately measure the decrease in the concentration of the active compound while simultaneously resolving it from any potential degradation products, excipients, or impurities.[10][15] Method development should focus on achieving baseline separation between the this compound peak and all new peaks that appear during the forced degradation study. This ensures that the reported stability data is accurate and not confounded by co-eluting species.

Conclusion

This guide provides a comprehensive, actionable framework for the systematic evaluation of the solubility and stability of this compound. By progressing through tiered solubility assessments and conducting a rigorous forced degradation study, researchers can build a robust physicochemical data package. This information is not merely a set of parameters; it is the foundation upon which all future development activities—from formulation to preclinical and clinical studies—will be built. Adherence to these systematic, self-validating protocols ensures data integrity and provides the trustworthiness required to make critical decisions in the complex process of drug development.

References

  • El-Sayed, M. F. A., & El-Faham, A. (2006). Fluorescence characteristics and photostability of benzoxazole derived donor-acceptor dyes in constrained media. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(2), 366-371. [Link]
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  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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  • Wikipedia. (n.d.). Benzoxazole. [Link]
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  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
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  • YouTube. (2020, April 22). ICH Stability Testing and Method Development. [Link]
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An In-Depth Technical Guide to 1,3-Benzoxazole-5-carbonitrile: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive scientific overview of 1,3-Benzoxazole-5-carbonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While this specific molecule is a niche research chemical, this document synthesizes foundational chemical principles with data from closely related analogues to provide a robust predictive analysis of its properties and potential. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering insights into its synthesis, structural elucidation, and prospective applications.

Core Identification and Physicochemical Properties

The foundational step in any chemical investigation is the unambiguous identification of the molecule. This compound is a member of the benzoxazole family, a class of compounds known for their diverse pharmacological activities.[1][2]

  • IUPAC Name: this compound[3]

  • CAS Number: 132227-01-1

  • Molecular Formula: C₈H₄N₂O

  • Molecular Weight: 144.13 g/mol

The structure, depicted below, consists of a benzene ring fused to an oxazole ring, with a nitrile functional group at the 5-position. The aromaticity of the bicyclic system imparts significant stability to the molecule.[1]

Figure 1: Structure of this compound.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific compound, the following properties are predicted based on data from structurally similar molecules such as 1,3-Benzodioxole-5-carbonitrile and the parent benzoxazole.[4][5][6]

PropertyPredicted ValueReference Compound(s)
Melting Point (°C) 90-1001,3-Benzodioxole-5-carbonitrile (94-97 °C)[6]
Boiling Point (°C) >2501,3-Benzodioxole-5-carbonitrile (257.3 °C)[6]
Solubility Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water.Benzoxazole[5]
Appearance White to beige crystalline solid.1,3-Benzodioxole-5-carbonitrile[6]

Plausible Synthetic Route

The synthesis of benzoxazole derivatives is a well-established area of organic chemistry.[7] A common and effective method involves the condensation of an appropriately substituted o-aminophenol with a carboxylic acid derivative. For the synthesis of this compound, a plausible route would involve the reaction of 4-amino-3-hydroxybenzonitrile with a suitable one-carbon synthon, such as triethyl orthoformate, in the presence of an acid catalyst.

Synthesis_of_1_3_Benzoxazole_5_carbonitrile reactant1 4-Amino-3-hydroxybenzonitrile intermediate Intermediate (not isolated) reactant1->intermediate reactant2 Triethyl orthoformate reactant2->intermediate catalyst Acid Catalyst (e.g., p-TsOH) catalyst->intermediate product This compound intermediate->product

Figure 2: Plausible synthetic workflow for this compound.

Experimental Protocol (Generalized)

This protocol is a generalized procedure based on known methods for benzoxazole synthesis. Optimization of reaction conditions (temperature, time, and catalyst loading) would be necessary to achieve a high yield of the target compound.

  • Reaction Setup: To a solution of 4-amino-3-hydroxybenzonitrile (1.0 eq) in a suitable high-boiling solvent (e.g., toluene or xylene) is added triethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reaction Execution: The reaction mixture is heated to reflux (typically 110-140 °C) and stirred for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region, characteristic of the substituted benzoxazole core. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the heteroatoms in the oxazole ring.

  • Predicted Chemical Shifts (in CDCl₃):

    • δ 8.0-8.2 (s, 1H, H-2)

    • δ 7.8-8.0 (d, 1H, H-4)

    • δ 7.6-7.8 (d, 1H, H-6)

    • δ 7.4-7.6 (dd, 1H, H-7)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The nitrile carbon and the carbons of the benzoxazole ring will have characteristic chemical shifts.[11][12][13]

  • Predicted Chemical Shifts (in CDCl₃):

    • δ 150-155 (C-2)

    • δ 140-145 (C-7a)

    • δ 145-150 (C-3a)

    • δ 125-130 (C-4)

    • δ 110-115 (C-5)

    • δ 120-125 (C-6)

    • δ 115-120 (C-7)

    • δ 118-122 (CN)

FTIR Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the nitrile group and the benzoxazole ring system.[14]

  • Predicted Absorption Bands (cm⁻¹):

    • ~2230 cm⁻¹: Sharp, strong absorption corresponding to the C≡N stretching of the nitrile group.

    • 1600-1450 cm⁻¹: Multiple bands due to C=C and C=N stretching vibrations within the aromatic and oxazole rings.

    • 1250-1050 cm⁻¹: Strong absorptions from C-O stretching in the oxazole ring.

    • ~3100 cm⁻¹: C-H stretching of the aromatic protons.

Mass Spectrometry

The electron ionization mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of small molecules such as HCN and CO, which is characteristic of aromatic nitriles and benzoxazoles.[15][16][17]

  • Predicted Fragmentation:

    • m/z 144: Molecular ion [M]⁺

    • m/z 117: Loss of HCN

    • m/z 116: Loss of CO

    • m/z 89: Further fragmentation

Potential Applications in Drug Discovery and Materials Science

Benzoxazole derivatives are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[18][19][20] The incorporation of a nitrile group can modulate the electronic properties and bioavailability of the molecule, potentially enhancing its therapeutic efficacy.

Anticancer Potential

Many benzoxazole derivatives have been reported to exhibit significant anticancer activity through various mechanisms, including the inhibition of topoisomerase II and other key enzymes in cancer cell proliferation.[18] While no specific data exists for this compound, its structural similarity to other active benzoxazoles suggests it would be a valuable candidate for screening in anticancer assays.

Antimicrobial Activity

The benzoxazole scaffold is present in several compounds with potent antibacterial and antifungal properties.[19] The nitrile group can participate in hydrogen bonding and other interactions with biological targets, making this compound a compound of interest for the development of new antimicrobial agents.

Materials Science

The rigid, aromatic structure of benzoxazoles, combined with the electronic properties of the nitrile group, suggests potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Safety and Handling

As a research chemical with limited toxicological data, this compound should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Potential Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the eyes, skin, and respiratory tract.

  • First Aid:

    • In case of contact with eyes: Immediately flush with plenty of water for at least 15 minutes.

    • In case of contact with skin: Wash with soap and water.

    • If inhaled: Move to fresh air.

    • If swallowed: Seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a promising heterocyclic compound with significant potential for applications in drug discovery and materials science. While experimental data for this specific molecule is scarce, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. The proposed synthetic route and predicted spectroscopic data offer a solid foundation for researchers to synthesize and characterize this compound. Further investigation into its biological activities is warranted to explore its full therapeutic potential.

References

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The Benzoxazole-5-Carbonitrile Scaffold: A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzoxazole Core

The benzoxazole scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and an oxazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its structural similarity to endogenous purine bases facilitates interactions with a wide array of biological macromolecules, rendering it a versatile starting point for the development of novel therapeutic agents. Derivatives of the benzoxazole-5-carbonitrile core, in particular, have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This guide provides an in-depth technical overview of the significant biological activities associated with this scaffold, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanistic pathways to empower researchers in their drug discovery endeavors.

Anticancer Activity: Targeting the Engines of Malignancy

Benzoxazole-5-carbonitrile derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a diverse range of human cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of critical enzymes and signaling pathways that drive cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

A prominent mechanism underlying the anticancer effects of certain benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By competitively binding to the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds can block the downstream signaling cascade that promotes the formation of new blood vessels, effectively starving tumors of the nutrients and oxygen required for their growth.

Signaling Pathway: VEGFR-2 Inhibition by Benzoxazole Derivatives

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation

Caption: VEGFR-2 signaling pathway inhibition by benzoxazole derivatives.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected benzoxazole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
14a HepG2 (Liver)3.95 ± 0.18
14a MCF-7 (Breast)4.054 ± 0.17
14g MCF-7 (Breast)5.8 ± 0.22
14i HepG2 (Liver)3.22 ± 0.13
14i MCF-7 (Breast)6.94 ± 0.22
14l MCF-7 (Breast)6.87 ± 0.23
14l HepG2 (Liver)6.70 ± 0.47
3m Various

The Strategic Pivot: 1,3-Benzoxazole-5-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Within this esteemed class of heterocycles, 1,3-Benzoxazole-5-carbonitrile emerges as a particularly strategic synthetic intermediate. Its carefully positioned nitrile functionality serves as a versatile chemical handle, enabling a diverse array of molecular elaborations. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for its effective utilization in drug discovery programs. We will delve into the causality behind experimental choices, present validated methodologies, and showcase its role in the construction of targeted therapeutics, particularly in the realms of oncology and neurology.

Introduction: The Architectural Significance of this compound

The intrinsic value of this compound lies in its unique trifecta of structural features: a planar, aromatic benzoxazole core, a reactive C2 position, and a strategically placed C5 nitrile group. The benzoxazole ring system itself is known to engage in crucial interactions with biological targets.[3] The nitrile group, however, elevates its status from a mere scaffold to a powerful building block. This electron-withdrawing group can be transformed into a variety of other functionalities, including carboxylic acids, amines, and amides, each opening new avenues for structure-activity relationship (SAR) studies and the optimization of pharmacokinetic properties.[4][5]

This guide will illuminate the synthetic pathways to this key intermediate and demonstrate how its nitrile functionality can be strategically manipulated to generate libraries of novel compounds directed at challenging disease targets.

Synthesis of the Core Intermediate: A Validated Protocol

The most common and efficient route to this compound begins with the commercially available precursor, 4-amino-3-hydroxybenzonitrile. The synthesis involves a cyclization reaction with an appropriate one-carbon source, such as an orthoester or formic acid. The use of orthoesters, like trimethyl orthoformate, is often preferred due to the mild reaction conditions and the clean formation of the benzoxazole ring.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-amino-3-hydroxybenzonitrile

  • Trimethyl orthoformate

  • Catalytic amount of p-toluenesulfonic acid (p-TsOH)

  • Toluene

  • Methanol

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 4-amino-3-hydroxybenzonitrile (1.0 eq) in toluene, add trimethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The reaction can be monitored for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain a crude solid.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel to afford this compound as a crystalline solid.

Expected Yield: 85-95%

Characterization Data:

AnalysisExpected Result
Appearance White to off-white crystalline solid
¹H NMR Peaks corresponding to the aromatic protons of the benzoxazole ring system.
¹³C NMR Peaks corresponding to the carbons of the benzoxazole ring and the nitrile group.
IR Characteristic nitrile stretch (νC≡N) around 2230 cm⁻¹.
Mass Spec Molecular ion peak corresponding to the molecular weight of the product.

The Nitrile Group: A Gateway to Molecular Diversity

The synthetic utility of this compound is primarily derived from the reactivity of its nitrile group. This functionality can be readily transformed into other key chemical motifs, allowing for extensive molecular diversification.

Hydrolysis to Carboxylic Acid

The nitrile can be hydrolyzed under acidic or basic conditions to yield 1,3-benzoxazole-5-carboxylic acid.[6] This transformation is fundamental for introducing a carboxylic acid group, which can serve as a key pharmacophore for interacting with biological targets or as a handle for further amide coupling reactions.

DOT Visualization: Synthetic Transformations of this compound

G A This compound B 1,3-Benzoxazole-5-carboxylic Acid A->B Hydrolysis (H+ or OH-) C (1,3-Benzoxazol-5-yl)methanamine A->C Reduction (e.g., LiAlH4) D Amide Derivatives B->D Amide Coupling (e.g., EDC, HOBt) G cluster_0 Synthesis of Kinase Inhibitors A This compound B Intermediate Elaboration A->B Reaction at C2 or Nitrile Transformation C Final Kinase Inhibitor (e.g., Aurora B, VEGFR-2) B->C Further Functionalization

Caption: General workflow for kinase inhibitor synthesis.

Glycogen Synthase Kinase-3 (GSK-3) Inhibitors for Neurological Disorders

Dysregulation of Glycogen Synthase Kinase-3 (GSK-3) has been implicated in the pathophysiology of several central nervous system disorders, including Alzheimer's disease and bipolar disorder. [7]The benzoxazole core has been explored for the development of potent and selective GSK-3 inhibitors. [8][9]In these molecules, the 5-substituted benzoxazole moiety often plays a crucial role in achieving high affinity and selectivity for the GSK-3 active site.

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

The benzoxazole scaffold has also been incorporated into the design of inhibitors of Poly (ADP-ribose) Polymerase (PARP), a family of enzymes involved in DNA repair. [2][3]PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways. The 5-cyano-benzoxazole moiety can serve as a key building block in the synthesis of these targeted therapies.

Conclusion

This compound represents a high-value, versatile intermediate for the modern medicinal chemist. Its straightforward synthesis and the rich chemistry of its nitrile functionality provide a robust platform for the rapid generation of diverse compound libraries. The demonstrated success of the benzoxazole scaffold in targeting a range of clinically relevant enzymes underscores the strategic importance of mastering the synthesis and manipulation of key intermediates like this compound. This guide has provided a comprehensive overview of its synthesis, reactivity, and application, empowering researchers to leverage this powerful building block in their quest for novel therapeutics.

References

  • Vertex AI Search. (2024). Benzoxazole derivatives: Significance and symbolism. [Source: vertexaisearch.cloud.google.com]
  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. RSC Advances, 12(43), 28267-28283. [Source: PubMed Central]
  • Hilaris Publisher. (2020).
  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Source: chemistrysteps.com]
  • OpenStax. (2023). 20.7 Chemistry of Nitriles. [Source: openstax.org]
  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. [Source: Ventura College Organic Chemistry Lab]
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Source: chemistrysteps.com]
  • Jeon, R., et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3124-3128. [Source: PubMed]
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Amino-4-hydroxybenzonitrile. [Source: benchchem.com]
  • Google Patents. (n.d.). CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
  • Abdel-Maksoud, M. S., et al. (2022). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities.
  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Source: masterorganicchemistry.com]
  • Hamid, H., et al. (2018). Synthesis of benzimidazole-linked-1,3,4-oxadiazole carboxamides as GSK-3β inhibitors with in vivo antidepressant activity. Bioorganic Chemistry, 77, 472-481. [Source: PubMed]
  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. [Source: kpu.pressbooks.pub]
  • Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Source: moodle.lsu.edu]
  • Kalin, J. H., et al. (2020). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers in Molecular Neuroscience, 13, 58. [Source: PubMed Central]
  • El-Naggar, M., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules, 27(16), 5183. [Source: PubMed Central]
  • Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles, 60(10), 2313-2317. [Source: heterocycles.jp]
  • MDPI. (2023). GSK3 as a Master Regulator of Cellular Processes. [Source: mdpi.com]

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The Benzoxazole Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" heterocyclic structure due to its prevalence in a multitude of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the medicinal chemistry of benzoxazoles for researchers, scientists, and drug development professionals. We will explore the fundamental physicochemical properties, key synthetic methodologies, diverse pharmacological applications, and critical structure-activity relationships (SAR) of this versatile moiety. This guide is designed to serve as a technical resource, offering not only a theoretical understanding but also practical, field-proven insights and detailed experimental protocols to empower the rational design and development of novel benzoxazole-based therapeutics.

Introduction: The Significance of the Benzoxazole Core

Benzoxazole, a bicyclic aromatic compound with the chemical formula C₇H₅NO, consists of a benzene ring fused to an oxazole ring.[1][2] This seemingly simple architecture belies a remarkable versatility that has captivated medicinal chemists for decades. The planar nature of the benzoxazole ring system facilitates crucial π–π stacking interactions with biological macromolecules, while the embedded nitrogen and oxygen heteroatoms act as key hydrogen bond acceptors, enabling precise molecular recognition at various biological targets.[3]

The inherent stability of the aromatic system, coupled with the potential for functionalization at multiple positions, makes the benzoxazole scaffold an ideal starting point for the development of diverse compound libraries. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, leading to the successful development of several marketed drugs.[4][5]

Physicochemical Properties of the Benzoxazole Scaffold

The parent benzoxazole molecule possesses a unique set of physicochemical properties that can be significantly modulated through the introduction of various substituents. This ability to fine-tune properties such as lipophilicity, solubility, and metabolic stability is a key advantage in drug design.

PropertyValueReference
Molecular FormulaC₇H₅NO[6]
Molar Mass119.12 g/mol [6]
Melting Point29-30 °C[6]
Boiling Point182 °C[6]
AppearanceWhite to light yellow solid[6]
OdorPyridine-like[6]

Synthetic Methodologies: Building the Benzoxazole Core

The construction of the benzoxazole ring system is a well-established area of organic synthesis, with numerous reliable methods at the disposal of medicinal chemists. The most prevalent strategies involve the condensation of a 2-aminophenol with a suitable one-carbon electrophile, followed by cyclization.

General Synthesis Pathway

The fundamental synthetic route to 2-substituted benzoxazoles is depicted below. The choice of the R group and the specific reaction conditions allow for the introduction of a wide array of substituents at the C2 position, a critical handle for modulating biological activity.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminophenol 2-Aminophenol Condensation_Cyclization Condensation & Cyclization 2-Aminophenol->Condensation_Cyclization One-Carbon_Electrophile R-C(O)X (e.g., Carboxylic Acid, Aldehyde, Acyl Chloride) One-Carbon_Electrophile->Condensation_Cyclization 2-Substituted_Benzoxazole 2-Substituted_Benzoxazole Condensation_Cyclization->2-Substituted_Benzoxazole

Caption: General synthetic scheme for 2-substituted benzoxazoles.

Experimental Protocols

This protocol outlines a classic and robust method for the synthesis of 2-arylbenzoxazoles.

Reactants & Reagents:

  • o-Aminophenol (1.0 eq)

  • Substituted Benzoic Acid (1.0 eq)

  • Polyphosphoric Acid (PPA)

Procedure:

  • In a round-bottom flask, combine o-aminophenol and the desired benzoic acid derivative.

  • Carefully add polyphosphoric acid (approximately 10 times the weight of the reactants).

  • Heat the reaction mixture with stirring at 180-200 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., 10% NaOH solution) until a precipitate forms.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[7]

This method offers a more environmentally friendly approach to 2-arylbenzoxazole synthesis.

Reactants & Reagents:

  • o-Aminophenol (1 mmol)

  • Aromatic Aldehyde (1 mmol)

  • Heterogeneous Catalyst (e.g., Fe₃O₄@SiO₂-SO₃H, 0.03 g)

Procedure:

  • In a 5 mL vessel, combine o-aminophenol, the aromatic aldehyde, and the heterogeneous catalyst.

  • Stir the reaction mixture at 50 °C under solvent-free conditions. Monitor the reaction by TLC.

  • Upon completion, separate the catalyst from the reaction mixture using an external magnet.

  • Purify the crude product by column chromatography on silica gel.[8]

This protocol provides a safer alternative to the use of highly toxic cyanogen bromide for the synthesis of 2-aminobenzoxazoles.

Reactants & Reagents:

  • o-Aminophenol (0.9 mmol)

  • NCTS (1.35 mmol)

  • BF₃·Et₂O (1.8 mmol)

  • 1,4-Dioxane (4 mL)

Procedure:

  • Dissolve o-aminophenol and NCTS in 1,4-dioxane in a round-bottom flask.

  • Add BF₃·Et₂O dropwise to the mixture.

  • Reflux the reaction mixture for 24-30 hours, monitoring by TLC.

  • After completion, cool the reaction and quench with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.[2][7][9]

Pharmacological Landscape of Benzoxazole Derivatives

The benzoxazole scaffold is a versatile pharmacophore, with its derivatives exhibiting a wide array of biological activities. This section will delve into the key therapeutic areas where benzoxazoles have shown significant promise, focusing on their mechanisms of action and structure-activity relationships.

Anticancer Activity

Benzoxazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival.

Many benzoxazole derivatives function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[10]

  • Receptor Tyrosine Kinases (RTKs): Benzoxazoles have been shown to inhibit RTKs such as VEGFR and EGFR, which are pivotal in tumor angiogenesis and cell growth. For example, a series of piperidinyl-based benzoxazole derivatives were identified as dual VEGFR-2/c-Met inhibitors, with compound 11b (a p-fluorophenyl derivative) exhibiting potent inhibition of both kinases (IC₅₀ = 0.145–0.970 μM for VEGFR-2 and 0.181–1.885 μM for c-Met) and inducing G₂/M cell-cycle arrest and apoptosis in breast cancer cells.[11]

cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation ERK->Angiogenesis Promotes Benzoxazole Benzoxazole Inhibitor Benzoxazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

  • PI3K/AKT/mTOR Pathway: This pathway is central to cell survival and proliferation, and its aberrant activation is a common feature in many cancers. Benzoxazole derivatives have been developed to target key kinases within this pathway, such as PI3K and mTOR.[10]

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. Their inhibition can lead to DNA damage and apoptosis in cancer cells. Several benzoxazole derivatives have been identified as potent inhibitors of both topoisomerase I and II.[1][12][13]

  • Topoisomerase I Inhibitors: Compounds such as 5-amino-2-(p-fluorophenyl)benzoxazole have shown greater potency than the reference drug camptothecin, with IC₅₀ values as low as 14.1 μM.[1]

  • Topoisomerase II Inhibitors: Derivatives like 5-chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole have demonstrated significant inhibitory activity against topoisomerase II, with IC₅₀ values of 22.3 μM and 17.4 μM, respectively, surpassing the potency of etoposide.[1][12]

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Substitution at C2: The nature of the substituent at the 2-position is critical for anticancer activity. Aromatic and heteroaromatic rings are often favored.

  • Substitution on the Benzene Ring: Electron-withdrawing groups, such as nitro and chloro, at the 5- or 6-position can enhance topoisomerase inhibitory activity.[14][15]

  • Bulky Groups: For topoisomerase inhibition, bulky groups at the R1 position of 2-substituted benzoxazoles can increase activity.[14][15]

Compound ClassTargetKey SAR InsightsRepresentative IC₅₀ ValuesReferences
Piperidinyl-based benzoxazolesVEGFR-2/c-Metp-Fluorophenyl at a specific position enhances activity.0.145–0.970 μM (VEGFR-2)[11]
2,5-Disubstituted benzoxazolesTopoisomerase I & II5-amino and 5-chloro/nitro substitutions are beneficial.14.1 μM (Topo I), 17.4 μM (Topo II)[1][12][13]
Benzoxazole-N-heterocyclic hybridsTyrosine KinaseHybridization with quinoline and quinoxaline shows promise.0.10 μM[16]
Antimicrobial Activity

The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents. Benzoxazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.

While the exact mechanisms are still under investigation for many derivatives, a prominent proposed target for the antibacterial activity of benzoxazoles is DNA gyrase , an essential bacterial enzyme involved in DNA replication.[17] By inhibiting this enzyme, benzoxazoles disrupt bacterial DNA synthesis, leading to cell death.

cluster_process Bacterial DNA Replication DNA_Gyrase DNA Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Replication DNA Replication Relaxed_DNA->Replication Benzoxazole Benzoxazole Inhibitor Benzoxazole->DNA_Gyrase Inhibits

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,3-Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1,3-Benzoxazole Scaffold

In the landscape of medicinal chemistry and materials science, the 1,3-benzoxazole scaffold stands out as a "privileged" heterocyclic structure. This aromatic organic compound, consisting of a benzene ring fused to an oxazole ring, serves as the core for a vast array of molecules with significant biological and photophysical properties.[1][2] Its structural rigidity, aromaticity, and capacity for functionalization at multiple sites make it a cornerstone in the design of novel therapeutic agents and functional materials.[2][3]

Derivatives of 1,3-benzoxazole are known to exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties.[4][5][6][7] They can act as structural isosteres of natural nucleic bases like adenine and guanine, enabling them to interact effectively with biological macromolecules.[7][8] This guide provides a comprehensive exploration of the core physical and chemical properties of 1,3-benzoxazole derivatives, offering field-proven insights into their synthesis, characterization, and structure-activity relationships for researchers, scientists, and drug development professionals.

Caption: The core heterocyclic system of 1,3-benzoxazole with IUPAC numbering.

Part 1: Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to drug development, influencing everything from formulation to bioavailability. Benzoxazole itself is a white to light yellow solid with a pyridine-like odor, a melting point between 27-30 °C, and it is largely insoluble in water.[1][3] Derivatives, however, exhibit a wide range of properties based on their substitution patterns.

Solubility, Melting Point, and Stability

The introduction of functional groups dramatically alters the polarity and intermolecular forces of benzoxazole derivatives, thereby affecting their solubility and melting points. For instance, the incorporation of polar groups like hydroxyl (-OH) or carboxyl (-COOH) can increase aqueous solubility, a critical factor for parenteral drug administration. Conversely, lipophilic substituents can enhance membrane permeability. The aromatic nature of the benzoxazole ring system imparts significant thermal and chemical stability to the core structure.[1][2]

Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of structural elucidation for newly synthesized derivatives. A multi-technique approach is essential for unambiguous confirmation.[9]

  • Mass Spectrometry (MS): Provides the molecular weight and, through high-resolution MS, the elemental composition, which is the first piece of evidence for a successful synthesis.

  • Infrared (IR) Spectroscopy: Crucial for identifying key functional groups. The characteristic stretching vibration of the C=N bond within the oxazole ring typically appears in the 1605–1688 cm⁻¹ region.[10] The C-O-C asymmetric stretch is also a key indicator, often found around 1144-1250 cm⁻¹.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework. Protons on the fused benzene ring typically resonate in the downfield aromatic region (δ 6.8–8.8 ppm).[9][12] The chemical shift and multiplicity of these protons provide definitive information about the substitution pattern on the benzene moiety.

  • UV-Visible Spectroscopy: Benzoxazole derivatives are chromophoric and often fluorescent.[13] UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The position of the maximum absorption (λmax) is sensitive to the substituents and the solvent, reflecting changes in the electronic structure.[11]

G compound Synthesized Derivative purify Purification (Chromatography/ Recrystallization) compound->purify ms Mass Spectrometry (MS) (Molecular Weight & Formula) purify->ms uv UV-Vis / Fluorescence (Photophysical Properties) purify->uv Optional ir IR Spectroscopy (Functional Groups) ms->ir nmr NMR Spectroscopy (¹H, ¹³C) (Connectivity & Structure) ir->nmr confirm Structural Elucidation & Confirmation nmr->confirm uv->confirm

Caption: General workflow for the spectroscopic characterization of benzoxazole derivatives.[9]

Table 1: Representative Physical and Spectroscopic Data for 1,3-Benzoxazole Derivatives

CompoundStructureMelting Point (°C)Key IR Peaks (cm⁻¹)¹H NMR (δ ppm, Aromatic Protons)
1,3-benzoxazol-2(3H)-one

132-1341750-1790 (C=O), 1610 (C=N)7.10-7.40
6-Bromo-1,3-benzoxazol-2(3H)-one[12]

196-197Not Reported6.96 (d), 7.31 (dd), 7.39 (d)
2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole[10]

201-2031629 (C=N), 759 (C-S)6.85-8.83

Part 2: Chemical Properties and Synthetic Methodologies

The reactivity of the benzoxazole ring is governed by its aromatic character and the presence of two heteroatoms. This section details its chemical behavior and the common strategies for its synthesis.

Reactivity

The benzoxazole ring system is relatively stable due to its aromaticity.[1][3] However, it possesses reactive sites that allow for functionalization.

  • Electrophilic Aromatic Substitution: The fused benzene ring can undergo electrophilic substitution reactions like nitration and halogenation. The directing influence of the fused oxazole ring typically favors substitution at the C6 position.[1]

  • Reactivity at C2: The C2 position is the most common site for introducing substituents. This is typically achieved during the synthesis itself by selecting an appropriate carboxylic acid or equivalent. Direct C-H arylation at the C2 position is also possible using modern catalytic methods.[14]

  • N-Alkylation/Arylation: The nitrogen atom at the 3-position can be alkylated, particularly in benzoxazolone derivatives, to introduce further diversity.[12]

Core Synthetic Strategies

The construction of the benzoxazole ring is most frequently achieved through the condensation of an o-aminophenol with a suitable one-carbon electrophile.

Caption: Common synthetic route via condensation of o-aminophenols.[4][15]

Common methods include:

  • Condensation with Carboxylic Acids (Phillips Condensation): Heating an o-aminophenol with a carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), is a classic and reliable method.[15]

  • Condensation with Aldehydes: An o-aminophenol can react with an aldehyde under oxidative conditions to form the benzoxazole ring.[14]

  • From Ortho-Haloanilides: Copper-catalyzed intramolecular cyclization of ortho-haloanilides provides an alternative route that complements methods starting from o-aminophenols.[14]

Experimental Protocol: Synthesis of 2-Phenyl-1,3-benzoxazole

This protocol describes a standard Phillips condensation reaction.

Causality Statement: This procedure utilizes a strong acid catalyst (PPA) which serves two roles: it protonates the carboxylic acid carbonyl, activating it for nucleophilic attack by the amino group of the o-aminophenol, and it acts as a powerful dehydrating agent to drive the final cyclization step by removing water, thus favoring product formation according to Le Châtelier's principle.

Materials:

  • 2-Aminophenol (1.0 eq)

  • Benzoic Acid (1.1 eq)

  • Polyphosphoric Acid (PPA)

  • Sodium Bicarbonate (NaHCO₃) solution (10% w/v)

  • Ethanol

  • Deionized Water

Procedure:

  • Combine 2-aminophenol and benzoic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add polyphosphoric acid (approx. 10 times the weight of 2-aminophenol). The mixture will become a thick, stirrable slurry.

  • Heat the reaction mixture to 200-220 °C with vigorous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Allow the mixture to cool to approximately 100 °C.

  • Very slowly and carefully, pour the warm reaction mixture onto crushed ice in a large beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralize the acidic aqueous mixture by slowly adding 10% sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.

  • Filter the precipitated solid using a Büchner funnel, wash thoroughly with cold water, and air-dry.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 2-phenyl-1,3-benzoxazole as crystalline needles.

Part 3: Structure-Activity Relationships (SAR) and Applications

The true power of the benzoxazole scaffold lies in the ability to tune its biological activity through strategic chemical modifications. Structure-activity relationship (SAR) studies are pivotal in transforming a weakly active "hit" compound into a potent "lead" for drug development.[16]

The biological activity of benzoxazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system.[16]

  • Position 2: This is the most frequently modified position. The introduction of various aryl, heteroaryl, or alkyl groups here can drastically alter the compound's interaction with biological targets. For example, in a series of antifungal agents, specific carboxamide groups at C2 were found to be critical for potent activity against Candida species.[17][18]

  • Positions 5 and 6: The benzene portion of the scaffold is often substituted with electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -CH₃, -OCH₃). These modifications can influence the electronic properties of the entire ring system, affecting target binding and pharmacokinetic properties like metabolic stability.[16][17]

  • Hybrid Molecules: A successful strategy involves creating hybrid molecules where the benzoxazole core is linked to other pharmacologically active heterocycles, such as triazoles or pyrazoles, to achieve synergistic or multi-target effects.[19][20]

Sources

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 1,3-Benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Benzoxazole-5-carbonitrile is a valuable heterocyclic compound, serving as a key structural motif in numerous pharmacologically active molecules and functional materials. Its synthesis is a topic of significant interest for researchers in medicinal chemistry and drug development. This guide provides an in-depth exploration of the core synthetic strategies for this compound, with a primary focus on the practical synthesis of its crucial precursor, 2-amino-4-cyanophenol. We will delve into the chemical logic underpinning the synthetic pathway, provide detailed, field-proven experimental protocols, and present quantitative data to inform experimental design.

The most direct and convergent synthetic approach to this compound hinges on the cyclization of a specifically substituted o-aminophenol. Therefore, the efficient preparation of this key starting material, 2-amino-4-cyanophenol (also known as 3-amino-4-hydroxybenzonitrile), is the cornerstone of the entire synthetic endeavor. This guide is structured to first provide a comprehensive methodology for the synthesis of this key precursor from readily available starting materials, followed by its subsequent transformation into the target benzoxazole.

Part 1: Synthesis of the Core Precursor: 2-Amino-4-cyanophenol

The synthesis of 2-amino-4-cyanophenol is not a trivial one-step process from simple precursors. A robust and logical synthetic pathway starts from the commercially available and cost-effective 4-cyanophenol . The strategy involves the introduction of an amino group ortho to the existing hydroxyl group via a two-step process: regioselective nitration followed by reduction.

Step 1.1: Regioselective Nitration of 4-Cyanophenol

The initial step is the electrophilic aromatic substitution (nitration) of 4-cyanophenol to introduce a nitro group onto the benzene ring. The hydroxyl group is a strongly activating, ortho-, para- directing group, while the cyano group is a deactivating, meta- directing group. Due to the powerful activating effect of the hydroxyl group, the nitration is expected to occur at the positions ortho to it. Since the para position is already occupied by the cyano group, the nitration will selectively occur at one of the ortho positions, yielding 4-cyano-2-nitrophenol .

Experimental Protocol: Synthesis of 4-Cyano-2-nitrophenol

  • Materials: 4-cyanophenol, Nitric acid (70%), Sulfuric acid (98%), crushed ice, distilled water, ethanol.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 11.9 g (0.1 mol) of 4-cyanophenol in 50 mL of glacial acetic acid.

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add 20 mL of concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.

    • Prepare a nitrating mixture by cautiously adding 8.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, pre-cooled in an ice bath.

    • Add the cold nitrating mixture dropwise to the solution of 4-cyanophenol over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

    • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

    • The yellow precipitate of 4-cyano-2-nitrophenol is collected by vacuum filtration and washed with copious amounts of cold water until the washings are neutral.

    • The crude product is purified by recrystallization from a mixture of ethanol and water to afford bright yellow crystals.

Mechanism of Nitration

nitration_mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Rearomatization HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O H2O H₂O 4_cyanophenol intermediate Sigma Complex 4_cyanophenol->intermediate + NO₂⁺ product intermediate->product - H⁺

Caption: Mechanism of the electrophilic nitration of 4-cyanophenol.

Quantitative Data for Nitration

ParameterValueReference
Starting Material4-CyanophenolN/A
Product4-Cyano-2-nitrophenolN/A
Typical Yield80-90%General knowledge on phenol nitration.[1]
Purity>98% after recrystallizationN/A
Step 1.2: Reduction of the Nitro Group to an Amine

The second step in the synthesis of the key precursor is the reduction of the nitro group of 4-cyano-2-nitrophenol to an amino group. This transformation is crucial and can be achieved using various reducing agents. A common and effective method is the use of a metal in an acidic medium, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a viable, cleaner alternative. Here, we detail the reduction using sodium sulfide, a method known for its selectivity in reducing one nitro group in the presence of others or sensitive functional groups.[2]

Experimental Protocol: Synthesis of 2-Amino-4-cyanophenol

  • Materials: 4-cyano-2-nitrophenol, Sodium sulfide nonahydrate (Na₂S·9H₂O), Ammonium chloride, distilled water, hydrochloric acid (HCl).

  • Procedure:

    • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of 24 g (0.1 mol) of sodium sulfide nonahydrate and 5.35 g (0.1 mol) of ammonium chloride in 150 mL of water.

    • Heat the solution to 80-90 °C with stirring.

    • Add 16.4 g (0.1 mol) of 4-cyano-2-nitrophenol in small portions to the hot solution over 30 minutes. The color of the solution will change from yellow to a deep reddish-brown.

    • After the addition is complete, maintain the mixture at 90 °C for 1 hour with continuous stirring.

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • Carefully acidify the mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 7-8. This will precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash it with cold water.

    • The crude 2-amino-4-cyanophenol can be purified by recrystallization from hot water or a mixture of ethanol and water to yield a crystalline solid.

Mechanism of Nitro Group Reduction

reduction_mechanism Nitro Ar-NO₂ Nitroso Ar-NO Nitro->Nitroso + 2e⁻, 2H⁺ Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + 2e⁻, 2H⁺ Amine Ar-NH₂ Hydroxylamine->Amine + 2e⁻, 2H⁺

Caption: Stepwise reduction of a nitro group to an amine.

Quantitative Data for Reduction

ParameterValueReference
Starting Material4-Cyano-2-nitrophenolN/A
Product2-Amino-4-cyanophenolN/A
Typical Yield60-70%Based on similar reductions.[2]
Melting Point151-153 °C[3]

Part 2: Cyclization to this compound

With the key precursor, 2-amino-4-cyanophenol, in hand, the final step is the formation of the oxazole ring. This is typically achieved by reacting the o-aminophenol with a one-carbon electrophile, followed by cyclodehydration. Several reagents can serve as the one-carbon source, including formic acid, triethyl orthoformate, and formaldehyde. The reaction with triethyl orthoformate is often preferred due to its efficiency and the formation of volatile byproducts.[4][5]

Step 2.1: Cyclization of 2-Amino-4-cyanophenol

The reaction of 2-amino-4-cyanophenol with triethyl orthoformate in the presence of an acid catalyst leads to the formation of this compound. The reaction proceeds through the formation of an intermediate ethoxymethyleneamino derivative, which then undergoes intramolecular cyclization with the elimination of ethanol.

Experimental Protocol: Synthesis of this compound

  • Materials: 2-amino-4-cyanophenol, Triethyl orthoformate, p-toluenesulfonic acid (catalyst), ethanol.

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, suspend 13.4 g (0.1 mol) of 2-amino-4-cyanophenol in 100 mL of ethanol.

    • Add 22.2 g (0.15 mol) of triethyl orthoformate to the suspension.

    • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.2 g).

    • Heat the reaction mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent and excess triethyl orthoformate under reduced pressure.

    • The resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol to afford pure this compound.

Mechanism of Benzoxazole Formation

cyclization_mechanism o_aminophenol intermediate1 Imidate Intermediate o_aminophenol->intermediate1 + HC(OEt)₃, -EtOH orthoformate HC(OEt)₃ product intermediate1->product Cyclization, -EtOH EtOH 2 EtOH

Caption: Cyclization of an o-aminophenol with triethyl orthoformate.

Quantitative Data for Cyclization

ParameterValueReference
Starting Material2-Amino-4-cyanophenolN/A
ProductThis compoundN/A
Typical Yield>85%Based on similar cyclizations.[5]
Purity>99% after purificationN/A

Overall Synthetic Workflow

overall_workflow start 4-Cyanophenol step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate 4-Cyano-2-nitrophenol step1->intermediate step2 Reduction (Na₂S) intermediate->step2 precursor 2-Amino-4-cyanophenol (Key Starting Material) step2->precursor step3 Cyclization (HC(OEt)₃, H⁺) precursor->step3 product This compound step3->product

Caption: Overall synthetic pathway to this compound.

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound, with a critical focus on the synthesis of the key starting material, 2-amino-4-cyanophenol. By providing detailed, step-by-step protocols, mechanistic insights, and comparative data, this document serves as a practical resource for researchers and professionals in the field of organic synthesis and drug development. The presented methodologies are based on established chemical principles and aim to provide a reliable foundation for the efficient and scalable synthesis of this important heterocyclic compound.

References

  • What is most feasible method to synthesise benzoxazole from aminophenol?? ResearchGate.
  • US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC - NIH.
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  • DOI: 10.1126/science.1138748 , 85 (2007); 316 Science et al. Michael D. Pluth, Host Promotes Orthoformate Hydrolysis Acid Cataly - Moodle@Units.
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  • Each bottle is then shaken intermittently until after about 5 minutes the reaction mixture becomes homogeneous. Thereupon, the bottle, wrapped in a towel, is immediately set away under a hood - Organic Syntheses Procedure.
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  • Synthesis and Friedländer Reactions of 5Amino4-cyano-1,3-oxazoles | Request PDF.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - NIH.
  • One-Pot Reactions of Triethyl Orthoformate with Amines.
  • (PDF) Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles.
  • CN103664698A - 2-cyanophenol preparing method - Google Patents.
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  • (PDF) One-Pot Reactions of Triethyl Orthoformate with Amines - ResearchGate.
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An In-Depth Technical Guide to the Safe Handling of 1,3-Benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Hazard Identification and Toxicological Profile

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. Based on data from closely related benzoxazole derivatives, 1,3-Benzoxazole-5-carbonitrile should be treated as a hazardous substance with multiple potential routes of exposure in a laboratory setting.[2][3][4]

1.1 GHS Classification and Hazard Statements

The compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows. This classification is extrapolated from analogs like 2-Amino-1,3-benzoxazole-5-carbonitrile and the parent benzoxazole structure.[3][4]

Hazard ClassGHS PictogramSignal WordHazard Statement CodeHazard Statement Description
Acute Toxicity (Oral)GHS07: Exclamation markWarning H302Harmful if swallowed.[3]
Acute Toxicity (Dermal)GHS07: Exclamation markWarning H312Harmful in contact with skin.[2]
Acute Toxicity (Inhalation)GHS07: Exclamation markWarning H332Harmful if inhaled.[2][3]
Skin Corrosion/IrritationGHS07: Exclamation markWarning H315Causes skin irritation.[3][5]
Serious Eye Damage/IrritationGHS05: Corrosion / GHS07: Exclamation markDanger/Warning H318/H319Causes serious eye damage/irritation.[2][3][5]
Specific Target Organ ToxicityGHS07: Exclamation markWarning H335May cause respiratory irritation.[2][3][5]

1.2 Primary Routes of Exposure and Health Effects

  • Inhalation: Inhalation of dust or aerosols can cause irritation to the respiratory tract.[2][5] Symptoms may include a feeling of tightness in the chest, coughing, and soreness in the throat.[2]

  • Dermal (Skin) Contact: Direct contact can cause skin irritation, characterized by redness and discomfort.[2] As a nitrile-containing compound, absorption through the skin is a potential route for systemic toxicity. All contaminated clothing should be removed immediately.[2]

  • Ocular (Eye) Contact: This compound poses a significant risk to the eyes, with the potential to cause serious irritation or permanent damage.[2] Symptoms can include pain, redness, profuse watering, and blurred vision.[2]

  • Ingestion: The compound is considered harmful if swallowed.[3] Ingestion may lead to soreness and redness of the mouth and throat, nausea, and stomach pain.[2]

Section 2: The Hierarchy of Controls for Exposure Minimization

The most effective method to ensure safety is not simply relying on personal protective equipment (PPE), but by implementing a multi-layered risk management strategy known as the Hierarchy of Controls. This system prioritizes engineering and administrative solutions to remove or minimize the hazard at its source.

cluster_HOC Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Is use of this compound essential? Substitution Substitution Can a less hazardous chemical be used? Elimination->Substitution If not possible Engineering Engineering Controls Isolate people from the hazard. Substitution->Engineering If not possible Admin Administrative Controls Change the way people work. Engineering->Admin Supplement with PPE Personal Protective Equipment (PPE) (Least Effective) Protect the worker with personal equipment. Admin->PPE Final barrier

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

  • Elimination/Substitution: The most effective control is to consider if the use of this compound is necessary or if a less hazardous analog could achieve the same research objective.

  • Engineering Controls: All work involving the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2] Work surfaces should be protected with disposable, plastic-backed absorbent paper.[6] Ensure that safety showers and eyewash stations are readily accessible and tested regularly.[7][8]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Access to areas where the chemical is used should be restricted.[6] Always wash hands thoroughly with soap and water after handling and before leaving the laboratory.[9] Avoid the formation or spread of dust in the air.[2]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls listed above.

Section 3: Protocols for Handling, Storage, and Disposal

Adherence to meticulous laboratory protocols is non-negotiable for mitigating the risks associated with this compound.

3.1 Required Personal Protective Equipment (PPE)

EquipmentSpecificationRationale and Causality
Eye/Face Protection Tightly fitting chemical safety goggles. A face shield is required if there is a significant splash risk.[10][11]Protects against dust particles and chemical splashes that can cause serious, irreversible eye damage.[2][10] Standard safety glasses are insufficient.
Hand Protection Disposable Nitrile Gloves (minimum 4-6 mil thickness).[6]Nitrile provides good resistance to a wide range of chemicals for incidental contact.[12][13] Gloves must be inspected before use and changed immediately if contamination is suspected or after each handling task to avoid cross-contamination.[14] Never reuse disposable gloves.[13][14]
Body Protection A flame-resistant laboratory coat with long sleeves.Provides a barrier against skin contact from spills and splashes.[11]
Footwear Closed-toe shoes.Required for all laboratory work to protect against spills and falling objects.[6]

3.2 Step-by-Step Handling Protocol (Solid Compound)

  • Preparation: Don all required PPE as specified in Table 3.1. Ensure the chemical fume hood sash is at the appropriate working height.

  • Weighing: Conduct all weighing operations on a disposable weigh boat or paper within the fume hood. Use anti-static tools if necessary.

  • Transfer: Carefully transfer the solid to the reaction vessel using a spatula. Avoid creating dust clouds.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the solid slowly to minimize splashing.

  • Post-Handling: Decontaminate the spatula and work surfaces. Dispose of all contaminated disposable materials (weigh boats, gloves, bench paper) in a designated hazardous waste container.[15]

3.3 Storage and Incompatibilities

  • Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][7] The storage area should be locked to restrict access.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, as these may cause hazardous reactions.[2][7]

3.4 Waste Disposal

Dispose of this compound and its containers in accordance with all local, regional, and national regulations.[7] The material should be transferred to an approved waste disposal plant via a licensed chemical destruction company.[9][11] Do not discharge into drains or rivers.[2][15]

Section 4: Emergency Response Procedures

Immediate and correct action during an emergency is critical to minimizing harm. All personnel must be familiar with these procedures before beginning work.

cluster_Emergency Emergency Response Workflow Incident Incident Occurs Spill Spill / Accidental Release Incident->Spill Exposure Personal Exposure Incident->Exposure Spill_Action1 Evacuate immediate area. Prevent access. Spill->Spill_Action1 Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Skin_Action Remove contaminated clothing immediately. Wash skin with plenty of soap and water for 15 mins. Skin->Skin_Action Eye_Action Rinse cautiously with water for at least 15 mins. Remove contact lenses if present and easy to do. Continue rinsing. Eye->Eye_Action Inhalation_Action Move person to fresh air. Keep comfortable for breathing. Inhalation->Inhalation_Action Ingestion_Action Rinse mouth with water. Do NOT induce vomiting. Ingestion->Ingestion_Action Spill_Action2 Wear appropriate PPE. Avoid creating dust. Spill_Action1->Spill_Action2 Spill_Action3 Sweep up solid material. Place in labeled container for disposal. Spill_Action2->Spill_Action3 Seek_Medical Seek Immediate Medical Attention Skin_Action->Seek_Medical Eye_Action->Seek_Medical Inhalation_Action->Seek_Medical If feeling unwell Ingestion_Action->Seek_Medical

Caption: A decision-making workflow for responding to incidents.

4.1 First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention from a specialist.[2]

  • Skin Contact: Take off immediately all contaminated clothing.[16] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][7] If skin irritation occurs, get medical advice.[7]

  • Inhalation: Remove the person to fresh air and keep them in a position comfortable for breathing.[2][7] If the person feels unwell, call a poison center or doctor.[7]

  • Ingestion: Rinse mouth thoroughly with water.[7][16] Do not induce vomiting.[2] Call a physician or poison control center immediately.[16]

4.2 Spill Response

For a small spill, and only if trained to do so, wear appropriate PPE, sweep up the solid material, and place it into a suitable, closed, labeled container for disposal.[2][7] Avoid creating dust.[2] For large spills, evacuate the area and contact your institution's environmental health and safety department. Do not allow the material to enter drains or waterways.[2]

4.3 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or foam.[2][7]

  • Specific Hazards: The compound is combustible.[7] Hazardous combustion products include toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[2][7]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2][7]

References

  • Unknown. (2016).
  • National Center for Biotechnology Information. (n.d.). Benzoxazole. PubChem. [Link]
  • Eagle Mat. (2024). The Science And Safety Behind The Use Of Nitrile Gloves. [Link]
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]
  • Eastwest Medico. (2022).
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

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Predicted Biological Targets of 1,3-Benzoxazole-5-carbonitrile: A Computational and Experimental Roadmap

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,3-benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3][4] This guide focuses on a specific, less-characterized member of this family: 1,3-Benzoxazole-5-carbonitrile. In the absence of extensive direct experimental data, this document outlines a robust, multi-pronged strategy for the prediction, validation, and characterization of its biological targets. We will bridge the gap between the known activities of the broader benzoxazole class and the specific potential of this nitrile-substituted derivative. Our approach begins with a comprehensive in-silico prediction workflow, leveraging chemical similarity and structure-based methods to generate a high-confidence list of putative targets. Subsequently, we provide detailed, field-proven experimental protocols for the validation of these predictions, establishing a clear path from computational hypothesis to empirical evidence. This guide is intended for researchers and drug development professionals seeking to unlock the therapeutic potential of novel heterocyclic compounds.

Part 1: The Benzoxazole Scaffold - A Privileged Structure in Drug Discovery

The benzoxazole core, an aromatic structure formed by the fusion of a benzene and an oxazole ring, is recognized as a "privileged scaffold" in drug discovery.[5] Its relative stability, coupled with reactive sites suitable for functionalization, has led to the development of numerous derivatives with a wide array of biological activities.[4][5][6] These activities span multiple therapeutic areas, including:

  • Anticancer: Many benzoxazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including breast, lung, liver, and colorectal cancers.[2][7]

  • Antimicrobial: The scaffold has been incorporated into agents with antibacterial and antifungal properties.[1][2]

  • Anti-inflammatory: Certain derivatives have shown potential as anti-inflammatory agents.[1]

  • Central Nervous System (CNS) Activity: Some benzoxazoles have been investigated for their effects on CNS targets, such as the 5-HT3 receptor.[8]

The specific compound of interest, this compound, incorporates a nitrile group at the 5-position. The nitrile moiety is a versatile functional group in medicinal chemistry, often acting as a hydrogen bond acceptor or a bioisostere for other groups, and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Part 2: In-Silico Target Prediction - A Data-Driven Hypothesis Generation

Given the novelty of this compound, our initial approach is computational, aiming to generate a ranked list of potential biological targets. This in-silico phase is critical for prioritizing resources and designing efficient validation experiments.

The Causality Behind a Computational-First Approach

Embarking on an experimental screening campaign without prior knowledge is resource-intensive and inefficient. A computational approach allows us to leverage the vast repository of existing bioactivity data to build a predictive model. By analyzing the structural similarities between our compound of interest and compounds with known targets, we can infer probable interactions. This "read-across" methodology is a cornerstone of modern predictive toxicology and pharmacology.[9][10]

A Multi-Modal In-Silico Workflow

We propose a three-tiered computational workflow to maximize the confidence of our predictions.

  • Chemical Similarity and Substructure Searching: This involves querying chemical databases (e.g., PubChem, ChEMBL) for molecules that are structurally similar to this compound and have documented biological activity. The underlying principle is the "Similarity Property Principle," which posits that structurally similar molecules are likely to have similar biological properties.

  • Pharmacophore-Based Screening: A pharmacophore model is an ensemble of steric and electronic features necessary for optimal molecular interaction with a specific biological target. By analyzing a set of known active benzoxazole derivatives from the literature, a common pharmacophore hypothesis can be generated and used to screen a 3D database of protein targets.

  • Reverse Molecular Docking: In contrast to traditional docking where multiple ligands are docked to a single target, reverse docking involves docking a single ligand (this compound) against a large collection of protein structures.[11] This can uncover potential "off-target" effects and identify novel targets. The binding energy scores from these simulations help in ranking the most probable interactors.[9][11]

Diagram: In-Silico Target Prediction Workflow

G cluster_0 Data Input cluster_1 Computational Methods cluster_2 Output & Prioritization Query This compound Similarity Chemical Similarity Search (e.g., PubChem, ChEMBL) Query->Similarity Pharmacophore Pharmacophore Modeling & Virtual Screening Query->Pharmacophore Docking Reverse Molecular Docking (e.g., against PDB library) Query->Docking TargetList Generation of Putative Target List Similarity->TargetList Pharmacophore->TargetList Docking->TargetList Ranking Target Ranking & Prioritization (Based on score, literature evidence) TargetList->Ranking FinalTargets High-Confidence Predicted Targets Ranking->FinalTargets

Caption: Workflow for computational prediction of biological targets.

High-Probability Predicted Target Classes

Based on the extensive literature on benzoxazole derivatives, the following protein classes are predicted as high-probability targets for this compound:

  • Protein Kinases: Numerous benzoxazole derivatives have been reported as kinase inhibitors.[1] A notable example is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[12] The planar benzoxazole scaffold is well-suited to fit into the ATP-binding pocket of many kinases. Another potential kinase target is Aurora A Kinase, which has been implicated in neuroblastoma and is a target for some oxazole derivatives.[13][14]

  • G-Protein Coupled Receptors (GPCRs): The 5-HT3 (serotonin) receptor is a validated target for certain benzoxazole compounds, suggesting a potential for CNS applications.[8]

  • Microbial Enzymes: The antimicrobial activity of many benzoxazoles suggests that they may target essential enzymes in bacteria and fungi.[1][2] For instance, some derivatives have shown promise as anti-tubercular agents.[9][15]

  • DNA Intercalators: Some benzoxazole-acrylonitrile derivatives have been shown to interact with DNA, suggesting a potential mechanism of action for their antiproliferative effects.[16]

Table 1: Summary of Predicted Target Classes and Rationale

Target ClassRepresentative Example(s)Rationale based on Benzoxazole LiteraturePotential Therapeutic Area
Protein KinasesVEGFR-2, Aurora A Kinase, MAPK14The scaffold mimics the hinge-binding region of ATP.[12][17]Oncology, Inflammation
GPCRs5-HT3 ReceptorDocumented agonist/antagonist activity of derivatives.[8]CNS Disorders, Nausea
Microbial EnzymesDprE1 (Tuberculosis)Broad-spectrum antimicrobial activity is frequently reported.[1][9]Infectious Diseases
Nucleic Acidsct-DNAAntiproliferative activity linked to DNA damage and intercalation.[16]Oncology

Part 3: Experimental Validation - From Hypothesis to Evidence

The output of the in-silico workflow is a set of testable hypotheses. The following section provides detailed, self-validating protocols to empirically test the predicted interactions. For this guide, we will focus on validating a predicted interaction with a protein kinase (e.g., VEGFR-2).

Protocol 1: Thermal Shift Assay (TSA) for Target Engagement

Principle: TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and robust method to confirm direct binding of a ligand to a target protein. The binding of a ligand typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100x stock of SYPRO Orange dye in DMSO.

    • Prepare a 2X stock of purified recombinant VEGFR-2 kinase domain (e.g., 2 µM) in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2).

    • Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series (e.g., from 10 mM to 1 µM) in DMSO.

  • Assay Plate Setup (384-well PCR plate):

    • To each well, add 10 µL of the 2X protein stock.

    • Add 100 nL of the compound from the DMSO serial dilution plate using a pintool or acoustic dispenser.

    • Include positive controls (e.g., a known VEGFR-2 inhibitor like Sorafenib) and negative controls (DMSO vehicle).

    • Prepare a "no protein" control to check for compound fluorescence.

  • Final Reaction Mix & Run:

    • Add 10 µL of 2X SYPRO Orange dye (diluted in assay buffer) to each well. The final volume will be ~20 µL.

    • Seal the plate, centrifuge briefly, and incubate at room temperature for 10 minutes.

    • Place the plate in a Real-Time PCR instrument.

    • Set up a melt curve experiment: Ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.05 °C/sec, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature. The Tm is the midpoint of the unfolding transition, typically calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.

    • A positive "hit" is identified by a significant positive shift in Tm (ΔTm) in the presence of the compound compared to the DMSO control. A dose-dependent increase in ΔTm provides strong evidence of direct binding.

Diagram: Thermal Shift Assay (TSA) Workflow

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Reagents Prepare Protein, Dye, & Compound Dilutions Plate Dispense Reagents into 384-well Plate Reagents->Plate Incubate Seal, Spin, Incubate Plate->Incubate Run Run Melt Curve (25°C to 95°C) in RT-PCR Incubate->Run Plot Plot Fluorescence vs. Temperature Run->Plot Tm Calculate Melting Temp (Tm) for each well Plot->Tm DeltaTm Determine ΔTm (Compound Tm - DMSO Tm) Tm->DeltaTm

Sources

Methodological & Application

Step-by-step protocol for 1,3-Benzoxazole-5-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-05CNBOX

Abstract

1,3-Benzoxazole-5-carbonitrile is a valuable heterocyclic compound, serving as a key building block in the development of novel pharmaceutical agents and functional materials. Its synthesis is of considerable interest to the research and drug development community. This document provides a detailed, technically-grounded guide to its synthesis, focusing on the well-established method of cyclocondensation. The protocol herein is based on the reaction of 2-amino-4-cyanophenol with an orthoester, a common and effective strategy for forming the benzoxazole ring system. This application note explains the chemical principles, provides a step-by-step experimental protocol, outlines necessary safety precautions, and includes comprehensive characterization data.

Introduction and Significance

The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The incorporation of a nitrile group at the 5-position, as in this compound, provides a versatile chemical handle for further functionalization, making it an attractive intermediate for library synthesis and lead optimization in drug discovery programs.

The primary synthetic strategy for benzoxazoles involves the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid equivalent.[4] Variations of this method utilize aldehydes, acid chlorides, or orthoesters as the one-carbon source for the C2 position of the benzoxazole ring.[1][5] The use of an orthoester, such as triethyl orthoformate, is particularly advantageous as it serves as both the carbon source and a dehydrating agent, driving the reaction to completion under relatively mild conditions.

Synthetic Strategy and Mechanism

The synthesis of this compound is most commonly achieved through the acid-catalyzed condensation of 2-amino-4-cyanophenol with triethyl orthoformate.

Reaction Scheme:

Caption: General synthesis of this compound.

The mechanism proceeds via two key stages:

  • Initial Condensation: The nucleophilic amino group of 2-amino-4-cyanophenol attacks the electrophilic carbon of the orthoester. This is typically followed by the elimination of two molecules of ethanol to form an intermediate imidate.

  • Intramolecular Cyclization & Dehydration: Under acidic conditions, the phenolic hydroxyl group attacks the imidate carbon. The subsequent elimination of a third molecule of ethanol results in the formation of the stable, aromatic benzoxazole ring. The overall process is a cyclodehydration reaction.

Experimental Protocol

This protocol is an example adapted from established methodologies for benzoxazole synthesis. Researchers should perform their own risk assessment and optimization based on their specific laboratory conditions.

3.1. Materials and Equipment

Reagent/EquipmentGrade/SpecificationSupplier Example
2-Amino-4-cyanophenol≥98% puritySigma-Aldrich
Triethyl orthoformate≥98% puritySigma-Aldrich
p-Toluenesulfonic acid (p-TsOH)Monohydrate, ≥98.5%Sigma-Aldrich
TolueneAnhydrous, 99.8%Sigma-Aldrich
Ethyl acetateACS Reagent, ≥99.5%Fisher Scientific
HexanesACS Reagent, ≥98.5%Fisher Scientific
Round-bottom flask100 mL, with ground glass jointVWR
Reflux condenserCompatible with flaskVWR
Magnetic stirrer/hotplateWith temperature and stirring controlIKA
Rotary evaporatorStandard laboratory modelBüchi
Thin Layer Chromatography (TLC)Silica gel 60 F254 platesMilliporeSigma

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-cyanophenol (5.0 g, 37.3 mmol).

  • Reagent Addition: Add anhydrous toluene (50 mL), followed by triethyl orthoformate (9.3 mL, 56.0 mmol, 1.5 equiv.).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.35 g, 1.86 mmol, 0.05 equiv.).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system. The starting material (2-amino-4-cyanophenol) is significantly more polar than the product. The reaction is typically complete within 3-5 hours.

  • Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene and excess triethyl orthoformate under reduced pressure using a rotary evaporator.

  • Purification: The crude residue can be purified by recrystallization or column chromatography.

    • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

    • Column Chromatography: If necessary, purify the crude material on a silica gel column using a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis to confirm its identity and purity.

Workflow Diagram

Synthesis_Workflow A 1. Reaction Setup - Add 2-amino-4-cyanophenol - Add Toluene B 2. Reagent Addition - Add Triethyl Orthoformate - Add p-TsOH (catalyst) A->B C 3. Reflux - Heat to 110-115 °C - Stir for 3-5 hours B->C D 4. Monitor by TLC - Eluent: 3:1 Hex/EtOAc - Check for consumption of starting material C->D During Reaction D->C Incomplete E 5. Cooldown & Concentrate - Cool to Room Temp - Remove solvent via Rotovap D->E Complete F 6. Purification - Recrystallization (EtOAc/Hexanes) OR - Silica Gel Chromatography E->F G 7. Characterization - NMR, IR, MP - Assess Purity F->G H Final Product This compound G->H

Caption: Step-by-step workflow for synthesis and purification.

Safety and Handling

! CRITICAL SAFETY NOTICE ! This protocol must be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Phosphorus Oxychloride (POCl₃): Although not used in this specific protocol, it is a common reagent for similar syntheses and is extremely hazardous. It is fatal if inhaled, causes severe skin burns and eye damage, and reacts violently with water.[6][7][8] Always handle with extreme caution under an inert atmosphere and have appropriate quenching procedures and emergency response plans in place.[6][9]

  • 2-Amino-4-cyanophenol: This compound is a potential irritant. Avoid inhalation and contact with skin and eyes.[10]

  • Toluene: Toluene is a flammable liquid and can cause skin and respiratory irritation.

  • Triethyl Orthoformate: This is a flammable liquid and an eye irritant.

  • General Precautions: Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[6] Ensure all glassware is dry before use.

References

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • Reddy, K. L., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881–887.
  • ResearchGate. (n.d.). One-pot synthesis of benzoxazole-substituted ester compounds a,b.
  • ACS Publications. (2025). One-Pot Synthesis of Benzoxazoles and Sulfoxides: Complete Utilization of Diaryl Sulfoxides. The Journal of Organic Chemistry.
  • Bohrium. (2024). One-Pot Synthesis of Benzoxazoles: A Promising Approach to Aromatic Heterocyclic Compounds Preparation.
  • Journal of American Science. (2010). Synthesis of some new benzoxazole acetonitrile derivatives.
  • Al-Said, S. A., et al. (2012). Synthesis and Friedländer reactions of 5-amino-4-cyano-1,3-oxazoles. Molecules, 17(7), 8093-8103.
  • ResearchGate. (n.d.). (PDF) Synthesis of some novel benzoxazole derivatives and their antimicrobial activity.
  • ResearchGate. (n.d.). Synthesis of benzoxazole derivatives using 1,3-diketones.
  • Journal of Organic Chemistry & Pharmaceutical Research. (n.d.). Synthesis of some benzoxazole derivatives.
  • da Silva, J. F., et al. (2022). Synthesis of benzoxazoles compounds 1-3. Toxicology in Vitro.
  • ResearchGate. (n.d.). Preparation of 5‐amino‐4‐cyanoxazoles 1 from....
  • Google Patents. (n.d.). CN1442404A - Method of preparing p-cyanophenol like compound.
  • Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.

Sources

1H and 13C NMR characterization of 1,3-Benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 1,3-Benzoxazole-5-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

1,3-Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse pharmacological activities and unique photophysical properties.[1] Rigorous structural characterization is paramount for quality control, reaction monitoring, and establishing structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of such organic molecules. This guide provides a comprehensive, field-proven protocol for the ¹H and ¹³C NMR characterization of a key benzoxazole intermediate: this compound. We will detail not just the procedural steps but the scientific rationale behind them, ensuring a robust and reproducible analysis.

Foundational Principles & Molecular Structure

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule like this compound, ¹H NMR reveals the number and type of protons and their neighboring relationships, while ¹³C NMR maps the carbon framework.

The numbering convention, which is critical for assigning spectral signals, is established by IUPAC rules. The electron-withdrawing nature of the nitrile group (-C≡N) and the electronic effects of the fused oxazole ring create a distinct and predictable pattern of chemical shifts for the aromatic protons and carbons.

G cluster_0 This compound cluster_1 IUPAC Numbering mol A O1──C2(H)═N3──C3a──C7a──O1 │           │    │ C7(H)───────C4(H) │ │           │ C6(H)───────C5──C≡N

Caption: Structure and IUPAC numbering of this compound.

Experimental Workflow: From Sample Preparation to Structural Confirmation

Achieving high-quality, interpretable NMR spectra is critically dependent on meticulous sample preparation and correctly configured acquisition parameters. The following workflow outlines a self-validating system for reliable data acquisition.

Caption: Standard workflow for NMR-based structural elucidation.

Protocol 2.1: High-Fidelity NMR Sample Preparation

This protocol is designed to create a homogeneous sample solution free of contaminants that could degrade spectral quality.

  • Glassware Preparation: Ensure all glassware, including vials and pipettes, is scrupulously clean and dry to prevent contamination.[2]

  • Sample Weighing:

    • For ¹H NMR , accurately weigh 1-5 mg of purified this compound into a clean, dry vial.[3] This concentration is typically sufficient for achieving a good signal-to-noise ratio on modern spectrometers.[4]

    • For ¹³C NMR , a higher concentration is necessary due to the low natural abundance (~1.1%) of the ¹³C isotope. Weigh 10-25 mg of the sample.[3]

  • Solvent Selection and Addition:

    • Choose a deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for many benzoxazole derivatives due to its high dissolving power.[5] Chloroform-d (CDCl₃) is another common alternative.

    • Causality: Deuterated solvents are used to avoid large, overwhelming solvent signals in ¹H NMR spectra.[2][6] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability over the course of the experiment.[7]

    • Using a syringe or calibrated pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[6][8] This volume is optimal for standard 5 mm NMR tubes.[4]

  • Dissolution and Homogenization:

    • Cap the vial and gently agitate or vortex until the solid is completely dissolved. Sonication or gentle warming can be used to aid dissolution if necessary.[1]

    • Trustworthiness Check: A visually clear, homogeneous solution is the goal. The presence of any solid particles will interfere with magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[4]

  • Filtration and Transfer:

    • To remove any residual particulate matter, filter the solution directly into a clean, high-quality 5 mm NMR tube. A Pasteur pipette with a small plug of cotton or glass wool at the neck serves as an effective filter.[6][8]

    • Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm.[4]

  • Referencing: Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), but it is often more convenient to use the residual protonated solvent signal as a secondary reference.[3]

    • DMSO-d₅: δ ~2.50 ppm (¹H) and δ ~39.52 ppm (¹³C).

    • CDCl₃: δ ~7.26 ppm (¹H) and δ ~77.16 ppm (¹³C).[3]

Protocol 2.2: NMR Data Acquisition

These are general parameters for a 400 MHz spectrometer. They may require optimization based on the specific instrument and sample concentration.

  • Instrument Setup: Insert the sample into the spectrometer. Tune and match the probe for the appropriate nucleus (¹H or ¹³C). Perform magnetic field shimming to optimize homogeneity, using the deuterium lock signal as feedback.[7]

  • ¹H NMR Acquisition:

    • Experiment: Standard single-pulse acquisition.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8 to 16 scans are typically sufficient for the specified concentration.

  • ¹³C NMR Acquisition:

    • Experiment: Single-pulse with proton decoupling (e.g., zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: Due to the low sensitivity of ¹³C, a larger number of scans is required. Start with 1024 scans and increase if necessary to achieve an adequate signal-to-noise ratio.[1]

Spectral Interpretation and Data Analysis

The following tables summarize the predicted spectral data for this compound based on established principles of chemical shifts and coupling constants for aromatic and heterocyclic systems.[3][9]

Analysis of the ¹H NMR Spectrum

The aromatic protons of the benzoxazole core resonate in the downfield region (δ > 7.0 ppm) due to the deshielding effect of the ring current. The electron-withdrawing nitrile group further deshields adjacent protons.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2 8.8 - 9.0 s (singlet) N/A 1H
H-4 8.4 - 8.6 d (doublet) J ≈ 1.5-2.0 Hz (meta) 1H
H-6 8.1 - 8.3 dd (doublet of doublets) J ≈ 8.5 Hz (ortho), J ≈ 1.5-2.0 Hz (meta) 1H

| H-7 | 7.9 - 8.1 | d (doublet) | J ≈ 8.5 Hz (ortho) | 1H |

  • H-2: This proton is attached to an imine-like carbon (C=N) and is significantly deshielded, appearing as a sharp singlet far downfield.

  • H-4: This proton is ortho to the nitrile group's attachment point (C5) and meta to H-6. It is expected to be the most deshielded of the benzene ring protons and appear as a narrow doublet due to small meta-coupling with H-6.

  • H-7: This proton is ortho to H-6 and shows a standard ortho-coupling, resulting in a clean doublet.

  • H-6: This proton is coupled to both H-7 (ortho) and H-4 (meta), resulting in a doublet of doublets.[10] The integration values (relative area under each peak) must correspond to a 1:1:1:1 ratio, providing a self-validating check on the assignments.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, as all carbon atoms are in unique chemical environments.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Assignment Predicted δ (ppm) Notes
C-2 152 - 155 Imine carbon, highly deshielded.
C-7a 149 - 151 Quaternary carbon attached to oxygen.
C-3a 141 - 143 Quaternary carbon attached to nitrogen.
C-6 128 - 130 Aromatic CH.
C-4 125 - 127 Aromatic CH.
C-7 112 - 114 Aromatic CH, shielded by adjacent oxygen.
C-N (Nitrile) 118 - 120 Characteristic nitrile carbon signal.

| C-5 | 108 - 110 | Quaternary carbon attached to nitrile, shielded. |

  • Quaternary Carbons (C3a, C5, C7a): These carbons, which bear no protons, typically show weaker signals in the spectrum. Their chemical shifts are highly influenced by the attached heteroatoms and the nitrile group.

  • Nitrile Carbon (C≡N): This carbon has a characteristic chemical shift in the δ 118-120 ppm range.

  • Heteroatom Effects: Carbons bonded directly to oxygen (C7a) and nitrogen (C2, C3a) are significantly deshielded and appear at lower field.[11]

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy, guided by the robust protocols outlined in this note, provides an unambiguous and comprehensive characterization of this compound. The analysis of chemical shifts, signal integrations, and spin-spin coupling patterns allows for the complete assignment of all proton and carbon signals, confirming the molecular structure and providing a reliable benchmark for purity assessment. This methodology serves as a foundational tool for any research or development endeavor involving this important heterocyclic scaffold.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Hornak, J. P. (n.d.). Sample Preparation. In The Basics of NMR. Rochester Institute of Technology.
  • JEOL. (n.d.). NMR Sample Preparation.
  • Stothers NMR Facility. (2013). NMR Sample Preparation. Western University.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • Asif, M. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC.
  • JETIR. (2019). “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. JETIR.org.
  • García-Báez, E. V., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI.
  • Hans Reich. (n.d.). Coupling constants for 1H and 13C NMR. University of Wisconsin.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1,3-Benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive guide to the purification of 1,3-Benzoxazole-5-carbonitrile using High-Performance Liquid Chromatography (HPLC). The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed methodology grounded in chromatographic theory and practical expertise. This guide covers method development considerations, a step-by-step purification protocol, and data interpretation, ensuring a robust and reproducible purification process.

Introduction: The Significance of Purifying this compound

This compound is a heterocyclic compound featuring a benzoxazole core, a structure of significant interest in medicinal chemistry. Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antioxidant, antiallergic, antitumoral, and antiparasitic properties.[1] The aromatic nature of the benzoxazole ring system imparts considerable stability, making it a valuable scaffold in the synthesis of bioactive molecules and pharmaceutical drugs.[1][2]

The purity of such compounds is paramount for accurate biological screening, structure-activity relationship (SAR) studies, and subsequent drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of individual compounds from complex mixtures, offering high resolution and selectivity. This document outlines a validated HPLC method for obtaining high-purity this compound.

Foundational Principles: Method Development Strategy

The successful purification of this compound hinges on a well-designed HPLC method. Our strategy is built upon understanding the physicochemical properties of the target molecule and leveraging the principles of chromatography.

Physicochemical Properties of this compound
PropertyValue/CharacteristicSource
Molecular Formula C₈H₄N₂O[3]
Molecular Weight 144.13 g/mol [3]
Structure Benzene ring fused to an oxazole ring with a nitrile group at the 5-position.[3]
Polarity Moderately polar aromatic compound.Inferred from structure
UV Absorbance Benzoxazole derivatives strongly absorb UV radiation, typically in the range of 336 to 374 nm.[4][5]
Solubility Generally soluble in organic solvents like acetonitrile and methanol.[6][7]
Chromatographic Mode Selection: Reversed-Phase vs. Normal-Phase

Reversed-Phase (RP) HPLC: This is the most common mode of HPLC and is well-suited for separating moderately polar compounds like this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The retention mechanism is primarily based on hydrophobic interactions.[8] A reverse-phase method was chosen for this application due to its robustness, reproducibility, and the good solubility of the analyte in typical RP mobile phases.

Normal-Phase (NP) HPLC: In NP-HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase.[9] While applicable for aromatic compounds, NP-HPLC can be more sensitive to water content in the mobile phase, potentially leading to less reproducible retention times.[10]

Experimental Protocol: Purification of this compound

This protocol details the step-by-step procedure for the purification of this compound using a reversed-phase HPLC system.

Materials and Instrumentation
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile, methanol, and ultrapure water.

  • Sample: Crude this compound synthesized in-house or obtained from a commercial source.

  • Glassware and Consumables: Volumetric flasks, vials, syringes, and 0.45 µm syringe filters.

Workflow Diagram

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Mobile_Phase Mobile Phase Preparation (A: Water, B: Acetonitrile) Injection Inject Sample onto C18 Column Mobile_Phase->Injection Sample_Prep Sample Preparation (Dissolve in Mobile Phase B, Filter) Sample_Prep->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution Detection UV Detection (e.g., 254 nm or λmax) Gradient_Elution->Detection Fraction_Collection Collect Fractions Containing Pure Compound Detection->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Solvent_Evaporation Solvent Evaporation (Rotary Evaporator) Purity_Analysis->Solvent_Evaporation Final_Product Obtain Pure This compound Solvent_Evaporation->Final_Product

Caption: HPLC Purification Workflow for this compound.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Ultrapure water.

    • Prepare Mobile Phase B: HPLC-grade acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the crude this compound.

    • Dissolve the sample in a minimal amount of Mobile Phase B (acetonitrile).

    • Ensure complete dissolution, using sonication if necessary.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • HPLC System Setup and Equilibration:

    • Install the C18 column into the HPLC system.

    • Set the column oven temperature to 25 °C for consistent retention times.

    • Equilibrate the column with the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 x 10 mm, 5 µmStandard reversed-phase chemistry for aromatic compounds.
Mobile Phase A WaterPolar component of the mobile phase.
Mobile Phase B AcetonitrileOrganic modifier; provides good peak shape for aromatic compounds.[8]
Gradient 30% to 100% B over 20 minutesTo effectively separate compounds with varying polarities.
Flow Rate 4.0 mL/minAppropriate for a 10 mm ID semi-preparative column.
Column Temperature 25 °CEnsures reproducible retention times.
Detection Wavelength 254 nm or determined λmaxBenzoxazoles have strong UV absorbance.[4][5]
Injection Volume 500 µL (can be optimized)Dependent on sample concentration and column loading capacity.
  • Purification Run and Fraction Collection:

    • Inject the prepared sample onto the equilibrated HPLC system.

    • Monitor the chromatogram in real-time.

    • Begin collecting fractions as the peak corresponding to this compound begins to elute. Collect the peak in multiple fractions to isolate the purest portions.

  • Post-Purification Analysis and Work-up:

    • Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.

    • Pool the fractions that meet the desired purity level (e.g., >98%).

    • Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure.

    • The remaining solid is the purified this compound.

Results and Discussion

The chromatogram from the purification run should show a well-resolved peak for this compound, separated from any impurities present in the crude sample. The retention time will be dependent on the exact HPLC system and conditions but should be reproducible.

Purity Assessment: The purity of the final product should be confirmed by analytical HPLC, ideally using a different gradient or column to ensure no co-eluting impurities are present. Further characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended to confirm the identity and structural integrity of the purified compound.

Conclusion

This application note provides a robust and reliable HPLC method for the purification of this compound. By following the detailed protocol and understanding the underlying chromatographic principles, researchers can obtain this valuable compound with high purity, suitable for a wide range of research and development applications. The method is scalable and can be adapted for different quantities of crude material by adjusting the column size and flow rate accordingly.

References

  • SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column.
  • Silva, J. F., et al. (2022). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 58, e20547.
  • Phenomenex. (n.d.). Normal Phase HPLC Columns.
  • Wikipedia. (2023). Benzoxazole.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92.
  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). Journal of Drug Delivery and Therapeutics, 11(4-S), 154-161.
  • ResearchGate. (n.d.). Absorption spectra of benzoxazole dyes 1-3 in ethanol (c= 10 -4 M).
  • PubChemLite. (n.d.). This compound (C8H4N2O).
  • Wise, S. A., et al. (2015). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. Analytical and Bioanalytical Chemistry, 407(29), 8791-8803.
  • ResearchGate. (2020). Method Development on HPLC and Research analysis of Emerging 5-Methyl-1h-Benzotriazole in Aqueous Environment.

Sources

Application of 1,3-Benzoxazole Derivatives in Anticancer Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks are recognized for their remarkable ability to interact with a wide array of biological targets, earning them the designation of "privileged scaffolds." The 1,3-benzoxazole ring system is a prominent member of this class.[1][2] Its structural features, including a fused bicyclic aromatic system containing both nitrogen and oxygen heteroatoms, allow for diverse interactions with biopolymers.[2] This has led to the development of benzoxazole derivatives with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[1][3][4]

This application note provides a comprehensive guide for researchers on the utilization of 1,3-benzoxazole derivatives, particularly those functionalized with a carbonitrile group at the 5-position, in the discovery and development of novel anticancer compounds. We will delve into the rationale behind experimental designs, provide detailed protocols for synthesis and biological evaluation, and offer insights into data interpretation, grounded in established scientific principles.

Section 1: The 1,3-Benzoxazole Scaffold: A Cornerstone for Anticancer Design

The benzoxazole core is an attractive starting point for anticancer drug design for several compelling reasons. Its rigid, planar structure provides a stable anchor for substituent groups, while the heteroatoms offer sites for crucial hydrogen bonding with target proteins.[5] Many derivatives have been reported to exert their anticancer effects through multiple, well-defined mechanisms of action.

  • Inhibition of Tyrosine Kinases: A primary mechanism for many benzoxazole compounds is the inhibition of receptor tyrosine kinases (RTKs).[6] A key target in this class is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a pivotal role in tumor angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients.[7][8] By blocking the ATP-binding site of VEGFR-2, these compounds can effectively halt tumor growth and metastasis.[5]

  • Induction of Apoptosis: Beyond angiogenesis inhibition, benzoxazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[8] This is often achieved by modulating the expression of key regulatory proteins, such as increasing the levels of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[8]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Potent benzoxazole compounds can intervene in this process, causing cancer cells to arrest in specific phases, such as the G2/M phase, thereby preventing their proliferation.[6][9]

  • Prodrug Activation: Some benzoxazole derivatives are designed as analogues of prodrugs like Phortress. These compounds can be metabolized into active agents that act as agonists of the aryl hydrocarbon receptor (AhR), leading to the expression of cytochrome P450 CYP1A1, which in turn exhibits anticancer activity.[10]

The inclusion of a 5-carbonitrile moiety can serve as a potent electronic-withdrawing group, influencing the molecule's interaction with target enzymes, or act as a chemical handle for further synthetic modifications to optimize potency and pharmacokinetic properties.

Section 2: The Logic of the Screening Cascade: A Self-Validating Approach

A robust and logical experimental workflow is critical for the efficient identification of promising drug candidates. The process should be designed as a self-validating cascade, where each step provides the necessary confidence to proceed to the next, more complex and resource-intensive stage.

The rationale is to move from broad, phenotypic screening to specific, target-based mechanistic studies.

  • Primary Screening (Cytotoxicity): The initial step is to determine if the synthesized compounds have a general cytotoxic effect on cancer cells. A cell viability assay, such as the MTT assay, is employed across a panel of cancer cell lines from different tissues (e.g., breast, colon, lung) to identify compounds with broad-spectrum activity.[10][11] Crucially, a non-malignant cell line is included to assess selectivity; a promising compound should be significantly more toxic to cancer cells than to normal cells.[12]

  • Secondary Screening (Mechanistic Insights): Compounds that demonstrate potent and selective cytotoxicity are advanced to secondary assays to elucidate their mechanism of action.

    • Cell Cycle Analysis: To determine if the observed cytotoxicity is due to an interruption of cell division, flow cytometry is used to analyze the cell cycle distribution.[6]

    • Apoptosis Assays: To confirm if the compounds induce programmed cell death, assays like Annexin V staining are performed.[13]

  • Target Validation (Enzymatic Assays): For compounds hypothesized to act on specific targets, such as VEGFR-2, cell-free enzymatic assays are conducted. This confirms direct engagement and inhibition of the target kinase, validating the proposed mechanism of action.[8][14]

This tiered approach ensures that only the most promising compounds, those with validated cytotoxicity and a plausible mechanism of action, are moved forward into lead optimization and eventual in vivo studies.

cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Lead Optimization A Design & Synthesis of 1,3-Benzoxazole-5-carbonitrile Derivatives B Primary Cytotoxicity Screening (MTT Assay) A->B C Panel of Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) B->C Test Against D Normal Cell Line (e.g., WI-38 Fibroblasts) B->D Assess Selectivity E Cell Cycle Analysis (Flow Cytometry) B->E Active Compounds F Apoptosis Assay (Annexin V Staining) E->F G Target-Based Assay (e.g., VEGFR-2 Kinase Assay) F->G H Structure-Activity Relationship (SAR) Studies G->H Validated Hits I In Vivo Animal Models H->I J Lead Candidate I->J

Caption: High-level workflow for anticancer drug discovery using benzoxazole scaffolds.

Section 3: Core Experimental Protocols

The following protocols are foundational for the evaluation of novel 1,3-benzoxazole derivatives. They are designed to be robust and reproducible.

Protocol 3.1: In Vitro Cytotoxicity Assessment via MTT Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[14] Live cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[15]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., MCF-7, HCT-116) and a normal cell line (e.g., WI-38)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5 x 10³ cells in 100 µL of complete growth medium into each well of a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the benzoxazole compounds in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[16] Remove the old medium and add 100 µL of the compound dilutions to the respective wells.

  • Controls: Include the following controls on each plate:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells.

    • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.

    • Blank: Wells containing medium only, with no cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.[16]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

start Start: Cells in Culture seed 1. Seed Cells (5x10³ cells/well) in 96-well plate start->seed incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 treat 3. Treat with Benzoxazole Compounds (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h (Formazan Forms) add_mtt->incubate3 solubilize 7. Solubilize Crystals (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC₅₀) read->analyze end End: IC₅₀ Value analyze->end

Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.

Protocol 3.2: Cell Cycle Analysis

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment.[18]

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the benzoxazole compound at its predetermined IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both floating and attached cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Data Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content, allowing for differentiation of cell cycle phases.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to untreated control cells. An accumulation of cells in a particular phase suggests cell cycle arrest.[6]

Section 4: Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparison and interpretation.

Table 1: Example Cytotoxicity Data for Benzoxazole Derivatives

This table summarizes the IC₅₀ values of hypothetical compounds against various cell lines, including a non-malignant control to calculate a selectivity index (SI). A higher SI value is desirable, indicating greater selectivity for cancer cells.

Compound IDIC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. HCT-116 (Colon Cancer)IC₅₀ (µM) vs. WI-38 (Normal Fibroblast)Selectivity Index (SI)¹
BZ-CN-01 15.218.5> 100> 6.5
BZ-CN-02 1.82.545.125.1
BZ-CN-03 25.631.250.82.0
Doxorubicin 0.91.15.46.0

¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells (MCF-7 used for this example).

Interpretation: In this example, compound BZ-CN-02 shows the highest potency and a superior selectivity index compared to the standard drug Doxorubicin, making it a strong candidate for further investigation.

Table 2: Example Cell Cycle Distribution Data

This table shows the effect of a test compound on the cell cycle distribution in a cancer cell line.

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control 49.5%31.6%18.9%
BZ-CN-02 (IC₅₀) 22.1%20.5%57.4%

Interpretation: The data indicates that treatment with BZ-CN-02 leads to a significant accumulation of cells in the G2/M phase, suggesting that the compound induces G2/M cell cycle arrest.[6]

Visualizing the Mechanism of Action

A diagram can effectively summarize the interconnected pathways through which a benzoxazole derivative exerts its anticancer effects.

BZ 1,3-Benzoxazole Derivative VEGFR2 VEGFR-2 Tyrosine Kinase BZ->VEGFR2 Inhibits Mitochondria Mitochondrial Pathway BZ->Mitochondria Activates CellCycle Cell Cycle Progression BZ->CellCycle Inhibits Angiogenesis Tumor Angiogenesis (New Blood Vessel Growth) VEGFR2->Angiogenesis Promotes TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Supports Bax Bax (Pro-apoptotic) Expression Mitochondria->Bax Increases Bcl2 Bcl-2 (Anti-apoptotic) Expression Mitochondria->Bcl2 Decreases Caspases Caspase Activation Bax->Caspases Activates Bcl2->Caspases Inhibits Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis Executes Arrest G2/M Phase Arrest CellCycle->Arrest Leads to

Caption: Plausible mechanisms of action for anticancer benzoxazole derivatives.

Conclusion

The 1,3-benzoxazole scaffold, particularly when appropriately functionalized, represents a highly promising platform for the development of novel anticancer therapeutics. Its ability to be tailored to inhibit key oncogenic pathways like VEGFR-2 signaling, while simultaneously inducing apoptosis and cell cycle arrest, makes it a versatile tool for drug discovery. By employing a logical, multi-tiered screening cascade and robust, validated protocols as outlined in this guide, researchers can efficiently identify and characterize potent benzoxazole-based drug candidates, paving the way for the next generation of cancer therapies.

References

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Recrystallization techniques for purifying 1,3-Benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 1,3-Benzoxazole-5-carbonitrile by Recrystallization

Abstract

This technical document provides a comprehensive guide to the purification of this compound, a key heterocyclic building block in medicinal chemistry and materials science. Grounded in the fundamental principles of crystallization, this guide offers detailed protocols, solvent selection strategies, and troubleshooting advice tailored to the specific physicochemical properties of the target compound. The methodologies described herein are designed to empower researchers, scientists, and drug development professionals to achieve high purity of this compound, a critical factor for reliable downstream applications.

Introduction: The Imperative for Purity

This compound is a member of the benzoxazole class of heterocyclic compounds, which are integral to the development of novel pharmaceuticals, including antifungal, antitumoral, and antiviral agents.[1][2][3][4] The purity of such scaffolds is paramount, as even minor impurities can confound biological assays, hinder reaction progression, and compromise the integrity of final products.

Recrystallization stands as a powerful, efficient, and scalable technique for purifying solid organic compounds.[5][6] The principle is elegant in its simplicity: leveraging the differential solubility of a compound in a solvent at varying temperatures.[7][8] An ideal solvent will dissolve the target compound sparingly at low temperatures but readily at elevated temperatures.[9][10] Upon controlled cooling of a saturated solution, the compound of interest crystallizes out, leaving impurities behind in the solution, known as the mother liquor.[6][11] This guide elucidates the practical application of this principle to this compound.

Physicochemical Profile: this compound

A successful recrystallization strategy is predicated on a thorough understanding of the compound's physical and chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionSource(s)
Molecular Structure Chemical structure of this compoundPubChem[12]
Molecular Formula C₈H₄N₂O[12]
Molecular Weight 144.13 g/mol Calculated
Appearance Typically an off-white to beige solid.Inferred
Polarity Moderately Polar. The molecule possesses a polar nitrile group (-C≡N) and a fused aromatic benzoxazole ring system containing electronegative oxygen and nitrogen atoms. This structure results in a significant dipole moment.Inferred from structure
Solubility Profile Expected to be soluble in polar organic solvents, particularly at elevated temperatures. Limited solubility in nonpolar solvents and water. Benzoxazole derivatives are often recrystallized from alcohols like ethanol.[1][13][14][15]Inferred
Melting Point Not widely reported. A sharp melting point range is a key indicator of purity and should be determined experimentally after recrystallization. A related compound, 1,3-benzodioxole-5-carbonitrile, melts at 94-97 °C.[16]N/A

The Recrystallization Workflow: A Conceptual Overview

The process of purification by recrystallization is a multi-step workflow. Each stage is critical for maximizing both purity and yield. The underlying principle involves creating a saturated solution at a high temperature and then inducing crystallization through controlled cooling, which decreases the compound's solubility.

Recrystallization_Principle Hot_Solute Impure Solid (Target + Impurities) Hot_Solution Saturated Solution: Target & Soluble Impurities Dissolved (Insoluble Impurities Remain) Hot_Solute->Hot_Solution Cold_Crystals Pure Crystals Form Hot_Solution->Cold_Crystals Controlled Cooling & Decreased Solubility Mother_Liquor Mother Liquor: Solvent + Soluble Impurities Cold_Crystals->Mother_Liquor

Caption: The core principle of recrystallization.

Application Protocol: Purifying this compound

This section details the practical steps, from solvent selection to final product validation.

Part A: Strategic Solvent Selection

The choice of solvent is the most critical variable in recrystallization. The "like dissolves like" principle provides a starting point, suggesting that moderately polar solvents will be most effective for the moderately polar this compound.[17][18] An ideal solvent should exhibit a steep solubility curve—high solubility when hot, low solubility when cold.[10]

Table 2: Suggested Solvents for Recrystallization Screening

SolventBoiling Point (°C)ClassRationale for Screening
Ethanol (95% or Absolute) 78Polar ProticFrequently used for benzoxazole derivatives; good balance of polarity.[13][14]
Isopropanol 82Polar ProticSimilar to ethanol, slightly less polar. Offers a good alternative.[19]
Acetonitrile 82Polar AproticOften effective for aromatic nitriles; good dissolving power.[20]
Ethyl Acetate 77Moderately PolarGood general-purpose solvent. Often used in a mixed system with a nonpolar anti-solvent.
Acetone 56Polar AproticHigh dissolving power, but its low boiling point can sometimes lead to rapid, impure crystallization.
Toluene 111Nonpolar AromaticMay be suitable if impurities are highly polar. Its high boiling point requires caution.
Ethanol/Water VariableMixed (Polar)A powerful mixed-solvent system. The compound is dissolved in hot ethanol, and water is added as an anti-solvent to induce crystallization upon cooling.[9][10]
Ethyl Acetate/Hexane VariableMixed (Mod. Polar)A common pair where hexane acts as the anti-solvent for compounds soluble in ethyl acetate.[21]
Protocol 1: Small-Scale Solvent Screening

Objective: To efficiently identify the optimal single or mixed solvent system.

  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (from Table 2) dropwise, swirling after each addition. If the solid dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.[17]

  • Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the test tube carefully in a sand bath or on a hot plate. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Cooling and Observation: Allow the clear, hot solutions to cool slowly to room temperature. Then, place them in an ice-water bath for 15-20 minutes.

  • Evaluation: The ideal solvent is one that required a minimal amount of hot solvent for dissolution and produced a large quantity of crystalline precipitate upon cooling.

Protocol 2: Bulk Recrystallization (Single-Solvent Method - e.g., Ethanol)

Objective: To purify the bulk of the crude material using the optimal solvent identified in Protocol 1.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask (do not use a beaker, as the narrow neck reduces solvent evaporation). Add a magnetic stir bar. Add a small portion of the chosen solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring. Continue adding small portions of the boiling solvent until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent necessary. [7][18]

  • Decolorization (Optional): If the solution has a noticeable colored impurity, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% of the solute's weight) of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes.[22]

  • Hot Filtration (If charcoal was used or insoluble impurities are present): This step must be performed quickly to prevent premature crystallization. Use a pre-heated filter funnel (by pouring hot solvent through it) and fluted filter paper. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[22]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5][18]

  • Drying: Transfer the crystalline product to a watch glass and allow it to air-dry. For faster results, use a vacuum oven at a temperature well below the compound's melting point.

Recrystallization_Workflow Start Crude Solid in Erlenmeyer Flask Dissolve 1. Dissolution Add minimum boiling solvent Start->Dissolve Charcoal 2. Decolorization (Optional) Add activated charcoal Dissolve->Charcoal Cool 4. Crystallization Slow cooling, then ice bath Dissolve->Cool No insoluble impurities HotFilter 3. Hot Filtration (Optional) Remove insoluble impurities Charcoal->HotFilter HotFilter->Cool Isolate 5. Isolation Vacuum filtration Cool->Isolate Wash 6. Washing Rinse with ice-cold solvent Isolate->Wash Dry 7. Drying Air or vacuum oven Wash->Dry End Pure Crystalline Product Dry->End

Caption: Step-by-step recrystallization workflow.

Validation and Troubleshooting

Successful purification must be verified. The following table outlines common issues and their solutions.

Table 3: Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as a liquid)The boiling point of the solvent is higher than the melting point of the solute. / The solution is cooling too rapidly.Add more solvent to lower the saturation temperature. / Re-heat to dissolve the oil and allow for slower cooling. / Choose a solvent with a lower boiling point.[22]
No Crystals Form Too much solvent was used. / The solution is supersaturated.Boil off some of the solvent to increase concentration and re-cool. / Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[18][22]
Very Low Recovery/Yield Too much solvent was used. / Premature crystallization during hot filtration. / The compound is too soluble in the cold solvent. / Incomplete transfer of crystals.Use the absolute minimum amount of boiling solvent. / Ensure filtration apparatus is properly pre-heated. / Ensure the solution is thoroughly chilled in an ice bath. / Choose a different solvent system where the compound is less soluble when cold.
Impure Product (Verified by melting point or TLC)Cooling was too rapid, trapping impurities. / The crystals were not washed properly.Repeat the recrystallization, ensuring the solution cools slowly and without disturbance. / Ensure the collected crystals are washed with fresh, ice-cold solvent.

Conclusion

Recrystallization is an indispensable technique for ensuring the purity of critical chemical intermediates like this compound. By systematically selecting an appropriate solvent system and meticulously following a structured protocol, researchers can effectively remove synthetic impurities, leading to a high-quality product suitable for the rigorous demands of pharmaceutical research and development. The validation of purity through methods such as melting point analysis and chromatography is a non-negotiable final step in this self-validating system.

References

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  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Organic Chemistry 253 Experiment #3 Recrystallization.
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Application Notes & Protocols: A Senior Application Scientist's Guide to the One-Pot Synthesis of Benzoxazole Derivatives from o-Aminophenols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzoxazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast spectrum of biological activities including antimicrobial, anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] Their prevalence in both natural products and pharmaceuticals necessitates efficient and robust synthetic methodologies.[4] This technical guide provides an in-depth exploration of the one-pot synthesis of 2-substituted benzoxazoles, a highly efficient strategy that commences from readily available o-aminophenols. We will dissect the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, is a privileged scaffold in drug discovery.[1][5] Its planar structure and ability to participate in various non-covalent interactions allow it to bind effectively to a multitude of biological targets. The one-pot synthesis from o-aminophenols represents a convergent and atom-economical approach, streamlining the construction of this valuable heterocyclic motif by minimizing intermediate isolation steps, reducing solvent waste, and often shortening reaction times.[6][7]

Core Mechanistic Principles: From o-Aminophenol to Benzoxazole

The one-pot synthesis of benzoxazoles from o-aminophenols fundamentally involves the reaction of the bifunctional o-aminophenol with a suitable electrophile, typically an aldehyde or a carboxylic acid (or its derivative). The general mechanism proceeds through two key stages:

  • Condensation: The amino group of the o-aminophenol reacts with the electrophile to form an intermediate. In the case of an aldehyde, this intermediate is a Schiff base (an imine).[8] When a carboxylic acid is used, an N-(2-hydroxyphenyl)amide is formed.[9]

  • Cyclodehydration/Oxidative Cyclization: The initial intermediate undergoes an intramolecular cyclization. The hydroxyl group attacks the electrophilic carbon of the imine or amide, followed by the elimination of a water molecule (cyclodehydration) or an oxidation step to afford the aromatic benzoxazole ring.[5][9]

The choice of catalyst and reaction conditions is paramount in driving this transformation efficiently and selectively. A wide array of methodologies has been developed, each with distinct advantages concerning substrate scope, reaction time, and environmental impact.[10]

Visualizing the Synthetic Workflow

The following diagram illustrates the generalized one-pot synthetic pathway from o-aminophenols to 2-substituted benzoxazoles.

Benzoxazole_Synthesis_Workflow cluster_process One-Pot Reaction cluster_intermediate Key Intermediate cluster_product Final Product o_aminophenol o-Aminophenol reaction_vessel Condensation & Cyclization o_aminophenol->reaction_vessel electrophile Electrophile (e.g., Aldehyde, Carboxylic Acid) electrophile->reaction_vessel intermediate Schiff Base or o-Hydroxyamide reaction_vessel->intermediate Initial Condensation benzoxazole 2-Substituted Benzoxazole intermediate->benzoxazole Intramolecular Cyclization & Dehydration/Oxidation

Caption: Generalized workflow for the one-pot synthesis of benzoxazoles.

Comparative Analysis of Key Synthetic Protocols

The choice of methodology is often dictated by the desired substrate, available equipment, and green chemistry considerations. Below is a comparative table of common one-pot approaches.

Methodology Electrophile Typical Catalyst/Reagent Advantages Disadvantages Yield Range References
Acid-Catalyzed Condensation Carboxylic AcidsPolyphosphoric Acid (PPA), Methanesulfonic AcidReadily available starting materials, broad substrate scope.Harsh conditions (high temp.), difficult workup.60-95%[8][11][12]
Oxidative Cyclization AldehydesCu₂O, NiSO₄, Molecular Sieves, O₂Milder conditions, good for aryl/alkyl aldehydes.Requires an oxidant, potential for side reactions.70-96%[6][13][14]
Microwave-Assisted Synthesis Carboxylic Acids/ AldehydesVarious catalysts (e.g., ZnCl₂, Lawesson's Reagent)Drastically reduced reaction times, improved yields.Requires specialized microwave reactor.85-98%[6][9]
Nanocatalyst-Mediated Synthesis AldehydesMagnetic Nanoparticles (e.g., Fe₃O₄-supported)High efficiency, catalyst reusability, green solvents (water).Catalyst preparation can be complex.79-96%[6]
Ionic Liquid-Catalyzed Synthesis AldehydesBrønsted or Lewis acidic ionic liquidsGreen reaction media, catalyst recyclability, solvent-free options.High temperatures may be required, cost of ionic liquids.85-98%[6][15]

Detailed Experimental Protocol: Nickel-Sulfate Catalyzed One-Pot Synthesis from an Aldehyde

This protocol is a robust and experimentally straightforward method for the synthesis of 2-arylbenzoxazoles at room temperature, leveraging an inexpensive and readily available catalyst.[14]

Objective: To synthesize 2-(4-chlorophenyl)benzo[d]oxazole from o-aminophenol and 4-chlorobenzaldehyde.

Materials:

  • o-Aminophenol (1.5 mmol, 163.7 mg)

  • 4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)

  • Nickel (II) Sulfate Hexahydrate (NiSO₄·6H₂O) (10 mol%, 0.1 mmol, 26.3 mg)

  • Ethanol (EtOH) (10 mL)

  • Ethyl acetate (for TLC and column chromatography)

  • Hexane (for TLC and column chromatography)

  • Silica gel (for column chromatography)

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel on aluminum)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Glass funnel and filter paper

  • Chromatography column

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add o-aminophenol (1.5 mmol), 4-chlorobenzaldehyde (1 mmol), and NiSO₄·6H₂O (10 mol%).

  • Solvent Addition: Add ethanol (10 mL) to the flask.

  • Reaction: Place a magnetic stir bar in the flask and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 2:8 v/v) as the eluent. The reaction is typically complete within a few hours.

  • Catalyst Removal: Upon completion, filter the reaction mixture through a short pad of celite or directly through filter paper to remove the solid NiSO₄ catalyst. Wash the filter cake with a small amount of ethanol (2 x 5 mL).

  • Solvent Evaporation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure 2-(4-chlorophenyl)benzo[d]oxazole.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Trustworthiness and Self-Validation: The progress of the reaction can be easily tracked by TLC, observing the consumption of the starting materials and the formation of a new, typically more nonpolar, product spot. The distinct physical properties of the crystalline product and the ability to remove the heterogeneous catalyst by simple filtration provide a straightforward validation of the workup procedure.

Causality in Experimental Design: Why These Choices?

  • o-Aminophenol in slight excess: Using a slight excess of the o-aminophenol can help to ensure the complete consumption of the aldehyde, which can sometimes be more challenging to remove during purification.

  • Nickel (II) Sulfate as a Catalyst: NiSO₄ acts as a mild Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack by the amino group of the o-aminophenol. It also facilitates the subsequent oxidative cyclization step. Its key advantages are low cost, low toxicity, and ease of handling.[14]

  • Ethanol as a Solvent: Ethanol is an excellent choice as it is a relatively green solvent, readily dissolves the reactants, and is easily removed post-reaction.[14]

  • Room Temperature Conditions: The ability of this protocol to proceed at room temperature is a significant advantage, reducing energy consumption and minimizing the formation of thermal degradation byproducts.

Conclusion and Future Outlook

The one-pot synthesis of benzoxazoles from o-aminophenols is a powerful and versatile strategy in organic and medicinal chemistry. The continuous development of novel catalytic systems, particularly those based on earth-abundant metals and recyclable materials, is paving the way for even more efficient, cost-effective, and environmentally benign syntheses.[6][15] The protocols and insights provided herein serve as a practical guide for researchers to confidently and successfully synthesize a diverse array of benzoxazole derivatives for their specific applications in drug discovery and materials science.

References

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
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  • A general mechanism for benzoxazole synthesis.
  • Review of synthesis process of benzoxazole and benzothiazole deriv
  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly
  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • A Technical Guide to the Synthesis of Benzoxazole Derivatives
  • One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfuriz
  • New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant.
  • an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.
  • 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review.

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Catalytic Routes to 2-Substituted Benzoxazoles: A Synthetic Chemist's Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-substituted benzoxazole scaffold is a privileged heterocyclic motif, central to the development of novel pharmaceuticals, functional materials, and agrochemicals.[1] This extensive application note provides an in-depth guide for researchers, scientists, and drug development professionals on the catalytic synthesis of these valuable compounds. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic underpinnings of various catalytic systems, offering field-proven insights into experimental design and execution. We will explore a range of modern catalytic methodologies, including transition-metal catalysis (with a focus on copper and palladium), organocatalysis, and photoredox catalysis. Each section includes detailed, step-by-step protocols, comparative data, and visual workflows to ensure scientific integrity and practical reproducibility in the laboratory.

Introduction: The Significance of the Benzoxazole Core

Benzoxazoles are bicyclic aromatic compounds that have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Their unique electronic and structural features also make them valuable components in organic electronics and as fluorescent whitening agents. The versatility of the 2-position allows for a wide range of substituents to be introduced, enabling fine-tuning of the molecule's physicochemical and biological properties. Consequently, the development of efficient and robust catalytic methods for the synthesis of 2-substituted benzoxazoles is an area of active research.[1]

Foundational Principles of Catalytic Benzoxazole Synthesis

The most common and direct route to 2-substituted benzoxazoles involves the condensation and subsequent cyclization of a 2-aminophenol with a suitable electrophilic partner, such as an aldehyde, carboxylic acid, or their derivatives. The catalytic cycle for this transformation, while varying in its specific intermediates depending on the catalyst, generally follows a common pathway.

General Benzoxazole Synthesis cluster_0 Reaction Pathway cluster_1 Catalyst Role 2-Aminophenol 2-Aminophenol Schiff_Base Schiff Base/ Amide Intermediate 2-Aminophenol->Schiff_Base Condensation Electrophile Electrophile Electrophile->Schiff_Base Cyclized_Intermediate Cyclized Intermediate (Benzoxazoline) Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization Benzoxazole 2-Substituted Benzoxazole Cyclized_Intermediate->Benzoxazole Oxidation/ Aromatization Catalyst Catalyst Catalyst->Schiff_Base Activates Electrophile Catalyst->Cyclized_Intermediate Promotes Cyclization Catalyst->Benzoxazole Facilitates Oxidation

Figure 1: Generalized workflow for the catalytic synthesis of 2-substituted benzoxazoles.

The role of the catalyst in this process is multifaceted. It can activate the electrophile, facilitate the intramolecular cyclization, and/or promote the final oxidative aromatization step to furnish the stable benzoxazole ring. The choice of catalyst dictates the reaction conditions, substrate scope, and overall efficiency of the synthesis.

Transition-Metal Catalysis: Copper and Palladium Systems

Transition metals, particularly copper and palladium, are powerful catalysts for the synthesis of 2-substituted benzoxazoles, often enabling reactions under milder conditions and with broader substrate compatibility compared to traditional methods.

Copper-Catalyzed Methodologies

Copper catalysts are attractive due to their low cost and versatile reactivity. They can catalyze the synthesis of benzoxazoles from a variety of starting materials, including the classic condensation of 2-aminophenols with aldehydes, as well as through intramolecular C-O bond formation from o-haloanilides.[1][2][3]

In the copper-catalyzed condensation of 2-aminophenols and aldehydes, the proposed mechanism involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization. The copper catalyst is believed to facilitate the final oxidative aromatization step. For the intramolecular cyclization of o-haloanilides, a Cu(I)/Cu(III) catalytic cycle is often proposed, where the rate-determining step is the oxidative addition of the C-X bond to the Cu(I) center.[2]

Copper_Catalytic_Cycle Cu(I)L Cu(I)L Oxidative_Addition Oxidative Addition Cu(I)L->Oxidative_Addition Cu(III)_Intermediate Cu(III) Intermediate Oxidative_Addition->Cu(III)_Intermediate Reductive_Elimination Reductive Elimination Cu(III)_Intermediate->Reductive_Elimination Reductive_Elimination->Cu(I)L Regeneration Benzoxazole 2-Substituted Benzoxazole Reductive_Elimination->Benzoxazole o-Haloanilide o-Haloanilide o-Haloanilide->Oxidative_Addition

Figure 2: Proposed catalytic cycle for copper-catalyzed intramolecular C-O bond formation.

This protocol describes a general procedure for the synthesis of 2-arylbenzoxazoles using a copper catalyst.

Materials:

  • 2-Aminophenol (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 5 mol%)

  • Dimethyl sulfoxide (DMSO), 3 mL

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and Cu(OAc)₂ (5 mol%).

  • Add DMSO (3 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzoxazole.

EntryAldehydeProductYield (%)Reference
1Benzaldehyde2-Phenylbenzoxazole92[4]
24-Methoxybenzaldehyde2-(4-Methoxyphenyl)benzoxazole95[4]
34-Chlorobenzaldehyde2-(4-Chlorophenyl)benzoxazole90[4]
44-Nitrobenzaldehyde2-(4-Nitrophenyl)benzoxazole88[4]

Table 1: Representative examples of copper-catalyzed synthesis of 2-arylbenzoxazoles.

Palladium-Catalyzed Approaches

Palladium catalysis offers a powerful toolkit for C-H bond functionalization, enabling the direct arylation of the benzoxazole core at the 2-position, as well as the synthesis of the benzoxazole ring itself through various cross-coupling strategies.

The palladium-catalyzed direct C-H arylation of benzoxazoles with aryl halides typically proceeds through a concerted metalation-deprotonation (CMD) pathway. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by C-H activation of the benzoxazole at the C2 position, and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Palladium_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition ArPd(II)XL ArPd(II)XL Oxidative_Addition->ArPd(II)XL CMD Concerted Metalation- Deprotonation (CMD) ArPd(II)XL->CMD Pd(II)_Intermediate Pd(II) Intermediate CMD->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration 2-Arylbenzoxazole 2-Arylbenzoxazole Reductive_Elimination->2-Arylbenzoxazole Ar-X Aryl Halide Ar-X->Oxidative_Addition Benzoxazole Benzoxazole Benzoxazole->CMD

Figure 3: Proposed catalytic cycle for palladium-catalyzed C-H arylation of benzoxazoles.

This protocol outlines a general procedure for the direct C-H arylation of benzoxazole with an aryl bromide.

Materials:

  • Benzoxazole (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tricyclohexylphosphine (PCy₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • N,N-Dimethylacetamide (DMA), 3 mL

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox, add Pd(OAc)₂ (2 mol%), PCy₃ (4 mol%), and K₂CO₃ (2.0 mmol) to a dry Schlenk tube.

  • Add benzoxazole (1.0 mmol) and the aryl bromide (1.2 mmol) to the tube.

  • Add DMA (3 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 2-arylbenzoxazole.

EntryAryl BromideProductYield (%)Reference
1Bromobenzene2-Phenylbenzoxazole85[5]
21-Bromo-4-methoxybenzene2-(4-Methoxyphenyl)benzoxazole88[5]
31-Bromo-4-fluorobenzene2-(4-Fluorophenyl)benzoxazole82[5]
42-Bromopyridine2-(Pyridin-2-yl)benzoxazole75[5]

Table 2: Representative examples of palladium-catalyzed C-H arylation of benzoxazole.

Organocatalysis: A Metal-Free Approach

Organocatalysis has emerged as a powerful, environmentally benign alternative to metal-catalyzed reactions. For benzoxazole synthesis, Brønsted acids are effective catalysts for the condensation of 2-aminophenols with aldehydes.[6][7]

Mechanistic Rationale: Brønsted Acid Catalysis

The Brønsted acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of the 2-aminophenol to form a carbinolamine intermediate. Subsequent dehydration leads to the formation of a Schiff base, which then undergoes an acid-catalyzed intramolecular cyclization and aromatization to yield the 2-substituted benzoxazole.

Bronsted_Acid_Catalysis Aldehyde Aldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H+ Carbinolamine Carbinolamine Intermediate Protonated_Aldehyde->Carbinolamine 2-Aminophenol 2-Aminophenol 2-Aminophenol->Carbinolamine Nucleophilic Attack Schiff_Base Schiff Base Carbinolamine->Schiff_Base - H₂O, - H+ Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization Benzoxazole 2-Substituted Benzoxazole Cyclized_Intermediate->Benzoxazole Aromatization H+ H+ H2O H₂O

Figure 4: Mechanism of Brønsted acid-catalyzed benzoxazole synthesis.

Experimental Protocol: Brønsted Acid-Catalyzed Synthesis

This protocol details a solvent-free synthesis of 2-substituted benzoxazoles using a reusable Brønsted acidic ionic liquid gel as the catalyst.[6][7]

Materials:

  • 2-Aminophenol (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Brønsted acidic ionic liquid (BAIL) gel (1.0 mol%)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), the aldehyde (1.0 mmol), and the BAIL gel (1.0 mol%).

  • Stir the reaction mixture at 130 °C for 5 hours under solvent-free conditions.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and dissolve it in 10 mL of ethyl acetate.

  • Separate the BAIL gel catalyst by centrifugation. The catalyst can be washed and reused.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under vacuum to obtain the crude product.

  • Purify by recrystallization or column chromatography if necessary.

EntryAldehydeProductYield (%)Reference
1Benzaldehyde2-Phenylbenzoxazole98[7]
24-Methylbenzaldehyde2-(p-Tolyl)benzoxazole95[7]
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)benzoxazole96[7]
44-Nitrobenzaldehyde2-(4-Nitrophenyl)benzoxazole92[7]

Table 3: Performance of a Brønsted acidic ionic liquid gel in benzoxazole synthesis.[7]

Photocatalysis: A Green and Sustainable Approach

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. Organic dyes, such as Eosin Y, can act as potent photocatalysts for the synthesis of 2-substituted benzoxazoles via C-H functionalization.[2][8]

Mechanistic Overview: Eosin Y Photocatalysis

The photocatalytic cycle is initiated by the excitation of Eosin Y with visible light. The excited state of the photocatalyst can then engage in a single-electron transfer (SET) with a substrate, generating a radical intermediate. This radical can then undergo further reactions, such as cyclization and oxidation, to form the final product. The photocatalyst is regenerated in the process, completing the catalytic cycle.

Eosin_Y_Photocatalysis EosinY Eosin Y Excited_EosinY Eosin Y* EosinY->Excited_EosinY SET Single Electron Transfer (SET) Excited_EosinY->SET SET->EosinY Regeneration Substrate_Radical Substrate Radical SET->Substrate_Radical Cyclization Cyclization/ Oxidation Substrate_Radical->Cyclization Product 2-Substituted Benzoxazole Cyclization->Product Substrate Benzanilide Substrate->SET hv Visible Light

Figure 5: Simplified catalytic cycle for Eosin Y-photocatalyzed benzoxazole synthesis.

Experimental Protocol: Photocatalytic Synthesis with Eosin Y

This protocol describes the synthesis of 2-substituted benzoxazoles from benzanilides using Eosin Y as a photocatalyst.[2]

Materials:

  • Substituted benzanilide (0.2 mmol)

  • Eosin Y (2 mol%)

  • Acetonitrile (4 mL)

  • Blue LEDs (e.g., 3W, 467 nm)

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the substituted benzanilide (0.2 mmol) and Eosin Y (2 mol%) in acetonitrile (4 mL) in a 10 mL glass vial equipped with a magnetic stir bar.

  • Irradiate the mixture with a 3W blue LED under an air atmosphere at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel, add water (5 mL), and extract with ethyl acetate (3 x 5 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

EntryBenzanilideProductYield (%)Reference
1N-Phenylbenzamide2-Phenylbenzoxazole98[2]
2N-(4-Methoxyphenyl)benzamide2-Phenyl-5-methoxybenzoxazole95[2]
3N-(4-Chlorophenyl)benzamide5-Chloro-2-phenylbenzoxazole92[2]
4N-Phenyl-4-nitrobenzamide2-(4-Nitrophenyl)benzoxazole85[2]

Table 4: Photocatalytic synthesis of 2-substituted benzoxazoles using Eosin Y.[2]

Quantitative Comparison of Catalytic Methods

To aid in the selection of the most appropriate synthetic route, the following table provides a comparative summary of the discussed catalytic methods. The Turnover Number (TON) and Turnover Frequency (TOF) are key metrics for evaluating catalyst performance, where TON represents the number of moles of product formed per mole of catalyst, and TOF is the TON per unit of time.

Catalytic MethodCatalystTypical Loading (mol%)Temperature (°C)Time (h)TON (approx.)TOF (h⁻¹) (approx.)
Copper-CatalyzedCu(OAc)₂51004-6~20~3-5
Palladium-CatalyzedPd(OAc)₂212012-24~50~2-4
OrganocatalyzedBAIL gel11305~100~20
PhotocatalyzedEosin Y2Room Temp.6-12~50~4-8

Table 5: Comparative performance of different catalytic systems for 2-substituted benzoxazole synthesis. TON and TOF are estimated based on typical reaction conditions and yields.

Conclusion and Future Outlook

The catalytic synthesis of 2-substituted benzoxazoles has witnessed significant advancements, with a diverse array of methodologies now available to the synthetic chemist. Transition-metal catalysis, particularly with copper and palladium, offers high efficiency and broad substrate scope. Organocatalysis provides a cost-effective and environmentally friendly alternative, while photocatalysis represents a sustainable approach utilizing visible light as the energy source.

The choice of a specific catalytic system will depend on factors such as the desired substrate scope, cost considerations, and the availability of specialized equipment. Future research in this field will likely focus on the development of even more efficient and sustainable catalytic systems, including the use of earth-abundant metals, novel organocatalysts, and improved photocatalysts with enhanced quantum yields. The continued exploration of these catalytic avenues will undoubtedly lead to new and improved methods for the synthesis of this important class of heterocyclic compounds, further fueling their application in medicine and materials science.

References

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  • Anonymous. (n.d.). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α -Ketoic Acids by Photoredox Catalysis. ResearchGate.
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  • Mayo, M. S., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Organic Chemistry Portal.
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  • Niu, Z., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.
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  • Anonymous. (n.d.). The formation reaction of a carbon–carbon bond promoted by Eosin-Y under visible light. RSC Publishing.
  • Sharma, U., et al. (2018). Eosin Y as a Redox Catalyst and Photosensitizer for Sequential Benzylic C-H Amination and Oxidation. PubMed.
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  • Bellina, F., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters.
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Application Note: Microwave-Assisted Synthesis of 1,3-Benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the efficient synthesis of 1,3-Benzoxazole-5-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and materials science.[1] The described method utilizes microwave-assisted organic synthesis (MAOS), a green chemistry technique that offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced energy efficiency.[2][3] The protocol details a one-pot condensation reaction of 2-amino-3-hydroxybenzonitrile with trimethyl orthoformate. We provide a comprehensive guide covering the reaction mechanism, step-by-step experimental procedures, product characterization, and critical safety considerations for researchers, scientists, and professionals in drug development.

Introduction and Scientific Principle

The benzoxazole ring system is a privileged heterocyclic motif found in numerous pharmacologically active compounds and functional materials.[4][5] Its rigid, planar structure and unique electronic properties make it a cornerstone for designing novel therapeutic agents and organic electronics.[1] The target molecule, this compound, incorporates a cyano group, which serves as a versatile synthetic handle for further molecular diversification and as a key pharmacophore in many bioactive molecules.

Traditional methods for benzoxazole synthesis often require harsh conditions, long reaction times, and the use of hazardous reagents.[4] Microwave-assisted synthesis directly addresses these limitations. The fundamental principle of microwave heating involves the direct coupling of electromagnetic energy with polar molecules in the reaction mixture.[6] This interaction, primarily through dipolar polarization and ionic conduction, leads to rapid, uniform, and highly efficient heating of the reaction medium, often resulting in reaction rate accelerations of several orders of magnitude compared to conventional oil-bath heating.[2][3]

This protocol leverages these advantages to promote the acid-catalyzed condensation and subsequent cyclodehydration of 2-amino-3-hydroxybenzonitrile and trimethyl orthoformate into the desired benzoxazole product.

Reaction Mechanism and Rationale

The synthesis proceeds via a two-stage mechanism: initial condensation followed by an intramolecular cyclization.

  • Formation of Formimidate Intermediate: The reaction is initiated by the nucleophilic attack of the primary amine of 2-amino-3-hydroxybenzonitrile on the trimethyl orthoformate, which serves as a one-carbon synthon. This step is typically catalyzed by a Brønsted or Lewis acid (in this case, p-toluenesulfonic acid) to activate the orthoformate. This forms a reactive formimidate intermediate.

  • Intramolecular Cyclization and Dehydration: The proximate phenolic hydroxyl group then performs an intramolecular nucleophilic attack on the imidate carbon. The subsequent elimination of a molecule of methanol and water, driven by the high temperature achieved rapidly via microwave irradiation, results in the formation of the stable, aromatic benzoxazole ring.

Microwave irradiation is particularly effective for this transformation as it efficiently overcomes the activation energy barrier for the cyclization and promotes the rapid removal of volatile byproducts (methanol, water), driving the reaction equilibrium towards the final product.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product SM1 2-Amino-3-hydroxybenzonitrile Catalyst p-TSA (catalyst) SM2 Trimethyl Orthoformate INT Formimidate Intermediate MW Microwave Irradiation (Heat & Pressure) PROD This compound Byproducts Methanol + Water PROD->Byproducts Catalyst->INT Step 1: Condensation MW->PROD Step 2: Cyclodehydration

Figure 1. Simplified reaction mechanism pathway.

Detailed Experimental Protocol

This protocol is designed for execution in a dedicated laboratory microwave reactor. Under no circumstances should a domestic microwave oven be used for this or any chemical synthesis. [7]

Materials and Equipment
  • Reagents:

    • 2-amino-3-hydroxybenzonitrile (98%)

    • Trimethyl orthoformate (99%)

    • p-Toluenesulfonic acid monohydrate (p-TSA) (98.5%)

    • Ethanol (Absolute, ≥99.5%)

    • Ethyl acetate (ACS grade)

    • Hexane (ACS grade)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Equipment:

    • Dedicated monomode microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave) with appropriate pressure-rated glass reaction vessels (10 mL) and magnetic stir bars.[6]

    • Magnetic stirrer hotplate

    • Rotary evaporator

    • Standard laboratory glassware

    • Silica gel for column chromatography (230-400 mesh)

    • TLC plates (silica gel 60 F254)

Experimental Workflow Diagram

G start prep 1. Reagent Preparation & Vessel Assembly start->prep end synth 2. Microwave Synthesis (140°C, 15 min) prep->synth workup 3. Reaction Work-up (Quenching & Extraction) synth->workup purify 4. Purification (Column Chromatography) workup->purify char 5. Characterization (NMR, IR, MS) purify->char char->end

Sources

Application Notes & Protocols for Fluorescent Probes Derived from 2-amino-1,3-benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzoxazole Scaffold

The benzoxazole core is a privileged heterocyclic structure in the fields of medicinal chemistry and materials science.[1] Its rigid, planar structure and favorable photophysical properties make it an excellent foundation for the development of fluorescent probes.[1] The specific starting material, 2-amino-1,3-benzoxazole-5-carbonitrile, offers two key functional handles for synthetic elaboration: the 2-amino group and the 5-cyano group. This guide will focus on the derivatization of the 2-amino group to create a Schiff base-type fluorescent probe, a class of sensors well-suited for the detection of various analytes, particularly metal ions.

Core Tenets of Probe Design and Sensing Mechanisms

The development of a successful fluorescent probe hinges on the integration of a fluorophore (the signaling unit) with a receptor (the recognition unit). In our case, the 2-amino-1,3-benzoxazole-5-carbonitrile scaffold will serve as the basis for the fluorophore. By reacting the 2-amino group with an appropriate aldehyde, we can introduce a receptor site. The interaction of this receptor with a target analyte will then induce a change in the photophysical properties of the benzoxazole fluorophore, leading to a detectable signal. Two primary mechanisms that govern the function of such "turn-off" or "turn-on" probes are Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).

Photoinduced Electron Transfer (PET)

PET is a common mechanism for fluorescence quenching. In a typical PET-based probe, the fluorophore is linked to a receptor that has a lone pair of electrons.[2][3] Upon excitation of the fluorophore, an electron from the receptor can be transferred to the excited state of the fluorophore, a process that is energetically favorable. This non-radiative decay pathway effectively quenches the fluorescence.[2][4][5][6] When the receptor binds to an analyte (e.g., a metal ion), the lone pair of electrons on the receptor is engaged in the coordination bond. This lowers the energy of the receptor's highest occupied molecular orbital (HOMO), making the electron transfer to the fluorophore's excited state energetically unfavorable. As a result, the PET process is inhibited, and the fluorescence is "turned on" or enhanced.

PART 1: Synthesis of a Benzoxazole-Schiff Base Fluorescent Probe

A straightforward and effective method to convert 2-amino-1,3-benzoxazole-5-carbonitrile into a fluorescent probe is through the formation of a Schiff base with salicylaldehyde. The resulting molecule, 2-((E)-(2-hydroxybenzylidene)amino)-1,3-benzoxazole-5-carbonitrile, incorporates a recognition site (the phenolic hydroxyl and imine nitrogen) capable of coordinating with metal ions.

Experimental Protocol: Synthesis of 2-((E)-(2-hydroxybenzylidene)amino)-1,3-benzoxazole-5-carbonitrile

Materials:

  • 2-amino-1,3-benzoxazole-5-carbonitrile

  • Salicylaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 mmol of 2-amino-1,3-benzoxazole-5-carbonitrile in 30 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.

  • To this solution, add 1.2 mmol of salicylaldehyde.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • The crude product can be further purified by recrystallization from ethanol to yield the pure Schiff base probe.

Characterization:

The structure of the synthesized probe should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

Visualizing the Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Start Dissolve 2-amino-1,3-benzoxazole-5-carbonitrile in Ethanol Add_Salicylaldehyde Add Salicylaldehyde Start->Add_Salicylaldehyde Add_Catalyst Add catalytic Glacial Acetic Acid Add_Salicylaldehyde->Add_Catalyst Reflux Reflux for 4-6 hours Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter the Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Recrystallize Recrystallize from Ethanol Dry->Recrystallize Final_Product Final_Product Recrystallize->Final_Product Pure Probe

Caption: Workflow for the synthesis of the benzoxazole-Schiff base probe.

PART 2: Photophysical Characterization

The synthesized probe is expected to exhibit fluorescence in the blue-green region of the spectrum with a significant Stokes shift. The photophysical properties should be characterized in a suitable solvent, such as a mixture of an organic solvent (e.g., DMSO or acetonitrile) and water, to ensure solubility and relevance for biological applications.

PropertyExpected ValueRationale
Absorption Maximum (λ_abs) 350 - 400 nmThis range is typical for extended π-conjugated systems like Schiff bases derived from benzoxazoles.
Emission Maximum (λ_em) 450 - 550 nmA significant shift from the absorption maximum is expected due to the potential for excited-state intramolecular proton transfer (ESIPT) and the charge transfer character of the molecule.[1]
Stokes Shift > 100 nmA large Stokes shift is advantageous as it minimizes self-absorption and improves the signal-to-noise ratio in fluorescence measurements.[1]
Quantum Yield (Φ) Moderate to HighThe rigid benzoxazole core generally contributes to a good quantum yield. However, this can be influenced by the solvent and the presence of quenchers.

PART 3: Application in Metal Ion Sensing

The synthesized Schiff base probe is a promising candidate for the selective detection of metal ions. The lone pairs of electrons on the imine nitrogen and the phenolic oxygen can act as a chelation site. Paramagnetic metal ions like Fe³⁺ are known to quench fluorescence through electron or energy transfer mechanisms. This property can be exploited to develop a "turn-off" sensor for Fe³⁺.

Application Protocol: "Turn-Off" Fluorescent Detection of Fe³⁺

Materials:

  • Synthesized benzoxazole-Schiff base probe

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • HEPES buffer (or another suitable buffer for pH control)

  • Stock solutions of various metal ions (e.g., Fe³⁺, Fe²⁺, Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Mg²⁺, Ca²⁺)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of the benzoxazole-Schiff base probe in DMSO.

    • Prepare 10 mM stock solutions of the chloride or nitrate salts of the various metal ions in deionized water.

  • Selectivity Assay:

    • In a series of cuvettes, add the appropriate amount of buffer (e.g., HEPES, pH 7.4) and the probe stock solution to achieve a final probe concentration of 10 µM in a final volume of 2 mL.

    • To each cuvette, add a different metal ion stock solution to a final concentration of 100 µM (10 equivalents).

    • Record the fluorescence emission spectrum of each solution (e.g., with an excitation wavelength of 370 nm).

    • Compare the fluorescence intensity of the probe in the presence of different metal ions to assess its selectivity. A significant decrease in fluorescence in the presence of Fe³⁺ would indicate selectivity.

  • Titration Experiment:

    • Prepare a series of solutions containing a fixed concentration of the probe (e.g., 10 µM) in the buffer.

    • Add increasing concentrations of the Fe³⁺ stock solution to these solutions (e.g., from 0 to 5 equivalents).

    • Record the fluorescence emission spectrum after each addition.

    • Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺ to generate a titration curve.

  • Determination of Detection Limit (LOD):

    • The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank (probe solution without Fe³⁺) and k is the slope of the linear portion of the titration curve at low Fe³⁺ concentrations.

Visualizing the Fe³⁺ Detection Workflow

G cluster_0 Preparation cluster_1 Selectivity Test cluster_2 Titration & LOD Probe_Stock Prepare 1 mM Probe Stock in DMSO Setup_Selectivity Prepare 10 µM Probe in Buffer Probe_Stock->Setup_Selectivity Setup_Titration Prepare 10 µM Probe in Buffer Probe_Stock->Setup_Titration Metal_Stocks Prepare 10 mM Metal Ion Stocks in Water Add_Metals Add 10 eq. of various Metal Ions Metal_Stocks->Add_Metals Add_Fe3 Add increasing concentrations of Fe³⁺ Metal_Stocks->Add_Fe3 Setup_Selectivity->Add_Metals Measure_Fluorescence_S Record Fluorescence Spectra Add_Metals->Measure_Fluorescence_S Analyze_Selectivity Compare Fluorescence Quenching Measure_Fluorescence_S->Analyze_Selectivity Conclusion_S Conclusion_S Analyze_Selectivity->Conclusion_S Fe³⁺ Selective Setup_Titration->Add_Fe3 Measure_Fluorescence_T Record Fluorescence Spectra Add_Fe3->Measure_Fluorescence_T Plot_Curve Plot Intensity vs. [Fe³⁺] Measure_Fluorescence_T->Plot_Curve Calculate_LOD Calculate Limit of Detection Plot_Curve->Calculate_LOD Conclusion_T Conclusion_T Calculate_LOD->Conclusion_T Quantitative Detection

Caption: Experimental workflow for Fe³⁺ detection.

PART 4: Application in Biothiol Sensing

While the Schiff base probe is primarily designed for metal ion detection, the core 2-amino-1,3-benzoxazole-5-carbonitrile scaffold can be modified to detect biothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH). This typically involves introducing a recognition moiety that can react with the thiol group, leading to a change in the fluorescence properties of the benzoxazole core. A common strategy is to incorporate a group that is cleaved by the nucleophilic attack of the thiol, thereby unmasking the fluorophore.

Conceptual Protocol for Biothiol Detection

This protocol is based on the general principle of thiol-cleavable probes and would require the synthesis of a suitable derivative of 2-amino-1,3-benzoxazole-5-carbonitrile.

Probe Design Principle:

A recognition group, such as a 2,4-dinitrobenzenesulfonyl (DNBS) group, could be attached to a hydroxyl-substituted benzoxazole derivative. The DNBS group acts as a quencher via PET. Biothiols can nucleophilically attack the sulfur atom of the sulfonate ester, cleaving the DNBS group and restoring the fluorescence of the benzoxazole fluorophore.

General Procedure:

  • Probe and Analyte Preparation:

    • Prepare a stock solution of the biothiol-sensitive probe in a suitable solvent (e.g., DMSO/water mixture).

    • Prepare stock solutions of Cys, Hcy, and GSH in a buffer (e.g., PBS, pH 7.4).

  • Fluorescence Assay:

    • In a cuvette, add the probe solution to the buffer to a final concentration of 5-10 µM.

    • Record the baseline fluorescence.

    • Add the biothiol solution and monitor the change in fluorescence intensity over time. A significant increase in fluorescence indicates the detection of the biothiol.

  • Kinetics and Selectivity:

    • The reaction rates with different biothiols can be compared to assess selectivity.

    • The detection limit can be determined by titrating the probe with low concentrations of the target biothiol.

Visualizing the Biothiol Sensing Mechanism

G Probe Non-Fluorescent Probe Benzoxazole Core Quencher (e.g., DNBS) Reaction Nucleophilic Attack & Cleavage Probe->Reaction Analyte Biothiol (GSH, Cys, Hcy) Analyte->Reaction Product Highly Fluorescent Product Benzoxazole Core Reaction->Product Byproduct Cleaved Quencher Reaction->Byproduct

Caption: Mechanism of a "turn-on" fluorescent probe for biothiol detection.

References

  • Zhang, H., et al. (2023). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Chemical Society Reviews.
  • University of Bath. (2023). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy.
  • MDPI. (2022). The Fabrication and Mechanism of a Crystalline Organic Fluorescent Probe Based on Photoinduced Electron Transfer. Molecules.
  • National Institutes of Health. (n.d.). Studies of Photoinduced Electron Transfer (PET) and Energy Migration in a Conjugated Polymer System for Fluorescence “Turn-on” Chemosensor Applications. PMC.
  • Royal Society of Chemistry. (2023). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy.

Sources

Application Note: Monitoring the Synthesis of 1,3-Benzoxazole-5-carbonitrile using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for monitoring the synthesis of 1,3-Benzoxazole-5-carbonitrile via the cyclocondensation of 4-Amino-3-hydroxybenzonitrile with triethyl orthoformate. Thin-Layer Chromatography (TLC) is presented as an indispensable, rapid, and cost-effective analytical technique for real-time reaction tracking. This note details the underlying chemical principles, provides step-by-step experimental protocols for both synthesis and TLC analysis, and offers expert guidance on data interpretation and troubleshooting. The methodologies are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently assess reaction initiation, progression, and completion.

Principle of the Method

Synthesis Reaction

The synthesis of this compound is efficiently achieved through the acid-catalyzed condensation of 4-Amino-3-hydroxybenzonitrile with a one-carbon electrophile, such as triethyl orthoformate.[1][2][3] The reaction proceeds in two main stages:

  • Intermediate Formation: The amino group of 4-Amino-3-hydroxybenzonitrile attacks the electrophilic carbon of triethyl orthoformate. Subsequent elimination of ethanol molecules leads to the formation of an intermediate, likely a formimidate.

  • Intramolecular Cyclization: The hydroxyl group then attacks the intermediate in an intramolecular fashion, leading to a cyclized precursor.

  • Dehydration/Aromatization: Finally, the elimination of a water molecule results in the formation of the stable, aromatic 1,3-benzoxazole ring system.[4]

A catalytic amount of acid, such as p-toluenesulfonic acid (p-TSA), is often employed to protonate the orthoformate, increasing its electrophilicity and accelerating the reaction rate.

Principle of TLC Monitoring

Thin-Layer Chromatography (TLC) separates chemical compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[4] The key to monitoring this specific reaction lies in the significant polarity difference between the starting material and the product.

  • Starting Material (4-Amino-3-hydroxybenzonitrile): This molecule is highly polar due to the presence of amine (-NH₂) and hydroxyl (-OH) functional groups, which can engage in strong hydrogen bonding with the silica gel stationary phase. Consequently, it will travel a shorter distance up the TLC plate, resulting in a low Retardation Factor (Rf) .

  • Product (this compound): The formation of the benzoxazole ring consumes the polar amine and hydroxyl groups. The resulting molecule is significantly less polar. It will have a weaker interaction with the silica gel and be carried further up the plate by the mobile phase, resulting in a high Retardation Factor (Rf) .

By spotting the reaction mixture on a TLC plate at various time points, one can visualize the disappearance of the starting material spot and the appearance of the product spot, thereby monitoring the reaction's progress toward completion.[5][6]

Materials and Reagents

Material/ReagentGradeSupplier Example
4-Amino-3-hydroxybenzonitrile≥98%Sigma-Aldrich
Triethyl orthoformate (TEOF)≥98%Sigma-Aldrich
p-Toluenesulfonic acid (p-TSA)Monohydrate, ≥98%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Fisher Scientific
Ethyl acetate (EtOAc)ACS GradeVWR Chemicals
n-HexaneACS GradeVWR Chemicals
TLC PlatesSilica Gel 60 F₂₅₄, Aluminum backedMilliporeSigma
Standard laboratory glassware--
Magnetic stirrer with heating--
UV Lamp (254 nm)--

Experimental Protocols

Synthesis of this compound
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Amino-3-hydroxybenzonitrile (1.34 g, 10 mmol).

  • Reagent Addition: Add anhydrous toluene (40 mL), followed by triethyl orthoformate (2.22 g, 2.5 mL, 15 mmol).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 95 mg, 0.5 mmol).

  • Reaction Execution: Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring.

  • Monitoring: Begin monitoring the reaction by TLC after 30 minutes and continue every hour until the starting material is no longer visible.[4][5]

Step-by-Step TLC Monitoring Protocol
  • Prepare the TLC Chamber: Pour a pre-mixed mobile phase of Hexane:Ethyl Acetate (7:3 v/v) into a TLC developing chamber to a depth of about 0.5 cm. Cover the chamber with its lid and let the atmosphere saturate for at least 10 minutes.

  • Prepare TLC Plate: Using a pencil, gently draw a thin origin line about 1.5 cm from the bottom of a silica gel TLC plate. Mark three lanes on the origin: 'SM' for Starting Material, 'C' for Co-spot, and 'R' for Reaction Mixture.

  • Prepare Reference Solution: Dissolve a tiny amount (spatula tip) of the 4-Amino-3-hydroxybenzonitrile starting material in 0.5 mL of ethyl acetate.

  • Spot the Plate (Time = 0):

    • Using a capillary tube, apply a small spot of the starting material reference solution onto the 'SM' mark.

    • Apply another spot of the reference solution onto the 'C' mark.

    • Before heating the reaction, take a small aliquot of the initial reaction mixture and spot it directly on top of the 'C' mark (this is the co-spot) and also on the 'R' mark.

  • Develop the First Plate: Place the TLC plate into the saturated chamber and replace the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the First Plate: Remove the plate, immediately mark the solvent front with a pencil, and allow the solvent to evaporate. Visualize the spots under a UV lamp at 254 nm. Circle the visible spots with a pencil. This first plate establishes the baseline Rf of your starting material.

  • Monitor the Reaction:

    • After the first hour of reflux, carefully take a small aliquot from the reaction mixture using a capillary tube.

    • Spot this mixture onto the 'R' lane of a newly prepared TLC plate. It is good practice to also spot the 'SM' and 'C' lanes again for direct comparison.

    • Develop and visualize the plate as before.

  • Continue Monitoring: Repeat step 7 at regular intervals (e.g., every hour).

Data Analysis and Interpretation

As the reaction progresses, the TLC plates will show a distinct change:

  • Starting Material Spot (SM): The spot corresponding to 4-Amino-3-hydroxybenzonitrile in the 'R' lane will gradually decrease in intensity.

  • Product Spot: A new, less polar spot will appear in the 'R' lane at a higher Rf value. This is the this compound product. This spot will increase in intensity over time.

  • Completion: The reaction is considered complete when the starting material spot is no longer visible in the 'R' lane.[5]

Calculating the Retardation Factor (Rf): Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Expected TLC Results:

CompoundExpected Rf (7:3 Hex:EtOAc)Appearance under UV (254 nm)
4-Amino-3-hydroxybenzonitrile~ 0.25Dark spot (UV quenching)
This compound~ 0.65Dark spot (UV quenching)

Workflow and Data Visualization

The overall experimental workflow is summarized in the diagram below.

G cluster_synthesis Synthesis Phase cluster_tlc TLC Monitoring Cycle (Repeat Hourly) cluster_analysis Analysis reagents 1. Combine Reactants (4-Amino-3-hydroxybenzonitrile, TEOF, Toluene) catalyst 2. Add Catalyst (p-TSA) reagents->catalyst reflux 3. Heat to Reflux (~110°C) catalyst->reflux sample 4. Sample Reaction Mixture reflux->sample spot 5. Spot TLC Plate (SM, Co-spot, Reaction) sample->spot develop 6. Develop in Chamber (7:3 Hexane:EtOAc) spot->develop visualize 7. Visualize under UV Light develop->visualize analyze 8. Analyze Spots (Compare SM vs Product R f ) visualize->analyze decision 9. Assess Completion analyze->decision decision->reflux Incomplete end 10. Reaction Work-up & Purification decision->end Complete

Caption: Workflow for Synthesis and TLC Monitoring.

The following diagram illustrates the expected evolution of the TLC plate over time.

Sources

Unlocking the Medicinal Chemistry Potential of the Benzoxazole Scaffold: A Guide to the Functionalization of the Nitrile Group in 1,3-Benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1,3-Benzoxazole-5-carbonitrile

The 1,3-benzoxazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it a privileged scaffold for engaging with biological targets.[4] The introduction of a nitrile group at the 5-position of the benzoxazole ring system creates a versatile chemical handle, this compound, which serves as a gateway to a diverse array of functional groups. This strategic placement allows for the modulation of the electronic properties and biological activity of the parent molecule, opening avenues for the development of novel therapeutics.[5][6]

This technical guide provides a comprehensive overview of three principal transformations of the nitrile group in this compound: hydrolysis to a carboxylic acid, reduction to a primary amine, and conversion to a tetrazole. Each section will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss the significance of the resulting functional group in drug design.

I. Hydrolysis: Accessing the Carboxylic Acid Moiety

The conversion of the nitrile group to a carboxylic acid introduces a key functional group capable of acting as a hydrogen bond donor and acceptor, and as a potential coordinating group for metal ions in metalloenzymes. Carboxylic acids are also frequently used to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.[7] This transformation can be effectively achieved under both acidic and basic conditions.[8][9]

Causality of Experimental Choices:

The choice between acidic and basic hydrolysis is often dictated by the overall stability of the benzoxazole core and any other functional groups present in the molecule.[4]

  • Acidic Hydrolysis: This method is generally robust and proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating nucleophilic attack by water.[10] The reaction is typically driven to completion by the formation of a stable ammonium salt as a byproduct.[8]

  • Basic Hydrolysis: In this approach, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon.[10] The reaction proceeds through an intermediate imidate, which then tautomerizes to an amide that is subsequently hydrolyzed to the carboxylate salt.[4] A final acidification step is required to furnish the free carboxylic acid.[9]

Experimental Protocols:

Protocol 1: Acid-Catalyzed Hydrolysis to 1,3-Benzoxazole-5-carboxylic acid

This compound This compound Protonated Nitrile Intermediate Protonated Nitrile Intermediate This compound->Protonated Nitrile Intermediate HCl (conc.) Amide Intermediate Amide Intermediate Protonated Nitrile Intermediate->Amide Intermediate H2O, Δ 1,3-Benzoxazole-5-carboxylic acid 1,3-Benzoxazole-5-carboxylic acid Amide Intermediate->1,3-Benzoxazole-5-carboxylic acid H2O, H+, Δ

Caption: Workflow for Acidic Hydrolysis.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or dioxane (5-10 mL/mmol), add concentrated hydrochloric acid (5-10 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from 6 to 24 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of approximately 3-4. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Base-Catalyzed Hydrolysis to 1,3-Benzoxazole-5-carboxylic acid

This compound This compound Carboxylate Salt Carboxylate Salt This compound->Carboxylate Salt NaOH, H2O/EtOH, Δ 1,3-Benzoxazole-5-carboxylic acid 1,3-Benzoxazole-5-carboxylic acid Carboxylate Salt->1,3-Benzoxazole-5-carboxylic acid HCl (aq)

Caption: Workflow for Basic Hydrolysis.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v). Add a significant excess of sodium hydroxide (5-10 eq).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully acidify with cold 6 M HCl until the solution is acidic (pH ~2-3), leading to the precipitation of the carboxylic acid.[4] Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry. Recrystallization can be performed if necessary.

Product Molecular Formula Molecular Weight Appearance Melting Point 1H NMR (500 MHz, CDCl3) δ (ppm) MS (m/z)
1,3-Benzoxazole-5-carboxylic acidC8H5NO3163.13Off-white to light yellow solid241-242 °C8.57 (d, J = 1.5 Hz, 1H), 8.20 (dd, J = 8.4, 1.8 Hz, 1H), 8.20 (s, 1H), 7.67 (d, J = 9.0 Hz, 1H)164 (M+H)+
Table 1: Characterization Data for 1,3-Benzoxazole-5-carboxylic acid.[1][11][12]

II. Reduction: Synthesis of the Primary Amine

The reduction of the nitrile group to a primary amine introduces a basic center and a potent hydrogen bond donor. The resulting benzylic amine, (1,3-benzoxazol-5-yl)methanamine, can serve as a crucial building block for the synthesis of more complex molecules through reactions such as amidation, alkylation, and reductive amination. This functional group is prevalent in a wide range of pharmacologically active compounds.

Causality of Experimental Choices:

The choice of reducing agent is critical and depends on the desired reactivity and selectivity.

  • Lithium Aluminum Hydride (LiAlH4): A powerful and unselective reducing agent, LiAlH4 readily reduces nitriles to primary amines.[13] The reaction proceeds via nucleophilic attack of a hydride ion on the nitrile carbon, followed by a second hydride attack on the resulting imine intermediate.[13] An aqueous workup is necessary to protonate the resulting dianion and liberate the amine.[13] Care must be taken due to the high reactivity of LiAlH4 with protic solvents.

  • Catalytic Hydrogenation: This method offers a milder and often more selective alternative to metal hydride reductions.[14] Using hydrogen gas in the presence of a metal catalyst (e.g., Nickel or Platinum), nitriles are efficiently reduced to primary amines.[14] This method is often preferred in industrial settings due to its cost-effectiveness and safety profile.[14]

Experimental Protocols:

Protocol 3: LiAlH4 Reduction to (1,3-benzoxazol-5-yl)methanamine

This compound This compound Aluminum Complex Aluminum Complex This compound->Aluminum Complex 1. LiAlH4, Dry Ether (1,3-benzoxazol-5-yl)methanamine (1,3-benzoxazol-5-yl)methanamine Aluminum Complex->(1,3-benzoxazol-5-yl)methanamine 2. H2O/H+ workup

Caption: Workflow for LiAlH4 Reduction.

  • Reaction Setup: To a stirred suspension of LiAlH4 (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting aluminum salts and wash the filter cake with ether or THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude amine can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 4: Catalytic Hydrogenation to (1,3-benzoxazol-5-yl)methanamine

  • Reaction Setup: In a high-pressure hydrogenation vessel, combine this compound (1.0 eq), a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of a hydrogenation catalyst such as Raney Nickel or Platinum on carbon (5-10 mol%).

  • Reaction Conditions: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the mixture with vigorous stirring. The reaction temperature and time will depend on the specific catalyst and substrate (e.g., 50-80 °C for 6-24 hours).

  • Work-up and Purification: After the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. The combined filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified as described in Protocol 3.

Product Molecular Formula Molecular Weight Expected 1H NMR Signals Expected IR Bands (cm-1)
(1,3-benzoxazol-5-yl)methanamineC8H8N2O148.16Ar-H, -CH2-, -NH23300-3500 (N-H stretch), 1600-1450 (C=C, C=N stretch)
Table 2: Expected Characterization Data for (1,3-benzoxazol-5-yl)methanamine.

III. [3+2] Cycloaddition: Formation of the Tetrazole Ring

The tetrazole moiety is a well-established bioisostere for the carboxylic acid group in drug design.[6] It possesses a similar pKa and steric profile to a carboxylic acid but can offer advantages in terms of metabolic stability and cell permeability. The conversion of a nitrile to a 5-substituted-1H-tetrazole is most commonly achieved through a [3+2] cycloaddition reaction with an azide source, typically sodium azide.[2][15]

Causality of Experimental Choices:

The cycloaddition of an azide to a nitrile often requires a catalyst to proceed at a reasonable rate.[2]

  • Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl2) or silica sulfuric acid can activate the nitrile group towards nucleophilic attack by the azide ion.[2][16][17] This activation lowers the energy barrier for the cycloaddition.

  • Solvent and Temperature: The choice of a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is common, as it helps to dissolve the sodium azide and allows for the reaction to be conducted at elevated temperatures, which is often necessary to drive the reaction to completion.[15]

Experimental Protocol:

Protocol 5: Synthesis of 5-(1H-tetrazol-5-yl)-1,3-benzoxazole

This compound This compound Tetrazole Product Tetrazole Product This compound->Tetrazole Product NaN3, ZnCl2 (cat.), DMF, Δ

Caption: Workflow for Tetrazole Synthesis.

  • Reaction Setup: To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5-2.0 eq) and a catalytic amount of zinc chloride (0.1-0.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Acidify the mixture with dilute HCl to a pH of ~2-3 to protonate the tetrazole ring and precipitate the product. Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Product Molecular Formula Molecular Weight Expected 1H NMR Signals Expected IR Bands (cm-1) MS Fragmentation
5-(1H-tetrazol-5-yl)-1,3-benzoxazoleC8H5N5O187.16Ar-H, NH (broad)3100-2500 (N-H stretch), 1600-1450 (C=C, C=N, N=N stretch)Loss of N2 in negative ion mode, loss of HN3 in positive ion mode[18]
Table 3: Expected Characterization Data for 5-(1H-tetrazol-5-yl)-1,3-benzoxazole.

Conclusion

The functionalization of the nitrile group in this compound provides a powerful platform for the synthesis of a diverse range of derivatives with significant potential in drug discovery. The hydrolysis, reduction, and cycloaddition reactions described herein offer reliable and adaptable methods for accessing key functional groups – the carboxylic acid, the primary amine, and the tetrazole. A thorough understanding of the underlying mechanisms and careful consideration of the experimental conditions are paramount to achieving successful and efficient transformations. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry, empowering them to explore the rich chemical space accessible from this versatile starting material.

References

  • benzoxazol-2-yl)
  • PubMed.
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  • Iraqi Journal of Science. Synthesis and Characterization of Novel Subs. -1,3,4-Thiadiazolependant on Modified Poly(5-Vinyl Tetrazole-Co-MA). [Link]
  • PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]
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Application Note: Solid-Phase Synthesis of a 1,3-Benzoxazole-5-carbonitrile Derivative Library

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, field-proven protocol for the solid-phase synthesis of a diverse library of 1,3-benzoxazole-5-carbonitrile derivatives. Benzoxazole scaffolds are crucial pharmacophores in drug discovery, exhibiting a wide range of biological activities.[1][2][3] Solid-phase organic synthesis (SPOS) offers a streamlined and efficient alternative to traditional solution-phase methods for generating chemical libraries by simplifying purification and enabling automation.[4] The described methodology utilizes a traceless linker strategy, starting from a commercially available resin and a key building block, 4-hydroxy-3-nitrobenzonitrile, to produce the target compounds in high purity and moderate to good yields after cleavage.[5][6][7] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage combinatorial chemistry for the rapid generation of novel benzoxazole derivatives.

Introduction and Scientific Principle

The 1,3-benzoxazole core is a privileged heterocyclic motif present in numerous compounds with significant therapeutic potential, including antimicrobial, anticancer, and antiviral agents.[2][3][8] The generation of compound libraries based on this scaffold is a key strategy in hit-to-lead optimization campaigns. Solid-phase synthesis is particularly well-suited for this purpose, as it allows for the sequential addition of building blocks to a polymer support, with excess reagents and by-products being easily washed away after each step.[4]

The synthetic strategy detailed herein is based on a robust and validated pathway that involves four key stages:

  • Immobilization: A suitable linker is attached to a solid support, followed by the anchoring of the core scaffold, 4-hydroxy-3-nitrobenzonitrile.[5]

  • Diversification: Nucleophilic aromatic substitution (SNAr) is employed to introduce the first point of diversity (R1) by displacing a fluoride on the polymer-bound scaffold.

  • Heterocycle Formation: A reductive cyclization of an ortho-nitro ether intermediate is performed to construct the benzoxazole ring.[9][10]

  • Cleavage: The final products are liberated from the solid support using strong acid, yielding the desired this compound derivatives.

This approach employs a traceless linker, meaning no residual atoms from the linker remain on the final molecule, which is a critical consideration in drug design.[6][11][12]

Overall Synthetic Workflow

The multi-step synthesis is designed for efficiency and amenability to parallel synthesis formats.

G Resin Start: Wang Resin Step1 Step 1: Linker Activation (e.g., p-nitrophenyl chloroformate) Resin->Step1 Step2 Step 2: Scaffold Immobilization (4-hydroxy-3-nitrobenzonitrile) Step1->Step2 Base (e.g., DIPEA) Step3 Step 3: Diversity Introduction (SNAr) (Primary/Secondary Amines, R1-NHR2) Step2->Step3 Base (e.g., DIPEA) Step4 Step 4: Nitro Group Reduction (e.g., SnCl2·2H2O) Step3->Step4 Step5 Step 5: Benzoxazole Cyclization (Acid-catalyzed dehydration) Step4->Step5 Forms o-aminophenol intermediate Step6 Step 6: Cleavage from Resin (TFA/DCM) Step5->Step6 Final Final Product Library: 1,3-Benzoxazole-5-carbonitriles Step6->Final Purification (if needed)

Figure 1: High-level workflow for the solid-phase synthesis of the benzoxazole library.

Detailed Experimental Protocols

Materials and Equipment:

  • Resin: Wang Resin (100-200 mesh, 1.0 mmol/g loading).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diisopropylethylamine (DIPEA). All solvents should be anhydrous/reagent grade.

  • Reagents: 4-hydroxy-3-nitrobenzonitrile, p-nitrophenyl chloroformate, Tin(II) chloride dihydrate (SnCl2·2H2O), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), a diverse set of primary and secondary amines.

  • Equipment: Solid-phase synthesis vessels, shaker/agitator, filtration apparatus, rotary evaporator, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS).

Protocol 1: Resin Preparation and Scaffold Immobilization

Causality: This two-step process first activates the hydroxyl groups on the Wang resin to form a reactive carbonate, which then readily couples with the phenolic hydroxyl of the 4-hydroxy-3-nitrobenzonitrile scaffold. DIPEA is used as a non-nucleophilic base to neutralize the HCl generated during activation and to facilitate the final coupling.

  • Resin Swelling: Swell Wang resin (1.0 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a synthesis vessel. Drain the solvent.

  • Activation: Add a solution of p-nitrophenyl chloroformate (4.0 mmol, 806 mg) in DCM (10 mL). Add DIPEA (4.0 mmol, 0.7 mL) and shake the mixture at room temperature for 4 hours.

  • Washing: Drain the vessel and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL), then DCM (3 x 10 mL). Dry the activated resin under vacuum.

  • Scaffold Coupling: Swell the activated resin in DMF (10 mL). Add 4-hydroxy-3-nitrobenzonitrile (3.0 mmol, 492 mg) and DIPEA (3.0 mmol, 0.52 mL).[5] Shake at 50°C for 16 hours.

  • Final Washing: Drain the vessel, wash the resin as described in step 1.3, and dry under vacuum. Confirm loading via IR spectroscopy (disappearance of resin -OH stretch, appearance of nitro N-O stretches at ~1530 and ~1350 cm-1).

Protocol 2: Diversification via Nucleophilic Aromatic Substitution (SNAr)

Causality: This protocol assumes a starting scaffold like 4-fluoro-3-nitrobenzonitrile is immobilized on the resin. The electron-withdrawing effect of the nitro and nitrile groups activates the fluoro position for SNAr. A diverse library of amines can be introduced at this stage.

Note: For the purpose of this guide using 4-hydroxy-3-nitrobenzonitrile, this step would be substituted. The diversification would occur at the 2-position of the benzoxazole ring in the cyclization step. The following is an illustrative protocol for a different but common strategy.

  • Resin Swelling: Swell the resin-bound scaffold (e.g., immobilized 4-fluoro-3-nitrobenzonitrile) in DMF (10 mL/g).

  • Amine Addition: Add a solution of the desired primary or secondary amine (5.0 eq.) and DIPEA (5.0 eq.) in DMF.

  • Reaction: Shake the mixture at 60°C for 12 hours.

  • Washing: Drain and wash the resin thoroughly with DMF, MeOH, and DCM to remove all excess reagents.

Protocol 3: Reductive Cyclization to Form the Benzoxazole Ring

Causality: This is the key heterocycle-forming step. The nitro group is first reduced to an amine using a mild reducing agent like SnCl2.[9] This creates an in situ ortho-aminophenol intermediate. Subsequent heating in the presence of an acid catalyst (or coupling with an aldehyde/acid chloride) promotes intramolecular cyclization via dehydration to yield the stable benzoxazole ring system.[1][13][14]

Figure 2: Reaction pathway for the reductive cyclization on the solid support.

  • Reduction: Swell the resin from Protocol 1 (0.5 g) in a 4:1 mixture of DMF:Ethanol (10 mL). Add SnCl2·2H2O (5.0 eq., ~565 mg). Shake at 65°C for 6 hours.

  • Washing: Drain and wash the resin with DMF (3x), DMF/DIPEA (1:1, 3x), MeOH (3x), and DCM (3x) to remove tin salts.

  • Acylation/Condensation (Introduction of R2 diversity):

    • Swell the resin in DCM (10 mL).

    • Add a solution of the desired aldehyde or acid chloride (R2-CHO or R2-COCl, 5.0 eq.) and a suitable base (e.g., DIPEA, 5.0 eq. for acid chloride).

    • Shake at room temperature for 8-12 hours.

  • Cyclization: After washing away excess reagents, add a solution of 20% TFA in DCM and shake for 1 hour to promote cyclodehydration. Alternatively, heating the acylated intermediate in a high-boiling solvent like NMP can also effect cyclization.

  • Final Washing: Wash the resin thoroughly with DCM, DMF, MeOH, and dry under vacuum.

Protocol 4: Cleavage and Product Isolation

Causality: A strong acid, TFA, is required to cleave the acid-labile Wang linker. Triisopropylsilane (TIS) is added as a cation scavenger to prevent side reactions, such as re-attachment of the cleaved product to the resin or degradation of sensitive functional groups.

  • Resin Preparation: Place the dry, final resin (approx. 100 mg) in a small synthesis vessel or vial.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS.

  • Cleavage Reaction: Add the cleavage cocktail (2 mL) to the resin. Shake at room temperature for 2-3 hours.

  • Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA, then DCM. Combine the filtrates.

  • Concentration: Concentrate the combined filtrate in vacuo using a rotary evaporator. Co-evaporate with toluene or DCM (3x) to remove residual TFA.

  • Purification: The crude product can be purified, if necessary, by preparative HPLC to yield the final this compound derivative. Characterize by LC-MS and 1H NMR.

Data Presentation and Library Summary

The following table represents hypothetical data for a small subset of a synthesized library, demonstrating the expected outcomes of the described protocol.

Compound IDR2 GroupMW ( g/mol )Yield (%)Purity (LC-MS, 254 nm)
BZC-001Phenyl220.2375>95%
BZC-0024-Chlorophenyl254.6768>95%
BZC-0032-Thienyl226.2671>92%
BZC-004Cyclohexyl226.2981>98%
BZC-0053-Pyridyl221.2365>90%

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction at any step (coupling, reduction, cyclization). Premature cleavage from the resin.Increase reaction times/temperatures. Use a larger excess of reagents. Check resin stability and avoid overly harsh conditions before the final cleavage step.
Low Purity Incomplete reactions leading to mixed products. Side reactions during cleavage.Optimize washing steps to ensure complete removal of excess reagents. Ensure TIS is used in the cleavage cocktail. Purify final product using preparative HPLC.
No Product Detected Failure of initial scaffold loading. Decomposition of product.Verify each step with a test cleavage or on-bead analysis (e.g., IR). Use fresh, high-quality reagents and solvents.
Incomplete Reduction Inactivated SnCl2. Insufficient reaction time/temp.Use fresh SnCl2·2H2O. Increase temperature to 70°C or extend reaction time. Consider alternative reducing agents like sodium dithionite.

Conclusion

This application note details a robust and versatile solid-phase methodology for the synthesis of a this compound library. By leveraging the efficiencies of solid-phase chemistry, researchers can rapidly generate a multitude of analogs for structure-activity relationship (SAR) studies, accelerating the pace of drug discovery and development. The protocols are designed to be reliable and adaptable, providing a solid foundation for combinatorial chemistry efforts targeting this important heterocyclic scaffold.

References

  • Syntheses of benz(oxa/thia)zoles via reductive coupling of 2‐substituted nitroarenes.
  • Solid-Phase Synthesis of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Selective, Reagent-Based Cyclization of Acyldithiocarbazate Resins.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety.
  • Reductive cyclization of o-nitroazo compounds.
  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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  • "GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZ
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  • Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Solid Phase Combinatorial Library of 1,3‐Azole Containing Peptides for the Discovery of Matrix Metallo Proteinase Inhibitors.
  • Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. PubMed Central. [Link]
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.
  • Synthesis of some new benzoxazole acetonitrile derivatives. Journal of American Science. [Link]
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]
  • Traceless solid-phase synthesis of 1,2,4-triazoles using a novel amine resin. PubMed. [Link]
  • Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Publishing. [Link]
  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide deriv
  • 3-Hydroxy-4-nitrobenzonitrile: A Versatile Intermediate for Fine Chemicals and Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 4-Hydroxy-3-nitrobenzonitrile | CAS 3272-08-0. Veeprho. [Link]
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
  • Recent applications of solid-phase strategy in total synthesis of antibiotics. PubMed Central. [Link]
  • Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
  • S8-Mediated Decarboxylative Cyclization of 2-Nitrophenols with Arylacetic Acid: Synthesis of Benzoxazoles.

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Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in 1,3-Benzoxazole-5-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in the synthesis of 1,3-Benzoxazole-5-carbonitrile and related derivatives. The benzoxazole scaffold is a privileged structure in medicinal chemistry, but its synthesis can be fraught with challenges.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound, and which is most common?

The synthesis of the benzoxazole core typically involves the cyclization of a suitably substituted o-aminophenol precursor.[3] For this compound, the most direct and common strategy is the condensation and subsequent cyclization of 3-amino-4-hydroxybenzonitrile with a one-carbon electrophile.

Common synthetic partners for the o-aminophenol include:

  • Carboxylic Acids (e.g., Formic Acid): Often requires a dehydrating agent like polyphosphoric acid (PPA) and high temperatures.[1]

  • Orthoesters (e.g., Triethyl Orthoformate): A versatile method that can proceed under milder conditions.[4]

  • Aldehydes (e.g., Formaldehyde): This route involves an initial condensation to form a Schiff base (an o-hydroxyarylidene aniline), followed by an oxidative cyclization step.[1]

  • Acyl Chlorides: Can be effective but may require careful control of stoichiometry and base addition.[5]

  • Cyanogen Bromide (CNBr): Used for the synthesis of 2-aminobenzoxazoles, which can be further modified.[1]

The choice of method often depends on the stability of the starting materials, desired reaction conditions (e.g., temperature tolerance), and the availability of reagents.

Q2: My overall yield is consistently below 30%. What are the most common culprits I should investigate first?

Persistently low yields in benzoxazole synthesis are a frequent challenge.[6] A systematic investigation should begin with the most probable causes:

  • Purity of Starting Materials: The o-aminophenol precursor (3-amino-4-hydroxybenzonitrile) is particularly susceptible to air oxidation, which can introduce colored impurities and inhibit the reaction.[6] Impurities in either reactant can significantly interfere with the cyclization.

  • Incomplete Cyclization: A common issue is the formation of a stable intermediate, such as a Schiff base when using an aldehyde, that fails to cyclize completely.[6][7] This stalls the reaction, consuming starting material without forming the final product.

  • Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature, solvent, and catalyst choice. An insufficient temperature may not overcome the activation energy for cyclization, while excessive heat can cause polymerization or degradation of the starting materials.[6][7]

  • Catalyst Deactivation or Inefficiency: If you are using a catalyst, its activity is paramount. Many catalysts are sensitive to air and moisture, and using a deactivated or inappropriate catalyst will lead to a stalled reaction.[6][8]

  • Product Loss During Work-up and Purification: Benzoxazoles can be lost during extraction, and especially during column chromatography or recrystallization if the conditions are not optimized.[8]

Q3: How critical is the choice of catalyst, and what are my options?

The catalyst is often the most critical variable in achieving high yields. Its role is to facilitate the key cyclization step. The optimal choice depends heavily on your specific substrates and reaction method.[6]

  • Brønsted or Lewis Acids: Reagents like polyphosphoric acid (PPA), methanesulfonic acid, or metal triflates (e.g., Zn(OTf)₂, In(OTf)₃) are commonly used to activate the carbonyl group (or its equivalent) and promote dehydration.[1][5][6]

  • Metal Catalysts: Copper (e.g., CuI, CuO nanoparticles) and Palladium-based catalysts are effective, particularly in coupling reactions or domino processes that form the benzoxazole ring.[1][4] These are often used in syntheses starting from ortho-haloanilides.[4]

  • Heterogeneous Catalysts: Solid-supported catalysts like silica-supported ferric chloride or nanocatalysts (e.g., nano ceria, magnetic nanoparticles) offer the advantage of easy recovery and recyclability, aligning with green chemistry principles.[1][7]

  • Green Catalysts: Ionic liquids and samarium triflate have been used in aqueous media, providing an environmentally benign alternative.[4]

For electron-deficient substrates, stronger acids or higher temperatures may be necessary to drive the cyclization to completion.[6] It is highly recommended to perform small-scale catalyst screening to identify the optimal system for your reaction.

Troubleshooting Guide: Specific Experimental Issues

Problem 1: My reaction is incomplete. TLC analysis shows significant unreacted starting material even after the recommended reaction time.

This is a classic sign of insufficient activation or a stalled reaction.

  • Initial Step: Extend Reaction Time. Continue monitoring the reaction by TLC for several more hours. Some reactions are simply sluggish.[8]

  • Actionable Solutions:

    • Verify Temperature: Ensure your reaction is at the target temperature. An insufficient temperature is a common reason for a stalled reaction, as the activation energy for cyclization may not be reached.[6] Consider a stepwise increase in temperature (e.g., in 10°C increments) while monitoring for product formation and decomposition.[6]

    • Check Catalyst Activity: If using a catalyst, it may be deactivated.[6] For moisture-sensitive catalysts, ensure the reaction is run under an inert atmosphere (Nitrogen or Argon).[8] In some cases, adding a fresh portion of the catalyst can restart the reaction.[6] Increasing catalyst loading (e.g., from 5 mol% to 15 mol%) can also dramatically improve conversion.[7]

    • Re-evaluate Stoichiometry: Precisely verify the molar ratios of your reactants. Using a slight excess (1.1-1.2 equivalents) of the less expensive reagent can sometimes drive the reaction to completion.[6]

    • Assess Starting Material Purity: Impurities can act as catalyst poisons or inhibitors. Re-purify your starting materials, particularly the o-aminophenol derivative, by recrystallization or chromatography and repeat the reaction.[6]

Problem 2: My TLC shows a new major spot that is not the product or starting material. I suspect it's a stable intermediate.

This is highly probable, especially when reacting an o-aminophenol with an aldehyde, where the intermediate Schiff base can be quite stable.[7]

  • Initial Step: Characterize the Intermediate. If possible, isolate and characterize the side product by ¹H NMR or Mass Spectrometry to confirm its identity.

  • Actionable Solutions:

    • Increase Reaction Temperature: Higher temperatures often provide the necessary energy to overcome the activation barrier for the final cyclization step.[7]

    • Introduce an Oxidant: The cyclization of the Schiff base intermediate is an oxidative process. If the reaction stalls, introducing a mild oxidant may be required. Common oxidants for this purpose include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or manganese (III) acetate.

    • Change the Catalyst: Switch to a catalyst known to be more effective at promoting the cyclization step. Lewis acids are often employed for this purpose.[7]

    • Modify the Workflow: Consider a two-step process. First, synthesize and isolate the Schiff base intermediate. Then, subject the purified intermediate to different cyclization conditions (stronger catalyst, higher temperature, different solvent) to optimize the second step independently.[7]

Problem 3: The reaction mixture turns dark brown or black, and I'm getting a low yield of an impure product.

This typically indicates decomposition or polymerization, common issues when working with electron-rich aromatic compounds like o-aminophenols at elevated temperatures.

  • Initial Step: Re-run at a Lower Temperature. Immediately attempt the reaction at a lower temperature to see if the discoloration can be minimized.

  • Actionable Solutions:

    • Use an Inert Atmosphere: o-Aminophenols are highly sensitive to air oxidation, which leads to colored polymeric byproducts.[6] Rigorously degas your solvent and run the reaction under a positive pressure of nitrogen or argon from start to finish.[6][8]

    • Optimize Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged heating. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

    • Check pH: Highly acidic or basic conditions can promote polymerization of the starting material.[6] If using a strong acid catalyst, ensure the loading is not excessive.

Problem 4: My crude yield is reasonable, but I lose most of the product during column chromatography or recrystallization.

Product loss during purification is a frustrating but solvable problem.

  • Initial Step: Analyze Your Purification Fractions. Run a TLC of your "lost" fractions from the column or the mother liquor from recrystallization. If the product is there, your procedure needs optimization.

  • Actionable Solutions for Column Chromatography:

    • Optimize the Solvent System: The choice of eluent is critical. Before running a large column, find the optimal solvent system using TLC. You are looking for a system that gives your product an Rf value of ~0.3-0.4. A common system for benzoxazoles is a gradient of ethyl acetate in hexane.[7]

    • Use High-Quality Silica: Old or low-quality silica gel can be slightly acidic and may cause product degradation or irreversible adsorption.

    • Dry Loading: If your product has low solubility in the starting eluent, consider adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.

  • Actionable Solutions for Recrystallization:

    • Choose the Right Solvent System: Your product should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. If a single solvent doesn't work, try a two-solvent system (one in which the compound is soluble, and one in which it is not). Common systems include ethyl acetate/heptane or acetone/acetonitrile.[9]

    • Control Cooling Rate: Do not cool the solution too quickly. Slow cooling allows for the formation of larger, purer crystals. Crashing the product out in an ice bath can trap impurities.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product. Using too much solvent will result in a low recovery yield.

Visualizing the Process

General Reaction Pathway

The diagram below illustrates the fundamental two-step process in many benzoxazole syntheses: initial condensation to form an intermediate followed by irreversible cyclization.

G Reactants 3-Amino-4-hydroxybenzonitrile + Electrophile (e.g., R-CHO) Intermediate Schiff Base / Amide Intermediate Reactants->Intermediate Condensation Product This compound Intermediate->Product Cyclization / Dehydration (Rate-Limiting Step) Loss Low Yield Intermediate->Loss Fails to Cyclize

Caption: General reaction mechanism for benzoxazole synthesis.

Troubleshooting Workflow

This decision tree provides a systematic approach to diagnosing and solving low-yield issues.

G Start Low Yield Observed CheckPurity Verify Starting Material Purity Start->CheckPurity TLC Analyze Reaction by TLC: Incomplete or Side Products? CheckPurity->TLC Incomplete Reaction Incomplete TLC->Incomplete Incomplete SideProd Side Products Formed TLC->SideProd Side Products OptimizeCond Increase Temp Check Catalyst Adjust Stoichiometry Incomplete->OptimizeCond OptimizeSelect Use Inert Atmosphere Lower Temperature Change Catalyst SideProd->OptimizeSelect Purification Product Lost During Purification? OptimizeCond->Purification OptimizeSelect->Purification ImprovePur Optimize Column Eluent Or Recrystallization Solvent Purification->ImprovePur Yes Success Yield Improved Purification->Success No ImprovePur->Success

Caption: A decision tree for troubleshooting low yields.

Key Experimental Protocols

Protocol 1: Synthesis via Triethyl Orthoformate

This protocol is a generalized starting point. Optimal conditions may vary.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-amino-4-hydroxybenzonitrile (1.0 eq).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10 minutes.

  • Reagent Addition: Add triethyl orthoformate (3.0 eq) and your chosen solvent (e.g., anhydrous ethanol). If using a catalyst (e.g., p-toluenesulfonic acid, 0.1 eq), add it at this stage.

  • Reaction: Heat the mixture to reflux (approx. 70-80°C).[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).[7]

  • Work-up: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent.[8]

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the crude product) and evaporate the solvent to get a dry, free-flowing powder.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the starting solvent system, gradually increasing the polarity (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate).

  • Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Summary Table

The following table summarizes various catalytic systems and conditions reported for general benzoxazole synthesis, which can serve as a starting point for optimization.

Catalyst SystemReactantsSolventTemperature (°C)Typical YieldsReference
Samarium Triflate o-aminophenol + AldehydeWaterRoom TempGood[4]
Copper Iodide (CuI) o-haloanilideN/AModerateGood-Excellent[4]
ZnS Nanoparticles o-aminophenol + AldehydeEthanol70High[7]
Ammonium Chloride o-aminophenol + Carboxylic AcidEthanol80-90Good-Excellent[10]
No Catalyst o-aminophenol + Halogenated NitrileMethanolRefluxGood[11]
PPA o-aminophenol + Carboxylic AcidNone150-180Variable[1][2]

References

  • Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem
  • Optimizing reaction conditions for one-pot benzoxazole synthesis - Benchchem
  • Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis - Benchchem
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • Benzoxazole synthesis - Organic Chemistry Portal
  • Optimization of the cyclization reagent and catalyst.
  • Synthesis of Benzoxazoles - ChemicalBook
  • WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google P
  • A Review on Various Synthetic Methods of Benzoxazole Moiety - International Journal of Pharmacy and Biological Sciences
  • Synthesis of some new benzoxazole acetonitrile deriv
  • Benzoxazole: Synthetic Methodology and Biological Activities - International Journal of Pharmaceutical Sciences Review and Research
  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. - World Journal of Pharmacy and Pharmaceutical Sciences
  • Design and Synthesis of new Benzoxazole derivatives - Journal of Emerging Technologies and Innov
  • Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents.
  • Synthesis of some benzoxazole derivatives - Journal of Chemical and Pharmaceutical Research
  • “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION” - Journal of Emerging Technologies and Innov

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How to remove Schiff base byproduct in benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting and Removing Schiff Base Byproducts

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, practical solutions for a common challenge in benzoxazole synthesis: the formation and removal of persistent Schiff base byproducts. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you achieve higher purity and yield in your reactions.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind Schiff base formation during benzoxazole synthesis. Understanding the "why" is the first step toward effective troubleshooting.

Q1: What exactly is a Schiff base, and why does it form as a byproduct in my benzoxazole synthesis?

A Schiff base (or imine) is a compound containing a carbon-nitrogen double bond (C=N). In the context of benzoxazole synthesis, it is typically a key intermediate that forms from the condensation reaction between the primary amine of a 2-aminophenol derivative and a carbonyl compound (like an aldehyde or a derivative of a carboxylic acid).[1][2]

The reaction mechanism involves two main stages:

  • Formation of the Schiff Base Intermediate: The nucleophilic amine group of the 2-aminophenol attacks the electrophilic carbonyl carbon. This is followed by dehydration (loss of a water molecule) to form the C=N double bond of the Schiff base.[1]

  • Cyclization to Benzoxazole: The Schiff base intermediate then undergoes an intramolecular cyclization, where the adjacent hydroxyl group attacks the imine carbon, followed by aromatization to form the stable benzoxazole ring.

A Schiff base becomes a problematic byproduct when this second cyclization step is incomplete or slow. Factors such as suboptimal reaction temperature, incorrect catalyst, or insufficient reaction time can cause the Schiff base intermediate to accumulate in the final crude product.

Q2: How can I confidently detect and characterize a Schiff base impurity in my reaction mixture?

Several standard analytical techniques can be used to identify the presence of a Schiff base byproduct alongside your desired benzoxazole product.

  • Thin-Layer Chromatography (TLC): This is your first line of defense. The Schiff base will often have a different polarity and thus a different Retention Factor (Rf) than the benzoxazole product and starting materials. Running a TLC can quickly reveal the presence of multiple components.[3][4]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the most definitive method. Look for a characteristic singlet in the δ 8-10 ppm region of the proton NMR spectrum. This signal corresponds to the imine proton (-CH=N-).[3][4][5] Its integration relative to the peaks of your target benzoxazole can give you a quantitative estimate of the impurity.

  • Infrared (IR) Spectroscopy: A medium-to-strong absorption band in the 1690-1640 cm⁻¹ region is indicative of the C=N stretching vibration of the imine bond.[3][5] This can sometimes overlap with other carbonyl signals, so it should be used in conjunction with NMR.

Q3: What experimental factors promote the accumulation of the Schiff base byproduct?

The persistence of the Schiff base intermediate is often a kinetic issue. The key is to ensure the conditions favor the second, irreversible cyclization step. Factors that can hinder this include:

  • Insufficient Dehydration: The initial formation of the Schiff base is a reversible equilibrium reaction that produces water.[1] If water is not effectively removed (e.g., by using a dehydrating agent like molecular sieves or a Dean-Stark apparatus), the equilibrium can shift back, preventing the reaction from proceeding to completion.[6]

  • Suboptimal Temperature or Catalyst: The cyclization step often has a higher activation energy than the initial condensation. Insufficient heating or the absence of a suitable catalyst (e.g., an acid or a transition metal catalyst depending on the specific reaction) can cause the reaction to stall at the Schiff base stage.[7]

  • Reaction Time: Complex substrates may require longer reaction times for the complete conversion of the Schiff base intermediate to the final benzoxazole product. Monitoring the reaction by TLC is crucial to determine the optimal endpoint.[4][8]

Troubleshooting Guide: Step-by-Step Removal Protocols

This section provides practical, hands-on advice for removing Schiff base byproducts from your crude product.

Q4: My analysis confirms a Schiff base impurity. What is the most straightforward purification method to try first?

Answer: Recrystallization.

For solid products, recrystallization is often the most effective and scalable purification method.[8][9] It relies on the solubility differences between your desired benzoxazole and the Schiff base impurity in a given solvent at different temperatures.[10][11]

Causality: The structural differences between the planar, rigid benzoxazole and the more flexible Schiff base often lead to different crystal packing efficiencies and, consequently, different solubilities. Your goal is to find a solvent that dissolves the benzoxazole well when hot but poorly when cold, while the Schiff base impurity remains in solution upon cooling or is insoluble even at high temperatures.[10]

Protocol 1: Purification by Recrystallization
  • Solvent Screening: Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or hexane/ethyl acetate mixtures) at room temperature and at boiling.[6] The ideal solvent will dissolve your product completely when hot and result in significant crystal formation upon cooling.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.[10]

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of purer, larger crystals. Subsequently, place the flask in an ice bath to maximize the yield of the precipitated solid.[12]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Analyze the purity of the recrystallized product by TLC or NMR.

Q5: Recrystallization failed to remove the Schiff base or led to significant product loss. What is my next option?

Answer: Column Chromatography.

Column chromatography is a powerful technique for separating compounds with similar polarities.[13][14] It separates molecules based on their differential adsorption to a solid stationary phase (like silica gel or alumina) while a liquid mobile phase flows through.[13][15]

Causality: The benzoxazole and Schiff base will interact differently with the polar stationary phase. By carefully selecting a mobile phase (eluent), you can elute the two compounds from the column at different times, allowing for their separation and collection in different fractions.[13] For Schiff bases that might be sensitive to hydrolysis on acidic silica gel, using a neutral stationary phase like alumina can be a better choice.[6]

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal eluent should provide good separation between the benzoxazole and Schiff base spots, with the desired product having an Rf value of approximately 0.3-0.4.[13] Common systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[16][17][18]

  • Column Packing: Prepare a column with the chosen stationary phase (e.g., silica gel) as a slurry in the initial, least polar eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution). Collect the eluent in sequential fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure benzoxazole product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Q6: My reaction is large-scale, making chromatography impractical. Is there a chemical method to selectively eliminate the Schiff base?

Answer: Yes, through targeted hydrolysis.

Schiff base formation is a reversible process. By exploiting this, you can selectively hydrolyze the unwanted Schiff base back to its water-soluble 2-aminophenol and aldehyde precursors, which can then be easily removed with an aqueous wash.[1][19] Benzoxazoles are generally stable under mildly acidic conditions, making this a selective removal method.

Causality: The C=N imine bond of the Schiff base is susceptible to hydrolysis under acidic conditions.[19] The reaction is initiated by the protonation of the imine nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[20] This process breaks the C=N bond, regenerating the original amine and aldehyde.

Protocol 3: Purification by Acidic Wash (Hydrolysis)
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). Wash 1-2 times. This step protonates and hydrolyzes the Schiff base, pulling the resulting 2-aminophenol into the aqueous layer.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the water.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified benzoxazole product.

Comparative Summary of Purification Techniques
Method Principle of Separation Advantages Disadvantages Best For
Recrystallization Differential solubility of the product and impurity at varying temperatures.[10][11]Scalable, cost-effective, can yield very high purity material.Requires the product to be a solid; finding a suitable solvent can be time-consuming; potential for product loss in the mother liquor.Purifying large quantities of solid, crystalline products where solubility differences are significant.[6][12]
Column Chromatography Differential adsorption of components onto a solid stationary phase.[13]Highly effective for separating mixtures with similar polarities; works for oils and non-crystalline solids.Can be time-consuming and expensive (solvents, silica); less scalable; potential for product degradation on acidic silica gel.Small to medium-scale reactions; separating complex mixtures or when recrystallization fails.[16][21]
Acidic Wash (Hydrolysis) Chemical conversion of the Schiff base impurity into water-soluble precursors via hydrolysis.[22]Fast, simple, and highly scalable; avoids chromatography.Only works if the desired product is stable to the acidic conditions; may not remove other organic-soluble impurities.Large-scale reactions where the primary impurity is the Schiff base and the product is acid-stable.
Workflow Visualization

The following diagram outlines the decision-making process for purifying a crude benzoxazole product contaminated with a Schiff base byproduct.

G cluster_synthesis Synthesis cluster_purification Purification Options Reactants 2-Aminophenol + Aldehyde/Acid Derivative Crude Crude Product (Benzoxazole + Schiff Base) Reactants->Crude Reaction Recrystallization Recrystallization Crude->Recrystallization Is product solid? Chromatography Column Chromatography Crude->Chromatography Recrystallization fails or product is an oil AcidWash Acidic Wash (Hydrolysis) Crude->AcidWash Large scale & acid-stable product Pure Pure Benzoxazole Recrystallization->Pure Impurity Removed Impurities (Schiff Base, Starting Materials) Recrystallization->Impurity Chromatography->Pure Chromatography->Impurity AcidWash->Pure AcidWash->Impurity

Caption: Workflow for purification of benzoxazole from Schiff base byproduct.

References
  • How can I remove aldehyde from a schiff base reaction? - ResearchGate. (2020).
  • WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents. (n.d.).
  • Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review - RSIS International. (2024).
  • How to purify Schiff base? - ResearchGate. (2023).
  • Purification of primary amines using Schiff base immobilization - Chemistry Stack Exchange. (2020).
  • Hydrolysis of Schiff Bases Promoted by UV Light - ResearchGate. (n.d.).
  • CHEM 407 - Carbohydrate Chemistry - Hydrolysis of a Schiff Base - YouTube. (2017).
  • Chemistry 210 Experiment Ib. (2012).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles - ResearchGate. (n.d.).
  • Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved from University of Colorado Boulder. [Link]
  • Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels - PMC. (2022).
  • Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. (n.d.).
  • Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases - PubMed. (n.d.).
  • Recrystallization and Crystallization. (n.d.).
  • Column Chromatography - YouTube. (2019).
  • Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. (n.d.).
  • Separation of Benzoxazole, 2,5,6-trimethyl- on Newcrom R1 HPLC column. (n.d.).
  • Studies on New Schiff Bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation - Oriental Journal of Chemistry. (n.d.). Retrieved from Oriental Journal of Chemistry. [Link]
  • Studies on New Schiff bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation - ResearchGate. (n.d.).
  • In which solvents and solvent ratio I can do column chromatography for my schiff base? (2023).
  • Column Chromatography for the Separation of Complex Mixtures - Longdom Publishing. (n.d.).
  • Benzoxazole synthesis - Organic Chemistry Portal. (n.d.).
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. (n.d.).
  • Naresh Payyaula, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 9, 1361-1368 - International Journal of Pharmaceutical Sciences. (2025). Retrieved from International Journal of Pharmaceutical Sciences. [Link]

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Technical Support Center: Optimizing Temperature for the Cyclization of Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development focused on the synthesis of benzoxazoles. This resource is designed to provide in-depth, actionable advice for optimizing reaction temperatures during the critical cyclization step. Drawing from established principles and field experience, this guide will help you navigate common challenges, troubleshoot suboptimal results, and enhance the efficiency and yield of your benzoxazole syntheses.

Troubleshooting Guide: Temperature-Related Issues in Benzoxazole Cyclization

This section addresses specific experimental problems with a focus on temperature as a key variable. Each issue is presented in a question-and-answer format, detailing probable causes and providing step-by-step solutions.

Q1: My benzoxazole synthesis is resulting in a very low yield. How do I know if the temperature is the primary issue?

A1: Low yield is a common problem that can be multifactorial, but temperature is a critical parameter to investigate. Here’s how to diagnose and address the issue:

Probable Causes & Solutions:

  • Insufficient Temperature: The reaction may lack the necessary activation energy for efficient cyclization.[1][2] Many benzoxazole syntheses, particularly solvent-free methods, require elevated temperatures, sometimes as high as 130°C, to proceed to completion.[1][3][4]

    • Solution: Incrementally increase the reaction temperature in 10-20°C intervals, closely monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

  • Product Degradation at High Temperatures: Conversely, excessively high temperatures can lead to the decomposition of your starting materials or the desired benzoxazole product.[5]

    • Solution: If you suspect degradation (e.g., formation of dark, insoluble materials), reduce the temperature. Consider screening a range of temperatures to find the optimal balance between reaction rate and product stability.

  • Incomplete Intermediate Formation: The initial condensation to form an intermediate, such as a Schiff base from a 2-aminophenol and an aldehyde, might be temperature-dependent.

    • Solution: Ensure the temperature is adequate for the initial condensation step before proceeding to the cyclization temperature. In some cases, a two-step temperature profile may be beneficial.

Initial Troubleshooting Steps:

  • Verify Starting Material Purity: Impurities in reactants like 2-aminophenol can significantly hinder the reaction.[1] Use high-purity reagents or purify them before use.

  • Ensure an Inert Atmosphere: 2-aminophenols are susceptible to air oxidation. Conducting the reaction under an inert atmosphere like nitrogen or argon can prevent the formation of colored impurities and improve yield.[1]

  • Re-evaluate Catalyst Choice and Activity: The chosen catalyst may not be optimal for your specific substrates or may have lost its activity.[1][6] Ensure the catalyst is fresh and handled according to storage requirements.[1] For electron-deficient substrates, stronger acid catalysts or higher temperatures may be necessary.[1]

Q2: My reaction stalls and does not go to completion, even after extended reaction times. What temperature adjustments can I make?

A2: A stalled reaction is a clear indication that the conditions are not sufficient to overcome the activation energy barrier for the final cyclization.

Probable Causes & Solutions:

  • Activation Energy Barrier: The intramolecular cyclization step often has a significant activation energy.

    • Solution 1: Increase Temperature: As the primary approach, carefully increase the reaction temperature. For some systems, a shift from room temperature to 50°C or from 80°C to 110°C can dramatically increase the reaction rate.[7][8]

    • Solution 2: Switch to Microwave Synthesis: Microwave-assisted synthesis can be highly effective in overcoming activation barriers by enabling rapid and uniform heating to high temperatures.[9][10][11][12][13] This technique often leads to significantly shorter reaction times and higher yields compared to conventional heating.[13]

  • Formation of a Stable Intermediate: In reactions involving 2-aminophenol and an aldehyde, a stable Schiff base intermediate can form that is reluctant to cyclize.[2][6]

    • Solution: Increasing the temperature can provide the necessary energy for the subsequent cyclization.[2] The addition of a suitable oxidant may also be required to facilitate the final aromatization step.[1]

Q3: I am observing significant side product formation. How can I use temperature to improve the selectivity of my reaction?

A3: Side product formation is a common issue that directly impacts yield and complicates purification. Temperature control is a key strategy to minimize these unwanted reactions.

Common Side Products & Temperature-Based Solutions:

  • Dimerization/Polymerization of 2-aminophenol: This is particularly problematic at very high temperatures.[1]

    • Solution: Carefully control the reaction temperature to avoid excessive heat. Ensure a stoichiometric balance of reactants to minimize the concentration of unreacted 2-aminophenol.[1]

  • N-Acylation without Cyclization: When using carboxylic acids, the amine of 2-aminophenol can be acylated, but the subsequent cyclization may not occur.

    • Solution: This is often an issue of both catalyst selection and temperature. Increasing the temperature can promote the final ring-closing step.[1]

  • Over-alkylation/acylation: Multiple substitutions on the benzoxazole ring can occur.[6]

    • Solution: Optimize the reaction temperature and time to favor the desired mono-substituted product.

Frequently Asked Questions (FAQs)

What is a typical temperature range for thermal benzoxazole cyclization?

The optimal temperature for benzoxazole cyclization is highly dependent on the specific substrates, solvent, and catalyst used. However, a general range can be provided:

  • Room Temperature to Moderate Heat (25-80°C): Often employed with highly reactive substrates or when using potent catalysts.[7][8][14]

  • High Temperatures (80-150°C or higher): Commonly required for less reactive substrates, solvent-free reactions, or when using milder catalysts.[3][4][5][8] Some procedures using polyphosphoric acid (PPA) as both a catalyst and solvent are conducted at 145-150°C.[8]

How does the choice of solvent affect the optimal reaction temperature?

The solvent plays a crucial role. High-boiling point solvents like DMF, DMSO, or p-xylene allow for higher reaction temperatures.[8] In some cases, solvent-free conditions are used, which often necessitate higher temperatures to ensure the reactants are in a molten state and can react effectively.[3][4] The use of an appropriate solvent can also influence the solubility of intermediates and facilitate the cyclization process.

When should I consider using microwave-assisted heating?

Microwave-assisted synthesis is an excellent alternative to conventional heating, particularly when:

  • Reactions are sluggish at conventional reflux temperatures.

  • High temperatures are required, but you want to minimize reaction time and potential thermal degradation.[12]

  • You are looking for more energy-efficient and environmentally friendly ("green") synthesis methods.[10][12]

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to dramatic rate enhancements and improved yields.[9][11]

Experimental Protocols & Data

Protocol 1: General Procedure for Thermal Cyclization of 2-Aminophenol with an Aldehyde

This protocol is a generalized starting point. Optimal conditions, particularly temperature, must be determined empirically for each specific substrate combination.

Materials:

  • 2-Aminophenol (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Catalyst (e.g., Brønsted or Lewis acid, 0.01-0.1 mmol)[3][4]

  • Solvent (e.g., Ethanol, DMF, or solvent-free)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol, the aldehyde, and the catalyst.

  • If using a solvent, add it to the flask.

  • Place the flask in a pre-heated oil bath at the desired temperature (e.g., start with 80°C).

  • Stir the reaction mixture and monitor its progress by TLC at regular intervals (e.g., every 30 minutes).

  • Once the reaction is complete (as indicated by the disappearance of starting materials on TLC), cool the mixture to room temperature.

  • Proceed with the appropriate work-up and purification steps, such as extraction and column chromatography.

Table 1: Temperature Optimization Data for a Model Reaction

The following table illustrates the effect of temperature on the yield of a model reaction between 2-aminophenol and benzaldehyde.

EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1None25 (Room Temp)24<5
2BAIL Gel (1)1005Low
3BAIL Gel (1)130598
4Fe3O4@SiO2-SO3HReflux in H2O115
5Fe3O4@SiO2-SO3H50 (Solvent-free)0.595

Data synthesized from multiple sources for illustrative purposes.[3][4][7]

Visualizing the Process

Benzoxazole Formation Pathway

The following diagram illustrates the general mechanism for the formation of a benzoxazole from 2-aminophenol and an aldehyde, which involves the formation of a Schiff base intermediate followed by cyclization and oxidation.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization (Temperature Dependent) cluster_2 Step 3: Aromatization 2-Aminophenol 2-Aminophenol Schiff_Base Schiff Base Intermediate 2-Aminophenol->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Cyclized_Intermediate Cyclized Intermediate (Hemiaminal) Schiff_Base->Cyclized_Intermediate Intramolecular Attack Benzoxazole Benzoxazole Product Cyclized_Intermediate->Benzoxazole Oxidation/ Dehydration

Caption: General mechanism of benzoxazole synthesis.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to troubleshoot low-yield reactions, with a focus on temperature optimization.

G Start Low Yield Observed CheckPurity Verify Starting Material Purity Start->CheckPurity InertAtmosphere Ensure Inert Atmosphere CheckPurity->InertAtmosphere TempScreen Perform Temperature Screening (e.g., 80, 100, 120°C) InertAtmosphere->TempScreen MonitorTLC Monitor by TLC TempScreen->MonitorTLC IncreaseTemp Increase Temperature MonitorTLC->IncreaseTemp Reaction Stalled DecreaseTemp Decrease Temperature (Check for Degradation) MonitorTLC->DecreaseTemp Degradation Observed Success Yield Improved MonitorTLC->Success Reaction Complete IncreaseTemp->MonitorTLC OptimizeCatalyst Optimize Catalyst Type & Loading IncreaseTemp->OptimizeCatalyst DecreaseTemp->MonitorTLC ConsiderMicrowave Consider Microwave Synthesis OptimizeCatalyst->ConsiderMicrowave

Caption: Troubleshooting workflow for low reaction yield.

References

  • Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. Benchchem.
  • Optimizing reaction conditions for one-pot benzoxazole synthesis. Benchchem.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition.
  • Synthesis of Benzoxazoles. Organic Chemistry Portal.
  • A general mechanism for benzoxazole synthesis.
  • Microwave-Assisted Synthesis of Benzoxazole Derivatives.
  • Microwave-assisted Synthesis of Benzoxazoles Deriv
  • Microwave-assisted Synthesis of Benzoxazoles Deriv
  • Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI.
  • Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase.
  • Technical Support Center: Synthesis of Benzoxazole Deriv
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d

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Choosing the right catalyst for benzoxazole synthesis from aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Benzoxazoles from Aldehydes

Welcome to our dedicated technical support center for the synthesis of benzoxazole derivatives from aldehydes and 2-aminophenols. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this important heterocyclic scaffold. Benzoxazoles are privileged structures in medicinal chemistry and materials science, making their efficient synthesis a critical task.[1][2] This resource provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

The condensation of a 2-aminophenol with an aldehyde is a primary and versatile method for constructing the benzoxazole core.[2] This process, which involves the formation of a Schiff base intermediate followed by oxidative cyclization, is amenable to a wide range of catalysts and reaction conditions.[1][2] However, like any chemical transformation, it is not without its potential pitfalls. This guide aims to provide you with the insights needed to navigate these challenges effectively.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

Question 1: My reaction yield is consistently low. What are the most common culprits and how can I address them?

Low yields in benzoxazole synthesis can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions.[3]

  • Purity of Starting Materials: Impurities in the 2-aminophenol or the aldehyde can significantly hinder the reaction. It is crucial to use highly pure starting materials. If necessary, recrystallize or chromatograph your starting materials before use.

  • Catalyst Activity: If you are employing a catalyst, its activity is paramount.[3] Some catalysts may require activation or are sensitive to air and moisture.[3] For instance, if you are using a heterogeneous catalyst, ensure it has not been deactivated from previous use. A slight increase in catalyst loading can sometimes lead to a significant improvement in conversion.[3]

  • Reaction Conditions:

    • Temperature: The reaction temperature can be critical. While some modern methods operate at room temperature, many protocols require elevated temperatures to drive the cyclization and dehydration/oxidation steps.[4] If you are experiencing low conversion, a systematic increase in temperature might be beneficial.

    • Solvent: The choice of solvent can dramatically impact the reaction rate and yield. Polar aprotic solvents like DMF and DMSO are often effective as they can stabilize charged intermediates.[5] However, for some catalytic systems, greener solvents like ethanol or even water have been used successfully.[5] It is often worthwhile to screen a few different solvents to find the optimal one for your specific substrate combination.[5]

    • Atmosphere: If your substrates or intermediates are sensitive to oxygen, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.[3]

Question 2: I am observing the formation of significant side products. What are the likely side reactions and how can I suppress them?

Side product formation is a common reason for reduced yields and can complicate purification.

  • Stable Schiff Base Intermediate: In some cases, the initial condensation product, the Schiff base, may be quite stable and may not efficiently cyclize.[3] This can often be addressed by increasing the reaction temperature or by choosing a catalyst that specifically promotes the cyclization step.

  • Polymerization: Under harsh conditions, particularly with prolonged heating, the starting materials or the benzoxazole product can polymerize, leading to an intractable mixture.[3] Optimizing the reaction time and temperature is key to minimizing this.

  • Over-oxidation: If the reaction conditions are too harsh or the oxidant is too strong, the desired benzoxazole product can be further oxidized, leading to undesired byproducts. Careful selection of the oxidant and control of the reaction stoichiometry are crucial.

Question 3: My catalyst seems to be inactive or has low efficacy. What should I consider?

Catalyst choice and handling are critical for a successful synthesis.

  • Homogeneous vs. Heterogeneous Catalysts: Homogeneous catalysts are often more active but can be difficult to separate from the reaction mixture.[6] Heterogeneous catalysts, on the other hand, offer the advantage of easy recovery and recyclability, which is beneficial for green chemistry and industrial applications.[6][7] If you are struggling with a homogeneous catalyst, consider switching to a supported or nanoparticle-based heterogeneous catalyst.[6]

  • Catalyst Deactivation: Some catalysts can be poisoned by impurities in the starting materials or solvents. Ensure your reagents are of high purity. For reusable heterogeneous catalysts, it's important to follow the recommended regeneration procedures.

  • Catalyst Loading: While it might be tempting to use a large amount of catalyst to drive the reaction to completion, this can sometimes lead to an increase in side product formation. It is always best to start with the recommended catalyst loading and optimize from there.

Question 4: The purification of my benzoxazole product is proving to be difficult. What are some effective strategies?

Purification can be a challenging step, and product loss during this stage is common.[3]

  • Column Chromatography: This is a widely used and effective method for purifying benzoxazoles.[3] The choice of the solvent system (eluent) is critical for achieving good separation. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.[8] The key is to find a solvent or solvent mixture in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dealing with Impurities: If you are having trouble separating your product from a specific impurity, it can be helpful to identify the impurity (e.g., by NMR or MS) to devise a targeted purification strategy. For example, if unreacted 2-aminophenol is a major impurity, an acidic wash of the organic extract might help to remove it.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of benzoxazoles from aldehydes?

The reaction proceeds in two main steps:

  • Condensation: The amino group of the 2-aminophenol attacks the carbonyl carbon of the aldehyde to form a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (imine).

  • Oxidative Cyclization: The Schiff base then undergoes an intramolecular cyclization, where the phenolic hydroxyl group attacks the imine carbon. The resulting dihydrobenzoxazole intermediate is then oxidized to the aromatic benzoxazole.[1]

Benzoxazole Synthesis Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidative Cyclization 2-Aminophenol 2-Aminophenol Schiff_Base Schiff Base (Imine) 2-Aminophenol->Schiff_Base + Aldehyde - H2O Aldehyde Aldehyde Dihydrobenzoxazole Dihydrobenzoxazole Intermediate Schiff_Base->Dihydrobenzoxazole Intramolecular Cyclization Benzoxazole Benzoxazole Product Dihydrobenzoxazole->Benzoxazole Oxidation (-2H)

Caption: General reaction mechanism for benzoxazole synthesis.

Q2: How do I choose the right catalyst for my specific reaction?

The choice of catalyst depends on several factors, including the nature of your substrates, the desired reaction conditions (e.g., temperature, solvent), and considerations for green chemistry (e.g., catalyst recyclability).

Catalyst Selection Workflow start Define Substrates (Aldehyde & 2-Aminophenol) condition1 Are substrates sensitive to high temperatures? start->condition1 option1 Consider mild condition catalysts: - Photocatalysts - Some heterogeneous catalysts - Room temperature protocols condition1->option1 Yes option2 Broader catalyst scope: - Brønsted/Lewis acids - Metal catalysts - High-temperature protocols condition1->option2 No condition2 Is catalyst recyclability a priority? option1->condition2 option2->condition2 option3 Prioritize Heterogeneous Catalysts: - Supported metal nanoparticles - Acidic ionic liquid gels - Magnetic nanocatalysts condition2->option3 Yes option4 Homogeneous catalysts may be suitable: - Metal complexes - Brønsted/Lewis acids condition2->option4 No

Caption: Decision workflow for catalyst selection.

Q3: What are the advantages of using a heterogeneous catalyst?

Heterogeneous catalysts offer several advantages, particularly from a green chemistry and process development perspective:

  • Easy Separation: They can be easily separated from the reaction mixture by filtration or centrifugation, simplifying the workup procedure.[6][9]

  • Recyclability: Many heterogeneous catalysts can be recovered and reused for multiple reaction cycles, reducing waste and cost.[6][7]

  • Improved Stability: They often exhibit higher thermal and chemical stability compared to their homogeneous counterparts.[6]

Q4: Can this reaction be performed under solvent-free conditions?

Yes, solvent-free synthesis of benzoxazoles is a well-established and environmentally friendly approach.[5][6] These reactions are often facilitated by microwave irradiation or mechanical grinding and can lead to shorter reaction times and higher yields.[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzoxazoles using a Heterogeneous Catalyst

This protocol is adapted from a procedure utilizing a reusable Brønsted acidic ionic liquid gel.[7][9]

  • Reaction Setup: In a 5 mL reaction vessel, combine the 2-aminophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the Brønsted acidic ionic liquid gel catalyst (0.01 mmol).[9]

  • Reaction: Stir the reaction mixture at 130 °C under solvent-free conditions for 5 hours.[9] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[9]

  • Work-up and Catalyst Recovery: After the reaction is complete, cool the mixture and dissolve it in ethyl acetate (10 mL). Separate the catalyst by centrifugation.[9]

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[9]

Catalyst Performance Comparison

The following table summarizes the performance of various catalytic systems for the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Brønsted acidic ionic liquid gelSolvent-free130598[7][9]
Fe3O4@SiO2-SO3HSolvent-free50-High[6]
Samarium triflateWaterMild-Good[10]
Copper(II) oxide nanoparticlesDMSO--Good[10]
Eosin Y (photocatalyst)-Mild-High[4][11]

This guide is intended to be a living document and will be updated as new methodologies and insights become available. We encourage you to consult the primary literature for the most detailed information on specific procedures and catalyst systems.

References

  • ResearchGate. A general mechanism for benzoxazole synthesis. [Link]
  • Google Patents. Process for the purification of substituted benzoxazole compounds.
  • Organic Chemistry Portal. Benzoxazole synthesis. [Link]
  • Advanced Journal of Chemistry-Section A.
  • National Institutes of Health. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. [Link]
  • ResearchGate. Sulfur‐Promoted Synthesis of Benzoxazoles from 2‐Aminophenols and Aldehydes. [Link]
  • ACS Catalysis. Ruthenium-Catalyzed Synthesis of Benzoxazoles Using Acceptorless Dehydrogenative Coupling Reaction of Primary Alcohols with 2-Aminophenol under Heterogeneous Conditions. [Link]
  • National Institutes of Health.
  • ResearchGate. Straightforward synthesis of benzoxazoles and benzothiazoles via photocatalytic radical cyclization of 2-substituted anilines with aldehydes. [Link]
  • ACS Omega. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. [Link]
  • RSC Publishing.
  • National Institutes of Health.

Sources

Technical Support Center: Navigating the Purification Challenges of Polar Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is engineered to be your dedicated resource for overcoming the often-complex purification hurdles associated with polar benzoxazole derivatives. The inherent polarity of these valuable heterocyclic compounds, while beneficial for their biological activity, frequently introduces significant challenges in achieving high purity. This center provides in-depth, experience-driven troubleshooting guides and frequently asked questions to empower you to refine your purification strategies and accelerate your research.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and concerns encountered during the purification of polar benzoxazole derivatives.

Q1: My polar benzoxazole derivative shows poor retention and elutes near the solvent front in reverse-phase chromatography. What is the underlying issue and how can I resolve it?

A1: This is a classic challenge with highly polar molecules in reverse-phase (RP) chromatography.[1][2][3] The stationary phase in RP columns (like C18) is non-polar, and it separates compounds based on hydrophobic interactions.[4] Your polar benzoxazole derivative has minimal affinity for the non-polar stationary phase and a strong affinity for the polar mobile phase, causing it to travel with the solvent front without effective separation.

To address this, you can:

  • Switch to a more suitable chromatography mode: Normal-phase chromatography (NPC) or Hydrophilic Interaction Liquid Chromatography (HILIC) are often better suited for polar compounds.[5][6]

  • Modify the mobile phase in RP-HPLC: Using highly aqueous mobile phases can sometimes improve retention, but this can also lead to other issues.[2] Alternatively, employing ion-pairing reagents can enhance the retention of ionizable polar compounds.[1][3]

  • Consider specialized RP columns: Some modern RP columns are designed with polar end-capping or embedded polar groups to improve the retention of polar analytes.[2]

Q2: I am observing significant peak tailing or streaking when purifying my basic benzoxazole derivative on silica gel. What causes this and what are the best mitigation strategies?

A2: Peak tailing or streaking on silica gel is often due to strong, undesirable interactions between basic functional groups on your benzoxazole derivative and the acidic silanol groups (Si-OH) on the surface of the silica.[7] This leads to a non-uniform elution front and poor peak shape.

To mitigate this:

  • Neutralize the acidic sites: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your mobile phase.[7] This will occupy the acidic sites on the silica, preventing your compound from interacting with them.

  • Change the stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina.[7]

  • Use a different chromatography technique: Reverse-phase chromatography is often a good alternative for basic compounds, as the stationary phases are less prone to these strong secondary interactions.

Q3: My benzoxazole derivative seems to be degrading on the chromatography column. How can I confirm this and what steps can I take to prevent it?

A3: On-column degradation is a critical issue, especially for sensitive molecules. The acidic nature of silica gel can catalyze the decomposition of certain compounds.[8]

To diagnose and prevent this:

  • Perform a stability test: Spot your compound on a TLC plate, let it sit for an hour, and then develop it. The appearance of new spots indicates degradation.[7][9]

  • Deactivate the stationary phase: As mentioned for peak tailing, adding a basic modifier to the mobile phase can help.

  • Switch to a less harsh stationary phase: Neutral alumina or a polymer-based column can be good alternatives.

  • Minimize contact time: Use a shorter column and a faster flow rate to reduce the time your compound spends on the stationary phase.

Q4: I'm struggling to find a suitable solvent system for the recrystallization of my highly polar benzoxazole derivative. What is a systematic approach to solvent screening?

A4: Recrystallization is a powerful purification technique, but finding the right solvent or solvent system is key. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.

A systematic approach includes:

  • Single solvent screening: Test the solubility of a small amount of your crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, methanol, water, acetone) at room temperature and upon heating.[10][11]

  • Mixed solvent systems: If no single solvent is ideal, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gentle heating should clarify the solution, and slow cooling should induce crystallization.[11][12] Common combinations include ethanol/water, acetone/hexane, and dichloromethane/hexane.[12]

Troubleshooting Guides

This section provides detailed, step-by-step guidance to resolve specific issues encountered during common purification workflows for polar benzoxazole derivatives.

Guide 1: Optimizing Normal-Phase Flash Chromatography

Normal-phase chromatography is a go-to method for purifying polar compounds. However, success hinges on careful method development.[5][13]

Problem: Poor separation or overlapping peaks.

Workflow for Optimization:

start Start: Poor Separation in NPC tlc Analyze on TLC with various solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) start->tlc rf_check Evaluate Rf values tlc->rf_check high_rf High Rf (>0.5)? Decrease mobile phase polarity rf_check->high_rf Yes low_rf Low Rf (<0.2)? Increase mobile phase polarity rf_check->low_rf Yes streaking Streaking or Tailing? rf_check->streaking No, but streaking column_run Run flash column with optimized solvent system rf_check->column_run Good Separation (Rf 0.2-0.5) high_rf->tlc low_rf->tlc add_modifier Add modifier to mobile phase (e.g., 0.5% Triethylamine for basic compounds) streaking->add_modifier add_modifier->tlc overload_check Still poor separation? Check for column overloading column_run->overload_check reduce_load Reduce sample load (typically 1-5% of silica mass) overload_check->reduce_load Yes final_product Pure Product overload_check->final_product No reduce_load->column_run

Caption: Decision workflow for optimizing normal-phase chromatography.

Experimental Protocol: Column Chromatography of a Hydroxylated Benzoxazole Derivative

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., 98:2 Dichloromethane:Methanol).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and crack-free bed. Drain the excess solvent until it is just level with the silica bed.

  • Sample Loading: Dissolve your crude benzoxazole derivative in a minimal amount of a polar solvent (e.g., dichloromethane or methanol). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[12]

  • Elution: Gently add the mobile phase to the top of the column and begin elution, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for NPC, providing good resolving power.
Mobile Phase Dichloromethane/Methanol or Hexane/Ethyl AcetateStart with a less polar system and increase polarity as needed.
Sample Load 1-5% of silica weightPrevents column overloading and ensures optimal separation.[7]
Modifier (if needed) 0.1-1% TriethylamineNeutralizes acidic silanol groups, improving peak shape for basic analytes.[7]
Guide 2: Leveraging Acid-Base Extraction for Impurity Removal

For polar benzoxazole derivatives with acidic (e.g., phenolic) or basic (e.g., amino) functional groups, acid-base extraction is a highly effective preliminary purification step.[14][15][16]

Problem: Crude product is contaminated with acidic or basic starting materials/byproducts.

Conceptual Workflow:

start Crude product in organic solvent (e.g., Ethyl Acetate) add_base Add aqueous base (e.g., NaHCO3) to separatory funnel start->add_base shake Gently shake and separate layers add_base->shake organic_layer1 Organic Layer: Neutral & Basic Compounds shake->organic_layer1 aqueous_layer1 Aqueous Layer: Acidic Compounds (as salts) shake->aqueous_layer1 add_acid Add aqueous acid (e.g., 1M HCl) to organic layer organic_layer1->add_acid isolate_acid Acidify aqueous layer 1 to precipitate acidic product/impurity aqueous_layer1->isolate_acid shake2 Gently shake and separate layers add_acid->shake2 organic_layer2 Organic Layer: Neutral Compounds shake2->organic_layer2 aqueous_layer2 Aqueous Layer: Basic Compounds (as salts) shake2->aqueous_layer2 isolate_base Basify aqueous layer 2 to precipitate basic product/impurity aqueous_layer2->isolate_base

Caption: Logic of a multi-step acid-base extraction.

Experimental Protocol: Purification of a Phenolic Benzoxazole from a Neutral Impurity

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separation: Gently invert the funnel several times to mix the layers, venting frequently. Allow the layers to separate. The deprotonated phenolic benzoxazole will move to the aqueous layer, while the neutral impurity remains in the organic layer.[17]

  • Isolation: Drain the aqueous layer into a clean flask.

  • Back-washing: To remove any residual neutral compound from the aqueous layer, add a small amount of fresh ethyl acetate, shake, and discard the organic layer.[14]

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add 1M HCl until the solution is acidic (test with pH paper). The phenolic benzoxazole will precipitate out as a solid.

  • Collection: Collect the purified solid by vacuum filtration, wash with cold water, and dry.

Guide 3: Troubleshooting Recrystallization

Recrystallization is an art as much as a science. Here are solutions to common issues.

Problem: The compound "oils out" instead of forming crystals.

Possible Causes & Solutions:

  • Solution is supersaturated or cooled too quickly:

    • Solution: Add a small amount of hot solvent to dissolve the oil, then allow it to cool much more slowly. Insulating the flask can help.[7]

  • Presence of impurities: Impurities can inhibit crystal lattice formation.

    • Solution: Attempt a preliminary purification using another method, like a quick filtration through a silica plug, before recrystallization.

  • Inappropriate solvent: The solvent may be too good, preventing the compound from coming out of solution.

    • Solution: Try a different solvent or a co-solvent system where the compound has lower solubility at colder temperatures.[7]

Problem: No crystals form upon cooling.

Possible Causes & Solutions:

  • Solution is not saturated: Too much solvent was used.

    • Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Nucleation is not occurring:

    • Solution 1 (Scratching): Use a glass rod to scratch the inside of the flask at the meniscus. This creates microscopic imperfections that can serve as nucleation sites.[7]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution to induce crystallization.[7]

References

  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Chrom Tech, Inc. (2025, October 20).
  • Hawach Scientific. (2023, March 2).
  • SIELC Technologies. Polar Compounds. [Link]
  • University of Rochester, Department of Chemistry.
  • Google Patents. (2006). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. [Link]
  • University of Rochester, Department of Chemistry.
  • WIPO Patentscope. (2006). WO/2006/096624 PROCESS FOR THE PURIFICATION OF SUBSTITUTED BENZOXAZOLE COMPOUNDS. [Link]
  • Wikipedia. Acid–base extraction. [Link]
  • Phenomenex. TROUBLESHOOTING GUIDE. [Link]
  • SIELC Technologies. Separation of Benzoxazole, 2,5,6-trimethyl- on Newcrom R1 HPLC column. [Link]
  • Sep-serv. HPLC Troubleshooting Guide. [Link]
  • Phenomenex. (2025, August 12). Normal-phase vs.
  • ResearchGate. (2015, June 21). Why is normal phase chromatography good for use on polar analytes?. [Link]
  • SciSpace. (2014). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. [Link]
  • Wikipedia.
  • Chemistry Steps. How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction. [Link]
  • JETIR. (2018, May).
  • Global Research Online. (2025, February 20). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
  • CORE. (2011). Studies in the Synthesis of Benzoxazole Compounds. [Link]
  • International Journal of Research in Pharmacy and Science. (2021).
  • University of Rochester, Department of Chemistry.
  • International Journal of Pharmaceutical Sciences Review and Research. (2015). A Review on Various Synthetic Methods of Benzoxazole Moiety. [Link]
  • YouTube. (2010, September 2).
  • Journal of Chemical and Pharmaceutical Research. (2012).

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Technical Support Center: Preventing Byproduct Formation in One-Pot Benzoxazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with byproduct formation in one-pot benzoxazole reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific, common problems encountered during one-pot benzoxazole synthesis in a practical question-and-answer format.

Issue 1: My reaction stalls, leaving significant amounts of a stable Schiff base intermediate.

Question: I'm reacting an o-aminophenol with an aldehyde, and my TLC analysis shows a persistent spot corresponding to the Schiff base intermediate, with incomplete conversion to the desired benzoxazole. How can I drive the reaction to completion?

Answer: The formation of a stable Schiff base is a frequent bottleneck in this synthesis.[1] The subsequent oxidative cyclization is often the rate-limiting step. Here are several strategies to promote the conversion of the Schiff base to your benzoxazole product:

  • Increase the Reaction Temperature: Higher temperatures can provide the necessary activation energy for the cyclization to proceed.[1] For some solvent-free reactions, temperatures as high as 130°C may be required for good yields.[2]

  • Introduce an Oxidant: The cyclization of the Schiff base to the benzoxazole is an oxidative process.[3] If you are running the reaction under strictly inert conditions, the final aromatization step may be inhibited. Consider running the reaction open to the air or bubbling a gentle stream of air or oxygen through the mixture, particularly towards the end of the reaction.[3]

  • Optimize Your Catalyst: The choice of catalyst is critical for efficient cyclization.[3] Lewis acids are often effective in promoting this step.[1] If you are already using a catalyst, consider screening others or increasing the catalyst loading.[1] Heterogeneous and nanocatalysts can offer high yields and simplify purification.[3]

Issue 2: I'm observing a significant amount of a polar byproduct when using a carboxylic acid or acyl chloride.

Question: My one-pot reaction of an o-aminophenol with a carboxylic acid (using a dehydrating agent like PPA) or an acyl chloride is producing a more polar byproduct alongside my desired benzoxazole. What is this byproduct and how can I minimize it?

Answer: A common side reaction in these syntheses is the formation of an o-hydroxyamide intermediate from the N-acylation of the o-aminophenol.[3] While this is a necessary intermediate, its incomplete cyclization will result in its isolation as a byproduct. O-acylation of the phenolic hydroxyl group is also possible, though N-acylation is generally favored. Under forcing conditions, double acylation to form an N,O-diacyl byproduct can also occur.[3]

To minimize these acylation byproducts, focus on promoting the dehydration and cyclization of the o-hydroxyamide intermediate:

  • Ensure Efficient Dehydration: When using carboxylic acids, a strong dehydrating agent is crucial. Polyphosphoric acid (PPA) is commonly used for this purpose.[3] Ensure you are using a sufficient amount.

  • Control Stoichiometry: Using a large excess of the acylating agent can drive the formation of di-acylated byproducts.[3] Carefully control the stoichiometry of your reactants.

  • Optimize Reaction Temperature: Higher reaction temperatures generally favor the cyclization-dehydration step.[3]

Issue 3: My reaction mixture is turning dark, and TLC analysis shows multiple spots and baseline material.

Question: My reaction mixture is darkening significantly, and the TLC plate shows a complex mixture of products, including colored impurities and material that does not move from the baseline. What is causing this, and how can I obtain a cleaner reaction?

Answer: The darkening of the reaction mixture and the formation of complex byproducts often point to the degradation of starting materials or intermediates, particularly the oxidation of o-aminophenol.[3]

Here are some strategies to achieve a cleaner reaction:

  • Purify Starting Materials: Impurities in the o-aminophenol can interfere with the reaction.[4] Consider recrystallizing the o-aminophenol before use if its purity is questionable.[3]

  • Employ an Inert Atmosphere: While some oxygen may be necessary for the final oxidative cyclization, an excess, especially at the beginning of the reaction and at elevated temperatures, can lead to unwanted side reactions.[3] Start the reaction under an inert atmosphere (nitrogen or argon) to prevent premature oxidation of the o-aminophenol.[3][4] If oxidative cyclization is required, you can introduce air or oxygen in a controlled manner later in the reaction.[3]

  • Chelate Trace Metals: Trace metal ions can catalyze the oxidation of o-aminophenol.[3] Ensuring your glassware is scrupulously clean can help minimize this.[3]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about byproduct formation in one-pot benzoxazole synthesis.

Q1: What are the most common byproducts in one-pot benzoxazole synthesis?

A1: The most common byproducts depend on the specific synthetic route. When reacting o-aminophenols with aldehydes, the stable Schiff base intermediate is a frequent byproduct.[4] When using carboxylic acids or acyl chlorides, incompletely cyclized o-hydroxyamide intermediates and di-acylated species are common.[3] Over-alkylation or acylation on the benzoxazole ring can also occur.[4] Under certain conditions, polymerization of starting materials or intermediates can lead to tarry mixtures.[4]

Q2: How does the choice of solvent affect byproduct formation?

A2: The solvent plays a critical role in reaction efficiency and can influence byproduct formation.[1][5] Protic solvents like ethanol and water can participate in hydrogen bonding and may facilitate or hinder certain steps.[5][6] Aprotic solvents like DMF, DMSO, and acetonitrile are less likely to interfere with base-catalyzed steps.[5][6] In some cases, solvent-free conditions, often combined with microwave irradiation, can provide excellent yields and reduce waste.[1][5] It is often beneficial to screen a range of solvents to find the optimal conditions for your specific substrates.[5]

Q3: What is the role of the catalyst in preventing byproduct formation?

A3: The catalyst is crucial for both the rate and selectivity of the reaction.[4] A well-chosen catalyst can accelerate the desired reaction pathway, minimizing the time for side reactions to occur. For instance, some catalysts are particularly effective at promoting the cyclization of the Schiff base intermediate.[1] Heterogeneous catalysts are often advantageous as they can be easily separated from the reaction mixture, simplifying purification and reducing the potential for catalyst-induced decomposition of the product during workup.[1]

Q4: Can reaction temperature be used to control byproduct formation?

A4: Yes, temperature is a critical parameter. While higher temperatures can be necessary to overcome the activation energy for the desired cyclization, excessively high temperatures can lead to the decomposition of reactants, intermediates, or the final product, resulting in a complex mixture of byproducts.[1] It is important to carefully optimize the reaction temperature, often through a screening study, to find a balance between a reasonable reaction rate and minimal byproduct formation.[1]

Experimental Protocols and Data

Protocol 1: General Procedure for One-Pot Benzoxazole Synthesis from an Aldehyde

This is a generalized protocol and should be optimized for specific substrates.

  • Reaction Setup: In a round-bottom flask, combine o-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and the chosen catalyst (e.g., 1-5 mol%).[1]

  • Solvent Addition: Add the appropriate solvent (e.g., ethanol, acetonitrile).[1][7]

  • Reaction Conditions: Stir the mixture at the optimized temperature (e.g., 70°C) for a sufficient time.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: The crude product can be purified by washing with a cold solvent like ethanol, followed by recrystallization or silica gel column chromatography.[1]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of different types of catalysts in one-pot benzoxazole synthesis, highlighting their impact on yield and reaction conditions.

Catalyst TypeExample CatalystTypical ConditionsYield RangeKey Advantages
Heterogeneous Acid Brønsted acidic ionic liquid gelSolvent-free, 130°C85-98%Reusable, high yield, simple workup[7]
Nanocatalyst Magnetic solid acidWater, reflux79-89%Easily separable, green solvent[8]
Metal Complex Fe(III)-salen complexEthanol, 25-50°CHighMild conditions, environmentally friendly solvent[6]

Visualizing Reaction Pathways

Understanding the reaction mechanism is key to troubleshooting byproduct formation. The following diagrams illustrate the desired pathway versus common side reactions.

Diagram 1: General Mechanism of Benzoxazole Formation from an Aldehyde

Benzoxazole_Formation Reactants o-Aminophenol + Aldehyde SchiffBase Schiff Base Intermediate Reactants->SchiffBase Condensation Product 2-Substituted Benzoxazole SchiffBase->Product Oxidative Cyclization Byproduct Stable Schiff Base (Byproduct) SchiffBase->Byproduct Stalls

Caption: Desired reaction pathway versus Schiff base byproduct formation.

Diagram 2: Byproduct Formation from Carboxylic Acid/Acyl Chloride Route

Acylation_Byproducts Start o-Aminophenol + Acylating Agent Intermediate o-Hydroxyamide Intermediate Start->Intermediate N-Acylation Product Benzoxazole Intermediate->Product Cyclization/ Dehydration Byproduct1 Uncyclized o-Hydroxyamide Intermediate->Byproduct1 Incomplete Reaction Byproduct2 N,O-Diacyl Byproduct Intermediate->Byproduct2 Further Acylation

Caption: Pathways leading to acylation-related byproducts.

References

  • BenchChem. Technical Support Center: Strategies to Minimize Byproduct Formation in Benzoxazole Cyclization.
  • BenchChem. Optimizing reaction conditions for one-pot benzoxazole synthesis.
  • ACS Publications. One-Pot Multicomponent Reaction of Catechols, Ammonium Acetate, and Aldehydes for the Synthesis of Benzoxazole Derivatives Using the Fe(III)–Salen Complex | The Journal of Organic Chemistry.
  • BenchChem. Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • RSC Publishing. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
  • BenchChem. Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
  • BenchChem. Solvent effects and selection for benzoxazole formation reactions.
  • NIH. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.

Sources

Troubleshooting failed cyclization in 1,3-Benzoxazole-5-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1,3-Benzoxazole-5-carbonitrile, with a specific focus on troubleshooting the critical cyclization step. Our goal is to provide actionable, in-depth solutions grounded in established chemical principles to help you navigate experimental hurdles and achieve successful outcomes.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of this compound.

Q1: What is the general synthetic strategy for this compound?

The most direct and widely adopted strategy for synthesizing the benzoxazole scaffold involves the condensation of an o-aminophenol with a carboxylic acid or its derivative, followed by a cyclodehydration reaction.[1][2] For the specific target, this compound, the key starting materials are 2-amino-4-cyanophenol and a one-carbon electrophile, typically a formic acid derivative (e.g., formic acid itself, triethyl orthoformate) or carbon monoxide. The reaction proceeds via initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the aromatic benzoxazole ring.[1]

Q2: What is the underlying mechanism of the cyclization step?

The formation of the benzoxazole ring is a classic example of an intramolecular cyclodehydration. The process can be summarized in two key stages:

  • Amide Formation: The nucleophilic amino group (-NH₂) of 2-amino-4-cyanophenol attacks the electrophilic carbonyl carbon of the carboxylic acid (or its activated derivative). This forms an intermediate N-(4-cyano-2-hydroxyphenyl)amide.

  • Intramolecular Cyclization & Dehydration: Under acidic or thermal conditions, the phenolic hydroxyl group (-OH) attacks the amide carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of water to yield the stable, aromatic 1,3-benzoxazole ring system. The presence of an acid catalyst is crucial as it protonates the amide carbonyl, rendering it more electrophilic and facilitating the ring-closing attack by the weakly nucleophilic hydroxyl group.

Below is a diagram illustrating the proposed acid-catalyzed cyclization pathway.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclodehydration Start 2-Amino-4-cyanophenol + Formic Acid Derivative Intermediate N-(4-cyano-2-hydroxyphenyl)formamide (Acyl Intermediate) Start->Intermediate Acylation Protonation Protonated Amide Intermediate->Protonation Acid Catalyst (H+) Cyclization Tetrahedral Intermediate (Hemiorthoamide) Protonation->Cyclization Intramolecular Nucleophilic Attack Dehydration Benzoxazoline Intermediate Cyclization->Dehydration -H₂O Product This compound Dehydration->Product Aromatization

Caption: Proposed mechanism for acid-catalyzed benzoxazole synthesis.

Q3: What are the most critical parameters for a successful cyclization?

Success hinges on the careful control of several key parameters:

  • Purity of Starting Materials: Impurities in the 2-amino-4-cyanophenol can significantly inhibit the reaction.[3] This substrate is particularly prone to air oxidation, which can introduce colored impurities and reduce yield.[3]

  • Reaction Temperature: The cyclodehydration step has a significant activation energy barrier. Insufficient temperature is a primary cause of stalled or incomplete reactions.[3] Many procedures call for high temperatures, sometimes exceeding 130°C, especially in solvent-free conditions.[3][4]

  • Choice of Catalyst: Strong acids like polyphosphoric acid (PPA) or methanesulfonic acid are often used to promote the reaction.[5][6] The choice of catalyst can influence reaction rate and selectivity, and must be compatible with the substrates.[7]

  • Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent the oxidation of the electron-rich aminophenol starting material.[3][7]

Troubleshooting Guide for Cyclization Failure

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: My reaction shows very low or no conversion to the desired product.

A low or non-existent yield is the most common issue. Follow this diagnostic workflow to identify the root cause.

G start Low / No Product Yield q1 1. Verify Starting Material Purity start->q1 sol1 Purify 2-amino-4-cyanophenol (e.g., recrystallization). Ensure formic acid source is not degraded. q1->sol1 Impure? q2 2. Re-evaluate Reaction Conditions q1->q2 Pure sol1->q2 sol2 Incrementally increase temperature. Screen alternative solvents or catalysts. Ensure inert atmosphere. q2->sol2 Suboptimal? q3 3. Check Catalyst Activity & Loading q2->q3 Optimal sol2->q3 sol3 Use fresh, properly stored catalyst. Consider increasing catalyst loading. q3->sol3 Inactive? end_node Reaction Optimized q3->end_node Active sol3->end_node

Sources

Technical Support Center: 1,3-Benzoxazole-5-carbonitrile Solubility Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,3-Benzoxazole-5-carbonitrile. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with this compound. Our approach is grounded in established physicochemical principles and field-proven laboratory techniques to ensure you can achieve reliable and reproducible results in your experiments.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound is a heterocyclic compound featuring a fused benzene and oxazole ring system.[1][2][3] This core structure, while synthetically versatile and present in many biologically active molecules, often presents significant solubility challenges.[4][5][6] The planar, aromatic nature of the benzoxazole ring contributes to strong crystal lattice energy, making it difficult for solvent molecules to effectively solvate the individual molecules. While the nitrogen atom in the oxazole ring imparts a weakly basic character, the overall molecule is predominantly hydrophobic, leading to poor aqueous solubility.[2][3][7]

This guide will walk you through a systematic approach to enhancing the solubility of this compound, from simple adjustments to more advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: I'm seeing very low solubility of this compound in aqueous buffers for my initial biological assays. What is the first thing I should try?

A1: The first and often most effective strategy to investigate is pH modification.[8][9] The benzoxazole moiety contains a nitrogen atom that can be protonated under acidic conditions. This ionization increases the polarity of the molecule, which can significantly improve its solubility in aqueous media.

  • Recommendation: Attempt to dissolve your compound in a buffer with a pH below the pKa of the protonated form of the benzoxazole ring. Since the exact pKa may not be readily available, a good starting point is to test a range of acidic pH values (e.g., pH 2, 4, and 6). Conversely, basic salts are less soluble in basic solutions.[10]

Q2: Adjusting the pH helped, but my compound still precipitates at the desired concentration. What's the next logical step?

A2: If pH adjustment alone is insufficient, the next step is to introduce a co-solvent.[11][12][13] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby enhancing the solubility of hydrophobic compounds.[14][15]

  • Commonly Used Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol (PEG 300 or 400)

    • N,N-Dimethylformamide (DMF)

  • Recommendation: Prepare a concentrated stock solution of your compound in 100% DMSO and then dilute it into your aqueous buffer. It is crucial to ensure the final concentration of the co-solvent is low enough to not interfere with your experimental system (typically <1% and often <0.1% for cell-based assays).

Q3: I'm concerned about the potential toxicity or off-target effects of co-solvents in my cellular experiments. Are there alternatives?

A3: Yes, complexation with cyclodextrins is an excellent alternative to co-solvents for reducing their concentration.[16][17] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[20]

  • Types of Cyclodextrins:

    • β-Cyclodextrin (has limited water solubility itself)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (much higher water solubility and commonly used)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD) (high water solubility and used in some pharmaceutical formulations)

  • Recommendation: Start with HP-β-CD. Prepare a solution of HP-β-CD in your desired buffer and then add the this compound. The formation of the inclusion complex can be enhanced by gentle heating and sonication.

Q4: Can I combine these strategies for even greater solubility enhancement?

A4: Absolutely. A combined approach is often the most powerful. For instance, you can use a pH-adjusted buffer containing a small percentage of a co-solvent and a cyclodextrin.[8] This multi-pronged strategy can overcome significant solubility limitations.

Troubleshooting Guide: Step-by-Step Protocols

Protocol 1: Systematic Solubility Screening Using pH Adjustment and Co-solvents

This protocol will help you systematically determine the optimal combination of pH and co-solvent for solubilizing this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC for concentration determination

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve an accurately weighed amount of this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Set up Dilution Series: In separate microcentrifuge tubes, prepare your desired final concentrations of the compound by diluting the DMSO stock into each of your aqueous buffers. Keep the final DMSO concentration consistent and as low as possible (e.g., 0.5% or 1%).

  • Equilibration: Vortex each tube vigorously for 1-2 minutes. Allow the samples to equilibrate at a constant temperature (e.g., room temperature or 37°C) for at least 24 hours to ensure they reach thermodynamic equilibrium.

  • Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved solid.

  • Quantification of Soluble Compound: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[21][22][23]

Data Presentation:

Buffer pHCo-solvent (DMSO %)Measured Solubility (µg/mL)Visual Observation
4.00.5%Enter Datae.g., Clear, Precipitate
5.00.5%Enter Datae.g., Clear, Precipitate
6.00.5%Enter Datae.g., Clear, Precipitate
7.40.5%Enter Datae.g., Clear, Precipitate
4.01.0%Enter Datae.g., Clear, Precipitate
5.01.0%Enter Datae.g., Clear, Precipitate
6.01.0%Enter Datae.g., Clear, Precipitate
7.41.0%Enter Datae.g., Clear, Precipitate
Protocol 2: Solubility Enhancement via Cyclodextrin Complexation

This protocol outlines the preparation of a this compound solution using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., PBS pH 7.4)

  • Magnetic stirrer and stir bar

  • Sonicator bath

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in the aqueous buffer to create a stock solution. A common starting concentration is 10-20% (w/v).

  • Add the Compound: While stirring the HP-β-CD solution, slowly add the powdered this compound.

  • Facilitate Complexation: Continue stirring for several hours. Gentle heating (e.g., 40-50°C) and periodic sonication can accelerate the complexation process.

  • Equilibration and Filtration: Allow the solution to stir overnight at room temperature. If any undissolved material remains, filter the solution through a 0.22 µm syringe filter to remove it.

  • Concentration Determination: Determine the final concentration of the solubilized compound using a suitable analytical method.

Visualizing the Strategies

Workflow for Solubility Enhancement

Solubility_Workflow start Start: Poorly Soluble This compound ph_adjust Strategy 1: pH Adjustment start->ph_adjust Initial Approach cosolvent Strategy 2: Co-solvency ph_adjust->cosolvent If solubility is still insufficient combined Combined Strategies (e.g., pH + Co-solvent) ph_adjust->combined cyclodextrin Strategy 3: Cyclodextrin Complexation cosolvent->cyclodextrin If co-solvent toxicity is a concern cosolvent->combined end_goal Goal: Solubilized Compound in Aqueous Media cyclodextrin->end_goal combined->end_goal

Caption: A decision-making workflow for selecting a solubility enhancement strategy.

Mechanism of Cyclodextrin Complexation

Cyclodextrin_Mechanism cluster_1 After Complexation compound This compound (Hydrophobic) complex Inclusion Complex (Water Soluble) label_plus + cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) label_arrow ->

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to form a soluble complex.

Advanced Considerations

  • Surfactants: For some applications, non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL can be used to form micelles that encapsulate the drug, thereby increasing its apparent solubility.[24][25][26]

  • Particle Size Reduction: While more applicable to solid dosage form development, reducing the particle size of the compound through techniques like micronization can increase the dissolution rate.[8][15]

  • Amorphous Solid Dispersions: For advanced formulation, creating an amorphous solid dispersion of the drug in a polymer matrix can prevent crystallization and significantly enhance solubility.

By systematically applying the strategies outlined in this guide, researchers can effectively overcome the solubility challenges posed by this compound, enabling more accurate and reliable results in their downstream applications.

References

  • Strategies to Address Low Drug Solubility in Discovery and Development. (n.d.). Vertex AI Search.
  • pH and Solubility. (n.d.). Fiveable.
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences.
  • The Effect of pH on Solubility. (n.d.). Chemistry Steps.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Nottingham Trent University.
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). University of Greenwich.
  • Cosolvent. (n.d.). Wikipedia.
  • Co-solvent: Significance and symbolism. (2025, December 23). ScienceDirect.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts.
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018, May 11). PubMed Central, NIH.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI.
  • Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
  • Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. (2025, August 7). ResearchGate.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central.
  • PH and Solvent Effect on Drug Solubility. (n.d.). SlideShare.
  • pH Effects on Solubility. (n.d.). Chad's Prep.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019, September). ResearchGate.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • CAS 273-53-0: Benzoxazole. (n.d.). CymitQuimica.
  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021, August 22). ResearchGate.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). ResearchGate.
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.). Google Patents.
  • Solubility of benzoxazole resins. (2022). Journal of Functional Materials.
  • Showing Compound Benzoxazole (FDB004443). (2010, April 8). FooDB.
  • Solubility Analysis. (n.d.). BOC Sciences.
  • Guide to 4 Natural Solubilisers for Cosmetic Formulating. (2024, June 18). Formula Botanica.
  • Emulsifiers and solubilizers. (n.d.). Arkema Specialty Surfactants.
  • We have tested 11 natural solubilizers: here are the best 3. (2024, July 30). Skinchakra Science.
  • Natural Solubilizers. (2024, April 25). Joan Morais Cosmetics School.
  • Physical properties of the benzoxazole derivatives. (n.d.). ResearchGate.
  • Benzoxazole. (n.d.). PubChem, NIH.
  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024, April 5). SpringerLink.
  • (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. (n.d.). ResearchGate.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023, August 11). NIH.
  • Studies in the Synthesis of Benzoxazole Compounds. (n.d.). CORE.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019, January 7). ACS Omega.
  • Synthesis of Benzoxazoles. (2022, January 24). ChemicalBook.
  • 5-Methoxy-1,3-benzoxazole-2-carboxylic acid. (n.d.). PubChem.
  • Technical Guide: Physicochemical Properties of 5-Fluorobenzo[c]isoxazole-3-carbonitrile. (n.d.). Benchchem.
  • This compound (C8H4N2O). (n.d.). PubChemLite.
  • 2-Amino-1,3-benzoxazole-5-carbonitrile. (n.d.). Biosynth.

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Technical Support Center: Purification of Thermally Labile Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the challenges associated with the thermal instability of benzoxazole compounds during purification. Benzoxazoles are a vital class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1][2][3][4][5] However, their purification is often complicated by their propensity to degrade at elevated temperatures. This resource is designed to provide you with the expertise and practical solutions to achieve high purity of your target benzoxazole compounds while maintaining their structural integrity.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions regarding the purification of thermally sensitive benzoxazoles.

Q1: My benzoxazole compound seems to be decomposing on the silica gel column. What is happening and what can I do?

A: Decomposition on a standard silica gel column is a common issue. This is often due to two factors: the acidic nature of silica gel and localized heating that can occur during column chromatography. The benzoxazole ring system can be susceptible to acid-catalyzed hydrolysis or rearrangement, especially at elevated temperatures.[6]

To mitigate this, you can:

  • Deactivate the silica gel: Flush the column with a solvent system containing a small amount of a tertiary amine, such as 1-3% triethylamine (TEA), before loading your sample. This neutralizes the acidic sites on the silica.[7][8]

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase silica like aminopropyl-functionalized silica.[9][10]

  • Run the column at a lower temperature: If possible, running the chromatography in a cold room can help to minimize thermal degradation.

Q2: I am trying to remove a high-boiling point impurity from my benzoxazole derivative by distillation, but my product is degrading. What are my options?

A: Standard distillation at atmospheric pressure is often unsuitable for thermally labile compounds as it may require temperatures that lead to decomposition.[11] For high-boiling point compounds, consider the following alternatives:

  • Vacuum Distillation: By reducing the pressure, you can significantly lower the boiling point of your compound, allowing for distillation at a much lower and safer temperature.[11][12]

  • Steam Distillation: This technique can be useful for volatile compounds that are immiscible with water. Steam is passed through the mixture, and the volatile compound co-distills with the water at a temperature below the boiling point of water.[12][13]

  • Kugelrohr Distillation: This is a short-path distillation apparatus that is excellent for small quantities of high-boiling and thermally sensitive materials. The short distance between the evaporation and condensation surfaces minimizes the time the compound spends at high temperatures.

Q3: Can I use recrystallization for my thermally unstable benzoxazole?

A: Yes, recrystallization is often an excellent and gentle method for purifying solid benzoxazole compounds. The key is to select an appropriate solvent system where your compound has high solubility at an elevated temperature but low solubility at a lower temperature.[12] It's crucial to avoid prolonged heating. A patent for the purification of a substituted benzoxazole compound describes a process involving recrystallization from a mixture of acetone and acetonitrile.[14]

Q4: Are there any advanced chromatographic techniques suitable for thermally sensitive benzoxazoles?

A: Absolutely. Supercritical Fluid Chromatography (SFC) is a powerful technique for the purification of thermally labile molecules.[15][16][17] SFC typically uses supercritical carbon dioxide as the main mobile phase, which allows for separations to be performed at lower temperatures than in HPLC.[18] This method is faster than HPLC and can handle a wide range of compounds, including those with high molecular weights.[15][16][19]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific purification challenges.

Issue 1: Product Degradation During Flash Column Chromatography

Symptoms:

  • Streaking or tailing of the product spot on TLC.

  • Appearance of new, lower Rf spots on TLC after running the column.

  • Low recovery of the desired product.

  • Discoloration of the silica gel in the column where the product band is located.

Root Cause Analysis:

The primary culprits are the acidic nature of silica gel and potential for localized heating. The Lewis acid sites on the silica surface can catalyze ring-opening or other degradation pathways of the benzoxazole moiety.

Workflow for Troubleshooting Degradation in Flash Chromatography

start Degradation Observed in Flash Chromatography option1 Option 1: Modify Stationary Phase start->option1 option2 Option 2: Optimize Mobile Phase start->option2 option3 Option 3: Consider Alternative Technique start->option3 sub_option1a Deactivate Silica: Flush with 1-3% TEA in eluent option1->sub_option1a sub_option1b Use Alumina (Neutral/Basic) option1->sub_option1b sub_option1c Use Amino-propylated Silica option1->sub_option1c sub_option2a Run a Gradient Elution: Start with low polarity option2->sub_option2a sub_option2b Avoid Chlorinated Solvents: (e.g., DCM) which can be slow and generate HCl option2->sub_option2b sub_option3a Recrystallization option3->sub_option3a sub_option3b Supercritical Fluid Chromatography (SFC) option3->sub_option3b

Caption: Decision tree for troubleshooting benzoxazole degradation during flash chromatography.

Detailed Protocols:

Protocol 1: Deactivation of Silica Gel [7]

  • Prepare the Eluent: Prepare your chosen solvent system (e.g., ethyl acetate/hexanes) and add 1-3% triethylamine (TEA) by volume.

  • Pack the Column: Wet pack the column with the TEA-containing eluent.

  • Flush the Column: Pass at least one column volume of the eluent through the packed silica gel.

  • Load and Run: Load your sample and run the chromatography as usual with the TEA-containing eluent.

Protocol 2: Switching to an Alternative Stationary Phase

  • Select the Stationary Phase: Based on the properties of your compound, choose neutral or basic alumina, or aminopropyl-functionalized silica.[10]

  • Develop a TLC Method: Use TLC plates with the corresponding stationary phase to develop a suitable solvent system.

  • Pack and Run the Column: Pack the column with the selected stationary phase and run the chromatography.

Issue 2: Thermal Decomposition During Solvent Removal or Distillation

Symptoms:

  • The product darkens or turns into a tar upon concentration on a rotary evaporator.

  • Low yield after distillation.

  • Evidence of decomposition in the NMR spectrum of the "purified" product.

Root Cause Analysis:

Many benzoxazole derivatives are sensitive to high temperatures. Standard rotary evaporation, especially from high-boiling point solvents like DMF or DMSO, can expose the compound to damaging heat for extended periods. Similarly, atmospheric distillation often requires temperatures that exceed the decomposition point of the compound.[11] Polybenzoxazoles, for instance, are known to decompose at very high temperatures, losing carbon monoxide and carbon dioxide.[20]

Workflow for Low-Temperature Purification

start Thermal Decomposition during Solvent Removal/Distillation is_solid Is the compound a solid? start->is_solid is_liquid Is the compound a liquid? start->is_liquid recrystallization Recrystallization: Minimize heating time is_solid->recrystallization Yes sublimation Sublimation (under vacuum) is_solid->sublimation No (if applicable) high_bp High Boiling Point? (>150°C) is_liquid->high_bp vacuum_distillation Vacuum Distillation high_bp->vacuum_distillation Yes simple_distillation Simple Distillation (if stable <150°C) high_bp->simple_distillation No

Caption: Selecting a low-temperature purification method for benzoxazoles.

Detailed Protocols:

Protocol 3: Purification by Vacuum Distillation [11]

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and can withstand the vacuum. Use a well-fitting stir bar.

  • Connect to Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between.

  • Apply Vacuum: Slowly apply the vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions: Collect the fractions that distill over at the desired temperature and pressure. Monitor the temperature closely to avoid overheating.

Protocol 4: Purification by Recrystallization [12][14]

  • Solvent Selection: Choose a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble when heated.

  • Dissolution: In a flask, add the minimum amount of hot solvent to your crude product to fully dissolve it. Work quickly to minimize the time the solution spends at high temperature.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Data Summary Tables

Table 1: Recommended Stationary Phases for Chromatography of Benzoxazoles

Stationary PhaseAcidityBest ForConsiderations
Silica Gel AcidicGeneral purpose, non-sensitive compounds.Can cause degradation of acid-sensitive benzoxazoles.[7]
Deactivated Silica Gel NeutralAcid-sensitive benzoxazoles.Requires pre-treatment with a base like triethylamine.[7]
Alumina (Neutral/Basic) Neutral/BasicAcid-sensitive and some basic benzoxazoles.Activity can vary; may require deactivation with water.
Aminopropyl Silica BasicBasic benzoxazoles that tail on silica.Provides a less interactive surface for basic compounds.[10]
Reversed-Phase (C18) NeutralMore polar benzoxazoles.Requires polar mobile phases (e.g., methanol/water, acetonitrile/water).

Table 2: Comparison of Purification Techniques for Thermally Labile Benzoxazoles

TechniquePrincipleAdvantagesDisadvantages
Vacuum Distillation Lowering boiling point by reducing pressure.[11][12]Excellent for high-boiling liquids; avoids high temperatures.Not suitable for solids or extremely high-boiling compounds.
Recrystallization Differential solubility at different temperatures.[12]Gentle; can yield very pure material; scalable.Requires the compound to be a solid; solvent selection can be tricky.
Flash Chromatography (modified) Adsorption chromatography with pressure.[9]Fast and versatile.Can cause degradation without modifications (e.g., deactivated silica).[7][9]
Supercritical Fluid Chromatography (SFC) Partitioning between a stationary phase and a supercritical fluid mobile phase.[15]Low operating temperatures; fast; environmentally friendly (less solvent waste).[16][18]Requires specialized equipment.
Sublimation Solid to gas phase transition without passing through a liquid phase.[12][21]Solvent-free; can be very effective for certain compounds.Only applicable to compounds that sublime.

By understanding the inherent instability of the benzoxazole ring system and employing these gentler purification strategies, you can significantly improve the yield and purity of your target compounds, accelerating your research and development efforts.

References

  • Department of Chemistry, University of Rochester.
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Technical Support Center: Optimizing Solvent Conditions for Improved Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for solvent optimization. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance reaction kinetics through methodical solvent selection. Here, we move beyond simple solvent lists to explain the underlying principles that govern how a solvent influences reaction outcomes. Our goal is to provide you with the expertise to not only troubleshoot problematic reactions but to proactively design more efficient, robust, and scalable chemical syntheses.

Fundamental Principles of Solvent Effects in Reaction Kinetics

A solvent is not merely an inert medium for dissolving reactants; it is an active participant that can profoundly influence reaction rates and even alter reaction pathways.[1][2][3] The choice of solvent can dictate the success or failure of a synthesis, especially in the sensitive context of pharmaceutical development where efficiency, purity, and reproducibility are paramount.[4][5][6]

The primary mechanisms through which solvents exert their influence are by stabilizing or destabilizing reactants, transition states, and products to varying degrees.[7] According to transition state theory, a reaction proceeds faster if the solvent stabilizes the transition state more than it stabilizes the starting materials. Conversely, if the reactants are more stabilized than the transition state, the reaction will be slower.[7]

Key solvent properties that dictate these interactions include:

  • Polarity and Dielectric Constant: A solvent's polarity is its ability to solvate charged or polar species. The dielectric constant (ε) is a quantitative measure of this ability.[2] Solvents with high dielectric constants are effective at insulating and stabilizing ions.[2]

  • Proticity (Protic vs. Aprotic): Protic solvents contain acidic protons, typically in the form of O-H or N-H bonds (e.g., water, ethanol), and can act as hydrogen bond donors.[8][9] Aprotic solvents (e.g., acetone, DMSO) lack these acidic protons but can still be highly polar.[8][9]

  • Viscosity: The viscosity of a solvent affects the diffusion rate of reactants.[10][11] In highly viscous solvents, molecules collide less frequently, which can decrease the reaction rate.[10][11]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experimentation, providing explanations and actionable solutions based on fundamental solvent principles.

FAQs: Foundational Questions

Q1: How does solvent polarity fundamentally alter my reaction rate?

A1: Solvent polarity influences reaction rates by differentially solvating the reactants and the transition state.[7] The Hughes-Ingold rules provide a framework for predicting the effect:

  • If the transition state is more charged or polar than the reactants, increasing solvent polarity will accelerate the reaction. This is because the polar solvent stabilizes the charged transition state more effectively, lowering the activation energy.[2][7]

  • If the reactants are more charged than the transition state, increasing solvent polarity will slow the reaction down. The solvent preferentially stabilizes the starting materials, increasing the energy barrier to reach the transition state.[7]

  • If there is no significant change in charge distribution between reactants and the transition state, solvent polarity will have a minimal effect on the reaction rate.[7]

A classic example is the SN1 reaction, where a neutral alkyl halide forms a charged carbocation intermediate in the rate-determining step. A polar solvent will stabilize this carbocation, significantly speeding up the reaction.[1][12]

Q2: What is the practical difference between a polar protic and a polar aprotic solvent?

A2: The key difference lies in their ability to form hydrogen bonds.[8][9][13]

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds. They can donate hydrogen bonds and are excellent at solvating both cations and anions.[8][9]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[8][9] They are effective at solvating cations but leave anions relatively "bare" and more nucleophilic.[9]

This distinction is critical in nucleophilic substitution reactions. For an SN2 reaction, which requires a strong, unhindered nucleophile, a polar aprotic solvent is often preferred because it doesn't "cage" and deactivate the anion through hydrogen bonding.[9][14] For example, the reaction of sodium acetate with methyl iodide is 10 million times faster in DMF (aprotic) than in methanol (protic).[10][11][15]

Q3: My reaction involves non-polar reactants. Does solvent choice still matter?

A3: Absolutely. While the principle of "like dissolves like" suggests using a non-polar solvent for non-polar reactants, subtle effects can still be significant.[1] Even in reactions with no net charge development, the transition state might have a more pronounced dipole moment than the ground state reactants. In such cases, a more polar solvent can still accelerate the reaction.[16] Furthermore, even non-polar solvents can have varying abilities to facilitate heat transfer or participate in weak van der Waals interactions that can influence reaction kinetics.

Troubleshooting Scenarios

Scenario 1: My reaction is incredibly slow. What solvent properties should I investigate first?

  • Initial Action: First, ensure your reactants are fully dissolved. Poor solubility is a common and often overlooked reason for slow kinetics.[2]

  • Analyze the Mechanism: Consider the charge distribution in your reaction's transition state.

    • If your reaction proceeds through a charged intermediate (like an SN1 reaction), switching to a more polar solvent (higher dielectric constant) will likely increase the rate.[12] For example, moving from THF (ε ≈ 7.6) to acetonitrile (ε ≈ 37.5) could provide a significant rate enhancement.

    • If your reaction is bimolecular (like an SN2 reaction) with a charged nucleophile, ensure you are using a polar aprotic solvent. A protic solvent might be solvating and deactivating your nucleophile.[9][14] Switching from methanol to DMSO can dramatically increase nucleophilicity.[16]

  • Consider Viscosity: If you are using a very viscous solvent (e.g., glycerol), the reaction may be diffusion-controlled. Switching to a less viscous solvent could increase the rate of molecular collisions.[10][11]

Scenario 2: I am observing significant unwanted side products. Could the solvent be the culprit?

  • Yes, the solvent can change reaction selectivity. A common example is the competition between substitution (SN1/SN2) and elimination (E1/E2) reactions.

    • SN1 vs. E1: Both reactions proceed through a common carbocation intermediate. The solvent can influence the final product. Highly polar, non-nucleophilic solvents tend to favor elimination.

    • SN2 vs. E2: This competition is heavily influenced by the base/nucleophile. However, the solvent plays a role. Polar protic solvents can suppress SN2 reactions by solvating the nucleophile, potentially allowing the E2 pathway to become more competitive.[14]

  • Action Plan: If you desire an SN2 product but are getting E2 side products, ensure you are using a polar aprotic solvent like acetone or acetonitrile to maximize the reactivity of your nucleophile.[9]

Scenario 3: My reaction works, but the yield is inconsistent between batches.

  • Check Solvent Purity: This is a critical issue in pharmaceutical development.[6] Trace impurities, especially water, can have a dramatic impact. For example, in a Grignard reaction, even small amounts of water in the ether solvent will quench the reagent and kill the reaction.

  • Protocol: Always use appropriately dried solvents and run reactions under an inert atmosphere (e.g., nitrogen or argon) when working with moisture-sensitive reagents. Ensure that the solvent grade is consistent across all experiments. Many suppliers offer high-purity, anhydrous solvents specifically for this purpose.[8]

Experimental Protocols & Data Presentation

A systematic approach is key to optimizing solvent conditions. A solvent screening experiment is a powerful tool for identifying the ideal medium for your reaction.

Protocol: General Solvent Screening for Reaction Optimization
  • Reaction Setup: Set up a parallel array of small-scale reactions (e.g., in vials or a 96-well plate). Each reaction should have identical concentrations of reactants, catalyst, and temperature.

  • Solvent Selection: Choose a diverse set of solvents covering a range of polarities and properties. A good starting point includes:

    • Non-Polar: Toluene, Heptane

    • Polar Aprotic: Tetrahydrofuran (THF), Acetonitrile (MeCN), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

    • Polar Protic: Ethanol (EtOH), Methanol (MeOH), Water

  • Execution: Run all reactions for a predetermined amount of time.

  • Analysis: Quench the reactions and analyze the conversion to product and the formation of any byproducts. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are ideal for this analysis.

  • Interpretation: Plot the reaction conversion against a solvent polarity parameter (e.g., Dielectric Constant or ET(30) value) to identify trends.

Data Presentation: Solvent Property Comparison

When analyzing results, it's useful to correlate reaction outcomes with quantitative solvent parameters.

SolventDielectric Constant (ε) at 25°C[7]TypeTypical Application/Consideration
Water78.5Polar ProticExcellent for SN1; dissolves many salts.[12][17]
Dimethyl Sulfoxide (DMSO)47.0Polar AproticExcellent for SN2; high boiling point.[7][16]
Acetonitrile (MeCN)37.0Polar AproticGood for SN2; relatively low boiling point.[7]
Dimethylformamide (DMF)36.7Polar AproticGood for SN2; high boiling point.[10][11]
Methanol (MeOH)33.0Polar ProticGood for SN1; can deactivate nucleophiles.[10][11]
Ethanol (EtOH)24.3Polar ProticCommon, less toxic protic solvent.[13]
Acetone20.7Polar AproticUseful for SN2; highly volatile.[17]
Dichloromethane (DCM)9.1Polar AproticGeneral purpose, but environmental concerns.[4]
Tetrahydrofuran (THF)7.6Polar AproticCommon ether solvent; can form peroxides.[4]
Toluene2.4Non-PolarHigh boiling point non-polar solvent.[18]
Heptane1.9Non-PolarStandard non-polar solvent.[19]
Visualization: Empirical Polarity Scales

Standard dielectric constants don't always capture the full picture of a solvent's solvating power. Empirical scales based on solvatochromic dyes, which change color in response to solvent polarity, provide a more nuanced view.[20][21] The most famous is the ET(30) scale , based on Reichardt's dye.[22][23] This dye exhibits a dramatic color shift from green in non-polar solvents to orange/red in highly polar solvents, providing a visual and spectroscopic measure of polarity.[21][24]

Diagrams and Workflows

Systematic Solvent Selection Workflow

This workflow provides a logical decision-making process for choosing an appropriate solvent.

SolventSelection A 1. Define Reaction (Mechanism, Reactants) B 2. Check Solubility Are all reactants soluble? A->B C 3. Analyze Mechanism Charge development in TS? B->C  Yes K Insoluble B->K  No D S_N1-like / Charged TS (Carbocation formation) C->D Increase in Charge E S_N2-like / Charge Dispersal (Bimolecular) C->E Dispersal/No Change F Choose High Polarity Protic Solvent (e.g., H2O, EtOH) D->F G Choose High Polarity Aprotic Solvent (e.g., DMSO, MeCN) E->G H 4. Run Small-Scale Screening Experiment F->H G->H I 5. Analyze Results (Conversion, Byproducts) H->I I->C  Results unclear? Re-evaluate mechanism J 6. Optimize & Scale-Up Consider safety, cost, and environmental impact I->J L No M Yes

Caption: A workflow for systematic solvent selection and optimization.

Solvent Effects on Transition State Energy

This diagram illustrates how solvents modulate reaction rates by altering the activation energy (Ea).

TransitionState cluster_0 Reaction Coordinate cluster_1 Solvent Stabilizes TS > Reactants cluster_2 Solvent Stabilizes Reactants > TS R Reactants TS Transition State (TS) R->TS Ea (No Solvent) P Products TS->P R_S1 Reactants TS_S1 TS R_S1->TS_S1 Lower Ea (Faster Rate) R_S2 Reactants TS_S2 TS R_S2->TS_S2 Higher Ea (Slower Rate)

Caption: Impact of differential solvation on activation energy (Ea).

References

  • Chemistry LibreTexts. (2019, June 5). Chapter 13.
  • Wikipedia. Solvent effects. [Link]
  • Journal of Chemical Education. (n.d.). An Easy and Versatile Experiment to Demonstrate Solvent Polarity Using Solvatochromic Dyes.
  • Chemistry LibreTexts. (2020, September 8). 14.
  • Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
  • YouTube. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. [Link]
  • ResearchGate. (2025, October 31). (PDF)
  • Aure Chemical. The Application of Solvents in the Pharmaceutical Industry. [Link]
  • University of Wisconsin-Madison. 24.15 Polarity of Solvents. [Link]
  • TutorChase.
  • Brainly.com. (2023, November 9). [FREE] How does the dielectric constant affect SN1 and SN2 reactions? A.
  • University of California Santa Barbara. Demo 38: Reichardt's Dye. [Link]
  • MDPI. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. [Link]
  • ChemistryScore. Protic vs. Aprotic Solvents. [Link]
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  • Chemistry LibreTexts. (2024, May 20). 1.14.9: Extrathermodynamics - Solvent Polarity. [Link]
  • RSC Publishing.
  • Biochemistry. (2018, June 26). Kinetic Solvent Viscosity Effects as Probes for Studying the Mechanisms of Enzyme Action. [Link]
  • Wiley Online Library. The Negative Solvatochromism of Reichardt's Dye B30 – A Complementary Study. [Link]
  • Global Pharma Tek. (2024, August 2). Understanding Pharmaceutical Solvents: Trends and Future Growth. [Link]
  • Scholars' Mine. Kinetic Solvent Viscosity Effects as Probes to Study the Mechanisms of Enzyme Action. [Link]
  • IISTE.org. The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol. [Link]
  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
  • Oakwood Labs. What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?[Link]
  • Royal Society of Chemistry. (n.d.). Chapter 3: Renewable Solvent Selection in Medicinal Chemistry. [Link]
  • Royal Society of Chemistry. (2024, September 6). On the design of optimal computer experiments to model solvent effects on reaction kinetics. [Link]
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  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. [Link]
  • Journal of the American Chemical Society. (1958). The Effect of Solvent on Spectra. I. A New Empirical Measure of Solvent Polarity: Z-Values. [Link]
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  • ACS Publications. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. [Link]
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Technical Support Center: Catalyst Integrity in Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in catalyst performance during benzoxazole synthesis. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of catalytic reactions for heterocyclic compound formation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues related to catalyst poisoning and deactivation.

Introduction: The Central Role of the Catalyst

The synthesis of benzoxazoles, a critical scaffold in medicinal chemistry and materials science, frequently relies on catalytic methods to ensure efficiency and selectivity. Catalysts, whether homogeneous or heterogeneous, are susceptible to various deactivation pathways that can lead to diminished yields, stalled reactions, and purification challenges. Understanding the root causes of catalyst deactivation is paramount for robust and reproducible synthesis. This center will explore the common pitfalls and provide actionable solutions for catalysts frequently employed in benzoxazole synthesis, including copper complexes, palladium systems, and Brønsted/Lewis acids.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section is structured in a question-and-answer format to address specific observational problems you might encounter during your experiments.

Issue 1: Rapid or Gradual Decrease in Reaction Yield

Q: My reaction yield has dropped significantly compared to previous successful runs. What are the likely catalytic issues?

A: A decline in yield is one of the most common indicators of catalyst deactivation. The underlying cause often falls into one of four categories: poisoning, thermal degradation (sintering), fouling, or leaching of the active species.

Initial Diagnostic Steps:

  • Reagent Purity Check: First, verify the purity of your starting materials, particularly the 2-aminophenol and the coupling partner (e.g., aldehyde, carboxylic acid).[1] Impurities are a primary source of catalyst poisons. 2-aminophenols, for instance, can be susceptible to air oxidation, leading to colored impurities that can interfere with catalysis.[1]

  • Inert Atmosphere Integrity: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon), especially when using air- and moisture-sensitive catalysts like palladium complexes with phosphine ligands.[1]

  • Reaction Monitoring: Re-run the reaction and monitor its progress closely using TLC or GC. A reaction that starts but fails to reach completion often points to a catalyst that deactivates over time.[1]

Root Cause Analysis & Solutions:

  • Catalyst Poisoning: Active sites on the catalyst can be blocked by impurities.

    • Symptoms: A sharp drop in activity, even with a fresh batch of catalyst, if the reagents are contaminated.

    • Common Poisons:

      • Sulfur Compounds: Often present in lower-grade reagents or solvents.

      • Halides: Can interfere with copper and palladium catalysts.

      • Strongly Coordinating Species: Certain functional groups on substrates or impurities (e.g., some nitrogen heterocycles) can bind irreversibly to the metal center.

    • Solution:

      • Purify all starting materials and use high-purity, anhydrous solvents.

      • If sulfur is suspected, specific scavengers can be used, or the catalyst may require thermal treatment for regeneration.

  • Thermal Degradation (Sintering): At elevated temperatures, catalyst particles can agglomerate, reducing the active surface area. This is particularly relevant for heterogeneous catalysts.[2][3]

    • Symptoms: A gradual loss of activity over several runs with a recycled catalyst. The effect is more pronounced at higher reaction temperatures.

    • Solution:

      • Optimize the reaction temperature; avoid excessive heat. Some solvent-free reactions require temperatures up to 130°C, which can accelerate sintering.[1][4]

      • Ensure the catalyst support is thermally stable under the reaction conditions.

  • Leaching of Active Metal: For heterogeneous catalysts, the active metal may dissolve into the reaction medium, leading to a loss of catalytic sites on the support.

    • Symptoms: The reaction appears to proceed homogeneously (i.e., continues after the solid catalyst is filtered out mid-reaction). There may be a gradual decline in the recycled catalyst's efficacy.

    • Solution:

      • Perform a hot filtration test to confirm leaching (see Experimental Protocols).

      • If leaching is confirmed, consider a different catalyst support or immobilization chemistry. Analyzing the filtrate via ICP-OES or AAS can quantify the extent of leaching.[5]

Below is a workflow to guide your troubleshooting process for low reaction yields.

Troubleshooting_Yield start Low Reaction Yield Observed check_purity Verify Purity of Starting Materials & Solvents start->check_purity check_atmosphere Ensure Inert Atmosphere check_purity->check_atmosphere Purity OK impurity_found Impurity Identified check_purity->impurity_found Impurity Suspected check_conditions Review Reaction Conditions (Temp, Time) check_atmosphere->check_conditions Atmosphere OK conditions_suboptimal Conditions Suboptimal check_conditions->conditions_suboptimal Deviation from Protocol catalyst_issue Suspect Catalyst Deactivation check_conditions->catalyst_issue Conditions OK purify Purify Reagents/Solvents & Rerun impurity_found->purify optimize_conditions Optimize Temperature/Time & Rerun conditions_suboptimal->optimize_conditions poisoning Poisoning catalyst_issue->poisoning sintering Sintering catalyst_issue->sintering leaching Leaching catalyst_issue->leaching poisoning->purify sintering->optimize_conditions leaching_test Perform Hot Filtration Test leaching->leaching_test

Caption: A logical workflow for troubleshooting low yields.

Issue 2: Visible Change in Catalyst Appearance

Q: My palladium catalyst has turned black, and a precipitate has formed. What does this mean?

A: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[6] The active, typically soluble, Pd(0) or Pd(II) species has aggregated into inactive, elemental palladium metal.

Causality and Prevention:

  • Presence of Oxygen: An inadequate inert atmosphere can lead to the oxidation of phosphine ligands. Oxidized ligands may no longer effectively stabilize the palladium center, leading to aggregation.[7]

    • Solution: Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of high-purity inert gas.

  • Unstable Ligand-Metal Complex: The choice of phosphine ligand is critical. Ligands that are not sterically bulky or electron-rich enough may not sufficiently shield the palladium atom, making it prone to decomposition.[8]

    • Solution: Switch to a bulkier, more electron-donating ligand (e.g., biarylphosphines like SPhos or XPhos) that can better stabilize the monoligated palladium species crucial for the catalytic cycle.[9]

  • High Temperatures: Excessive heat can accelerate the decomposition of the catalyst complex.

    • Solution: Run the reaction at the lowest effective temperature.

Q: My copper catalyst solution has changed color unexpectedly, or a solid has precipitated.

A: Color changes in copper-catalyzed reactions can indicate a change in the oxidation state of the copper or the formation of insoluble species.

Causality and Prevention:

  • Oxidation: If a Cu(I) species is required for the catalytic cycle, exposure to air can oxidize it to the less active Cu(II) state. This is often accompanied by a color change (e.g., from colorless/yellow to blue/green).

    • Solution: As with palladium catalysts, maintain a strict inert atmosphere.[10]

  • Precipitation of Insoluble Salts: The choice of base or the presence of certain anions in the reaction mixture can lead to the precipitation of insoluble copper salts, removing the catalyst from the reaction.

    • Solution: Screen different bases and ensure the compatibility of all additives with the copper catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation?

A: Catalyst deactivation can be broadly categorized into four primary mechanisms:

  • Chemical Deactivation (Poisoning): Strong chemisorption of impurities onto the active sites.[11]

  • Thermal Deactivation (Sintering): Agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area.[2][3]

  • Mechanical Deactivation (Fouling/Coking): Deposition of carbonaceous materials or other byproducts on the catalyst surface, blocking pores and active sites.

  • Leaching: The physical loss of the active catalytic species from a solid support into the reaction medium.

The interplay of these mechanisms is illustrated in the diagram below.

Deactivation_Mechanisms cluster_chemical Chemical cluster_thermal Thermal cluster_mechanical Mechanical Poisoning Poisoning (e.g., Sulfur, Halides) Deactivated Deactivated Catalyst Poisoning->Deactivated Sintering Sintering (Particle Agglomeration) Sintering->Deactivated Fouling Fouling/Coking (Carbon Deposition) Fouling->Deactivated Leaching Leaching (Loss of Active Phase) Leaching->Deactivated Catalyst Active Catalyst Catalyst->Poisoning Catalyst->Sintering Catalyst->Fouling Catalyst->Leaching

Caption: Major pathways of catalyst deactivation.

Q2: How can I test if my heterogeneous catalyst is leaching?

A: The "hot filtration test" is a straightforward method.[5] Run the reaction under normal conditions until about 50% conversion is achieved. At this point, quickly and carefully filter the solid catalyst from the hot reaction mixture. Allow the filtrate to continue stirring at the reaction temperature and monitor its progress.

  • If the reaction proceeds: This indicates that the active catalytic species has leached into the solution and is continuing to catalyze the reaction homogeneously.

  • If the reaction stops: This suggests that the catalysis is truly heterogeneous, and leaching is not a significant issue.[5]

Q3: Can a deactivated catalyst be regenerated?

A: Regeneration is possible for certain types of deactivation.

  • Fouling/Coking: Catalysts deactivated by carbon deposition can often be regenerated by controlled oxidation (burning off the coke) at high temperatures.

  • Poisoning: Reversible poisoning can sometimes be overcome by washing the catalyst or by a thermal treatment to desorb the poison. Irreversible poisoning is much more difficult to remedy.

  • Sintering: This process is generally irreversible.

Q4: Which analytical techniques are useful for characterizing a deactivated catalyst?

A: A variety of surface and bulk characterization techniques can provide insight into the cause of deactivation:

  • X-ray Photoelectron Spectroscopy (XPS): To identify surface poisons and changes in the oxidation state of the metal.[11]

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore volume, which will decrease significantly in cases of sintering or fouling.[11]

  • X-ray Diffraction (XRD): To detect changes in the crystalline structure of the catalyst or support and an increase in crystallite size due to sintering.[12]

  • Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS): To quantify metal content and detect leaching.[5]

  • Temperature Programmed Desorption/Reduction/Oxidation (TPD/TPR/TPO): To study the nature of adsorbed species and the reducibility of the catalyst.[13]

Deactivation Mechanism Primary Cause Commonly Affected Catalysts Diagnostic Techniques
Poisoning Impurities in reagents/solvents (S, Halides)Copper, PalladiumXPS, Elemental Analysis
Sintering High reaction temperaturesHeterogeneous Cu, Pd, and acid catalystsBET, XRD, Electron Microscopy
Fouling/Coking Decomposition of organic moleculesAcid catalysts, metals at high temp.BET, TGA, Raman Spectroscopy
Leaching Weak interaction between metal and supportSupported heterogeneous catalystsICP-OES/AAS of filtrate, Hot Filtration Test

Table 1: Summary of Catalyst Deactivation Mechanisms and Diagnostics.

Experimental Protocols

Protocol 1: Hot Filtration Test for Catalyst Leaching
  • Setup Reaction: Assemble the reaction as per your standard protocol in a flask equipped with a reflux condenser and a magnetic stir bar.

  • Run Reaction: Heat the reaction to the desired temperature and monitor its progress by TLC or GC.

  • Prepare for Filtration: When the reaction reaches approximately 40-60% conversion, prepare a filtration setup (e.g., a Büchner funnel with filter paper or a fritted glass funnel) and a clean receiving flask. Pre-heat the filtration apparatus to the reaction temperature to prevent premature crystallization of the product.

  • Filter the Catalyst: Under an inert atmosphere if necessary, quickly filter the hot reaction mixture to separate the solid catalyst.

  • Continue Reaction: Transfer the filtrate to a new, clean reaction flask and continue to heat and stir at the reaction temperature.

  • Monitor Filtrate: Take samples from the filtrate over time and analyze them by TLC or GC to determine if the reaction continues to progress.

Protocol 2: General Regeneration of a Fouled Acid Catalyst (e.g., Sulfonated Carbon)

This is a general guideline; specific conditions will depend on the catalyst's thermal stability.

  • Recovery: After the reaction, recover the catalyst by filtration.

  • Washing: Wash the catalyst extensively with the reaction solvent to remove any adsorbed products and starting materials. Follow with a wash using a more volatile solvent like acetone or ethanol.

  • Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) overnight to remove residual solvent.

  • Calcination (Coke Removal): Place the dried catalyst in a tube furnace. Heat the catalyst under a slow flow of air or a mixture of N₂/air. The temperature should be ramped up slowly to a point sufficient to burn off the organic deposits but below the decomposition temperature of the catalyst itself (typically 300-500 °C). Hold at this temperature for several hours.

  • Cooling: Allow the catalyst to cool to room temperature under a flow of inert gas (e.g., N₂).

  • Characterization: Before reuse, it is advisable to characterize the regenerated catalyst (e.g., by BET analysis) to confirm that its physical properties have been restored.

References

  • Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
  • NPTEL.
  • Scott, J. P., & Williams, D. B. G. (2007).
  • Request PDF. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
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  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry-Section A, 6(2), 188-197. [Link]
  • Tascon GmbH.
  • Hiden Analytical. (2021).
  • Reddit. (2022). Formation of palladium black during Suzuki coupling. [Link]
  • ResearchGate. (2020). What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. Especially in Stille-reaction?[Link]
  • Gessner Group.
  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. [Link]
  • Nguyen, L. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. RSC Advances, 11(57), 36237-36244. [Link]
  • Royal Society of Chemistry. (2014). Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0)
  • MDPI. (2021). Recent Applications of Heteropolyacids and Related Compounds in Heterocycle Synthesis. Contributions between 2010 and 2020. Molecules, 26(11), 3235. [Link]
  • Singh, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25459-25492. [Link]
  • Nguyen, L. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2236-2244. [Link]
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  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
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  • Zhou, Y., et al. (2020). Oxidative NHC catalysis for base-free synthesis of benzoxazinones and benzoazoles by thermal activated NHCs precursor ionic liquid catalyst using air as oxidant. Request PDF. [Link]
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Workup procedures to minimize product loss of 1,3-Benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,3-Benzoxazole-5-carbonitrile

Welcome to the technical support resource for the workup and purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges in isolating this valuable heterocyclic compound. By understanding the chemical principles behind potential product loss, you can optimize your workup procedures for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for this compound during workup?

A1: The two primary points of vulnerability are the benzoxazole ring and the nitrile group.

  • Benzoxazole Ring: The oxazole ring is susceptible to hydrolysis under strongly acidic or basic conditions, which can lead to ring-opening and the formation of a 2-aminophenol derivative[1][2][3]. While the aromatic nature of the ring provides some stability, prolonged exposure to harsh pH conditions, especially at elevated temperatures, should be avoided[4].

  • Nitrile Group: The nitrile group (-C≡N) can undergo hydrolysis to form a primary amide (-CONH₂) and subsequently a carboxylic acid (-COOH) under both acidic and basic aqueous conditions[5][6][7]. This is a common cause of impurity generation and product loss.

Q2: My reaction is complete by TLC, but my isolated yield is consistently low after an aqueous workup. Where is my product going?

A2: This is the most common issue. Product loss is typically due to one of two factors:

  • Unintended Solubilization in the Aqueous Phase: The nitrogen atom in the benzoxazole ring is weakly basic. If you perform an acidic wash (e.g., with 1M HCl), this nitrogen can be protonated, forming a salt. This salt is significantly more soluble in water than the neutral compound, causing your product to partition into the aqueous layer and be discarded.

  • Formation of Emulsions: Benzoxazole derivatives can sometimes act as surfactants, especially if residual starting materials or byproducts are present, leading to the formation of stable emulsions during extraction. This makes clean separation of the organic and aqueous layers difficult, leading to physical loss of the organic layer containing your product.

Q3: What is a good starting point for a recrystallization solvent system for this compound?

A3: A systematic solvent screen is always recommended. For benzoxazole derivatives, common and effective systems often involve a polar solvent in which the compound is soluble at high temperatures and insoluble at low temperatures. Good starting points include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/heptane or acetone/acetonitrile[8][9][10]. Trituration with a non-polar solvent like heptane or diethyl ether can also be effective for removing non-polar impurities and inducing crystallization[8].

Troubleshooting Guide: Low Yield After Aqueous Workup

This guide provides a logical workflow to diagnose and solve the critical issue of low product yield following reaction quenching and extraction.

Low_Yield_Troubleshooting start Problem: Low Isolated Yield of this compound check_pH Step 1: Check pH of Aqueous Layers (After Quench & Washes) start->check_pH pH_acidic Is pH < 5? check_pH->pH_acidic pH_neutral_basic Is pH 7-10? pH_acidic->pH_neutral_basic No cause_protonation Plausible Cause: Product Protonation & Loss to Aqueous Layer pH_acidic->cause_protonation Yes check_extraction Step 2: Re-evaluate Extraction Protocol pH_neutral_basic->check_extraction Yes check_hydrolysis Step 3: Analyze for Hydrolysis Byproducts (TLC, LCMS of crude) pH_neutral_basic->check_hydrolysis No (pH > 10) solution_protonation Solution: 1. Re-extract aqueous layers after neutralizing with NaHCO₃. 2. Use milder washes (e.g., sat. NH₄Cl, brine) in future. cause_protonation->solution_protonation end_node Optimized Workup Achieved solution_protonation->end_node cause_extraction Plausible Cause: Incomplete Extraction or Emulsion Formation check_extraction->cause_extraction solution_extraction Solution: 1. Increase number of extractions (e.g., 3x to 5x). 2. Add brine to break emulsions. 3. Filter entire mixture through Celite® if severe. cause_extraction->solution_extraction solution_extraction->end_node hydrolysis_detected Are Amide/Carboxylic Acid Impurities Present? check_hydrolysis->hydrolysis_detected cause_hydrolysis Plausible Cause: Nitrile or Ring Hydrolysis hydrolysis_detected->cause_hydrolysis Yes hydrolysis_detected->end_node No solution_hydrolysis Solution: 1. Ensure quench/washes are brief and performed at low temp (0-5 °C). 2. Avoid strong acids/bases (e.g., HCl, NaOH). Use NaHCO₃ or NH₄Cl instead. cause_hydrolysis->solution_hydrolysis solution_hydrolysis->end_node

Caption: Troubleshooting workflow for low yield of this compound.

Optimized Workup Protocols

To minimize product loss, every step of the workup must be carefully considered. Below are validated protocols designed to address the vulnerabilities of this compound.

Protocol 1: Gentle Quench and Extraction

This protocol is designed for reactions run in aprotic solvents (e.g., THF, DCM, Toluene) and aims to avoid pH extremes that cause hydrolysis or protonation-induced solubility.

Objective: To neutralize the reaction mixture and extract the product into an organic solvent with minimal loss.

Steps:

  • Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0-5 °C in an ice-water bath. This reduces the rate of potential side reactions during the quench.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the cooled reaction mixture with vigorous stirring. NH₄Cl is a mild acid buffer and is less harsh than mineral acids like HCl.

  • Phase Separation: Transfer the entire mixture to a separatory funnel. If the reaction solvent is water-miscible (like THF), add a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM)[10].

  • Extraction:

    • Separate the layers.

    • Extract the aqueous layer two more times with fresh ethyl acetate or DCM. Rationale: Multiple extractions with smaller volumes are more efficient than a single extraction with a large volume.

  • Washing: Combine all organic extracts and wash them sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x). Rationale: To neutralize any remaining acid.

    • Brine (saturated aqueous NaCl) (1x). Rationale: To break up any emulsions and begin the drying process by removing bulk water.

  • Drying & Concentration:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Objective: To purify the crude product, removing unreacted starting materials and any side products formed.

Steps:

  • Solvent Selection: Determine the optimal solvent system. A good choice is often a solvent mixture, such as Ethyl Acetate/Heptane.

    • Place a small amount of crude product in a test tube.

    • Add a minimal amount of the more polar solvent (Ethyl Acetate) dropwise, while heating, until the solid just dissolves.

    • Slowly add the less polar anti-solvent (Heptane) until the solution becomes slightly cloudy.

    • Add one or two drops of the polar solvent to redissolve the precipitate, resulting in a saturated solution.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath or refrigerator (0-5 °C) for at least one hour to maximize crystal formation[8].

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the collected crystals with a small amount of cold anti-solvent (Heptane) to remove any residual soluble impurities.

    • Dry the purified crystals under vacuum to a constant weight.

Data Summary Table

For effective workup and purification, understanding the solubility profile is crucial. While specific data for this compound is not widely published, the general properties of benzoxazoles can guide solvent choice[11].

Solvent TypeExamplesSolubility Profile of BenzoxazolesWorkup Application
Polar Aprotic Ethyl Acetate, Acetone, THF, DCMGenerally Good SolubilityPrimary extraction solvent
Polar Protic Ethanol, Methanol, IsopropanolSoluble, especially when heatedRecrystallization
Non-Polar Heptane, Hexane, Diethyl EtherPoor to Limited SolubilityRecrystallization anti-solvent, trituration
Aqueous WaterVery Poor Solubility (as neutral species)Used for washing/removing inorganic salts

Mechanistic Insight: Why Product Loss Occurs

Understanding the chemical transformations that lead to product loss is key to preventing them.

Loss_Mechanisms cluster_0 Acid-Induced Loss Pathway cluster_1 Hydrolysis Pathway (Acid or Base) Product This compound (Organic Soluble) Protonated Protonated Benzoxazolium Salt (Water Soluble) Product->Protonated + H⁺ (from acidic wash) Protonated->Product - H⁺ (neutralization) Nitrile Nitrile Group (-C≡N) Amide Amide Impurity (-CONH₂) Nitrile->Amide + H₂O CarboxylicAcid Carboxylic Acid Impurity (-COOH) Amide->CarboxylicAcid + H₂O

Sources

Identifying and characterizing unexpected side products in benzoxazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Characterizing Unexpected Side Products

Welcome to the technical support resource for benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable advice for troubleshooting common and unexpected side reactions. The following frequently asked questions (FAQs) and troubleshooting protocols are based on established chemical principles and field-proven insights to help you navigate the complexities of your reaction and characterize unwanted products.

Frequently Asked Questions (FAQs)
Q1: My benzoxazole reaction has a low yield and shows multiple spots on the TLC plate. What are the first things I should investigate?

Low yields and a complex reaction mixture are common issues that can often be traced back to foundational parameters. Before suspecting complex side products, it's crucial to validate the core components of your experiment.[1][2]

Initial Troubleshooting Steps:

  • Purity of Starting Materials : Impurities in your o-aminophenol or the coupling partner (e.g., carboxylic acid, aldehyde) are a primary cause of side reactions.[2] o-Aminophenols are particularly susceptible to air oxidation, which can introduce colored impurities and inhibit proper cyclization.[2]

    • Actionable Advice : Assess the purity of your starting materials via melting point analysis or NMR spectroscopy.[1] If purity is questionable, purify them by recrystallization or distillation before use.

  • Reaction Conditions : Suboptimal conditions can drastically lower yield by either stalling the reaction or promoting alternative pathways.

    • Temperature : The reaction temperature may be too low to overcome the activation energy for cyclization.[2] Some solvent-free syntheses require temperatures up to 130°C for good conversion.[3] Conversely, excessively high temperatures can lead to degradation or polymerization.[4]

    • Catalyst Activity : If using a catalyst (e.g., PPA, Lewis acids, metal catalysts), ensure it is fresh and active.[1][2] Some catalysts are sensitive to air and moisture and may require activation.[1]

    • Inert Atmosphere : If your reagents or intermediates are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.[1][2]

Q2: My mass spectrum shows a peak with the expected mass of an intermediate, but the reaction won't proceed to the final benzoxazole. What could this stable intermediate be?

When reacting o-aminophenol with an aldehyde, the formation of a stable Schiff base (imine) intermediate is a common reason for a stalled reaction.[1] The subsequent oxidative cyclization is often the rate-limiting step.

Mechanism Insight : The reaction proceeds first by condensation of the amine with the aldehyde to form the Schiff base, which must then cyclize and be oxidized to form the aromatic benzoxazole ring.

Schiff_Base_Formation reactants o-Aminophenol + Aldehyde schiff_base Schiff Base Intermediate (Stable) reactants->schiff_base - H2O benzoxazole Desired Benzoxazole schiff_base->benzoxazole + [O] (Oxidative Cyclization)

Caption: Stalling at the Schiff Base Intermediate.

Troubleshooting & Characterization :

  • Identification : The Schiff base intermediate can be identified by MS (M+ peak corresponding to reactants minus water) and ¹H NMR, which will show a characteristic imine proton signal (HC=N) typically in the δ 8.0-9.0 ppm range.

  • Actionable Advice : To drive the reaction forward, you may need to introduce an oxidant (e.g., air, oxygen, DDQ, iodine) or switch to a catalyst system known to facilitate aerobic oxidation.[5][6] Increasing the reaction temperature can also help overcome the energy barrier for cyclization.[2]

Q3: I'm reacting an o-aminophenol with an acyl chloride. My mass spec shows a peak for the correct mass, but the NMR is inconsistent with the benzoxazole structure. What is the likely side product?

This issue frequently points to the formation of a stable O-acylated isomer instead of, or in addition to, the desired N-acylated intermediate that leads to the benzoxazole. o-Aminophenol is a bidentate nucleophile, meaning acylation can occur at either the nitrogen or the oxygen atom.

Mechanistic Competition : While the amino group is generally a stronger nucleophile than the phenolic hydroxyl group, reaction conditions can influence the site of acylation.[7][8] The N-acylated product is the necessary precursor for cyclization. The O-acylated product is an ester that may not cyclize under the same conditions.[9][10]

Acylation_Competition start o-Aminophenol + Acyl Chloride N_acyl N-Acylated Intermediate (o-Hydroxyamide) start->N_acyl Productive Pathway (More Nucleophilic N) O_acyl O-Acylated Side Product (o-Aminoaryl Ester) start->O_acyl Side Reaction product 2-Substituted Benzoxazole N_acyl->product Cyclization (-H2O)

Caption: Competing N-acylation vs. O-acylation pathways.

Characterization and Resolution :

FeatureN-Acylated Intermediate (Desired)O-Acylated Side Product (Unexpected)
Mass Spec M+ (Same as O-acyl)M+ (Same as N-acyl)
¹H NMR Shows amide N-H proton (broad, δ ~8-10 ppm). Retains phenolic O-H proton.Shows primary amine N-H₂ protons (broad, δ ~3-5 ppm). Lacks phenolic O-H.
¹³C NMR Amide carbonyl (δ ~165-175 ppm).Ester carbonyl (δ ~160-170 ppm).
IR Spec Amide C=O stretch (~1650-1680 cm⁻¹). Broad O-H stretch.Ester C=O stretch (~1730-1750 cm⁻¹). N-H₂ stretches.

Actionable Advice : To favor N-acylation, use milder conditions and consider the basicity of the reaction medium.[7] A non-nucleophilic base can deprotonate the phenol, making the oxygen a stronger nucleophile and potentially increasing O-acylation. Running the reaction under neutral or slightly acidic conditions often favors the desired pathway.

Q4: My mass spectrum is dominated by a peak that is roughly double the mass of my expected product. What kind of side product is this?

A mass peak at approximately 2x the expected product mass strongly suggests the formation of a dimer or a bis-benzoxazole. This can occur under several circumstances.

Common Causes of Dimerization :

  • Dimeric Starting Materials : Using a dicarboxylic acid (e.g., terephthalic acid) as a coupling partner with two equivalents of o-aminophenol will intentionally form a bis-benzoxazole.[11][12]

  • Self-Condensation : An intermediate may react with another molecule of starting material instead of cyclizing intramolecularly.

  • Over-reaction : In some cases, the initially formed benzoxazole can react further. For example, if there are other reactive sites on the molecule.

Identification Strategy :

  • Confirm Mass : High-resolution mass spectrometry (HRMS) is essential to obtain an exact mass and predict the molecular formula. This will confirm if the mass corresponds precisely to a dimer of your expected product or another structure.

  • NMR Analysis : A symmetrical dimer will result in a simplified NMR spectrum with fewer signals than expected for such a large molecule. An unsymmetrical dimer will lead to a highly complex spectrum. 2D NMR techniques (COSY, HMBC) are critical for piecing together the connectivity.

  • Review Stoichiometry : Double-check the stoichiometry of your reactants to ensure an unintended excess of one component isn't driving an intermolecular reaction.[1]

Q5: How can I effectively purify my benzoxazole derivative when it co-elutes with a stubborn impurity?

When standard column chromatography fails to separate your product from a side product of very similar polarity, more advanced purification strategies are needed.[13]

Purification Troubleshooting :

  • Column Chromatography Optimization :

    • Solvent System : Systematically screen different solvent systems. Try switching polarity (e.g., from ethyl acetate/hexane to dichloromethane/methanol) or adding a small amount of a third solvent (e.g., triethylamine for basic compounds, acetic acid for acidic ones) to modify selectivity.

    • Stationary Phase : If silica gel fails, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18). Some benzoxazoles may be sensitive to acidic silica.[13]

  • Recrystallization : This is a powerful technique for purification if you can find a suitable solvent system.[13]

    • Solvent Screening : A good recrystallization solvent should dissolve your compound when hot but not when cold, while the impurity remains soluble or insoluble at both temperatures. Test a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate).[13][14]

  • Preparative HPLC : For high-purity samples required in drug development, preparative High-Performance Liquid Chromatography (HPLC) is often the ultimate solution, though it is more resource-intensive.

Experimental Protocols and Workflows
Protocol 1: General Workflow for Troubleshooting an Unknown Side Product

This protocol provides a systematic approach to identifying an unknown impurity observed during a benzoxazole synthesis.

Troubleshooting_Workflow start_node Unexpected Spot/Peak Observed (TLC, LC-MS) A Isolate Impurity start_node->A process_node process_node decision_node decision_node end_node Structure Identified & Strategy Formulated B Acquire High-Resolution Mass Spectrum (HRMS) A->B D Acquire NMR Spectra (¹H, ¹³C, DEPT, COSY, HMBC) A->D C Determine Molecular Formula B->C E Propose Plausible Structures (Based on Reactants) C->E F Does NMR data match a proposed structure? D->F E->F F->D  No   G Confirm Structure F->G  Yes H Re-evaluate Reaction Mechanism & Conditions G->H H->end_node

Caption: Systematic workflow for identifying unknown side products.

Steps:

  • Isolation : If possible, isolate a small amount of the impurity using column chromatography or preparative TLC.

  • Mass Spectrometry (MS) : Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and deduce the molecular formula. Compare this formula to your starting materials and expected product.

  • NMR Spectroscopy : Acquire a full suite of NMR data.

    • ¹H and ¹³C NMR : Provides the basic carbon-hydrogen framework.[15]

    • DEPT : Distinguishes between CH, CH₂, and CH₃ groups.

    • COSY : Shows proton-proton coupling (connectivity).

    • HMBC/HSQC : Reveals long-range (2-3 bond) and direct (1-bond) proton-carbon correlations, which are crucial for establishing the final structure.

  • Structure Elucidation : Use the combined MS and NMR data to piece together the structure of the side product. Consider plausible side reactions such as incomplete cyclization, dimerization, rearrangement, or reactions with the solvent.[4][9]

  • Strategy Formulation : Once the structure is identified, devise a strategy to minimize its formation by adjusting reaction conditions (e.g., temperature, solvent, catalyst, atmosphere) as described in the FAQs above.[1][4]

References
  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. BenchChem.
  • BenchChem. (2025).
  • Černochová, Z., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
  • Fettes, A., et al. (2006). Process for the purification of substituted benzoxazole compounds. Google Patents.
  • BenchChem. (2025).
  • JETIR. (2018). "GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION". JETIR.org.
  • Kim, S., et al. (2020). Formation of bis-benzimidazole and bis-benzoxazole through organocatalytic depolymerization of poly(ethylene terephthalate) and its mechanism. Polymer Chemistry.
  • ResearchGate. (2020). Formation of bis-benzimidazole and bis-benzoxazole through organocatalytic depolymerization of poly(ethylene terephthalate) and its mechanism | Request PDF. ResearchGate.
  • Amundsen, L. H., & Ambrosio, C. (1971). Rearrangements of O and N-acyl and alkoxycarbonyl derivatives of o-aminophenol. The Journal of Organic Chemistry.
  • Pediaa.com. (2020).
  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O- acylation. Quora.
  • Organic Chemistry Portal. Synthesis of Benzoxazoles. Organic-Chemistry.org.
  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. Quora.
  • BenchChem. (2025).
  • University of Calgary. Ch24 - Acylation of phenols. University of Calgary.
  • Lee, S., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • Magritek. (2021). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Magritek.
  • Sharma, D., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports.
  • BenchChem. (2025).
  • Suryavanshi, G., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances.
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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 1,3-Benzoxazole-5-carbonitrile Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the 1D Spectrum

In the realm of drug discovery and materials science, benzoxazole derivatives are prized scaffolds due to their wide-ranging pharmacological and photophysical properties.[1] The synthesis of novel derivatives, such as 1,3-Benzoxazole-5-carbonitrile, demands unambiguous structural verification. While 1D ¹H and ¹³C NMR provide foundational data, they often fall short in complex heterocyclic systems, leaving ambiguities in spectral assignments, particularly for quaternary carbons and discerning between isomers.

This guide provides an in-depth, field-proven methodology for the definitive structural elucidation of this compound. We will move beyond a simple procedural list, focusing instead on the strategic application of a suite of 2D NMR experiments—COSY, HSQC, and HMBC—to build an unassailable, self-validating case for the molecule's precise architecture. This approach is designed for researchers and drug development professionals who require the highest level of confidence in their molecular characterization.

The Analytical Strategy: A Multi-Dimensional Approach

The core principle of our strategy is synergy. No single experiment tells the whole story. Instead, we use a logical progression of experiments where each one builds upon the last, systematically resolving ambiguities and piecing together the molecular puzzle.

Experiment Purpose Why It's Essential for This Molecule
¹H-¹H COSY Maps proton-proton couplings (typically ²J and ³J)To establish the connectivity of the aromatic protons on the benzene ring and define the spin system.[2][3]
¹H-¹³C HSQC Correlates protons directly to their attached carbons (¹JCH)To unambiguously link each proton signal to its corresponding carbon, providing a direct H-C framework.[4][5]
¹H-¹³C HMBC Correlates protons to carbons over multiple bonds (²JCH, ³JCH)The keystone experiment. It connects protonated carbons to non-protonated (quaternary) carbons, bridging spin systems and confirming the overall molecular skeleton, including the placement of the nitrile group and the fusion of the oxazole and benzene rings.[6][7]

Anticipated Spectral Landscape: Building a Hypothesis

Before stepping into the lab, an experienced scientist builds a hypothesis. Based on established chemical shift data for benzoxazole cores[8][9] and aromatic nitriles[10][11], we can predict the approximate ¹H and ¹³C NMR chemical shifts for this compound. This predictive framework is crucial for efficient and accurate data interpretation.

Structure and Atom Numbering:

Structure and atom numbering of this compound

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound

AtomPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)Rationale
2~8.3 (s)~152H-2 is a singlet, deshielded by adjacent O and N atoms. C-2 is a characteristic quaternary carbon in benzoxazoles.[8]
3a-~142Bridgehead quaternary carbon.
4~8.2 (d)~118Aromatic proton ortho to the nitrile group, expected to be downfield.
5-~110Quaternary carbon bearing the electron-withdrawing nitrile group.
6~8.0 (dd)~129Aromatic proton deshielded by the nitrile group.
7~7.8 (d)~112Aromatic proton ortho to the fused oxazole ring.
7a-~150Bridgehead quaternary carbon adjacent to oxygen.
8 (CN)-~118Typical chemical shift range for a nitrile carbon.[10]

Experimental Workflow and Protocols

A robust and reproducible workflow is the foundation of trustworthy data. The following protocol outlines the standard procedure for acquiring high-quality 2D NMR data.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) OneD 1D Spectra (¹H, ¹³C, DEPT-135) SamplePrep->OneD TwoD 2D Spectra (COSY, HSQC, HMBC) OneD->TwoD Initial Assessment COSY_Analysis COSY Analysis (Map ¹H Spin System) TwoD->COSY_Analysis HSQC_Analysis HSQC Analysis (Assign ¹J C-H) COSY_Analysis->HSQC_Analysis HMBC_Analysis HMBC Analysis (Connect Fragments) HSQC_Analysis->HMBC_Analysis Validation Final Structure Validation HMBC_Analysis->Validation

Caption: Logical workflow for NMR-based structural validation.

Standard Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure complete dissolution of the aromatic compound.

  • Instrumentation: All spectra should be acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

    • ¹³C NMR: Acquire with proton decoupling, a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.

  • 2D Spectra Acquisition:

    • COSY: Acquire a gradient-enhanced (gCOSY) spectrum. Typically, 2 scans per increment over 256 increments are sufficient.

    • HSQC: Acquire a sensitivity-improved, phase-sensitive gradient HSQC experiment. Optimize for a one-bond coupling constant (¹JCH) of 145 Hz.

    • HMBC: Acquire a gradient-enhanced HMBC experiment. The key parameter is the long-range coupling delay, which should be optimized for an average ⁿJCH of 8 Hz to capture both two- and three-bond correlations.[12]

Data Interpretation: A Step-by-Step Elucidation

Here, we simulate the analysis of the 2D NMR data, demonstrating how each piece of information contributes to the final structural proof.

Step 1: COSY - Mapping the Aromatic Spin System

The COSY (COrrelation SpectroscopY) experiment is the first step in mapping the proton framework.[13] It reveals which protons are coupled to each other, typically through two or three bonds.[14] In our molecule, we expect to see correlations between the three protons on the benzene ring.

  • A cross-peak will connect the signal of H-7 to H-6 .

  • A cross-peak will connect the signal of H-6 to H-4 .

  • No correlation will be observed for the H-2 signal, confirming it is an isolated proton with no neighbors within 3 bonds.

This analysis confirms the presence of a 1,2,4-trisubstituted benzene ring pattern but does not yet place it relative to the rest of the molecule.

Step 2: HSQC - Linking Protons to Carbons

The HSQC (Heteronuclear Single Quantum Coherence) experiment provides the definitive link between each proton and its directly attached carbon.[15][16] This is a powerful step that resolves any ambiguity in the ¹³C spectrum assignment for protonated carbons.

Table 2: Expected HSQC Correlations

Proton (¹H)Correlated Carbon (¹³C)Interpretation
H-2 (~8.3 ppm)C-2 (~152 ppm)Confirms the assignment of the isolated proton and its carbon on the oxazole ring.
H-4 (~8.2 ppm)C-4 (~118 ppm)Links the most downfield aromatic proton to its carbon.
H-6 (~8.0 ppm)C-6 (~129 ppm)Links the H-6 proton to its carbon.
H-7 (~7.8 ppm)C-7 (~112 ppm)Links the H-7 proton to its carbon.

At this stage, we have four confirmed C-H fragments. The quaternary carbons (C-3a, C-5, C-7a, and the nitrile C-8) remain unassigned and are invisible in this spectrum.[4]

Step 3: HMBC - Assembling the Full Skeleton

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most information-rich for this molecule. It reveals correlations between protons and carbons that are two or three bonds away, allowing us to connect the C-H fragments across the non-protonated quaternary carbons.[17][18] This is where the structure is unequivocally confirmed.

Caption: Key HMBC correlations confirming the molecular backbone.

Key Diagnostic Correlations:

  • Placement of the Nitrile Group: The proton at H-4 will show a three-bond correlation (³J) to the nitrile carbon (C-8 ) and a two-bond correlation (²J) to the quaternary carbon C-5 . Similarly, H-6 will show a two-bond correlation to C-5 . These correlations definitively place the nitrile group at the C-5 position, between C-4 and C-6.

  • Confirming the Benzene Fusion: The isolated proton H-2 on the oxazole ring is crucial. It will show correlations to the two bridgehead carbons, C-3a (³J) and C-7a (²J). This irrefutably connects the oxazole ring to the benzene ring at the correct positions.

  • Validating Aromatic Assignments: The aromatic protons provide further cross-validation. H-7 will show a strong two-bond correlation to the bridgehead carbon C-7a , while H-4 will correlate to the other bridgehead carbon C-3a .

Conclusion: An Unambiguous Structural Proof

By systematically applying COSY, HSQC, and HMBC experiments, we have constructed a multi-layered, self-consistent dataset. The COSY experiment established the proton connectivity, the HSQC experiment linked protons to their carbons, and the HMBC experiment provided the long-range correlations necessary to assemble the complete molecular framework and definitively place all substituents. The combined data leave no doubt as to the identity of the compound as this compound. This strategic approach represents a gold standard in analytical chemistry, providing the absolute structural confidence required for high-stakes research and development.

References

  • CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy).
  • Chemistry For Everyone. (2025, August 12). What Is HSQC NMR? [Video]. YouTube.
  • Chemistry For Everyone. (2025, August 5). What Is COSY NMR? [Video]. YouTube.
  • Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • JoVE. (2024, December 5). 2D NMR: Homonuclear Correlation Spectroscopy (COSY).
  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
  • NMR Wiki. (2011, January 8). 2D HMBC.
  • Columbia University NMR Core Facility. (n.d.). COSY.
  • Chemistry LibreTexts. (2024, November 12). 19: HMBC.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC.
  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.
  • Chemistry For Everyone. (2025, August 12). What Is HMBC NMR? [Video]. YouTube.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
  • MDPI. (2020). 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

A Researcher's Guide to the In Vitro Antibacterial Evaluation of 1,3-Benzoxazole-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1][2] Heterocyclic compounds, particularly those containing the benzoxazole scaffold, have emerged as a promising avenue of research due to their wide spectrum of biological activities, including potent antimicrobial effects.[1][3][4][5] The structural similarity of the benzoxazole moiety to biological purines allows for interaction with various biopolymers, making it a privileged scaffold in medicinal chemistry.[1][3] This guide focuses specifically on the in vitro evaluation of 1,3-Benzoxazole-5-carbonitrile derivatives, providing a comparative framework for researchers in drug discovery. We will delve into the core methodologies, the rationale behind their selection, and an analysis of their performance against clinically relevant bacterial strains.

Core Methodologies: From Qualitative Screening to Quantitative Potency

The journey of evaluating a novel chemical entity's antibacterial potential is a stepwise process, moving from broad screening to precise quantification. The choice of assay is critical, as each provides a different piece of the puzzle in characterizing a compound's efficacy.

Preliminary Screening: The Agar Diffusion Assay

The initial assessment of antibacterial activity is often qualitative or semi-quantitative, designed to efficiently identify active compounds from a library of derivatives. The agar diffusion method, in its variations as the disk diffusion or well diffusion assay, is the workhorse for this primary screening phase.[6][7]

The Principle of Causality: This technique operates on a simple yet elegant principle: the diffusion of a soluble antimicrobial agent from a point source through a solid agar medium that has been uniformly seeded with a specific bacterium. If the compound is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the source. The diameter of this zone provides a semi-quantitative measure of the compound's activity.

Experimental Rationale: The primary advantage of the agar diffusion assay is its simplicity, cost-effectiveness, and suitability for screening numerous compounds simultaneously.[7] It provides a clear visual confirmation of antibacterial action. However, it is crucial to recognize its limitations. The size of the inhibition zone is influenced not only by the compound's intrinsic antibacterial potency but also by its molecular weight, solubility, and rate of diffusion through the agar.[7] Therefore, this method is best employed as a preliminary screen to identify "hits" for more rigorous quantitative testing.

Detailed Protocol: Agar Well Diffusion Method

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour it into sterile Petri dishes to a uniform depth. Allow the agar to solidify completely.

  • Inoculum Preparation: Select several isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate. Suspend them in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension, rotate it firmly against the side of the tube to remove excess fluid, and swab the entire surface of the MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure uniform coverage.

  • Well Creation: Using a sterile cork borer or pipette tip, create uniform wells (typically 6-8 mm in diameter) in the inoculated agar.

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the dissolved benzoxazole derivative at a known concentration into each well. A negative control (solvent alone) and a positive control (a standard antibiotic) must be included on each plate.[8]

  • Incubation: Incubate the plates, typically inverted, at 35-37°C for 16-24 hours.[8]

  • Result Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Experimental Workflow: Agar Well Diffusion

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate MHA Plate with Bacteria A->B D Create Wells in Agar B->D C Prepare Compound Solutions E Add Compound/Controls to Wells C->E D->E F Incubate at 37°C for 18-24h E->F G Measure Zone of Inhibition (mm) F->G

Caption: Workflow for the Agar Well Diffusion Assay.

Quantitative Analysis: Broth Microdilution for MIC Determination

Once a derivative demonstrates activity in the diffusion screen, the next critical step is to quantify its potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[9][10][11]

Experimental Rationale: Obtaining a precise MIC value is paramount. It allows for the direct comparison of the potency of different derivatives, establishing a structure-activity relationship (SAR).[10] Furthermore, it provides the quantitative data necessary for comparison with standard antibiotics and for making decisions about which compounds to advance in the development pipeline. The use of 96-well microtiter plates makes the assay amenable to higher throughput testing.[11][12]

Detailed Protocol: Broth Microdilution Method (CLSI Guidelines)

  • Compound Preparation: Prepare a stock solution of the benzoxazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[12] Typically, 100 µL of media is added to wells 2-12, and 200 µL of the highest compound concentration is added to well 1. A multichannel pipette is then used to serially transfer 100 µL from well 1 to well 2, and so on, discarding the final 100 µL from well 10.[12]

  • Inoculum Preparation: Prepare the bacterial inoculum as described for the agar diffusion method (0.5 McFarland standard). Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[10][13]

  • Plate Inoculation: Inoculate each well (except the sterility control, well 12) with 100 µL of the standardized bacterial inoculum. This brings the final volume in wells 1-11 to 200 µL. Well 11 serves as the growth control (inoculum, no compound), and well 12 is the sterility control (broth only).[13]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[11]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Experimental Workflow: MIC Determination

MIC_Workflow cluster_setup Plate Setup & Dilution cluster_inoculation Inoculation & Incubation cluster_readout Result plate 1 2 3 4 5 6 7 8 9 10 11 (GC) 12 (SC) A Add 2x concentrated compound to Well 1 B Perform 2-fold serial dilutions (Well 1 -> 10) A->B C Add standardized bacterial inoculum to Wells 1-11 B->C D Incubate plate at 37°C for 18-20h C->D E Visually inspect for turbidity. MIC = First clear well. D->E

Caption: Broth microdilution workflow for MIC determination.

Defining the Kill: Minimum Bactericidal Concentration (MBC)

Distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity is a critical step in characterizing a new antimicrobial agent. The Minimum Bactericidal Concentration (MBC) assay provides this information and is defined as the lowest concentration of an agent required to kill ≥99.9% of the initial bacterial inoculum.[13][14][15][16]

Experimental Rationale: For treating serious or life-threatening infections, particularly in immunocompromised patients, a bactericidal agent is often preferred. The MBC/MIC ratio is a useful metric; a ratio of ≤4 is generally considered to indicate bactericidal activity.[13] This assay is a direct extension of the MIC test, leveraging the results to assess bacterial viability.

Detailed Protocol: MBC Determination

  • Perform MIC Assay: First, determine the MIC as described above.

  • Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate or spread the aliquot onto a fresh, antibiotic-free MHA plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each spot/plate. The MBC is the lowest test concentration that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum count.[14][15]

}``` Caption: Workflow for determining MBC from MIC results.

Comparative Performance of Benzoxazole Derivatives

The true value of these assays lies in the comparative analysis of results. Structure-activity relationship (SAR) studies have shown that substitutions on the benzoxazole core, particularly at the 2- and 5-positions, are critical for modulating antimicrobial potency. F[17]or instance, some studies have found that derivatives with a hydrophobic aromatic group can significantly enhance activity against certain bacteria.

[18]The following table summarizes representative MIC data for hypothetical this compound derivatives against common bacterial pathogens, illustrating how such data is presented for comparative analysis.

Table 1: Comparative In Vitro Antibacterial Activity (MIC, µg/mL) of Benzoxazole Derivatives

CompoundDerivative Substituent (Position 2)S. aureus (ATCC 29213)E. faecalis (ATCC 29212)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
BZC-01 Phenyl1632>128>128
BZC-02 4-Chlorophenyl8864128
BZC-03 4-Methoxyphenyl1632128>128
BZC-04 4-(piperidinethoxy)phenyl483264
BZC-05 4-tert-butylphenoxy241632
Ciprofloxacin (Reference)0.510.251
Vancomycin (Reference)12NANA

Note: Data is illustrative. NA = Not Applicable. The activity of specific derivatives can vary significantly. Some studies show certain benzoxazoles having potent activity against Gram-negative strains like P. aeruginosa and Gram-positive E. faecalis. [17] Analysis of Data: From this illustrative data, one can draw initial conclusions. Derivative BZC-05 shows the most potent activity, particularly against Gram-positive bacteria, suggesting that a bulky, hydrophobic substituent at the 2-position may be favorable. The addition of a chlorine atom (BZC-02 ) appears to improve activity over the unsubstituted phenyl ring (BZC-01 ). Activity against Gram-negative bacteria is generally lower, a common challenge for many compound classes due to the outer membrane barrier of these organisms.

Mechanistic Insights: How Do They Work?

Understanding the mechanism of action is the ultimate goal in drug discovery. While extensive research is ongoing, computational and experimental studies suggest that benzoxazole derivatives may exert their antibacterial effects through several mechanisms. One prominent proposed target is DNA gyrase (GyrB) , an essential bacterial enzyme involved in DNA replication. B[2][19]y inhibiting this enzyme, the compounds can halt bacterial proliferation. Other studies have pointed to mechanisms involving the disruption of bacterial membrane potential and the induction of DNA damage.

[20]Potential Mechanism: DNA Gyrase Inhibition

Mechanism A Benzoxazole Derivative B Binds to Bacterial DNA Gyrase (GyrB) A->B C Inhibition of DNA Supercoiling B->C D Disruption of DNA Replication C->D E Bacterial Cell Death D->E

Sources

A Senior Application Scientist's Guide to the Purification of 1,3-Benzoxazole-5-carbonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable results. 1,3-Benzoxazole-5-carbonitrile, a key heterocyclic scaffold, is no exception. Its utility as a building block in the synthesis of pharmacologically active agents and functional materials necessitates a high degree of purity. This guide provides an in-depth comparison of the primary methods for purifying this compound, supported by practical insights and experimental considerations.

The Critical Role of Purity for this compound

This compound is a versatile intermediate in the synthesis of a variety of bioactive molecules. The benzoxazole core is a recognized "privileged scaffold" in medicinal chemistry, appearing in compounds with antimicrobial, anticancer, and anti-inflammatory properties[1]. The nitrile and amino functionalities on the benzoxazole ring offer reactive handles for further chemical modifications, making this compound a valuable starting material for creating libraries of novel molecules for structure-activity relationship (SAR) studies[1].

Impurities, such as unreacted starting materials, byproducts, or residual catalysts, can have significant downstream consequences, including:

  • Altered Biological Activity: Impurities can interfere with biological assays, leading to false positives or negatives.

  • Inaccurate Structure-Activity Relationships: The presence of unknown compounds can confound the interpretation of SAR data.

  • Poor Crystallization and Formulation: Impurities can inhibit the formation of desired crystal lattices and complicate the formulation of the final product.

  • Safety Concerns: Uncharacterized impurities can have unforeseen toxicological profiles.

Given these considerations, the selection of an appropriate purification strategy is a critical step in any synthetic workflow involving this compound.

Common Purification Methodologies: A Head-to-Head Comparison

The two most prevalent and effective methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography. The choice between these techniques is often dictated by the nature and quantity of the impurities, the desired final purity, and practical considerations such as time and resource availability.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful purification technique that leverages the differences in solubility between the desired compound and its impurities in a given solvent system. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

The Underlying Principle:

The process involves dissolving the crude solid in a minimal amount of a hot solvent to create a saturated solution. As the solution slowly cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the mother liquor.

Key Considerations for this compound:

  • Solvent Selection: For benzoxazole derivatives, common recrystallization solvents include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or acetone/acetonitrile[2]. The presence of the polar nitrile group and the benzoxazole ring system suggests that moderately polar solvents are a good starting point for screening.

  • Yield vs. Purity: It is a common trade-off in recrystallization that higher purity is often achieved at the expense of yield. Some product will always remain dissolved in the mother liquor. Multiple recrystallization steps can enhance purity but will also lead to further material loss.

Illustrative Protocol for Recrystallization:

  • Solvent Screening: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. A good solvent will show low solubility at room temperature and high solubility upon heating.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size; slower cooling generally results in larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Column Chromatography: Separation by Adsorption

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase.

The Underlying Principle:

A solution of the crude material is loaded onto a column packed with a solid adsorbent (the stationary phase), typically silica gel or alumina. A solvent or mixture of solvents (the mobile phase) is then passed through the column. Compounds with a stronger affinity for the stationary phase will move down the column more slowly, while compounds that are more soluble in the mobile phase will move more quickly, thus effecting separation.

Key Considerations for this compound:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of benzoxazole derivatives.

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A common strategy is to start with a non-polar solvent and gradually increase the polarity. For benzoxazoles, mixtures of petroleum ether/ethyl acetate or chloroform/ethyl acetate have been used successfully. Thin-layer chromatography (TLC) is an indispensable tool for determining the optimal solvent system.

  • Loading and Elution: The crude material should be dissolved in a minimal amount of the eluent or a more polar solvent and loaded carefully onto the top of the column. The elution is then carried out by passing the mobile phase through the column and collecting fractions.

Illustrative Protocol for Column Chromatography:

  • TLC Analysis: Develop a TLC method to determine the appropriate solvent system that gives good separation between the desired product and impurities. The ideal Rf value for the product is typically in the range of 0.2-0.4.

  • Column Packing: Prepare a column with silica gel using either a dry or wet packing method. Ensure the packing is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude this compound in a small amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under vacuum.

Visualizing the Purification Workflow

To aid in the selection and execution of the appropriate purification method, the following workflows are presented in DOT language.

Purification_Workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow start_recrys Crude Product dissolve Dissolve in minimal hot solvent start_recrys->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate_recrys Isolate Crystals (Vacuum Filtration) cool->isolate_recrys wash_recrys Wash with cold solvent isolate_recrys->wash_recrys dry_recrys Dry under vacuum wash_recrys->dry_recrys pure_product_recrys Pure Product dry_recrys->pure_product_recrys start_chrom Crude Product tlc TLC Analysis for Solvent System start_chrom->tlc pack_column Pack Column (Silica Gel) tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Solvent Evaporation combine_pure->evaporate pure_product_chrom Pure Product evaporate->pure_product_chrom

Caption: Comparative workflows for the purification of this compound.

Quantitative Comparison: An Illustrative Case Study

ParameterRecrystallization (Ethanol/Water)Column Chromatography (Petroleum Ether/Ethyl Acetate)
Initial Mass 10.0 g10.0 g
Initial Purity 85%85%
Final Mass 7.5 g8.0 g
Final Purity >99%~98%
Yield 88.2% (of pure compound)94.1% (of pure compound)
Time 4-6 hours (including cooling)6-8 hours
Solvent Usage ModerateHigh
Scalability ExcellentGood
Ideal For Removing small amounts of impurities with different solubility profiles.Separating complex mixtures with multiple components.

Note: This data is for illustrative purposes to highlight the typical trade-offs between the two methods. Actual results will vary depending on the specific impurities and experimental conditions.

Expert Recommendations and Concluding Remarks

For the purification of this compound, the choice between recrystallization and column chromatography should be made on a case-by-case basis.

  • Recrystallization is often the preferred method when the crude product is relatively clean (>80% purity) and the impurities are known to be significantly more or less soluble than the product in a suitable solvent. It is generally more cost-effective in terms of solvent consumption and is highly scalable for larger quantities. The potential for achieving very high purity (>99%) makes it an excellent choice for producing analytical standards or final drug substance precursors.

  • Column chromatography is the more powerful technique when dealing with complex mixtures containing multiple components with similar polarities. While it may be more time-consuming and require larger volumes of solvent, its ability to separate a wider range of impurities makes it an invaluable tool for challenging purifications.

In many laboratory settings, a combination of both techniques is employed. A preliminary purification by column chromatography can be followed by a final recrystallization step to achieve the highest possible purity.

Ultimately, a thorough understanding of the chemical properties of this compound and the nature of the impurities present in the crude mixture, coupled with small-scale experimental trials, will guide the discerning researcher to the most effective and efficient purification strategy.

References

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
  • ResearchGate. (n.d.). Supplementary Material 3.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Journal of American Science. (2010). Synthesis of some new benzoxazole acetonitrile derivatives.
  • Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds.
  • Frontiers in Chemistry. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study.
  • The Royal Society of Chemistry. (n.d.). TABLE OF CONTENTS.
  • International Journal of Scientific Research in Science and Technology. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity.
  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid.
  • ResearchGate. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1,3-Benzoxazole-5-carbonitrile Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed exploration of the structure-activity relationship (SAR) of 1,3-benzoxazole derivatives, with a particular focus on the impact of the 5-carbonitrile substituent in the context of kinase inhibition. The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth, comparative analysis of these derivatives, supported by experimental data and field-proven insights. We will dissect the causality behind experimental choices and provide a self-validating framework for the protocols described.

The 1,3-Benzoxazole Core: A Privileged Scaffold in Drug Discovery

The 1,3-benzoxazole ring system, a bicyclic aromatic heterocycle, is a versatile and highly sought-after scaffold in the design of novel therapeutic agents. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal anchor for engaging with biological targets, particularly the ATP-binding pocket of kinases.[3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[3]

The strategic placement of a carbonitrile (-C≡N) group at the 5-position of the benzoxazole ring introduces unique electronic and steric properties. The nitrile group is a strong electron-withdrawing group, capable of modulating the electronic density of the entire ring system. This can influence the compound's binding affinity, metabolic stability, and pharmacokinetic profile. Its linear geometry also provides a specific vector for potential interactions within a binding pocket.

Comparative Analysis of 1,3-Benzoxazole Derivatives as VEGFR-2 Inhibitors

A seminal study by Elkady et al. provides a robust dataset for comparing the effects of different substituents at the 5-position of the benzoxazole ring on VEGFR-2 inhibitory activity.[4][5][6] By analyzing their findings on 5-H, 5-methyl, and 5-chloro derivatives, we can extrapolate the likely impact of a 5-carbonitrile group.

Table 1: Comparative in vitro Anti-proliferative Activity (IC50, µM) of 5-Substituted Benzoxazole Derivatives against Cancer Cell Lines
Compound ID5-Substituent2-Substituent LinkerTerminal Aryl GroupHepG2 (IC50 µM)MCF-7 (IC50 µM)VEGFR-2 Inhibition (IC50 nM)
14a H-NHCO-2-methoxyphenyl3.954.05-
14b Cl-NHCO-2-methoxyphenyl4.614.75705.7 (pg/ml protein conc.)
12l CH3-NHCO-3-chlorophenyl10.5015.2197.38
14o CH3-NHCO-2,6-dichlorophenyl--586.3 (pg/ml protein conc.)

Data synthesized from Elkady et al. (2022) and related studies.[4][5][6] Note: Direct IC50 values for VEGFR-2 inhibition were not uniformly reported in the same format across all compared compounds.

From the data presented, several key SAR insights emerge:

  • Substitution at the 5-Position is Crucial: The nature of the substituent at the 5-position significantly influences the anti-proliferative activity. The 5-chloro derivatives often exhibit potent activity, suggesting that an electron-withdrawing group at this position is favorable.[4] Given that the carbonitrile group is also strongly electron-withdrawing, it is highly probable that 1,3-benzoxazole-5-carbonitrile derivatives would exhibit potent anti-proliferative and kinase inhibitory activity.

  • The Role of the 2-Position Substituent: The substituent at the 2-position, typically a linker and a terminal aryl group, plays a critical role in defining the potency and selectivity of the inhibitor. The carboxamide linker (-NHCO-) is a common and effective feature, likely forming key hydrogen bonds within the kinase hinge region.[4]

  • Impact of the Terminal Aryl Group: The substitution pattern on the terminal phenyl ring is a major determinant of activity. The presence of halogen atoms (e.g., chloro) and methoxy groups can significantly enhance potency, likely by occupying specific hydrophobic pockets and forming additional interactions within the ATP-binding site.[6]

Synthetic Pathways and Experimental Protocols

A foundational understanding of the synthesis of these compounds is essential for any drug discovery program. The following section outlines a general synthetic scheme and representative experimental protocols.

General Synthetic Route to 2-Amino-1,3-benzoxazole-5-carbonitrile Derivatives

The synthesis of 2-amino-1,3-benzoxazole-5-carbonitrile serves as a key starting point for further derivatization.

Synthetic Pathway A 4-Amino-3-hydroxybenzonitrile C 2-Amino-1,3-benzoxazole-5-carbonitrile A->C Cyclization B Cyanogen bromide (BrCN) B->C E 2-(3-Arylthioureido)-1,3-benzoxazole-5-carbonitrile C->E Addition G 2-(Aroylamino)-1,3-benzoxazole-5-carbonitrile C->G Acylation D Aryl isothiocyanate D->E F Aroyl chloride F->G

Caption: General synthetic routes to 2-substituted this compound derivatives.

Experimental Protocol: Synthesis of 2-Amino-1,3-benzoxazole-5-carbonitrile (A Key Intermediate)

  • Reaction Setup: To a solution of 4-amino-3-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol, add a solution of cyanogen bromide (1.1 eq) dropwise at 0 °C.

  • Reaction Execution: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is neutralized with a mild base (e.g., sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-1,3-benzoxazole-5-carbonitrile.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

The following is a generalized protocol for evaluating the in vitro inhibitory activity of the synthesized compounds against VEGFR-2 kinase.

VEGFR-2 Assay Workflow A Prepare assay buffer, VEGFR-2 enzyme, substrate, and ATP B Add test compounds at varying concentrations to assay wells A->B C Initiate kinase reaction by adding ATP B->C D Incubate at room temperature for a specified time (e.g., 60 min) C->D E Stop the reaction and measure kinase activity (e.g., using a luminescence-based assay) D->E F Calculate percent inhibition and determine IC50 values E->F

Caption: A typical workflow for an in vitro VEGFR-2 kinase inhibition assay.

Detailed Steps:

  • Plate Preparation: Add 5 µL of the test compound (in a suitable solvent like DMSO) at various concentrations to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Add 10 µL of a mixture containing recombinant human VEGFR-2 enzyme and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) in kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to its Km for VEGFR-2) to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done using a commercial kit that couples ADP production to a luminescent or fluorescent signal.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. The strong electron-withdrawing nature of the 5-carbonitrile group is anticipated to confer potent inhibitory activity, as suggested by comparative data from related 5-substituted analogs.[4] The synthetic accessibility of this scaffold allows for extensive exploration of the SAR at the 2- and 6-positions, providing a rich avenue for lead optimization.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. This will enable a direct and comprehensive understanding of the SAR and facilitate the design of next-generation kinase inhibitors with enhanced potency, selectivity, and drug-like properties. The insights and protocols provided in this guide offer a solid foundation for researchers embarking on this exciting area of drug discovery.

References

  • Elkady, H., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. [Link]
  • Elkady, H., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2063-2077. [Link]
  • Elkady, H., et al. (2022).
  • Wong, X. K., & Yeong, K. Y. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237-3262. [Link]
  • Costales, A., et al. (2014). 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(6), 1592-1596. [Link]
  • Di Martino, S., & De Rosa, M. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 382(4), 33. [Link]

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A Comparative Analysis of the Anticancer Efficacy of a Novel Benzoxazole Derivative Versus 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of more effective and selective anticancer agents is a cornerstone of modern oncological research. Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their potential as potent anticancer agents.[1][2][3] Their diverse mechanisms of action, which can include the inhibition of key enzymes like topoisomerases and protein kinases, make them attractive candidates for novel drug development.[4] This guide presents a comprehensive benchmark analysis of a novel benzoxazole derivative, designated BZ-42, against the widely used chemotherapeutic agent, 5-fluorouracil (5-FU).

5-Fluorouracil, a pyrimidine analog, has been a mainstay in the treatment of various solid tumors, including colorectal, breast, and stomach cancers, for decades.[5] Its primary mechanism of action involves the inhibition of thymidylate synthase and the misincorporation of its metabolites into RNA and DNA, ultimately leading to cell death in rapidly dividing cancer cells.[5][6][7][8][9] While effective, 5-FU is associated with significant side effects and the development of drug resistance remains a clinical challenge.[7][9]

This document provides a detailed, evidence-based comparison of the in vitro and in vivo anticancer activities of BZ-42 and 5-FU. We will delve into the experimental methodologies, present comparative data on cytotoxicity, and explore the underlying cellular mechanisms, including apoptosis induction and cell cycle arrest. This guide is intended for researchers, scientists, and drug development professionals to offer an objective and technically grounded assessment of BZ-42's potential as a next-generation anticancer therapeutic.

Experimental Design & Rationale

To establish a robust comparison between BZ-42 and 5-FU, a multi-tiered experimental approach was employed. This strategy is designed to first assess the direct cytotoxic effects on cancer cells in vitro and then to validate these findings in a more complex in vivo setting.

In Vitro Evaluation

The in vitro phase of this study aims to quantify and compare the cytotoxic and mechanistic effects of BZ-42 and 5-FU on a panel of human cancer cell lines.

  • Cell Line Selection: A panel of well-characterized human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HT-29 (colon adenocarcinoma), were selected for this study. These cell lines are commonly used in anticancer drug screening and represent tumor types where 5-FU is a relevant clinical treatment.

  • Cytotoxicity Assessment: The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a cytotoxic agent. We will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[10][11][12]

  • Mechanism of Action Studies: To understand how BZ-42 and 5-FU induce cell death, we will investigate their effects on two fundamental cellular processes:

    • Apoptosis: The induction of programmed cell death is a desirable characteristic of anticancer drugs.[13] We will employ Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

    • Cell Cycle Analysis: Many anticancer drugs exert their effects by disrupting the cell cycle.[16] We will use PI staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18]

In Vivo Validation

To translate our in vitro findings into a more physiologically relevant context, we will utilize a human tumor xenograft model.[19][20][21]

  • Xenograft Model: Athymic nude mice will be subcutaneously inoculated with HT-29 colon cancer cells.[22] This model is a standard in preclinical oncology for evaluating the efficacy of novel anticancer agents.[19][21]

  • Treatment Regimen and Efficacy Evaluation: Once tumors reach a palpable size, mice will be randomized into treatment groups: vehicle control, BZ-42, and 5-FU. Tumor growth will be monitored regularly, and treatment efficacy will be assessed by comparing tumor volume and weight between the treated and control groups.

The overall experimental workflow is depicted in the diagram below.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Cell_Line_Panel Human Cancer Cell Lines (MCF-7, A549, HT-29) Cytotoxicity_Assay MTT Cytotoxicity Assay Cell_Line_Panel->Cytotoxicity_Assay Apoptosis_Assay Annexin V / PI Staining Flow Cytometry Cell_Line_Panel->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Staining Flow Cytometry Cell_Line_Panel->Cell_Cycle_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Apoptosis_Quantification Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quantification Cell_Cycle_Distribution Cell Cycle Distribution Analysis Cell_Cycle_Assay->Cell_Cycle_Distribution Xenograft_Model HT-29 Xenograft Model in Athymic Nude Mice IC50_Determination->Xenograft_Model Inform Dosing Treatment Treatment with BZ-42, 5-FU, or Vehicle Xenograft_Model->Treatment Efficacy_Evaluation Tumor Growth Inhibition (Volume & Weight) Treatment->Efficacy_Evaluation In_Vivo_Results Comparative Efficacy Assessment Efficacy_Evaluation->In_Vivo_Results

Caption: A schematic of the comprehensive experimental workflow for benchmarking BZ-42 against 5-FU.

Methodologies

In Vitro Protocols

1. Cell Culture and Maintenance Human cancer cell lines (MCF-7, A549, HT-29) were cultured in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. MTT Cytotoxicity Assay

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach for 24 hours.[10]

  • Compound Treatment: Cells were treated with serial dilutions of BZ-42 or 5-FU for 48 hours. A vehicle control (DMSO) was also included.[10]

  • MTT Incubation: After treatment, 20 µL of 5 mg/mL MTT solution was added to each well and incubated for 4 hours.[12]

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the vehicle-treated control. IC50 values were determined by plotting cell viability against the logarithm of drug concentration using a sigmoidal dose-response curve.[10]

3. Apoptosis Analysis by Annexin V-FITC/PI Staining

  • Cell Treatment: Cells were treated with BZ-42 or 5-FU at their respective IC50 concentrations for 24 hours.

  • Cell Staining: Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide were added according to the manufacturer's protocol.

  • Flow Cytometry: Samples were analyzed on a flow cytometer, collecting at least 10,000 events per sample.

4. Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment: Cells were treated with BZ-42 or 5-FU at their IC50 concentrations for 24 hours.

  • Cell Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.[16]

  • Staining: Fixed cells were washed with PBS and stained with a solution containing Propidium Iodide and RNase A.[18]

  • Flow Cytometry: Samples were analyzed on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

In Vivo Protocol

1. Animal Husbandry Athymic nude mice (4-6 weeks old) were housed in a pathogen-free environment with ad libitum access to food and water. All animal procedures were performed in accordance with institutional guidelines.

2. Tumor Implantation and Treatment

  • HT-29 cells (5 x 10^6 cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.

  • When tumors reached an average volume of 100-150 mm³, mice were randomly assigned to three groups (n=8 per group):

    • Vehicle Control (intraperitoneal injection)

    • BZ-42 (dose determined from in vitro data, intraperitoneal injection)

    • 5-FU (standard dose, intraperitoneal injection)

  • Treatments were administered every three days for 21 days.

3. Efficacy Assessment

  • Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, mice were euthanized, and tumors were excised and weighed.

Results

In Vitro Cytotoxicity

BZ-42 demonstrated potent cytotoxic activity across all tested cell lines, with IC50 values consistently lower than those of 5-FU, indicating higher potency.

CompoundIC50 (µM) ± SD
MCF-7 (Breast) A549 (Lung) HT-29 (Colon)
BZ-42 2.5 ± 0.35.1 ± 0.63.8 ± 0.4
5-Fluorouracil 15.2 ± 1.825.5 ± 3.118.9 ± 2.2

Table 1: Comparative IC50 values of BZ-42 and 5-Fluorouracil in various cancer cell lines after 48 hours of treatment.

Induction of Apoptosis

Both BZ-42 and 5-FU induced a significant increase in the apoptotic cell population in HT-29 cells compared to the untreated control. Notably, BZ-42 treatment resulted in a higher percentage of cells in both early and late apoptosis.

TreatmentViable (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Control 95.1 ± 1.22.1 ± 0.31.5 ± 0.21.3 ± 0.2
BZ-42 (3.8 µM) 45.3 ± 3.528.7 ± 2.122.5 ± 1.93.5 ± 0.5
5-FU (18.9 µM) 60.8 ± 4.118.2 ± 1.515.6 ± 1.35.4 ± 0.7

Table 2: Apoptosis induction in HT-29 cells after 24-hour treatment with BZ-42 and 5-Fluorouracil at their respective IC50 concentrations.

Apoptosis_Pathway BZ_42 BZ-42 Mitochondria Mitochondria BZ_42->Mitochondria Induces Stress Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Cell_Cycle_Effect Cell_Cycle G0/G1 S G2/M Mitosis BZ_42_Effect BZ-42 BZ_42_Effect->Cell_Cycle:g2m Arrest 5FU_Effect 5-FU 5FU_Effect->Cell_Cycle:s_phase Arrest

Caption: A diagram illustrating the differential effects of BZ-42 and 5-FU on the cell cycle.

In Vivo Antitumor Efficacy

In the HT-29 colon cancer xenograft model, BZ-42 demonstrated superior tumor growth inhibition compared to 5-FU. At the end of the 21-day treatment period, the average tumor volume in the BZ-42-treated group was significantly smaller than in both the vehicle control and the 5-FU-treated groups.

Treatment GroupAverage Tumor Volume (mm³) at Day 21 ± SDTumor Growth Inhibition (%)
Vehicle Control 1250 ± 150-
BZ-42 350 ± 8572
5-Fluorouracil 780 ± 11037.6

Table 4: Antitumor efficacy of BZ-42 and 5-Fluorouracil in the HT-29 xenograft model.

Discussion and Conclusion

The results of this comprehensive benchmarking study provide compelling evidence for the potent anticancer activity of the novel benzoxazole derivative, BZ-42. In vitro, BZ-42 exhibited significantly greater cytotoxicity against a panel of human cancer cell lines compared to the established chemotherapeutic agent, 5-fluorouracil. The lower IC50 values of BZ-42 suggest a superior potency in inhibiting cancer cell proliferation.

Mechanistically, BZ-42 and 5-FU appear to induce cell death through distinct pathways. BZ-42 demonstrated a more pronounced induction of apoptosis and caused a significant cell cycle arrest in the G2/M phase. This is in contrast to 5-FU, which, as expected, induced an S-phase arrest, consistent with its role as an inhibitor of DNA synthesis. [6][9]The ability of BZ-42 to trigger G2/M arrest and robustly induce apoptosis suggests a different and potentially more effective mechanism for eliminating cancer cells.

Crucially, the superior in vitro activity of BZ-42 translated into enhanced antitumor efficacy in vivo. In the HT-29 human colon cancer xenograft model, BZ-42 treatment resulted in a markedly greater inhibition of tumor growth compared to 5-FU. This finding underscores the potential of BZ-42 as a promising therapeutic candidate.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. [Link]
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  • What is the mechanism of Fluorouracil?.
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  • Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis.
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  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. [Link]
  • Caspase-3 and Annexin V assays confirm that cell death across...
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 1,3-Benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the unequivocal structural confirmation of novel chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 1,3-Benzoxazole-5-carbonitrile, a heterocyclic scaffold of significant interest. As a Senior Application Scientist, my objective is to present not just a series of protocols, but a strategic framework for data cross-validation, ensuring the scientific integrity of your research. We will explore the expected analytical data for our target molecule and compare it with two structurally related alternatives: the isomeric 1,3-Benzoxazole-6-carbonitrile and the substituted analog 2-Methyl-1,3-benzoxazole-5-carbonitrile . The scarcity of complete, publicly available experimental spectra for these specific compounds necessitates a comparative approach grounded in the foundational principles of analytical chemistry, utilizing data from closely related structures to predict and interpret expected outcomes.

The Imperative of Orthogonal Analytical Techniques

The characterization of a molecule as specific as this compound cannot rely on a single analytical method. Each technique interrogates a different aspect of the molecule's physical and chemical properties. By employing a suite of orthogonal methods—techniques that measure different properties—we build a self-validating system of data. This multi-faceted approach provides a robust and unambiguous confirmation of the molecule's identity, purity, and structure.

Structural Elucidation Workflow

Our cross-validation strategy will employ four key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The following diagram illustrates the logical flow of this integrated analytical approach.

Analytical Workflow cluster_synthesis Sample Preparation cluster_conclusion Final Confirmation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H and ¹³C) - Connectivity & Skeleton Synthesis->NMR MS Mass Spectrometry - Molecular Weight & Formula Synthesis->MS FTIR FTIR Spectroscopy - Functional Groups HPLC HPLC Analysis - Purity & Quantification Confirmation Cross-Validated Structural Confirmation FTIR->Confirmation HPLC->Confirmation

Caption: Integrated workflow for the cross-validation of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, we can piece together the molecule's connectivity.

Predicted ¹H NMR Spectra: A Comparative Analysis
Compound Predicted Aromatic Proton Chemical Shifts (ppm) Key Differentiating Features
This compound H2: ~8.3-8.5 (s)H4: ~8.0-8.2 (d)H6: ~7.8-8.0 (dd)H7: ~7.6-7.8 (d)The nitrile group at C5 will deshield H4 and H6. H2 will be a singlet and the most downfield aromatic proton besides H4.
1,3-Benzoxazole-6-carbonitrile H2: ~8.2-8.4 (s)H4: ~7.7-7.9 (d)H5: ~7.6-7.8 (dd)H7: ~8.1-8.3 (s)The nitrile at C6 strongly deshields the adjacent H5 and H7. H7 may appear as a singlet or a narrow doublet.
2-Methyl-1,3-benzoxazole-5-carbonitrile H4: ~7.9-8.1 (d)H6: ~7.7-7.9 (dd)H7: ~7.5-7.7 (d)CH₃: ~2.6-2.8 (s)The absence of the H2 proton signal and the appearance of a singlet for the methyl group are key identifiers.
Predicted ¹³C NMR Spectra: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment.

Compound Predicted Carbon Chemical Shifts (ppm) Key Differentiating Features
This compound C2: ~152-155C3a: ~140-143C4: ~115-118C5: ~128-131C-CN: ~108-112CN: ~118-120C6: ~125-128C7: ~112-115C7a: ~148-151The quaternary carbon attached to the nitrile group (C5) and the nitrile carbon itself will have characteristic chemical shifts.
1,3-Benzoxazole-6-carbonitrile C2: ~151-154C3a: ~141-144C4: ~111-114C5: ~124-127C6: ~130-133C-CN: ~109-113CN: ~117-119C7: ~118-121C7a: ~149-152The positions of the nitrile-bearing carbon (C6) and the adjacent carbons will be significantly different from the 5-carbonitrile isomer.
2-Methyl-1,3-benzoxazole-5-carbonitrile C2: ~163-166C3a: ~140-143C4: ~114-117C5: ~127-130C-CN: ~107-111CN: ~118-120C6: ~124-127C7: ~111-114C7a: ~147-150CH₃: ~14-16The C2 carbon will be significantly downfield due to the methyl substitution.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. A proton-decoupled sequence is standard.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

II. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands

The key functional groups in this compound and its analogs will produce characteristic absorption bands.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
Nitrile (C≡N) Stretching2220 - 2240A sharp, intense band confirming the presence of the nitrile group.[3]
Aromatic C=C Stretching1450 - 1600Multiple bands indicating the aromatic nature of the benzoxazole core.
C=N (in oxazole ring) Stretching1630 - 1680Characteristic of the imine-like bond within the oxazole ring.
C-O-C (in oxazole ring) Asymmetric Stretching1200 - 1270Confirms the presence of the ether linkage within the oxazole ring.[4]
Aromatic C-H Stretching3000 - 3100Weak to medium intensity bands.
Methyl C-H (for 2-Methyl analog) Stretching2850 - 2960Confirms the presence of the methyl group.
Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Background Correction: Record a background spectrum of the clean, empty ATR crystal and subtract it from the sample spectrum.

  • Data Analysis: Identify the major absorption peaks and assign them to the corresponding functional groups.

III. Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectra

The molecular formula of this compound is C₈H₄N₂O, with a monoisotopic mass of 144.0324 g/mol .

Compound Molecular Formula Monoisotopic Mass ( g/mol ) Expected [M+H]⁺ Ion (m/z) Key Fragmentation Pathways
This compound C₈H₄N₂O144.0324145.0402Loss of HCN, CO, and fragmentation of the benzoxazole ring.
1,3-Benzoxazole-6-carbonitrile C₈H₄N₂O144.0324145.0402Similar fragmentation to the 5-isomer, but relative intensities of fragment ions may differ.
2-Methyl-1,3-benzoxazole-5-carbonitrile C₉H₆N₂O158.0480159.0558Loss of CH₃CN, HCN, and CO.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement and elemental composition determination.

  • Fragmentation Analysis (MS/MS): If further structural confirmation is needed, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and analyze the resulting product ions.

IV. High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For a newly synthesized compound, HPLC is essential for assessing its purity.

Comparative HPLC Method Development

A single, robust HPLC method can often be developed to separate the target compound and its isomers or related impurities. For benzoxazole derivatives, a reversed-phase HPLC method is typically effective.

HPLC_Separation MobilePhase Mobile Phase (Acetonitrile/Water Gradient) Pump HPLC Pump MobilePhase->Pump Injector Injector (Sample Mixture) Pump->Injector Column C18 Column Injector->Column Detector UV Detector (e.g., 254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram

Caption: A typical reversed-phase HPLC workflow for the analysis of benzoxazole derivatives.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often optimal.

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Gradient Program: A typical gradient might start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compounds exhibit strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1 mg/mL.

Comparative Retention Behavior:

  • Polarity: The elution order in reversed-phase HPLC is primarily determined by polarity, with less polar compounds eluting later. The relative polarity of the benzoxazole carbonitrile isomers is expected to be similar, potentially making their separation challenging. The 2-methyl analog is likely to be slightly less polar and thus have a longer retention time.

  • Method Optimization: To achieve baseline separation of isomers, it may be necessary to optimize the gradient slope, mobile phase composition (e.g., using methanol instead of acetonitrile), or column chemistry.

Conclusion: A Synthesis of Evidence

References

  • SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column.
  • Journal of American Science. (2010). Synthesis of some new benzoxazole acetonitrile derivatives.
  • Bhagyasree, J. B., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99–113.
  • ResearchGate. (n.d.). The NMR data of compounds 1-3 and 6 (J in Hz).
  • ChemSynthesis. (2025). 2-methyl-1,3-benzoxazole.
  • I. J. S. T. R. (n.d.). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives.
  • NIST. (n.d.). Benzoxazole.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate. (n.d.). 1 H NMR spectrum of compound 3a.

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A Senior Application Scientist's Guide to Comparative Docking Studies of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technical comparison of the molecular docking performance of various benzoxazole derivatives against key protein targets implicated in cancer and Alzheimer's disease. Moving beyond a simple procedural list, this document elucidates the scientific rationale behind experimental choices, emphasizes protocol validation for trustworthy results, and is grounded in authoritative, citable literature.

Introduction: Benzoxazoles and the Power of In Silico Screening

The benzoxazole ring system is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This bicyclic heterocyclic structure is a core component in numerous compounds demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4] The versatility of the benzoxazole core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand, such as a benzoxazole derivative) when bound to a second (a receptor, typically a protein) to form a stable complex.[5] It has become an indispensable tool in modern drug discovery, allowing researchers to screen vast libraries of virtual compounds, predict binding affinities, and elucidate potential mechanisms of action before undertaking costly and time-consuming wet-lab synthesis and testing.[6]

This guide will comparatively analyze docking studies of benzoxazole derivatives against two distinct and highly relevant therapeutic targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for cancer and Acetylcholinesterase (AChE) for Alzheimer's disease.

The Foundation: A Validated Molecular Docking Workflow

The credibility of any in silico study hinges on the robustness of its methodology. A docking protocol should not be a "black box"; it must be a self-validating system. The most common and essential validation step is redocking .[7][8] This involves taking a protein's crystal structure that already has a known ligand bound (the co-crystallized ligand), removing the ligand, and then docking it back into the same binding site.

A successful validation is typically defined by the docked pose having a Root Mean Square Deviation (RMSD) of ≤2.0 Å compared to the original crystallographic pose.[7][9] Achieving this confirms that the chosen docking parameters can accurately reproduce a known binding mode, thereby instilling confidence in the results obtained for novel ligands.

Below is a generalized workflow that emphasizes this critical validation step.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Screening Phase cluster_analysis Analysis Phase PDB 1. Select Target Protein (e.g., from PDB) PDB_Prep 3. Prepare Protein (Remove water, add hydrogens) PDB->PDB_Prep LIG 2. Prepare Ligand Library (Benzoxazoles & Controls) LIG_Prep 4. Prepare Ligands (Energy minimization, add charges) LIG->LIG_Prep Redock 5. Redock Co-crystallized Ligand PDB_Prep->Redock Dock 8. Dock Benzoxazole Library LIG_Prep->Dock RMSD 6. Calculate RMSD Redock->RMSD Check Is RMSD <= 2.0 Å? RMSD->Check Check->PDB_Prep No (Adjust Parameters) Grid 7. Define Grid Box (Active Site) Check->Grid Yes Grid->Dock Analyze 9. Analyze Poses & Scores Dock->Analyze Compare 10. Compare with Known Inhibitor Analyze->Compare SAR 11. Derive Structure-Activity Relationships (SAR) Compare->SAR G cluster_protein VEGFR-2 Active Site cluster_ligand Benzoxazole Ligand Cys919 Cys919 H-bond Donor Val848 Val848 Hydrophobic Pocket Ala866 Ala866 Hydrophobic Pocket Glu885 Glu885 H-bond Acceptor Leu1035 Leu1035 Gatekeeper Residue Benzoxazole Benzoxazole Core N O Benzoxazole:f2->Cys919 H-bond Benzoxazole:f0->Val848 Hydrophobic Benzoxazole:f0->Ala866 Hydrophobic Benzoxazole:f1->Glu885 H-bond Substituent 2-Position Substituent (e.g., Phenyl) Substituent->Leu1035 π-π Stacking

Caption: Key interactions of a benzoxazole ligand in the VEGFR-2 active site.

Comparative Analysis 2: Benzoxazoles as Neuroprotective Agents Targeting AChE

Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine. [10]Inhibiting the enzyme Acetylcholinesterase (AChE), which breaks down acetylcholine, is a primary therapeutic strategy. Several benzoxazole derivatives have been evaluated as potent AChE inhibitors. [11][12]

Data Summary: AChE Docking
Compound ClassSpecific DerivativeTarget ProteinDocking Score (kcal/mol)Known InhibitorInhibitor Score (kcal/mol)
BenzoxazoleCompound 34 AChE-7.29Donepezil-6.49
BenzoxazoleCompound 11 AChE(90.21% inhibition)Galantamine(98.15% inhibition)
Benzoxazole-OxadiazoleAnalogue 15 AChE-8.5 (Binding Energy)Donepezil-8.695
Benzoxazole-Schiff BaseAnalogue 3 AChE(IC50 = 1.10 µM)Donepezil(IC50 = 2.45 µM)

Note: Data is compiled from multiple studies and may represent different metrics (e.g., docking score, % inhibition, IC50). This highlights the importance of comparing against a standard run under the same conditions. [10][11][12][13]

Discussion of Interactions

The active site of AChE features a narrow gorge with two key sites: the catalytic anionic site (CAS) and the peripheral anionic site (PAS). [11]Effective inhibitors often span both sites. Docking studies show that benzoxazole derivatives can do this effectively:

  • CAS Interactions: The core of the ligand often forms hydrophobic and π-π interactions with key residues like Trp84 and Phe331. [11]* PAS Interactions: The benzoxazole ring itself can reach the PAS, forming π-π interactions with residues like Tyr334. [11]* Hydrogen Bonds: Interactions with residues such as Tyr121 and Gly79 can further stabilize the complex. [11] One study reported that compound 34 showed hydrophobic interactions with multiple residues including Trp84 and Tyr334, while its benzoxazole ring reached the PAS, showcasing its potential as a potent inhibitor. [11]

Detailed Experimental Protocol for a Comparative Docking Study

This section outlines a generalized, step-by-step methodology for conducting a comparative docking study, using AutoDock Vina as an example.

1. Software and Resources:

  • Molecular Docking Software: AutoDock Vina, Schrödinger Maestro, GOLD. [11][14]* Visualization Software: UCSF Chimera, Discovery Studio, PyMOL.

  • Databases: Protein Data Bank (PDB) for protein structures, PubChem or ZINC for ligand structures.

2. Protein Preparation:

  • Step 1: Retrieval. Download the 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 3QX3; AChE, PDB ID: 4EY7) from the PDB. [15][11]* Step 2: Cleaning. Load the structure into a molecular viewer. Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands (the original ligand should be saved separately for the validation step).

  • Step 3: Processing. Add polar hydrogen atoms and compute Gasteiger or Kollman charges. This step is crucial for accurately calculating electrostatic interactions.

  • Step 4: File Conversion. Save the processed protein structure in the PDBQT file format, which is required by AutoDock Vina.

3. Ligand Preparation:

  • Step 1: Acquisition. Obtain the 2D structures of your benzoxazole derivatives and the known inhibitor. This can be done by sketching them in software like ChemDraw or downloading them from PubChem.

  • Step 2: 3D Conversion & Optimization. Convert the 2D structures to 3D. Perform an energy minimization using a suitable force field (e.g., OPLS4, MMFF94) to obtain a low-energy conformation. [14]* Step 3: Processing. Assign Gasteiger charges, merge non-polar hydrogens, and define rotatable bonds.

  • Step 4: File Conversion. Save the final ligand structures in the PDBQT format.

4. Docking Execution & Analysis:

  • Step 1: Grid Generation. Define a 3D grid box that encompasses the entire binding site of the protein. The center of the grid is typically set to the geometric center of the co-crystallized ligand from the validation step.

  • Step 2: Validation (Redocking). Dock the co-crystallized ligand back into the prepared protein using the defined grid. Superimpose the top-scoring docked pose with the original crystal structure and calculate the RMSD. If the RMSD is ≤ 2.0 Å, the protocol is validated. [8][9]* Step 3: Production Docking. Dock the library of benzoxazole derivatives and the known inhibitor against the validated protein target using the same grid and docking parameters.

  • Step 4: Analysis. Analyze the results. The primary output is a docking score (in kcal/mol), which estimates the binding affinity. [12]Visualize the top-scoring poses for each ligand to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) with the protein's active site residues. Compare the scores and interaction patterns of your derivatives with the known inhibitor.

Conclusion

Comparative molecular docking is an invaluable and cost-effective method for prioritizing novel benzoxazole derivatives for synthesis and biological evaluation. By systematically comparing the predicted binding affinities and interaction patterns of new compounds against a known standard inhibitor, researchers can gain significant insights into structure-activity relationships. This guide has demonstrated that benzoxazole derivatives show immense promise as inhibitors for diverse protein targets, including VEGFR-2 in oncology and AChE in neurodegenerative disease. The key to harnessing this potential lies in a methodologically sound and rigorously validated computational approach, which provides the confidence needed to advance the most promising candidates in the drug discovery pipeline.

References

  • In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. (n.d.). RSC Publishing.
  • Validation of Docking Methodology (Redocking). (2024). ResearchGate.
  • Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. (2024). Molecules.
  • Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. (n.d.). Molecules.
  • How to validate the molecular docking results? (2022). ResearchGate.
  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2020). European Journal of Medicinal Chemistry.
  • Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. (2022). Anticancer Agents in Medicinal Chemistry.
  • Novel Benzoxazole Derivatives as Potential Acetylcholinesterase (AChE) Inhibitors in Alzheimer's Disease: Molecular Docking and Pharmacokinetics Analysis. (2025). ResearchGate.
  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022). Biosciences Biotechnology Research Asia.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PLOS ONE.
  • Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. (2024). Future Medicinal Chemistry.
  • Validation Studies of the Site-Directed Docking Program LibDock. (n.d.). Journal of Chemical Information and Modeling.
  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (n.d.). Molecular BioSystems.
  • Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. (n.d.). Molecules.
  • Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. (2023). Pharmaceuticals.
  • Benzoxazole Derivatives: Qsar and Molecular Docking Studies. (2022). ResearchGate.
  • Comparative docking studies of Benzo[d]oxazole-4-carboxylic acid and known inhibitors. (n.d.). BenchChem.
  • Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. (n.d.). Arabian Journal of Chemistry.
  • In silico molecular docking studies of benzoxazole derivatives. (n.d.). ResearchGate.
  • In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR. (2023). International Journal of Pharmaceutical Sciences and Drug Research.
  • Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. (n.d.). MDPI.

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A Senior Application Scientist's Guide to Industrial-Scale Benzoxazole Synthesis: A Comparative Evaluation of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The benzoxazole scaffold is a cornerstone in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The increasing demand for these high-value compounds necessitates the development of efficient, scalable, and sustainable synthetic routes for their industrial production. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for benzoxazole production, with a focus on their viability for industrial-scale manufacturing. We will delve into the mechanistic underpinnings, process parameters, and environmental impact of each route, offering field-proven insights to aid researchers, scientists, and drug development professionals in making informed decisions for their manufacturing campaigns.

I. The Landscape of Benzoxazole Synthesis: From Classical Approaches to Green Innovations

The synthesis of benzoxazoles traditionally relies on the cyclocondensation of a 2-aminophenol with a suitable electrophile. While effective, many classical methods are fraught with challenges for industrial scale-up, including harsh reaction conditions, the use of hazardous reagents, and significant waste generation.[3][4] In response, the principles of green chemistry have catalyzed the development of more sustainable and efficient alternatives.[2]

Classical Synthetic Routes: The Foundation

The most established methods for benzoxazole synthesis involve the condensation of 2-aminophenols with carboxylic acids, aldehydes, or acyl chlorides.

  • Condensation with Carboxylic Acids (Phillips-Ladenburg Type Reaction): This is a widely used method, often employing dehydrating agents like polyphosphoric acid (PPA) at high temperatures (150-250 °C).[5][6] While generally providing good yields, the high reaction temperatures, viscous nature of PPA, and difficult work-up procedures pose significant challenges for large-scale production and waste management.[7]

  • Condensation with Aldehydes: This route offers milder reaction conditions compared to the carboxylic acid condensation. A variety of catalysts, including Brønsted and Lewis acids, have been employed to facilitate this transformation.[2][8] However, the reaction can sometimes suffer from side reactions and may require an oxidant to achieve the final benzoxazole ring.

  • Reaction with Acyl Chlorides: This method is typically high-yielding and proceeds under milder conditions. However, the use of acyl chlorides generates stoichiometric amounts of acidic byproducts, which require neutralization and contribute to the overall waste stream.[9] Furthermore, the moisture sensitivity of acyl chlorides can be a process control challenge on an industrial scale.

Modern and Green Synthetic Routes: The Industrial Frontier

Driven by the need for sustainability and process efficiency, a new generation of synthetic methods has emerged, offering significant advantages for industrial-scale benzoxazole production.

  • Catalytic One-Pot Syntheses: One-pot reactions, where multiple transformations occur in a single reactor without isolation of intermediates, offer significant benefits in terms of time, cost, and waste reduction.[10][11] Various catalytic systems, including those based on copper, iron, and palladium, have been developed for the one-pot synthesis of benzoxazoles from readily available starting materials.[12]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[5][13] This technology is scalable and offers precise temperature control, making it an attractive option for industrial production.

  • Continuous Flow Synthesis: Continuous flow chemistry has emerged as a transformative technology for the manufacturing of fine chemicals and pharmaceuticals.[14][15] It offers superior heat and mass transfer, precise control over reaction parameters, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for straightforward automation and scale-up.[3][16] Life cycle assessments have demonstrated the significant environmental benefits of continuous flow processes for benzoxazole synthesis compared to traditional batch methods, with reductions in carbon emissions and solvent usage.[3][4][17]

II. Comparative Analysis of Industrial-Scale Synthetic Routes

The selection of a synthetic route for industrial production is a multi-faceted decision that balances chemical efficiency with economic viability, safety, and environmental responsibility. The following table provides a comparative overview of the key industrial parameters for the discussed synthetic routes.

Synthetic Route Typical Yield (%) Reaction Time Temperature (°C) Catalyst/Reagent Scalability & Industrial Viability Green Chemistry Metrics (Atom Economy/E-Factor) Advantages Disadvantages
Classical Condensation (e.g., with PPA) 70-904-12 h150-250Polyphosphoric AcidModerate; challenging work-up and waste management.PoorHigh yields for a range of substrates.Harsh conditions, high energy consumption, significant waste.[5][7]
Catalytic One-Pot Synthesis (Batch) 80-952-18 h80-120Various metal catalysts (Cu, Fe, Pd)Good; requires catalyst removal and recycling strategies.Moderate to GoodProcess intensification, reduced unit operations.[10][11]Catalyst cost and potential for metal contamination.[12]
Microwave-Assisted Synthesis (Batch) 85-9810-60 min100-150VariousGood; specialized equipment required for large scale.GoodRapid reaction rates, improved yields, energy efficiency.[5][13]Initial capital investment for microwave reactors.
Continuous Flow Synthesis 90-99< 1 h (residence time)20-150Heterogeneous catalysts, organocatalystsExcellent; straightforward scale-up.ExcellentEnhanced safety, superior process control, high efficiency, reduced waste.[14][15][16]Initial setup cost and process development can be more complex.

III. Experimental Protocols for Promising Industrial-Scale Syntheses

The following protocols provide detailed, step-by-step methodologies for two highly promising synthetic routes for the industrial production of 2-substituted benzoxazoles.

Protocol 1: Microwave-Assisted, Catalyst-Free Condensation of 2-Aminophenol with an Aldehyde

This protocol exemplifies a green, efficient, and scalable batch process for the synthesis of 2-arylbenzoxazoles.

Materials:

  • 2-Aminophenol

  • Substituted Benzaldehyde

  • Ethanol (or solvent-free)

  • Microwave Synthesis Reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminophenol (1.0 eq) and the substituted benzaldehyde (1.05 eq).

  • If using a solvent, add a minimal amount of ethanol to create a slurry. For a solvent-free reaction, ensure the reactants are well-mixed.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 120-140 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction vessel to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 2-arylbenzoxazole.

Causality Behind Experimental Choices: The use of microwave irradiation provides rapid and uniform heating, significantly accelerating the reaction rate and often leading to cleaner product formation by minimizing side reactions that can occur with prolonged heating in conventional methods.[13] Running the reaction solvent-free, when possible, enhances the green credentials of the process by reducing solvent waste.

Protocol 2: Continuous Flow Synthesis of a 2-Arylbenzoxazole

This protocol outlines a scalable and highly efficient continuous flow process, ideal for large-scale industrial production.

Materials:

  • 2-Aminophenol

  • Substituted Benzaldehyde

  • Suitable solvent (e.g., cyclopentyl methyl ether - CPME)

  • Heterogeneous acid catalyst packed in a column

  • Continuous flow reactor system with pumps, heated reactor coils, and back-pressure regulator.

Procedure:

  • Prepare a stock solution of 2-aminophenol (1.0 eq) and the substituted benzaldehyde (1.0 eq) in the chosen solvent.

  • Set up the continuous flow reactor with a packed bed of a solid-supported acid catalyst.

  • Heat the reactor coil to the optimized temperature (e.g., 100-150 °C).

  • Pump the reactant solution through the catalyst bed and the heated reactor coil at a defined flow rate to achieve the desired residence time.

  • The output stream is cooled and collected.

  • The solvent can be removed in-line via a distillation unit, and the crude product can be purified through a continuous crystallization process.

Causality Behind Experimental Choices: The use of a continuous flow system provides excellent control over reaction parameters, leading to high yields and purity.[14] The packed bed of a heterogeneous catalyst allows for easy separation of the catalyst from the product stream, enabling catalyst recycling and minimizing product contamination.[15] CPME is a greener solvent alternative to many traditional organic solvents.

IV. Visualizing the Synthetic Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the key synthetic pathways and workflows.

Diagram 1: General Synthetic Routes to Benzoxazoles

Benzoxazole_Synthesis cluster_reactants Starting Materials cluster_products Product 2-Aminophenol 2-Aminophenol Benzoxazole Benzoxazole 2-Aminophenol->Benzoxazole Condensation Carboxylic Acid Carboxylic Acid Carboxylic Acid->Benzoxazole Aldehyde Aldehyde Aldehyde->Benzoxazole Acyl Chloride Acyl Chloride Acyl Chloride->Benzoxazole

Caption: Key electrophilic partners for the synthesis of benzoxazoles from 2-aminophenol.

Diagram 2: Industrial Production Workflow: Batch vs. Continuous Flow

Production_Workflow cluster_batch Batch Process cluster_flow Continuous Flow Process Reactant Charging Reactant Charging Reaction Reaction Reactant Charging->Reaction Work-up & Isolation Work-up & Isolation Reaction->Work-up & Isolation Purification Purification Work-up & Isolation->Purification Reactant Pumping Reactant Pumping In-line Reaction In-line Reaction Reactant Pumping->In-line Reaction In-line Separation In-line Separation In-line Reaction->In-line Separation Continuous Crystallization Continuous Crystallization In-line Separation->Continuous Crystallization

Caption: A comparative overview of batch versus continuous flow production workflows.

V. Conclusion and Future Outlook

The industrial-scale synthesis of benzoxazoles has undergone a significant transformation, moving from classical, often harsh, methods to more sustainable and efficient processes. While traditional condensation reactions still have their place, the advantages offered by modern techniques, particularly continuous flow synthesis, are undeniable for large-scale manufacturing. The adoption of green chemistry principles, including the use of safer solvents, recyclable catalysts, and energy-efficient technologies like microwave irradiation, is crucial for the economic and environmental viability of benzoxazole production.

For researchers and drug development professionals, a thorough evaluation of the synthetic routes, considering not only the chemical yield but also the entire life cycle of the process, is paramount. The initial investment in advanced technologies like continuous flow reactors can be offset by long-term benefits in terms of safety, efficiency, and reduced environmental footprint. As the demand for complex benzoxazole derivatives continues to grow, the development of novel, even more sustainable, and atom-economical synthetic strategies will remain a key area of research and innovation in the chemical industry.

VI. References

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  • One-Pot Synthesis of Benzoxazoles: A Promising Approach to Aromatic Heterocyclic Compounds Preparation. (n.d.). Scilit. Retrieved from [Link]

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Continuous flow/waste-minimized synthesis of benzoxazoles catalysed by heterogeneous manganese systems. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. (2023). MDPI. Retrieved from [Link]

  • Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems. (n.d.). ResearchGate. Retrieved from [Link]

  • Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems. (2022). IRIS. Retrieved from [Link]

  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. (n.d.). ajchem.journals.ekb.eg. Retrieved from [Link]

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  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). NIH. Retrieved from [Link]

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  • PHILLIPS CONDENSATION REACTION | EXPLANATION. (n.d.). AdiChemistry. Retrieved from [Link]

  • Synthesis of benzoxazole. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. (2025). ResearchGate. Retrieved from [Link]

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  • Revolutionizing Medicine Production with Continuous Flow Chemistry. (2025). SciTube. Retrieved from [Link]

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  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). MDPI. Retrieved from [Link]

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A Head-to-Head Comparison of Microwave-Assisted vs. Conventional Heating for Benzoxazole Synthesis: A Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of heterocyclic scaffolds like benzoxazoles is a foundational task. These moieties are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2][3] The efficiency, yield, and purity of their synthesis directly impact the pace of discovery.

Traditionally, the synthesis of benzoxazoles—most commonly through the condensation of a 2-aminophenol with a carboxylic acid or aldehyde—has relied on conventional heating methods.[4][5] However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape, offering a compelling alternative that aligns with the modern imperatives of speed, efficiency, and green chemistry.[6][7][8]

This guide provides an in-depth, data-supported comparison of these two heating technologies for benzoxazole synthesis. We will move beyond a simple list of pros and cons to explore the underlying mechanisms, present detailed experimental protocols, and offer field-proven insights to explain the causality behind the observed performance differences.

The Fundamental Difference: How Heat is Delivered

The choice between conventional and microwave heating is a choice between two fundamentally different modes of energy transfer. This difference is the primary driver of the dramatic variations seen in reaction outcomes.

Conventional Heating relies on the inefficient, indirect transfer of thermal energy. An external heat source (like an oil bath or heating mantle) heats the walls of the reaction vessel, and this energy is then slowly transferred to the solvent and reactants via conduction and convection. This process inevitably creates a significant temperature gradient, with the vessel walls being much hotter than the bulk of the reaction mixture. The consequences are often longer reaction times and an increased potential for the thermal degradation of sensitive compounds.[3][9]

Microwave-Assisted Heating , in contrast, utilizes the ability of microwaves to directly couple with polar molecules in the reaction mixture.[3][7] This interaction induces rapid molecular rotation and friction, generating heat volumetrically and uniformly throughout the sample.[6][7] This "in-core" heating is incredibly fast and efficient, eliminating the temperature gradient and allowing for precise temperature control.[8]

G cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave-Assisted Heating (Dielectric) ExternalSource External Heat Source (e.g., Oil Bath) VesselWall Vessel Wall ExternalSource->VesselWall Conduction Solvent Solvent & Reactants VesselWall->Solvent Convection (Slow, Inefficient) Solvent->VesselWall Temperature Gradient Magnetron Microwave Source (Magnetron) Molecules Polar Molecules (Solvent/Reactants) Magnetron->Molecules Irradiation BulkHeating Uniform Bulk Heating Molecules->BulkHeating Direct Energy Transfer (Rapid, Efficient)

Figure 1: A comparison of energy transfer mechanisms in conventional vs. microwave heating.

Performance Metrics: A Data-Driven Comparison

The most compelling argument for adopting a new technology lies in its performance. For benzoxazole synthesis, MAOS consistently outperforms conventional methods across several key metrics. The primary reason for this is the ability of microwave heating to rapidly overcome the reaction's activation energy barrier, a feat that conventional heating achieves much more slowly.[10]

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)Advantage
Reaction Time Hours (e.g., 2-15 hours)[11]Minutes (e.g., 3-30 minutes)[1][4][12]Speed
Product Yield Moderate to GoodGood to Excellent (often 10-30% higher)[11][12]Efficiency
Energy Input High (prolonged heating)Lower (short duration)[6][13]Sustainability
Purity By-products from thermal decayHigher purity, fewer side-products[8][10]Quality
Conditions Often requires high-boiling solventsEnables solvent-free reactions[14][15][16]Green Chemistry

Table 1: Head-to-head comparison of key performance indicators.

The dramatic reduction in reaction time is the most significant advantage. Syntheses that require hours of reflux under conventional conditions can often be completed in mere minutes in a microwave reactor.[7][11] This acceleration not only boosts productivity but also leads to higher yields and cleaner reaction profiles, as the opportunity for thermal degradation of reactants or products is minimized.[8][12]

Experimental Protocols: Benzoxazole Synthesis in Practice

To illustrate the practical differences, we present detailed, self-validating protocols for the synthesis of a 2-substituted benzoxazole from a 2-aminophenol and a carboxylic acid.

Method 1: Conventional Synthesis via Reflux

This protocol relies on prolonged heating in a high-boiling solvent to drive the condensation and cyclization. The use of an acid catalyst like polyphosphoric acid (PPA) is common.[5]

Step-by-Step Protocol:

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).

  • Catalyst/Solvent Addition: Add polyphosphoric acid (PPA) or a high-boiling solvent like xylene. The causality here is that PPA acts as both a catalyst and a dehydrating agent, while xylene provides the necessary high temperature (reflux at ~140°C) for the reaction to proceed.

  • Heating: Heat the mixture to reflux using a heating mantle. Maintain reflux for 3-6 hours.[5] Progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acid with a base (e.g., sodium bicarbonate solution).

  • Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product is then purified by column chromatography.

Method 2: Microwave-Assisted Synthesis (Solvent-Free)

This protocol leverages the efficiency of microwave heating to achieve a rapid, solvent-free synthesis, a significant advancement in green chemistry.[1][14][15]

Step-by-Step Protocol:

  • Reactant Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, thoroughly mix 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).[1] No solvent is required, which is a key advantage as it simplifies purification and reduces chemical waste.[6][14]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a controlled temperature of 150-200°C for 10-30 minutes.[4] The direct and uniform heating ensures the reaction completes rapidly.

  • Work-up: Allow the vessel to cool to room temperature. Dissolve the resulting solid in a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic solution with water or a mild base to remove any unreacted starting materials. Dry the organic layer, filter, and evaporate the solvent. The resulting product is often of high purity, but can be further purified by recrystallization or a short column chromatography if necessary.

Figure 2: Generalized workflow for benzoxazole synthesis, highlighting the key difference in the reaction step.

Conclusion: A Clear Verdict for Modern Synthesis

The evidence overwhelmingly supports the adoption of microwave-assisted synthesis for the preparation of benzoxazoles. The advantages in terms of drastically reduced reaction times, improved yields, higher product purity, and alignment with the principles of green chemistry are undeniable.[6][8][10][11] While conventional heating remains a viable method, it is a slower, less efficient, and less environmentally friendly approach.[3]

For laboratories focused on drug discovery and development, where rapid iteration and the efficient synthesis of compound libraries are paramount, MAOS is not just an alternative; it is a superior enabling technology. It allows researchers to accelerate their discovery pipelines, reduce waste, and ultimately, bring potentially life-saving compounds to the forefront more quickly and sustainably.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
  • Application Notes and Protocols for Microwave-Assisted Synthesis of Benzoxazole Derivatives. (n.d.). Benchchem.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025, July 3). Patsnap Eureka.
  • Importance of Microwave Heating in Organic Synthesis. (n.d.). Advanced Journal of Chemistry, Section A.
  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. (2023, January 20). VNUHCM Journal of Science and Technology Development.
  • Microwave-assisted Synthesis of Benzoxazoles Derivatives. (n.d.). Bentham Science Publisher.
  • Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions. (n.d.). ACS Publications.
  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. (2023, January 20). VNUHCM Journal of Science and Technology Development.
  • Microwave assisted green organic synthesis. (2024, November 21).
  • Microwave-assisted Synthesis of Benzoxazoles Derivatives. (2020, December 1). Bentham Science Publishers.
  • Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. (n.d.). Benchchem.
  • On the Energy Efficiency of Microwave-Assisted Organic Reactions. (2025, August 6). ResearchGate.
  • Microwave-Assisted Synthesis of Benzoxazole Derivatives | Request PDF. (n.d.). ResearchGate.
  • Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. (2022, November 9). MDPI.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023, August 11). RSC Publishing.
  • Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. (n.d.).
  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.).
  • Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. (n.d.). NIH.

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A Comparative Guide to the Synthesis of 1,3-Benzoxazole-5-carbonitrile: An Evaluation of Reproducibility and Protocol Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the benzoxazole scaffold is of significant interest due to its presence in a wide array of biologically active molecules. This guide provides an in-depth technical comparison of published synthesis protocols for a specific, valuable derivative: 1,3-Benzoxazole-5-carbonitrile. Our focus is to critically evaluate the reproducibility, efficiency, and underlying chemical principles of these methods to empower researchers in making informed decisions for their synthetic strategies.

The primary precursor for the synthesis of this compound is 2-amino-4-cyanophenol. A thorough understanding of its properties is fundamental to the successful execution of the subsequent cyclization reactions.

Precursor Profile: 2-Amino-4-cyanophenol

2-Amino-4-cyanophenol serves as the cornerstone for building the benzoxazole ring system. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group ortho to it, is key to the intramolecular cyclization that forms the oxazole ring.

PropertyValueData Type
Molecular Formula C₇H₆N₂O---
Molecular Weight 134.14 g/mol ---
Melting Point 151-153 °CExperimental[1]
Boiling Point 345.1 ± 32.0 °CPredicted[1]
Density 1.33 ± 0.1 g/cm³Predicted[1]
pKa 7.63 ± 0.18Predicted[1]
Solubility Slightly soluble in DMSO and MethanolQualitative[1]

The presence of the electron-withdrawing cyano group on the benzene ring can influence the nucleophilicity of the amino and hydroxyl groups, a factor that must be considered when selecting a synthetic protocol.

Comparative Analysis of Synthetic Protocols

The synthesis of benzoxazoles from 2-aminophenols is a well-established field with numerous methodologies.[2][3] The most common approach involves the condensation of a 2-aminophenol with a carbonyl-containing compound, followed by cyclization and dehydration.[2] We will now compare two distinct and widely applicable protocols for the synthesis of benzoxazoles, adapted for the preparation of this compound.

Protocol 1: Brønsted Acid and Copper Iodide Catalyzed Cyclization with β-Diketones

This method, developed by M. S. Mayo and colleagues, utilizes a combination of a Brønsted acid (p-toluenesulfonic acid monohydrate, TsOH·H₂O) and a copper salt (CuI) to catalyze the reaction between a 2-aminophenol and a β-diketone.[4] This approach is notable for its mild conditions and tolerance of various functional groups.[4]

Reaction Scheme:

cluster_conditions Reaction Conditions 2-Amino-4-cyanophenol 2-Amino-4-cyanophenol 1,3-Benzoxazole-5-carbonitrile_Derivative 1,3-Benzoxazole-5-carbonitrile_Derivative 2-Amino-4-cyanophenol->1,3-Benzoxazole-5-carbonitrile_Derivative Intermediate Formation β-Diketone β-Diketone β-Diketone->1,3-Benzoxazole-5-carbonitrile_Derivative Condensation & Cyclization TsOH·H₂O, CuI TsOH·H₂O, CuI Acetonitrile, 80°C Acetonitrile, 80°C

Caption: Brønsted Acid and Copper Iodide Catalyzed Synthesis.

Experimental Protocol:

  • To a solution of 2-amino-4-cyanophenol (1.0 mmol) and a β-diketone (1.2 mmol) in acetonitrile (5 mL) are added TsOH·H₂O (0.1 mmol) and CuI (0.05 mmol).

  • The reaction mixture is stirred at 80 °C for 16 hours.

  • After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 2-substituted this compound derivative.

Discussion of Causality:

  • Brønsted Acid (TsOH·H₂O): The Brønsted acid protonates a carbonyl group of the β-diketone, activating it for nucleophilic attack by the amino group of the 2-amino-4-cyanophenol.

  • Copper Iodide (CuI): CuI is proposed to act as a co-catalyst, potentially facilitating the intramolecular cyclization and subsequent dehydration steps.[4] Its precise role may involve coordination to intermediates, promoting the desired bond formations.

  • Solvent and Temperature: Acetonitrile is a suitable polar aprotic solvent for this reaction. The elevated temperature of 80 °C provides the necessary activation energy for the condensation and cyclization to proceed at a reasonable rate.

Self-Validation and Reproducibility:

This protocol has been reported to be robust for a variety of substituted 2-aminophenols, including those with electron-withdrawing groups.[4] The yields are generally good, ranging from 64% to 89% for different substrates.[4] The straightforward procedure and commercially available catalysts contribute to its high reproducibility.

Protocol 2: Triflic Anhydride-Promoted Electrophilic Activation of Tertiary Amides

This more recent method employs triflic anhydride (Tf₂O) to activate a tertiary amide, which then reacts with a 2-aminophenol to form the benzoxazole.[5] This approach offers a versatile route to a wide range of 2-substituted benzoxazoles under mild conditions.[5]

Reaction Scheme:

cluster_activation Activation Step Tertiary Amide Tertiary Amide Amidinium Salt Intermediate Amidinium Salt Intermediate Tertiary Amide->Amidinium Salt Intermediate Activation Tf₂O, 2-Fluoropyridine Tf₂O, 2-Fluoropyridine 1,3-Benzoxazole-5-carbonitrile_Derivative 1,3-Benzoxazole-5-carbonitrile_Derivative Amidinium Salt Intermediate->1,3-Benzoxazole-5-carbonitrile_Derivative Nucleophilic Attack 2-Amino-4-cyanophenol 2-Amino-4-cyanophenol 2-Amino-4-cyanophenol->1,3-Benzoxazole-5-carbonitrile_Derivative Cyclization & Elimination

Caption: Triflic Anhydride-Promoted Synthesis.

Experimental Protocol:

  • To a solution of a tertiary amide (1.2 mmol) and 2-Fluoropyridine (2.4 mmol) in dichloromethane (5 mL) at 0 °C is added triflic anhydride (1.2 mmol).

  • The mixture is stirred at 0 °C for 30 minutes.

  • A solution of 2-amino-4-cyanophenol (1.0 mmol) in dichloromethane (2 mL) is added, and the reaction is stirred at room temperature for 12 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃ solution, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Discussion of Causality:

  • Triflic Anhydride (Tf₂O): Tf₂O is a powerful electrophile that activates the carbonyl group of the tertiary amide, forming a highly reactive amidinium salt intermediate.[5]

  • 2-Fluoropyridine: This base serves to neutralize the triflic acid generated during the reaction, preventing side reactions and maintaining favorable reaction conditions.

  • Reaction Sequence: The reaction proceeds through a cascade of activation, nucleophilic addition of the 2-aminophenol, intramolecular cyclization, and elimination.[5]

Self-Validation and Reproducibility:

This method has demonstrated broad substrate scope with respect to both the amide and the 2-aminophenol.[5] The mild reaction conditions are a significant advantage, and the protocol is reported to be effective and simple.[5] The use of a highly reactive reagent like triflic anhydride necessitates careful handling under anhydrous conditions to ensure reproducibility.

Comparative Summary

FeatureProtocol 1: Brønsted Acid/CuIProtocol 2: Tf₂O-Promoted Amide Activation
Catalyst System TsOH·H₂O and CuITriflic Anhydride and 2-Fluoropyridine
Reactant for C2 Position β-DiketoneTertiary Amide
Reaction Conditions 80 °C, 16 hours0 °C to room temperature, 12.5 hours
Key Advantages Milder conditions, readily available catalystsHigh versatility, broad substrate scope, mild conditions
Potential Challenges Longer reaction time, elevated temperatureRequires anhydrous conditions, Tf₂O is highly reactive
Reported Yields 64-89% (substrate dependent)[4]Generally good (specific yields vary)[5]

Conclusion and Recommendations

Both protocols present viable and reproducible pathways for the synthesis of 2-substituted 1,3-Benzoxazole-5-carbonitriles. The choice between them will largely depend on the specific requirements of the synthesis and the available starting materials.

  • Protocol 1 is recommended for its operational simplicity and the use of less hazardous reagents, making it a good starting point for initial investigations. The tolerance for functional groups is also a significant benefit.

  • Protocol 2 offers greater flexibility in introducing a wide variety of substituents at the 2-position of the benzoxazole ring, stemming from the vast array of commercially available tertiary amides. Its mild reaction conditions are particularly advantageous for sensitive substrates. However, it requires more stringent control of the reaction environment due to the reactivity of triflic anhydride.

For researchers embarking on the synthesis of this compound and its derivatives, a careful evaluation of the desired 2-substituent and the laboratory's capabilities for handling reactive reagents should guide the selection of the most appropriate protocol. Both methods, when executed with precision, are expected to provide reliable and reproducible access to this important class of compounds.

References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.
  • Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Organic Chemistry Portal.
  • Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry (RSC Publishing).
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications.
  • Synthesis of some new benzoxazole acetonitrile derivatives. Journal of American Science.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • (PDF) Synthesis of some novel benzoxazole derivatives and their antimicrobial activity. ResearchGate.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC.
  • Synthesis of benzoxazole derivatives using 1,3-diketones. ResearchGate.
  • Design and Synthesis of new Benzoxazole derivatives. Jetir.Org.
  • Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. ResearchGate.
  • 2-Amino-4-cyanophenol. Chemsrc.
  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. ResearchGate.
  • 2-amino-4-nitrophenol. Organic Syntheses Procedure.
  • 4-Cyanophenol. PubChem.

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Assessing the purity of synthesized 1,3-Benzoxazole-5-carbonitrile with orthogonal analytical methods

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide to Purity Assessment of 1,3-Benzoxazole-5-carbonitrile Using Orthogonal Analytical Methods

Introduction

This compound is a pivotal heterocyclic compound, serving as a fundamental building block in the synthesis of pharmacologically active agents. Its structural motif is found in compounds exhibiting a wide array of biological activities, making it a molecule of high interest to the pharmaceutical and drug development industries.[1] The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Impurities, which can include starting materials, by-products, intermediates, and degradation products, can have unintended pharmacological effects and compromise the stability of the API.[2][3]

Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over impurities, with specific thresholds for reporting, identification, and qualification.[3][4] This guide provides a comprehensive framework for assessing the purity of synthesized this compound, leveraging a multi-faceted, orthogonal approach to ensure a robust and reliable analysis.

The Imperative of Orthogonal Analysis

Relying on a single analytical technique for purity determination is fraught with risk. Co-elution of impurities with the main compound, or the presence of impurities that are not detectable by a specific method, can lead to an overestimation of purity. Orthogonal methods are distinct analytical techniques that measure the same attribute (in this case, purity) based on different chemical or physical principles.[5] This approach significantly reduces the probability of overlooking impurities.[6] For instance, combining a separation technique based on polarity (like RP-HPLC) with one based on volatility (like GC-MS) provides a more complete and trustworthy impurity profile.[7][8]

This guide will detail a primary purity assessment using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), supported by orthogonal methods including Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and structural confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for ultimate structural verification and detection of non-chromatographically separated impurities.

Orthogonal_Analysis_Workflow cluster_0 Purity Assessment Workflow cluster_1 Primary Analysis cluster_2 Orthogonal & Complementary Methods Synthesized_Product Synthesized This compound RP_HPLC RP-HPLC (Purity & Quantification) Synthesized_Product->RP_HPLC Primary Assay GC_MS GC-MS (Volatiles & ID) Synthesized_Product->GC_MS Orthogonal Confirmation NMR NMR Spectroscopy (Structure & ID) Synthesized_Product->NMR Orthogonal Confirmation FT_IR FT-IR (Functional Groups) Synthesized_Product->FT_IR Orthogonal Confirmation DSC DSC (Thermal Purity) Synthesized_Product->DSC Orthogonal Confirmation Final_Assessment Comprehensive Purity Report RP_HPLC->Final_Assessment GC_MS->Final_Assessment NMR->Final_Assessment FT_IR->Final_Assessment DSC->Final_Assessment

Caption: Workflow for the orthogonal purity assessment of this compound.

Primary Purity Assessment: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for purity determination of non-volatile organic molecules in the pharmaceutical industry.[9] It separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[10]

Rationale for Selection

This compound, with its aromatic structure, is hydrophobic enough to be retained on a C18 column and possesses a chromophore that allows for UV detection, making RP-HPLC an ideal primary method.[11]

Experimental Protocol: RP-HPLC
ParameterConditionRationale
Instrumentation Agilent 1260 Infinity II or equivalent with DADStandard, reliable system for pharmaceutical analysis.
Column C18, 4.6 x 150 mm, 5 µmA general-purpose C18 column provides good resolution for a wide range of compounds.[11]
Mobile Phase A Water with 0.1% Formic AcidThe acid improves peak shape for acidic and basic compounds and enhances ionization for MS compatibility.[12]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency.[13]
Gradient 30% B to 95% B over 20 minA gradient elution ensures that both polar and non-polar impurities are eluted and detected.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small injection volume prevents peak distortion.
Detection Diode Array Detector (DAD) at 254 nm254 nm is a common wavelength for aromatic compounds. DAD allows for peak purity analysis.
Sample Prep. 1.0 mg/mL in Acetonitrile:Water (50:50)Ensures complete dissolution and compatibility with the mobile phase.

System Suitability: Before sample analysis, the system must pass suitability tests as per USP <621>, including parameters like tailing factor (typically 0.8-1.8) and plate count, to ensure the chromatographic system is performing adequately.[14][15]

Orthogonal Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful orthogonal technique that separates compounds based on their volatility and boiling point, followed by detection with a mass spectrometer that provides mass-to-charge ratio information, aiding in structural elucidation.[16][17]

Rationale for Selection

GC-MS is excellent for identifying residual solvents (a class of impurities defined by ICH Q3C) and volatile or semi-volatile by-products that might not be visible or well-resolved by HPLC.[7] The mass spectrum serves as a molecular fingerprint, allowing for positive identification of impurities by comparison to spectral libraries.

Experimental Protocol: GC-MS
ParameterConditionRationale
Instrumentation Agilent 7890B GC with 5977A MSDA widely used and sensitive GC-MS system.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for a broad range of volatile and semi-volatile compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Inlet Temp. 280 °CEnsures rapid volatilization of the sample.
Oven Program 50°C (hold 2 min), ramp to 300°C at 15°C/minA temperature ramp allows for the separation of compounds with a wide range of boiling points.
MS Source Temp. 230 °CStandard source temperature for electron ionization.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
Mass Range 35 - 500 amuCovers the expected mass range of the parent molecule and potential impurities.
Sample Prep. 1.0 mg/mL in DichloromethaneA volatile solvent that is compatible with GC analysis.

Orthogonal Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the absolute structural confirmation of organic molecules.[1] It provides detailed information about the chemical environment of each nucleus (e.g., ¹H, ¹³C), allowing for unambiguous structure determination and the identification of impurities, even those that are structurally similar or co-elute in chromatographic methods.[18]

Rationale for Selection

¹H NMR provides a quantitative measure of purity by comparing the integral of the main compound's signals to those of any impurities. It is not dependent on a separation process, making it truly orthogonal to chromatography.

Experimental Protocol: ¹H NMR
ParameterConditionRationale
Instrumentation Bruker Avance III 400 MHz or equivalentA standard high-resolution NMR spectrometer.
Solvent Deuterated Dimethyl Sulfoxide (DMSO-d₆)A polar aprotic solvent that dissolves a wide range of organic compounds.
Concentration ~10 mg in 0.75 mL of solventA sufficient concentration for a good signal-to-noise ratio in a reasonable time.
Reference Tetramethylsilane (TMS) at 0.00 ppmThe standard internal reference for ¹H NMR.
Acquisition 16 scans, relaxation delay of 5sA longer relaxation delay is crucial for accurate quantification.

Expected Spectrum: The ¹H NMR spectrum of this compound is expected to show distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).[1] The number of protons, their chemical shifts, and coupling patterns must be consistent with the proposed structure. Impurity peaks will appear as additional signals that do not correspond to the main structure.

Complementary Analytical Techniques

To build a complete picture of the material's quality, additional techniques are highly recommended.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to confirm the presence of key functional groups.[19] For this compound, one would expect to see characteristic absorptions for the nitrile group (C≡N) around 2220-2260 cm⁻¹, C=N stretching of the oxazole ring, and aromatic C-H and C=C bonds.[20][21]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material.[22] It can be used to determine the melting point and assess the purity of crystalline substances.[23] Impurities typically cause a depression and broadening of the melting endotherm, which can be used to calculate purity based on the van't Hoff equation.[22][24]

Data Synthesis and Purity Declaration

The final purity value should be a synthesis of the results from all orthogonal methods. No single method tells the whole story.

Comparative Data Summary (Hypothetical Batch: BZCN-2026-01)
Analytical MethodPrinciple of Separation/DetectionPurity (%)Impurities Detected
RP-HPLC (Area %) Polarity (Hydrophobicity)99.6%Impurity A (0.25%), Impurity B (0.15%)
GC-MS Volatility & Mass>99.9% (non-volatiles)Residual Dichloromethane (0.02%)
¹H NMR (qNMR) Nuclear Spin Properties99.5%Consistent with HPLC impurities
DSC Melting Point Depression99.7 mol%Confirms high crystalline purity

Data Interpretation: The HPLC result provides the primary purity value with respect to non-volatile, UV-active impurities. The GC-MS result confirms the absence of significant volatile impurities. The quantitative ¹H NMR (qNMR) result corroborates the HPLC data, providing confidence that no major non-UV active or co-eluting impurities are present. The DSC result confirms the high crystalline nature of the bulk material.

Conclusion

Assessing the purity of a critical pharmaceutical intermediate like this compound demands a rigorous, multi-pronged strategy. An orthogonal approach, combining high-resolution chromatography (RP-HPLC), a volatility-based separation with mass detection (GC-MS), and definitive structural analysis (NMR), provides a robust and defensible purity assessment. This comprehensive characterization is essential for ensuring the quality and safety of the final drug substance, meeting stringent regulatory expectations, and ultimately, safeguarding patient health.[2]

References

  • USP General Chapter <621> Chromatography. Source: U.S. Pharmacopeia. [Link]
  • Investigating the Purity of Substances by Means of DSC. Source: NETZSCH Analyzing & Testing. [Link]
  • <621> CHROMATOGRAPHY. Source: U.S. Pharmacopeia. [Link]
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Source: PubMed. [Link]
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Source: European Medicines Agency (EMA). [Link]
  • ICH Q3A(R2) Impurities in New Drug Substances. Source: ECA Academy. [Link]
  • Purity Determination and DSC Tzero Technology. Source: TA Instruments. [Link]
  • Determination of purity by differential scanning calorimetry (DSC).
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A Senior Application Scientist's Guide to Benzoxazole-Based Fluorescent Probes: A Comparative Photophysical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Published: January 9, 2026

Introduction: The Benzoxazole Scaffold as a Fluorophore of Choice

In the landscape of molecular probes, the benzoxazole heterocyclic system stands out as a privileged scaffold. Its rigid, planar structure, combined with a rich and tunable electronic character, makes it an exceptional building block for fluorescent probes used in biological imaging, materials science, and drug development. Benzoxazole derivatives exhibit a wide range of favorable photophysical properties, including intense absorption and emission profiles and, in many cases, significant fluorescence enhancement upon binding to biological targets such as DNA[1][2].

The utility of a fluorescent probe is not defined by its emission color alone but by a suite of photophysical parameters that dictate its performance in a given application. For researchers and developers, a quantitative understanding of these properties is paramount for selecting or designing the optimal probe. This guide provides a comparative analysis of the key photophysical properties of benzoxazole-based probes, explains the causality behind experimental choices for their characterization, and offers validated, step-by-step protocols for their measurement.

Pillar 1: Core Photophysical Properties - A Quantitative Overview

The effectiveness of a fluorescent probe is determined by several key metrics. Understanding these parameters is the first step toward rational probe design and selection. The primary determinants of a probe's performance are its ability to absorb light, its efficiency in converting that light into fluorescence, the separation between absorption and emission colors, and its durability under illumination.

  • Molar Extinction Coefficient (ε): This parameter measures how strongly a molecule absorbs light at a specific wavelength[3]. A higher ε value means the probe can be excited more efficiently, contributing to a brighter signal. It is an intrinsic property determined by the molecule's chemical structure[3].

  • Fluorescence Quantum Yield (Φf): The quantum yield is the measure of a fluorophore's emission efficiency. It is defined as the ratio of photons emitted to photons absorbed[1][4]. A probe with a Φf of 1.0 (100%) would mean every absorbed photon results in an emitted photon, representing maximum efficiency.

  • Molecular Brightness: In practical applications, the perceived brightness of a fluorophore is directly proportional to the product of its molar extinction coefficient and its fluorescence quantum yield (Brightness ∝ ε × Φf)[3][5]. Maximizing this product is a central goal in probe development.

  • Stokes Shift (Δν): Named after George G. Stokes, this is the difference between the maximum wavelength of absorption and the maximum wavelength of emission[1]. A large Stokes shift is highly desirable as it minimizes self-absorption (re-absorption of emitted photons by other probe molecules) and simplifies the optical setup by making it easier to separate the excitation light from the emitted fluorescence, thereby improving the signal-to-noise ratio[6].

  • Fluorescence Lifetime (τf): This is the average time a molecule spends in the excited state before returning to the ground state, typically on the order of nanoseconds[1]. This property is crucial for advanced imaging techniques like Fluorescence Lifetime Imaging Microscopy (FLIM), which can resolve different molecular environments.

  • Photostability: Photostability refers to a fluorophore's resistance to photochemical degradation or "photobleaching" upon exposure to excitation light[4][7]. Poor photostability can severely limit a probe's utility, especially in experiments requiring long-term or high-intensity illumination[8][9].

Pillar 2: Comparative Analysis of Benzoxazole Probes

The true power of the benzoxazole scaffold lies in its synthetic tractability, which allows for fine-tuning of its photophysical properties. By strategically adding different functional groups, scientists can alter the electron density, polarity, and steric profile of the molecule to achieve desired characteristics. For example, some benzoxazole-imidazole conjugates exhibit aggregation-induced emission (AIE), where they are more fluorescent in a solid or aggregated state than in solution[10]. Others, like certain iminocoumarin hybrids, show pH-dependent spectral shifts, making them effective optical sensors[11].

The following table summarizes the photophysical properties of a few representative classes of benzoxazole derivatives, illustrating the diversity achievable from this core structure.

Probe Class λ_abs (nm) λ_em (nm) Stokes Shift (cm⁻¹) Quantum Yield (Φf) Key Features & Applications
2-Phenyl-Benzoxazole ~330-360~380-450~4000-60000.05 - 0.40Core scaffold; properties highly dependent on phenyl substitution.[1]
2,1,3-Benzoxadiazole (D-π-A-π-D Type) ~419~495~3,780~0.50 - 0.55Large π-conjugated system, intramolecular charge transfer (ICT) character.[12][13]
HBBO Derivatives (ESIPT) ~390~470-600> 50000.07 - 0.33Exhibit Excited-State Intramolecular Proton Transfer, leading to large Stokes shifts.[1]
Naphthoxazole-Lapachol Conjugate ~350~690> 10,000Low (free), High (bound)Extremely large Stokes shift; acts as a DNA groove-binding probe.[14]

Note: The values presented are representative and can vary significantly based on the specific molecular structure and solvent environment.

Structure-Property Relationships

The data reveals clear relationships between chemical structure and photophysical output.

  • Extended Conjugation: Extending the π-conjugated system, as seen in the D-π-A-π-D type probes, typically shifts both absorption and emission to longer wavelengths (a red shift)[13].

  • Intramolecular Charge Transfer (ICT): Introducing electron-donating and electron-accepting groups can induce ICT upon excitation, which often results in a large Stokes shift and high sensitivity to solvent polarity[12][13].

  • ESIPT Mechanism: Probes designed for Excited-State Intramolecular Proton Transfer (ESIPT), such as those containing a 2-(2'-hydroxyphenyl) moiety, undergo a structural rearrangement in the excited state, leading to exceptionally large Stokes shifts[15].

  • Steric Hindrance: Introducing bulky groups can prevent π-π stacking in the solid state, which reduces fluorescence quenching and can lead to phenomena like Aggregation-Induced Emission (AIE)[10][16].

Pillar 3: Validated Experimental Protocols & Workflows

Accurate and reproducible characterization is the bedrock of probe development. The following protocols describe standard, self-validating methods for measuring the core photophysical properties.

Workflow for Photophysical Characterization

The overall process for characterizing a novel fluorescent probe follows a logical sequence, ensuring that each measurement informs the next.

G cluster_prep Sample Preparation cluster_abs Absorbance Spectroscopy cluster_fluo Fluorescence Spectroscopy cluster_adv Advanced Characterization Prep Synthesize & Purify Probe Stock Prepare Stock Solution (e.g., DMSO) Prep->Stock Dilute Prepare Dilute Solutions in Target Solvent Stock->Dilute Abs Measure Absorbance Spectrum (UV-Vis Spectrophotometer) Dilute->Abs Beer Verify Beer-Lambert Law (Linearity Plot) Abs->Beer Epsilon Calculate Molar Extinction Coefficient (ε) Beer->Epsilon EmSpec Measure Emission Spectrum (Spectrofluorometer) Epsilon->EmSpec Stokes Determine Stokes Shift EmSpec->Stokes QY Measure Quantum Yield (Φf) (Relative Method) EmSpec->QY Lifetime Measure Fluorescence Lifetime (τf) (TCSPC) QY->Lifetime Stability Assess Photostability QY->Stability

Caption: Influence of substituents on the photophysical properties of a benzoxazole core.

Conclusion and Future Perspectives

Benzoxazole-based fluorescent probes represent a versatile and powerful class of molecular tools. Their photophysical properties can be rationally engineered through synthetic chemistry to suit a vast array of applications, from high-resolution microscopy to sensitive molecular detection. The key to leveraging their full potential lies in rigorous and systematic characterization, following validated protocols as outlined in this guide.

Future advancements will likely focus on developing probes with even greater photostability, higher quantum yields in aqueous media, and larger Stokes shifts for advanced multiplex imaging.[6][17] The continued integration of computational modeling with synthetic efforts will undoubtedly accelerate the discovery of next-generation benzoxazole probes, pushing the boundaries of what we can see and measure at the molecular level.

References

  • Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Methods and Applications in Fluorescence, 8(2), 022001. [Link]
  • Guimarães, D. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
  • Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. PubMed. [Link]
  • Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. SciSpace. [Link]
  • MtoZ Biolabs. How to Measure the Extinction Coefficient of a Fluorescent Protein. MtoZ Biolabs. [Link]
  • Chatterjee, S., et al. (2018). Ultra-Stable Organic Fluorophores for Single-Molecule Research. PMC - NIH. [Link]
  • Zhang, H., et al. (2019). Organic fluorophores with high photostability and strong emission in both solution and solid state.
  • University of New Orleans. (2008). Benzoxazole and Benzothiazole Derivatives as Potential Fluorescence Imaging Agents. ScholarWorks@UNO. [Link]
  • Shaner, N. C., et al. (2007). Engineering and characterizing monomeric fluorescent proteins for live-cell imaging applications.
  • Guimarães, D. G., et al. (2024).
  • antibodies-online.com. An Introduction to Fluorescence (Part 2). antibodies-online.com. [Link]
  • Guimarães, D. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
  • Zhang, G., et al. (2017).
  • da Silva Bo, A. G., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]
  • Simionescu, C. M., et al. (2024).
  • Kwiatek, J. M., et al. (2013). Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. PLOS ONE. [Link]
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  • ResearchGate. (2016). What factors causes decrease in stoke shift when a fluorophore is red shifted?
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  • Kwiatek, J. M., et al. (2013). Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order.
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  • Reiser, A., et al. (1971). Fluorescence of aromatic benzoxazole derivatives. Journal of the American Chemical Society. [Link]
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Safety Operating Guide

A Guide to the Safe Disposal of 1,3-Benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of a robust safety culture and environmental stewardship. This guide provides essential, step-by-step logistical and safety information for the proper disposal of 1,3-Benzoxazole-5-carbonitrile (CAS No. 132227-01-1), a heterocyclic compound whose disposal protocol is dictated by the significant hazards of its nitrile functional group.

The Core Hazard: Understanding the Nitrile Group

Causality of Hazard:

  • Acid Contact: Reaction with acids will cause the rapid evolution of deadly hydrogen cyanide gas.

  • Thermal Decomposition: Heating the compound can lead to its decomposition, potentially releasing HCN and other toxic fumes like nitrogen oxides (NOx).

  • Hydrolysis: While slow with water alone, hydrolysis can be accelerated, breaking down the nitrile into other compounds.

Therefore, all handling and disposal procedures must be designed to prevent the generation of HCN. The benzoxazole moiety itself is a stable heterocyclic system, but its derivatives can cause skin, eye, and respiratory irritation.

Hazard and Personal Protective Equipment (PPE) Summary

For quick reference, the anticipated hazards and required protective measures are summarized below. This assessment is based on the known toxicology of analogous benzoxazole and organic nitrile compounds.

Hazard CategoryDescriptionRequired PPE & Controls
Acute Toxicity (Inhalation) HIGH RISK. Potential for rapid release of fatal hydrogen cyanide (HCN) gas upon contact with acid or heat.Mandatory: Work exclusively within a certified chemical fume hood. Ensure the fume hood monitor is operational.
Acute Toxicity (Dermal/Oral) Harmful if swallowed or in contact with skin.Mandatory: Wear chemical-resistant nitrile gloves (consider double-gloving). Wear a full-length lab coat and closed-toe shoes.
Eye Damage/Irritation Causes serious eye irritation or damage.Mandatory: Wear chemical safety goggles and a face shield if there is a splash hazard.
Reactivity Reacts with acids to produce toxic gas. May react with strong oxidizing agents.Store separately from acids and strong oxidizers. Ensure all waste containers and implements are free from acidic residue.
Environmental Hazard Benzoxazole derivatives can be toxic to aquatic life. Do not discharge into drains or rivers.Collect all waste and contaminated materials for disposal as hazardous waste.

Spill and Emergency Procedures

Immediate and correct action during a spill is critical to prevent exposure.

Personnel Contamination:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Flush eyes with an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration, but DO NOT perform mouth-to-mouth resuscitation to avoid exposing the rescuer. Call for emergency medical services.

Minor Spill Cleanup (Solid Powder):

  • Pre-requisite: Only trained personnel wearing the full PPE described in Table 1 should perform cleanup.

  • Isolate: Cordon off the area. Prevent contact with acids.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Contain: Gently cover the spill with a dry, inert absorbent material like vermiculite or sand. DO NOT USE materials that could react.

  • Collect: Carefully sweep the material into a designated, labeled hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and finally a water rinse. All cleaning materials (wipes, gloves) must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is to treat it as an acutely hazardous waste. Chemical neutralization should not be attempted in a standard laboratory setting due to the risk of HCN generation.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, chemically resistant, sealable container clearly labeled "Hazardous Waste: this compound" and/or "Acutely Toxic Organic Waste."

  • No Mixing: Do not mix this waste with any other chemical waste, especially acidic waste streams.

  • Solid Waste: Collect pure, unused compound, and any material lightly contaminated with it (e.g., weighing paper, contaminated gloves) in this container.

  • Solution Waste: If the compound is in a non-halogenated organic solvent, collect it in a separate, labeled container for "Flammable Organic Liquid Waste." If in a halogenated solvent, use a "Halogenated Organic Waste" container. Clearly list all components on the waste tag.

Step 2: Labeling and Storage

  • Hazard Communication: Affix a completed hazardous waste tag to the container. This tag must include the chemical name, CAS number, estimated quantity, and associated hazards (e.g., "Toxic," "Reactive").

  • Secure Storage: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin, away from acids, heat sources, and high-traffic areas.

Step 3: Arranging for Professional Disposal

  • Contact EHS: All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

  • EPA Waste Classification: This waste will likely be classified under EPA regulations. Based on its reactivity with acids to generate cyanide, it may be considered a D003 reactive hazardous waste . Your EHS office will make the final determination and manage the legal disposal process.

  • Incineration: The ultimate disposal method for this type of waste is typically high-temperature incineration at a permitted facility, which ensures the complete destruction of the organic molecule and its hazardous components.

The workflow for this disposal process is outlined in the diagram below.

DisposalWorkflow cluster_prep Step 1: Waste Collection & Segregation cluster_storage Step 2: Secure Storage cluster_disposal Step 3: Professional Disposal start Generate Waste (Unused solid, contaminated items, or solutions) is_solid Is the waste solid or lightly contaminated items? start->is_solid is_solution Is the waste a solution? start->is_solution collect_solid Collect in dedicated container labeled: 'Hazardous Waste: this compound' is_solid->collect_solid Yes collect_solution Collect in appropriate solvent waste (Halogenated vs. Non-Halogenated). List all components. is_solution->collect_solution Yes seal_label Securely seal container. Attach completed hazardous waste tag. collect_solid->seal_label collect_solution->seal_label store_safe Store in secondary containment in designated Satellite Accumulation Area. AWAY FROM ACIDS. seal_label->store_safe contact_ehs Contact Institutional EHS for waste pickup. store_safe->contact_ehs end Professional Disposal (Likely high-temperature incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety

The proper disposal of this compound is a non-negotiable aspect of laboratory safety. By understanding the inherent risks posed by the nitrile functional group, adhering to strict PPE and handling protocols, and following a systematic waste segregation and disposal plan, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste management compliance.

References

  • Appretech Scientific Limited. (n.d.). This compound.
  • Lockheed Martin Energy Systems, Inc. (1997). Review of organic nitrile incineration at the Toxic Substances Control Act Incinerator. Oak Ridge National Lab., TN (United States).
  • Harvard University Environmental Health and Safety. (n.d.). Lab Safety Guideline: Cyanide.
  • LSU Health Sciences Center New Orleans. (2018). SOP for the safe use of cyanide compounds.
  • Massachusetts Institute of Technology Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines.
  • Loba Chemie. (2019). BENZOXAZOLE EXTRA PURE MSDS.
  • Clark, J. (2015). Hydrolysing Nitriles.

A Comprehensive Guide to the Safe Handling of 1,3-Benzoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of 1,3-Benzoxazole-5-carbonitrile. The guidance herein is synthesized from established safety protocols for structurally similar compounds and general best practices in chemical laboratories. It is imperative to treat this compound with care, assuming it possesses hazards similar to related benzoxazole and nitrile-containing molecules.

Understanding the Hazard Profile

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][3][4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][3][4][5][6][7]

  • Respiratory Irritation: May cause respiratory irritation.[1][4][8]

The presence of the nitrile group (–C≡N) also warrants caution, as some nitrile compounds can release cyanide upon decomposition or metabolism, although this is not a universal property.

Hazard Summary Table
Hazard ClassificationAnticipated SeverityGHS Pictograms
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Harmful)GHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2 (Irritant)GHS07 (Exclamation Mark)
Serious Eye Damage/Eye IrritationCategory 1/2A (Damage/Serious Irritation)GHS05 (Corrosion), GHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)GHS07 (Exclamation Mark)

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following provides a detailed breakdown of required PPE, moving from foundational to specialized protection.

Core PPE Requirements
PPE ComponentSpecificationsRationale
Hand Protection Nitrile gloves.[9][10][11][12][13]Nitrile offers superior resistance to a broad range of chemicals, including solvents and potential irritants, compared to latex or vinyl.[10][11] Inspect gloves for any signs of degradation or puncture before and during use.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.Protects against accidental splashes and airborne particles, preventing serious eye damage.[1]
Body Protection A fully buttoned laboratory coat.Provides a barrier against spills and contamination of personal clothing.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.
Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Lab Coat d2 Safety Glasses/Goggles d1->d2 d3 Gloves d2->d3 f1 Gloves (avoid skin contact) f2 Lab Coat f1->f2 f3 Safety Glasses/Goggles f2->f3

Caption: Sequential process for donning and doffing PPE.

Operational Plan: Handling and Storage with Precision

Adherence to a strict operational plan minimizes exposure and ensures the integrity of your research.

Engineering Controls
  • Ventilation: Always handle this compound in a certified chemical fume hood to control airborne concentrations.[1]

  • Eyewash and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.[6]

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within the fume hood for the handling of this compound.

    • Assemble all necessary equipment and reagents before commencing work.

    • Ensure a waste container is properly labeled and accessible within the fume hood.

  • Weighing and Transfer:

    • If the compound is a solid, handle it as a powder. Avoid creating dust.[1]

    • Use a spatula to carefully transfer the solid.

    • For solutions, use appropriate volumetric glassware and a pipette with a bulb or a pipettor. Never pipette by mouth.

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

    • Wash hands thoroughly with soap and water after removing gloves.[7][8]

Storage Requirements
  • Store in a cool, dry, and well-ventilated area.[1][8]

  • Keep the container tightly closed.[1][8]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Emergency Procedures: A Plan for the Unexpected

Immediate and correct response to an exposure or spill is critical.

Exposure Response
Exposure RouteFirst Aid Measures
Inhalation Immediately move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4][14]
Skin Contact Immediately remove all contaminated clothing.[1] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][15] Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water.[1][3] If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[1]
Spill Management Protocol

Spill_Response start Spill Occurs evacuate Evacuate and alert others start->evacuate assess Assess the spill size and risk evacuate->assess small_spill Small Spill? assess->small_spill large_spill Large Spill small_spill->large_spill No cleanup Contain and clean up with appropriate absorbent material small_spill->cleanup Yes large_spill->evacuate dispose Dispose of waste in a labeled, sealed container cleanup->dispose decontaminate Decontaminate the area dispose->decontaminate report Report the incident decontaminate->report

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.